molecular formula C19H37IN2O8 B11928747 Iodoacetamide-PEG5-NH-Boc

Iodoacetamide-PEG5-NH-Boc

Número de catálogo: B11928747
Peso molecular: 548.4 g/mol
Clave InChI: IGEUCBFXXFXXLN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Iodoacetamide-PEG5-NH-Boc is a useful research compound. Its molecular formula is C19H37IN2O8 and its molecular weight is 548.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C19H37IN2O8

Peso molecular

548.4 g/mol

Nombre IUPAC

tert-butyl N-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C19H37IN2O8/c1-19(2,3)30-18(24)22-5-7-26-9-11-28-13-15-29-14-12-27-10-8-25-6-4-21-17(23)16-20/h4-16H2,1-3H3,(H,21,23)(H,22,24)

Clave InChI

IGEUCBFXXFXXLN-UHFFFAOYSA-N

SMILES canónico

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CI

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Iodoacetamide-PEG5-NH-Boc: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetamide-PEG5-NH-Boc is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This molecule incorporates three key chemical motifs: a reactive iodoacetamide (B48618) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. This strategic design allows for the covalent linkage to sulfhydryl groups, enhanced solubility, and a terminal amine that can be deprotected for subsequent conjugation reactions. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and graphical representations of relevant workflows and pathways.

Chemical Structure and Properties

This compound possesses a linear structure characterized by an iodoacetamide functional group at one terminus, a five-unit polyethylene glycol spacer, and a tert-butyloxycarbonyl (Boc) protected amine at the other end. The PEG linker enhances the solubility of the molecule and its conjugates in aqueous media, a crucial factor for biological applications.[4]

Chemical Structure:

A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference(s)
Chemical Name tert-butyl (2-(2-(2-(2-(2-(2-iodoacetamido)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamateN/A
Molecular Formula C19H37IN2O8[5]
Molecular Weight 548.41 g/mol [5]
Appearance White to off-white solid[6]
Solubility Soluble in DMSO[6]
Storage Conditions -20°C, protect from light[6]
Purity Typically >95%N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A

Key Chemical Reactions

Reaction with Sulfhydryl Groups

The iodoacetamide moiety is a well-established functional group for the specific alkylation of sulfhydryl groups, most notably those on cysteine residues in peptides and proteins.[7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the thiolate anion of a cysteine residue attacks the carbon atom bearing the iodine, displacing it and forming a stable thioether bond. This reaction is typically carried out in the dark to prevent the photodecomposition of the iodoacetamide.[5]

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[][9] Treatment with a strong acid, such as trifluoroacetic acid (TFA), cleaves the carbamate (B1207046) bond, releasing the free amine and generating tert-butyl cation and carbon dioxide as byproducts.[10][11] The resulting primary amine can then be used for further conjugation, for example, to a ligand for an E3 ubiquitin ligase in the synthesis of a PROTAC.

Experimental Protocols

The following are detailed, representative protocols for the use of this compound in a typical bioconjugation workflow.

Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide

This protocol describes the covalent attachment of the linker to a peptide via its cysteine residue.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0, with 1 mM EDTA

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for peptide reduction (if necessary)

  • Quenching solution: 1 M DTT or L-cysteine

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for analysis

Procedure:

  • Peptide Preparation: If the peptide has an intramolecular or intermolecular disulfide bond, it must first be reduced. Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL. Add DTT or TCEP to a final concentration of 10 mM. Incubate at 37°C for 1 hour. Remove the reducing agent by size-exclusion chromatography (desalting column) equilibrated with the reaction buffer.

  • Linker Preparation: Prepare a 10 mM stock solution of this compound in DMSO immediately before use. Keep the solution protected from light.

  • Conjugation Reaction: To the solution of the reduced peptide, add the this compound stock solution to achieve a 5- to 10-fold molar excess of the linker over the peptide. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid denaturation of the peptide.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 2 hours with gentle mixing.

  • Reaction Quenching: Add the quenching solution to a final concentration of 20-fold molar excess over the initial amount of the iodoacetamide linker to consume any unreacted linker. Incubate for an additional 30 minutes at room temperature.

  • Purification: Purify the resulting peptide-linker conjugate by RP-HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.

  • Analysis: Confirm the identity of the purified conjugate by mass spectrometry. The expected mass will be the mass of the peptide plus the mass of the linker minus the mass of iodine.

Protocol 2: Boc Deprotection of the Peptide-Linker Conjugate

This protocol describes the removal of the Boc protecting group to expose the terminal primary amine.

Materials:

  • Lyophilized peptide-linker conjugate

  • Deprotection solution: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Anhydrous dichloromethane (B109758) (DCM) (optional)

  • Cold diethyl ether

  • Centrifuge

  • RP-HPLC system for purification

  • Mass spectrometer for analysis

Procedure:

  • Dissolution: Dissolve the lyophilized peptide-linker conjugate in the deprotection solution. If solubility is an issue, a minimal amount of anhydrous DCM can be added.

  • Incubation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by injecting a small aliquot into the mass spectrometer to check for the disappearance of the starting material.

  • Precipitation: Once the reaction is complete, precipitate the deprotected conjugate by adding the reaction mixture dropwise to a 10-fold volume of cold diethyl ether.

  • Isolation: Pellet the precipitated product by centrifugation at 4°C. Carefully decant the ether.

  • Washing: Wash the pellet twice with cold diethyl ether to remove residual TFA and scavengers, with a centrifugation step after each wash.

  • Drying: After the final wash, dry the pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Analysis: Purify the final deprotected conjugate by RP-HPLC and confirm its identity by mass spectrometry. The expected mass will be the mass of the conjugate minus the mass of the Boc group (100.12 g/mol ).

Visualizations

Workflow for Bioconjugation and Deprotection

G cluster_0 Step 1: Conjugation cluster_1 Step 2: Deprotection Peptide Cysteine-Containing Peptide Reaction Reaction (pH 8.0, RT, Dark) Peptide->Reaction Linker This compound Linker->Reaction Conjugate Peptide-PEG5-NH-Boc Conjugate Deprotection Deprotection (TFA) Conjugate->Deprotection Reaction->Conjugate Final_Product Peptide-PEG5-NH2 Deprotection->Final_Product G cluster_0 Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Complex POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

References

Iodoacetamide-PEG5-NH-Boc: A Technical Guide to its Application in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Iodoacetamide-PEG5-NH-Boc is a heterobifunctional chemical linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule facilitates the covalent conjugation of a target protein ligand to an E3 ubiquitin ligase ligand, thereby hijacking the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. The iodoacetamide (B48618) group provides a reactive handle for targeting cysteine residues on proteins, while the PEG5 (pentaethylene glycol) spacer enhances solubility and provides optimal spatial orientation. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise synthesis of the final PROTAC molecule. This guide provides an in-depth overview of its applications, experimental protocols, and the underlying biological pathways.

Principle of Action: The PROTAC Pathway

PROTACs function by inducing the formation of a ternary complex between a target protein (Protein of Interest, POI), an E3 ubiquitin ligase, and the PROTAC molecule itself. This proximity, orchestrated by the linker, facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome. This compound serves as a crucial component in constructing these molecular degraders.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds to POI ligand PROTAC PROTAC (with this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds to E3 ligand E3_Ligase->Ternary_Complex Ubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI Degradation Ub Ubiquitin E1 E1 Ub->E1 E2 E2 E1->E2 Activates & Transfers Ub E2->E3_Ligase Charges E3 with Ub

Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.

Applications in Drug Discovery and Development

The primary application of this compound is in the synthesis of PROTACs for research and therapeutic purposes. The ability to target specific cysteine residues allows for the development of covalent PROTACs, which can offer advantages in terms of potency and duration of action.

PROTACs Targeting Kinase Signaling Pathways

A significant area of focus for PROTACs is the targeting of kinases involved in cancer and inflammatory diseases. For instance, the Mitogen-Activated Protein Kinase (MAPK) pathway is frequently dysregulated in various cancers. PROTACs can be designed to degrade key kinases in this pathway, such as MEK or ERK, offering a novel therapeutic strategy.[1]

MAPK_Pathway_PROTAC cluster_mapk MAPK Signaling Pathway cluster_protac_intervention PROTAC Intervention GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors PROTAC_ERK ERK-Targeting PROTAC Proteasome Proteasome ERK->Proteasome CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation PROTAC_ERK->ERK Binds to ERK E3_Ligase E3 Ligase PROTAC_ERK->E3_Ligase Recruits E3 Ligase E3_Ligase->Proteasome Degraded_ERK Degraded ERK Proteasome->Degraded_ERK Degrades ERK

Caption: Intervention of the MAPK signaling pathway by an ERK-targeting PROTAC.

Another critical target in oncology is the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML). PROTACs designed to degrade BCR-ABL have shown promise in overcoming resistance to traditional tyrosine kinase inhibitors (TKIs).[2][3][4]

Experimental Protocols

While a specific, detailed protocol for the synthesis of a PROTAC using this compound is proprietary to individual research labs and pharmaceutical companies, a generalizable two-step synthetic workflow can be outlined. This process involves the initial coupling of a ligand for the E3 ligase to the linker, followed by deprotection and subsequent reaction with the target protein ligand.

Representative PROTAC Synthesis Workflow

Step 1: Coupling of E3 Ligase Ligand to this compound

  • Activation of E3 Ligase Ligand: A carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or a VHL ligand) is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF).

  • Coupling Reaction: The activated E3 ligase ligand is then reacted with the free amine of a Boc-protected PEG linker (in this case, the NH group of a precursor to this compound). The reaction is typically stirred at room temperature for several hours to overnight.

  • Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove excess reagents and byproducts. The desired product, the E3 ligase ligand-PEG5-NH-Boc conjugate, is then purified by flash column chromatography.

  • Iodoacetylation: The terminal amine of the purified conjugate is then reacted with iodoacetic anhydride (B1165640) or a similar reagent to install the iodoacetamide group.

Step 2: Deprotection and Coupling of Target Protein Ligand

  • Boc Deprotection: The Boc protecting group is removed from the E3 ligase ligand-PEG5-iodoacetamide conjugate under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Neutralization: The resulting amine salt is neutralized with a mild base.

  • Coupling of Target Protein Ligand: The deprotected and neutralized intermediate is then reacted with an appropriately functionalized target protein ligand. The choice of reactive group on the target protein ligand will depend on the desired conjugation chemistry. For the iodoacetamide group, this would typically be a cysteine-containing peptide or protein. The reaction is usually carried out in a buffered aqueous solution at a slightly basic pH to facilitate the nucleophilic attack of the cysteine thiol on the iodoacetamide.

  • Purification: The final PROTAC conjugate is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow E3_Ligand E3 Ligase Ligand (with COOH) Coupling_1 Amide Coupling (HATU, DIPEA) E3_Ligand->Coupling_1 Linker_Precursor Boc-NH-PEG5-NH2 Linker_Precursor->Coupling_1 Intermediate_1 E3 Ligand-PEG5-NH-Boc Coupling_1->Intermediate_1 Iodoacetylation Iodoacetylation Intermediate_1->Iodoacetylation Intermediate_2 E3 Ligand-PEG5-Iodoacetamide-Boc Iodoacetylation->Intermediate_2 Deprotection Boc Deprotection (TFA) Intermediate_2->Deprotection Intermediate_3 E3 Ligand-PEG5-Iodoacetamide-NH2 Deprotection->Intermediate_3 Coupling_2 Cysteine Alkylation Intermediate_3->Coupling_2 POI_Ligand Target Protein Ligand (with Cysteine) POI_Ligand->Coupling_2 Final_PROTAC Final PROTAC Coupling_2->Final_PROTAC

Caption: A representative workflow for the synthesis of a PROTAC using a PEG-based linker.

Data Presentation

The efficacy of a PROTAC is typically quantified by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved). While specific data for PROTACs synthesized with this compound is often proprietary, the following table presents representative data for PROTACs targeting various kinases, illustrating the range of potencies that can be achieved.

Target ProteinPROTACLinker TypeE3 Ligase LigandDC50 (nM)Dmax (%)Cell LineReference
ERK1/2B1-10JAlkyl ChainCRBN102>90HCT116[1]
p38αPROTAC-1PEGVHL<100>80HEK293T[5]
BCR-ABLGMB-475AllostericVHL~10>90K562[3]
BCR-ABL (T315I)7oCarbon ChainPomalidomide~100~70Ba/F3[6]

Note: The linker composition and length are critical for PROTAC efficacy and are optimized for each target protein and E3 ligase pair.[7]

Characterization of PROTACs

Once synthesized, the PROTAC must be thoroughly characterized to confirm its identity, purity, and biological activity.

  • Structural Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure and purity of the synthesized PROTAC.

  • In Vitro Degradation Assays: Western blotting is the most common method to quantify the degradation of the target protein in cell culture. Cells are treated with varying concentrations of the PROTAC, and the levels of the target protein are measured relative to a loading control.

  • Binding Assays: Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to measure the binding affinity of the PROTAC to both the target protein and the E3 ligase.

  • Cell Viability Assays: To assess the therapeutic potential of the PROTAC, its effect on the viability of cancer cell lines is measured using assays such as the MTT or CellTiter-Glo assay.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs, a promising new class of drugs with the potential to target a wide range of disease-causing proteins. Its bifunctional nature, combined with the favorable properties of the PEG spacer, allows for the rational design and synthesis of potent and selective protein degraders. The continued development and application of PROTACs synthesized with such linkers hold great promise for the future of medicine.

References

An In-depth Technical Guide to the Mechanism and Application of Iodoacetamide-PEG5-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Iodoacetamide-PEG5-NH-Boc, a heterobifunctional crosslinker essential for advanced applications in proteomics, bioconjugation, and therapeutic development. We will explore its core mechanism of action, quantitative performance metrics, detailed experimental protocols, and key applications, including its role in the synthesis of Antibody-Drug Conjugates (ADCs).

Core Mechanism of Action

This compound is a precisely engineered molecule designed for a two-stage conjugation strategy. Its action is rooted in the distinct reactivity of its three primary components: the iodoacetamide (B48618) group, the polyethylene (B3416737) glycol (PEG) linker, and the Boc-protected amine.

  • Iodoacetamide Group: This functional group serves as the reactive "warhead" for sulfhydryl (-SH) groups found on cysteine residues within proteins and peptides. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] Under slightly alkaline conditions (pH 7.5-8.5), the cysteine's sulfhydryl group is deprotonated to a more nucleophilic thiolate anion (R-S⁻).[2] This anion attacks the carbon atom adjacent to the iodine, displacing the iodide ion, which is an excellent leaving group. The result is the formation of a highly stable, covalent thioether bond.[3][4] This process, known as carbamidomethylation, effectively and irreversibly caps (B75204) the cysteine residue.[1]

  • PEG5 Linker: The central component is a hydrophilic five-unit polyethylene glycol (PEG) spacer. This linker imparts several advantageous properties: it increases the overall water solubility of the molecule and the resulting conjugate, it provides a flexible spacer arm to minimize steric hindrance between the conjugated molecules, and it can help reduce the immunogenicity of the final product.

  • NH-Boc Group: The terminus of the molecule features a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a stable protecting group that is inert during the initial cysteine alkylation step. It can be efficiently removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to expose the primary amine. This newly available amine serves as a reactive handle for a second, distinct conjugation reaction, commonly with amine-reactive reagents like N-hydroxysuccinimide (NHS) esters.

This dual functionality makes this compound a classic heterobifunctional crosslinker , enabling the precise and sequential linkage of two different molecules.[5]

Diagram 1: SN2 reaction between a cysteine thiolate and the iodoacetamide group.

Quantitative Performance Characteristics

The efficiency and specificity of the alkylation reaction are critical for successful conjugation. The performance of iodoacetamide-based reagents is well-documented and can be summarized as follows.

ParameterValue / CharacteristicNotes
Primary Target Cysteine (Sulfhydryl Group)Highly specific under optimal pH conditions.[3][4]
Potential Off-Targets Lysine, Histidine, MethionineReactions can occur with excess reagent or outside the optimal pH range.[6]
Reaction Product Carbamidomethyl-cysteine ConjugateForms a stable, irreversible thioether bond.[1]
Optimal pH 7.5 - 8.5Facilitates deprotonation of the thiol group to the more reactive thiolate anion.[2][6]
Alkylation Efficiency Typically > 98%High efficiency is achievable with appropriate reagent excess and conditions.[1]
Reaction Time 20 - 60 minutesThe reaction typically goes to completion within an hour at room temperature.[6][7]
Mass Addition (Alkylation) + 421.51 DaThis is the mass of this compound (C₁₉H₃₇IN₂O₈, MW 548.41) minus the Iodine atom (126.9 Da).
Mass Addition (Iodoacetamide alone) + 57.07 DaFor comparison, this is the mass of the carbamidomethyl group added by standard iodoacetamide.[6]

Experimental Protocols

A successful two-stage conjugation requires two distinct protocols: the initial cysteine alkylation followed by the deprotection and secondary conjugation.

Protocol 1: Cysteine Alkylation

This protocol is adapted from standard procedures for protein alkylation in preparation for mass spectrometry and bioconjugation.[6][8][9]

  • Protein Reduction:

    • Dissolve the cysteine-containing protein in a suitable buffer (e.g., 100 mM ammonium (B1175870) bicarbonate, 50 mM HEPES, pH 8.0).

    • Add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to 5 mM.

    • Incubate at 37-55°C for 1 hour to ensure all disulfide bonds are fully reduced.

  • Alkylation Reaction:

    • Prepare a fresh stock solution of this compound in a compatible solvent like DMSO or DMF. Note: Iodoacetamide reagents are light-sensitive and should be handled in the dark or in amber vials.[6]

    • Add the this compound solution to the reduced protein sample. A 5 to 10-fold molar excess of the reagent over the reducing agent (DTT/TCEP) is recommended to ensure complete alkylation.

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Quenching and Purification:

    • Quench any excess iodoacetamide reagent by adding a small molecule thiol, such as DTT or 2-mercaptoethanol, and incubating for an additional 15 minutes.

    • Remove excess reagents and byproducts to purify the alkylated protein conjugate. This can be achieved through dialysis, size-exclusion chromatography (SEC), or buffer exchange columns appropriate for the protein's size.

Protocol 2: Boc Deprotection and Secondary Conjugation

  • Boc Deprotection:

    • Lyophilize or concentrate the purified, alkylated protein conjugate from Protocol 1.

    • Resuspend the conjugate in a solution of 50-95% Trifluoroacetic Acid (TFA) in an appropriate solvent (e.g., dichloromethane (B109758) or water, depending on protein stability).

    • Incubate for 1-2 hours at room temperature.

    • Remove the TFA by repeated dilution with a stable buffer and reconcentration, or by dialysis/buffer exchange. The result is the protein conjugate with a newly exposed primary amine.

  • Secondary Conjugation (Example with NHS Ester):

    • Adjust the pH of the deprotected protein solution to a physiological or slightly alkaline pH (7.2-8.0) using a non-amine-containing buffer like PBS or HEPES.

    • Dissolve the amine-reactive payload (e.g., an NHS-ester functionalized fluorophore or drug molecule) in an anhydrous solvent like DMSO.

    • Add the NHS-ester solution to the protein conjugate at a 5 to 20-fold molar excess.

    • Incubate for 1-2 hours at room temperature or 4°C overnight.

    • Quench the reaction by adding an amine-containing buffer like Tris or glycine.

    • Purify the final, dual-labeled conjugate using appropriate chromatographic methods (e.g., SEC or affinity chromatography) to remove unreacted payload and reagents.

Application Workflow: A Two-Stage Strategy

The core utility of this compound lies in its ability to facilitate a controlled, sequential conjugation workflow. This prevents the undesirable side reactions, such as homo-oligomerization, that can occur with homobifunctional crosslinkers.[5] This precision is paramount in applications requiring high molecular fidelity.

Conjugation_Workflow Start Protein with accessible Cysteine (P-SH) Reduction 1. Reduce Disulfides (DTT or TCEP) Start->Reduction Alkylation 2. Alkylate with This compound Reduction->Alkylation Intermediate Cysteine-Alkylated Protein (P-S-Linker-NH-Boc) Alkylation->Intermediate Deprotection 3. Deprotect Amine (Trifluoroacetic Acid) Intermediate->Deprotection Activated Activated Protein (P-S-Linker-NH₂) Deprotection->Activated Conjugation 4. Conjugate with Amine-Reactive Molecule (e.g., NHS-Payload) Activated->Conjugation Final Final Conjugate (P-S-Linker-NH-Payload) Conjugation->Final

Diagram 2: A general two-stage experimental workflow using this compound.

A prime application for this workflow is in the construction of Antibody-Drug Conjugates (ADCs) .[10][11] ADCs are a powerful class of therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[11] The linker is a critical component that connects the drug to the antibody. By engineering a cysteine residue into a specific site on the antibody, researchers can use this compound to create a homogeneous ADC with a precisely controlled drug-to-antibody ratio (DAR), which is a critical factor for therapeutic efficacy and safety.

ADC_Synthesis_Concept cluster_stage1 Stage 1: Alkylation cluster_stage2 Stage 2: Conjugation Antibody Engineered Antibody with Cysteine Site Alkylation Covalent Linkage at Cysteine Antibody->Alkylation Linker This compound Linker->Alkylation Payload Amine-Reactive Cytotoxic Drug (e.g., NHS-Drug) AmineReaction Amine-NHS Reaction Payload->AmineReaction Deprotection Boc Deprotection Alkylation->Deprotection Deprotection->AmineReaction ADC Site-Specific Antibody-Drug Conjugate (ADC) AmineReaction->ADC

Diagram 3: Conceptual logic for synthesizing a site-specific ADC.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the PEG5 Linker in Iodoacetamide-PEG5-NH-Boc

Introduction: Deconstructing the this compound Linker

This compound is a heterobifunctional linker integral to modern bioconjugation, enabling the precise connection of two distinct molecules.[1] Its structure is composed of three critical functional components: an iodoacetamide (B48618) group, a discrete five-unit polyethylene (B3416737) glycol (PEG5) chain, and a Boc-protected amine. Each component serves a specific purpose in a sequential conjugation strategy.

  • Iodoacetamide Group: A thiol-reactive moiety that specifically forms a stable covalent bond with sulfhydryl groups found in cysteine residues of proteins and peptides.[2][3]

  • Boc-Protected Amine (NH-Boc): A primary amine masked by a tert-butyloxycarbonyl (Boc) protecting group.[4] This protection allows for a staged reaction strategy; the amine is revealed only after a specific deprotection step, making it available for a second, distinct conjugation reaction.[4][5]

  • PEG5 Linker: A monodisperse, hydrophilic spacer that separates the iodoacetamide and the protected amine.[6] This central chain is not merely a spacer; it imparts a range of highly desirable physicochemical and pharmacokinetic properties to the resulting bioconjugate.[7][8]

This guide provides a comprehensive technical overview of the multifaceted role of the PEG5 linker in this compound, detailing its impact on the properties of the final conjugate and outlining the experimental protocols for its use.

Core Concept: A Heterobifunctional Bridge

The power of this compound lies in its heterobifunctional nature, allowing for controlled, stepwise conjugation. The PEG5 linker is central to this functionality, providing the necessary spacing and flexibility between the two reactive ends.

cluster_0 This compound Structure A Iodoacetamide Group (Thiol-Reactive) B PEG5 Spacer (Hydrophilic Linker) A->B - Covalent Bond - C Boc-Protected Amine (Latent Reactive Site) B->C - Covalent Bond -

Caption: Molecular architecture of the heterobifunctional linker.

In-Depth Analysis: The Multifunctional Role of the PEG5 Linker

The incorporation of a discrete PEG5 chain is a deliberate design choice to optimize the performance of the final bioconjugate. Its role extends far beyond simple spacing, influencing solubility, stability, pharmacokinetics, and biological activity.

Enhancing Solubility and Stability

Many potent cytotoxic drugs used in antibody-drug conjugates (ADCs) are hydrophobic.[9] Conjugating them to an antibody can lead to aggregation, reducing efficacy and increasing the risk of an immune response. The PEG5 linker acts as a "hydrophilicity reservoir," significantly improving the aqueous solubility of the entire conjugate.[1][9] This property is critical for preventing aggregation, especially in ADCs with a high drug-to-antibody ratio (DAR).[1] Furthermore, the PEG chain creates a hydration shell around the conjugate, which can protect it from enzymatic degradation and improve its structural stability.[7][10]

Improving Pharmacokinetics and Biodistribution

PEGylation is a well-established strategy for improving the pharmacokinetic (PK) profile of therapeutic molecules.[11] The attachment of PEG chains increases the molecule's hydrodynamic radius, which reduces renal clearance and prolongs its circulation time in the bloodstream.[8][12] Even a short PEG5 linker can contribute to this effect, leading to enhanced drug exposure at the target site.[1][13] Studies comparing different PEG lengths have shown that longer chains can lead to further improvements in exposure and half-life.[12][14] This extended circulation allows for more effective targeting and biodistribution.

Ensuring Biocompatibility and Reducing Immunogenicity

PEG is renowned for its biocompatibility and low immunogenicity.[8] By creating a "stealth" coating, the PEG5 linker can mask the bioconjugate from the host's immune system, reducing the risk of an adverse immune response.[8][15] This is particularly important for protein-based therapeutics and ADCs, which can be recognized as foreign by the body.

Providing Precise Spacing and Flexibility

The use of a monodisperse PEG5 linker ensures that the distance between the two conjugated molecules is precisely controlled.[1][6] This is crucial for several reasons:

  • Maintaining Biological Activity: It minimizes steric hindrance, ensuring that an antibody retains its binding affinity for its target antigen or that a protein maintains its native conformation and function.[7]

  • Optimizing PROTACs: In Proteolysis-Targeting Chimeras (PROTACs), the linker length is a critical determinant for the formation of a stable and effective ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The PEG5 linker provides the necessary length and rotational freedom to achieve this.[1][16]

  • Controlling Drug Release: In some designs, the linker can influence the release of a payload molecule once the conjugate has reached its target.[17]

Quantitative Data and Properties

The selection of a linker is guided by its impact on the final conjugate's properties. The tables below summarize key parameters associated with the components of the this compound linker.

Table 1: Impact of PEG Linker Properties on Bioconjugates

Property Advantage Conferred by PEG5 Linker Citation(s)
Hydrophilicity Improves solubility of hydrophobic payloads; reduces aggregation. [7],[1],[9]
Biocompatibility Generally non-toxic and suitable for in vivo applications. [8]
Low Immunogenicity Reduces the potential for an immune response against the conjugate. [15],[8]
Pharmacokinetics Increases hydrodynamic size, prolonging circulation half-life. [8],[12],[13]
Defined Length Provides precise spatial control between conjugated molecules. [6],[1]

| Flexibility | Minimizes steric hindrance, helping to preserve protein function. |[8],[1] |

Table 2: Typical Reaction Parameters for Functional Groups

Reaction Step Reagents & Conditions Key Considerations Citation(s)
Iodoacetamide Conjugation pH 7.5 - 8.5, Room Temperature, 30 min - 2 hr, Dark Reaction must be performed in the dark. A slightly alkaline pH is required for sulfhydryl reactivity. Avoid buffers containing sulfhydryls. [18],[19]

| Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Strong acid is required. Reaction is typically rapid at room temperature. |[4],[5],[20] |

Experimental Protocols and Workflows

The following sections provide detailed methodologies for the use of this compound in a typical two-step bioconjugation workflow.

cluster_workflow Two-Step Conjugation Workflow A 1. Protein with Cysteine (Protein-SH) C 2. Cysteine Conjugation (pH 7.5-8.5, in dark) A->C B This compound B->C D 3. Intermediate Conjugate (Protein-S-PEG5-NH-Boc) C->D E 4. Boc Deprotection (TFA / DCM) D->E F 5. Activated Conjugate (Protein-S-PEG5-NH2) E->F H 6. Amine Conjugation F->H G Molecule 2 (e.g., NHS-Ester Drug) G->H I 7. Final Bioconjugate H->I

Caption: A typical two-step experimental workflow.

Protocol 1: Cysteine-Specific Protein Labeling

This protocol describes the conjugation of the iodoacetamide moiety to a protein's cysteine residue.

  • Protein Preparation: If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Dissolve the protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5) and add a 10-fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Incubate at 55°C for 1 hour.[18] Remove the excess TCEP using a desalting column.

  • Linker Preparation: Iodoacetamide is light-sensitive and should be handled accordingly.[18] Immediately before use, dissolve the this compound linker in a compatible organic solvent (e.g., DMSO or DMF) to create a stock solution.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. The reaction should be performed in a buffer with a pH between 7.5 and 8.5 (e.g., phosphate or bicarbonate buffer).[18]

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, protected from light.[18]

  • Purification: Remove excess, unreacted linker and byproducts using size exclusion chromatography (SEC) or dialysis to obtain the purified Protein-S-PEG5-NH-Boc conjugate.

  • Analysis: Confirm successful conjugation using SDS-PAGE (which will show a mass shift) and/or Mass Spectrometry (to determine the exact mass increase).[21][22]

Protocol 2: Boc-Deprotection

This protocol unmasks the primary amine for the second conjugation step.

  • Preparation: Lyophilize or buffer-exchange the purified Protein-S-PEG5-NH-Boc conjugate into an appropriate buffer-free solution if necessary.

  • Deprotection Cocktail: Prepare a deprotection solution, typically consisting of 25-50% Trifluoroacetic Acid (TFA) in an anhydrous organic solvent like Dichloromethane (DCM).[5][23]

  • Reaction: Dissolve the conjugate in the deprotection solution and stir at room temperature. The reaction is generally rapid, often completing within 5 to 30 minutes.[5][23]

  • Quenching and Removal of Acid: Neutralize the reaction with a mild base or remove the TFA by repeated evaporation with a co-solvent.

  • Purification: Immediately purify the resulting Protein-S-PEG5-NH2 conjugate using SEC or dialysis to remove salts and byproducts.

Protocol 3: Secondary Amine Conjugation

The newly exposed primary amine is now available for reaction with a second molecule containing an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester.

  • Molecule Preparation: Dissolve the second molecule (e.g., an NHS-ester activated drug) in a suitable organic solvent.

  • Conjugation Reaction: Add the activated molecule to the purified Protein-S-PEG5-NH2 conjugate in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Final Purification: Purify the final bioconjugate using SEC, HPLC, or other appropriate chromatographic methods to remove any unreacted components.

  • Final Analysis: Characterize the final product thoroughly using techniques like HPLC, Mass Spectrometry, and functional assays to confirm its purity, identity, and activity.[11][24]

Logical Relationships: Benefits of the PEG5 Linker

The advantages imparted by the PEG5 linker can be visualized as a cascade of benefits stemming from its core physicochemical properties.

cluster_benefits Functional Benefits Derived from PEG5 Core Properties center Core Properties of PEG5 Linker prop1 Hydrophilicity center->prop1 prop2 Defined Length (Monodisperse) center->prop2 prop3 Flexibility center->prop3 prop4 Biocompatibility center->prop4 benefit1 Improved Solubility prop1->benefit1 benefit2 Reduced Aggregation prop1->benefit2 benefit3 Precise Spacing prop2->benefit3 benefit4 Minimized Steric Hindrance prop3->benefit4 benefit5 Enhanced Pharmacokinetics prop4->benefit5 benefit6 Reduced Immunogenicity prop4->benefit6 benefit1->benefit5 benefit3->benefit4

Caption: How PEG5 properties translate to functional advantages.

Conclusion

The PEG5 linker within the this compound molecule is a critical component that provides far more than mere spatial separation. Its inherent properties—hydrophilicity, biocompatibility, flexibility, and defined length—are strategically leveraged to enhance the overall performance of the final bioconjugate.[1] By improving solubility, increasing stability, extending circulatory half-life, and reducing immunogenicity, the PEG5 linker directly contributes to the efficacy and safety of advanced therapeutics like ADCs and PROTACs.[10][] The ability to execute a controlled, two-step conjugation process makes this compound a versatile and indispensable tool for researchers in drug development, diagnostics, and fundamental science.[17][26]

References

The Strategic Role of the Boc Protecting Group in Iodoacetamide-PEG5-NH-Boc: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetamide-PEG5-NH-Boc is a heterobifunctional linker critical in the field of bioconjugation, particularly in the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This molecule ingeniously combines three key functional moieties: an iodoacetamide (B48618) group for covalent linkage to cysteine residues, a five-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a tert-butyloxycarbonyl (Boc)-protected amine which offers a strategic advantage for controlled, sequential synthesis.

This technical guide provides a comprehensive overview of the function of the Boc protecting group in this compound, its role in synthetic strategies, and detailed experimental protocols for its use in bioconjugation.

The Core Functionality of this compound

The utility of this compound lies in its modular design, allowing for a stepwise approach to the synthesis of complex biomolecular conjugates.

  • Iodoacetamide Group: This functional group serves as a reactive handle for covalent modification of proteins. It specifically reacts with the thiol group of cysteine residues via a nucleophilic substitution reaction, forming a stable thioether bond.[1] This targeted approach is invaluable for site-specific protein modification.

  • PEG5 Linker: The five-unit polyethylene glycol chain is not merely a spacer. It imparts several beneficial properties to the final conjugate, including increased hydrophilicity and solubility.[2][3] The flexibility and length of the PEG linker are crucial in applications like PROTACs, as they influence the formation and stability of the ternary complex between the target protein, the PROTAC molecule, and an E3 ligase.[2][4][5]

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the terminal amine.[6] Its presence is the cornerstone of a strategic, controlled synthesis. It masks the reactivity of the amine, preventing it from participating in undesired side reactions during the initial conjugation of a molecule to the iodoacetamide end of the linker. Once the first part of the conjugate is formed, the Boc group can be selectively removed under acidic conditions to expose the primary amine for a subsequent conjugation step. This allows for the precise and directional assembly of bifunctional molecules.

The Strategic Importance of the Boc Protecting Group

The Boc protecting group in this compound facilitates a controlled and sequential bioconjugation strategy. This is particularly crucial in the synthesis of PROTACs, where one end of the linker is attached to a target protein ligand and the other to an E3 ligase ligand.

The logical workflow enabled by the Boc group is as follows:

  • Initial Conjugation: A molecule with a free thiol group (e.g., a cysteine-containing peptide or protein ligand) is reacted with the iodoacetamide moiety of this compound. The Boc group ensures the terminal amine remains unreactive.

  • Deprotection: The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose the primary amine.

  • Secondary Conjugation: The newly deprotected amine is then available to react with a second molecule, for instance, a carboxylic acid-containing E3 ligase ligand, via amide bond formation.

This stepwise approach prevents the random cross-linking and polymerization that could occur if both ends of the linker were reactive simultaneously.

Experimental Protocols

The following are representative protocols for the use of this compound. Optimization may be required for specific applications.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution. If the substrate is sensitive to the tert-butyl cation byproduct, add TIS (2.5-5% v/v) as a scavenger.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected linker.

Protocol 2: Conjugation of a Cysteine-Containing Peptide to this compound

This protocol outlines the reaction of the iodoacetamide group with a thiol.

Materials:

  • This compound

  • Cysteine-containing peptide

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)

  • Size-exclusion chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

Procedure:

  • Dissolve the cysteine-containing peptide in the reaction buffer.

  • Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) and add it to the peptide solution. A slight molar excess of the linker may be used.

  • Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C overnight. The reaction should be performed in the dark to prevent degradation of the iodoacetamide.

  • Monitor the reaction progress by LC-MS.

  • Purify the resulting conjugate using SEC or RP-HPLC to remove unreacted peptide and linker.

Protocol 3: Amide Bond Formation with the Deprotected Linker

This protocol describes the coupling of the deprotected amino-linker to a carboxylic acid-containing molecule.

Materials:

  • Deprotected Iodoacetamide-PEG5-NH₂ conjugate

  • Carboxylic acid-containing molecule

  • Amide coupling reagents (e.g., HATU, HOBt/EDC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • RP-HPLC system for purification

Procedure:

  • Dissolve the carboxylic acid-containing molecule in anhydrous DMF.

  • Add the coupling reagents (e.g., HATU and DIPEA) to activate the carboxylic acid.

  • In a separate vessel, dissolve the deprotected amino-linker conjugate in anhydrous DMF.

  • Add the activated carboxylic acid solution to the linker solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Purify the final bioconjugate by RP-HPLC.

Data Presentation

The following tables summarize key quantitative parameters relevant to the reactions involving this compound.

ParameterValue/RangeConditionsReference
Boc Deprotection
Reagent20-50% TFA in DCMRoom Temperature[7]
Reaction Time1-2 hoursRoom Temperature[8]
Iodoacetamide-Cysteine Conjugation
Second-Order Rate Constant (k₂)~0.6 M⁻¹s⁻¹Physiological pH[9]
Optimal pH7.2 - 8.3Room Temperature[1]
Thioether Bond Stability
StabilityStable to acid, base, oxidants, and external thiolsPhysiological conditions[9]

Mandatory Visualization

Boc_Deprotection_Workflow Start This compound Reaction Boc Deprotection Start->Reaction Dissolve Reagents TFA, DCM (Scavenger optional) Reagents->Reaction Add Intermediate Iodoacetamide-PEG5-NH3+ TFA- Reaction->Intermediate Acidolysis Neutralization Neutralization (e.g., NaHCO3) Intermediate->Neutralization Product Iodoacetamide-PEG5-NH2 Neutralization->Product

Caption: Workflow for the Boc deprotection of this compound.

Bioconjugation_Signaling_Pathway cluster_step1 Step 1: Initial Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Secondary Conjugation Linker_Boc This compound Conjugate1 Protein Ligand-S-PEG5-NH-Boc Linker_Boc->Conjugate1 Deprotection TFA / DCM Protein_Ligand Protein Ligand (with Cysteine) Protein_Ligand->Conjugate1 Iodoacetamide Reaction E3_Ligand E3 Ligase Ligand (with COOH) Conjugate1_dep Protein Ligand-S-PEG5-NH-Boc Conjugate2 Protein Ligand-S-PEG5-NH2 Conjugate1_dep->Conjugate2 Deprotection->Conjugate2 Conjugate2_conj Protein Ligand-S-PEG5-NH2 Final_PROTAC Final PROTAC Conjugate2_conj->Final_PROTAC E3_Ligand->Final_PROTAC Amide Coupling

Caption: Logical relationship in a PROTAC synthesis using this compound.

Conclusion

The Boc protecting group in this compound is a key strategic element that enables the controlled and sequential synthesis of complex bioconjugates. Its acid-labile nature allows for the masking and subsequent unmasking of a reactive amine, providing researchers with precise control over the synthetic route. This is particularly advantageous in the construction of heterobifunctional molecules such as PROTACs, where a defined orientation of the constituent parts is essential for biological activity. Understanding the function of the Boc group and the associated reaction conditions is paramount for the successful application of this versatile linker in drug discovery and development.

References

The Advent of Covalent Modulation: An In-depth Technical Guide to PROTAC Linkers with Iodoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. While traditional PROTACs rely on non-covalent interactions, a new frontier is being explored with the introduction of covalent technologies. This guide provides a comprehensive technical overview of PROTACs that incorporate iodoacetamide-functionalized linkers, a key chemical tool for achieving covalent and irreversible engagement with cysteine residues on target proteins.

The Principle of Covalent PROTACs

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] Covalent PROTACs featuring an iodoacetamide (B48618) group within their linker are designed to form a permanent covalent bond with a cysteine residue on the POI.[2] This irreversible interaction offers several potential advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the ability to target proteins with shallow or transient binding pockets.

The iodoacetamide moiety is an alkylating agent that readily reacts with the thiol group of cysteine, forming a stable thioether bond.[3] This targeted covalent modification effectively tethers the PROTAC to its POI, leading to a highly stable ternary complex with the recruited E3 ligase. This enhanced stability can significantly improve the efficiency of polyubiquitination and subsequent proteasomal degradation of the target protein.[4]

Quantitative Analysis of Covalent PROTAC Efficacy

The effectiveness of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the degradation data for a series of covalent Bruton's tyrosine kinase (BTK) PROTACs. While these specific examples utilize an acrylamide (B121943) warhead to target a cysteine residue in BTK, the principles of covalent modification and the resulting degradation efficiencies are directly analogous to what can be achieved with iodoacetamide-functionalized linkers targeting accessible cysteine residues on other proteins of interest.

PROTACLinker CompositionDC50 (nM)Dmax (%)
NC-1 Non-covalent control2.297
IR-1 Irreversible covalent (Acrylamide)1.988
IR-2 Irreversible covalent (Acrylamide)8.691
RC-2 Reversible covalent (Cyano-acrylamide)3566
RC-3 Reversible covalent (Dimethylated cyano-acrylamide)1068

Data adapted from a study on BTK degraders. The data illustrates the high potency (low DC50 values) and high efficacy (high Dmax values) achievable with covalent PROTACs.[2]

Experimental Protocols

Synthesis and Purification of an Iodoacetamide-Functionalized PROTAC

This protocol outlines a representative synthesis of a PROTAC with an iodoacetamide-functionalized linker. The strategy involves the synthesis of three key building blocks: the POI ligand with a suitable attachment point, the E3 ligase ligand with a linker-compatible functional group, and a heterobifunctional linker containing a polyethylene (B3416737) glycol (PEG) chain, an amine for conjugation, and a terminal alkyne. The iodoacetamide functionality is introduced in the final steps.

Materials:

  • POI-ligand-alkyne

  • E3-ligase-ligand-azide

  • Iodoacetamide-PEG-NHS ester

  • Copper(II) sulfate (B86663)

  • Sodium ascorbate (B8700270)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), water

  • Trifluoroacetic acid (TFA)

  • DIPEA (N,N-Diisopropylethylamine)

  • Purification: Preparative HPLC system

Protocol:

  • Click Chemistry Reaction:

    • Dissolve POI-ligand-alkyne (1.0 eq) and E3-ligase-ligand-azide (1.0 eq) in a 3:1 mixture of DMF and water.

    • Add copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to obtain the triazole-linked PROTAC intermediate.

  • Introduction of the Iodoacetamide Moiety:

    • If the PROTAC intermediate has a Boc-protected amine, deprotect it using 20% TFA in DCM for 1 hour.

    • Remove the solvent under reduced pressure.

    • Dissolve the deprotected PROTAC-amine intermediate in anhydrous DMF.

    • Add Iodoacetamide-PEG-NHS ester (1.1 eq) and DIPEA (3.0 eq).

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by LC-MS.

  • Purification of the Final PROTAC:

    • Upon completion of the reaction, purify the crude product by preparative HPLC to yield the final iodoacetamide-functionalized PROTAC.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Cellular Degradation Assay (Western Blot)

This protocol describes how to assess the ability of an iodoacetamide-functionalized PROTAC to degrade its target protein in a cellular context.

Materials:

  • Cancer cell line expressing the POI

  • Complete cell culture medium

  • Iodoacetamide-PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow cells to adhere overnight.

    • Treat cells with serial dilutions of the iodoacetamide-PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.

    • For mechanistic studies, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein lysates and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the POI and the loading control.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using ECL and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the POI signal to the loading control signal.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.

Target Engagement Assay (NanoBRET™)

This protocol outlines the use of the NanoBRET™ Target Engagement assay to confirm that the iodoacetamide-PROTAC binds to its intended target within living cells.

Materials:

  • Cells expressing the POI as a NanoLuc® luciferase fusion protein

  • NanoBRET™ tracer for the POI

  • Iodoacetamide-PROTAC

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 96-well assay plates

  • Luminometer capable of measuring BRET

Protocol:

  • Cell Preparation:

    • Harvest and resuspend cells expressing the POI-NanoLuc® fusion in Opti-MEM®.

    • Add the NanoBRET™ tracer at the appropriate concentration.

  • Compound Treatment:

    • Dispense the cell-tracer suspension into a 96-well plate.

    • Add serial dilutions of the iodoacetamide-PROTAC to the wells. Include a no-compound control.

  • BRET Measurement:

    • Incubate the plate at 37°C and 5% CO2 for a time sufficient to allow for covalent bond formation (e.g., 2-4 hours).

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

    • Read the plate on a luminometer, measuring both donor (460 nm) and acceptor (610 nm) emission.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the IC50 value for target engagement.

Confirmation of Covalent Modification by Mass Spectrometry

This protocol describes how to use mass spectrometry to confirm the covalent binding of the iodoacetamide-PROTAC to the target protein and identify the modified cysteine residue.

Materials:

  • Purified recombinant POI

  • Iodoacetamide-PROTAC

  • Reaction buffer (e.g., PBS)

  • Dithiothreitol (DTT)

  • Iodoacetamide (for blocking non-reacted cysteines)

  • Trypsin

  • LC-MS/MS system

Protocol:

  • In Vitro Labeling:

    • Incubate the purified POI with the iodoacetamide-PROTAC at a specific molar ratio (e.g., 1:5) for a set time at room temperature.

    • Include a control sample with the POI and vehicle (DMSO).

  • Sample Preparation for Mass Spectrometry:

    • Reduce disulfide bonds in both samples with DTT.

    • Alkylate free cysteines with an excess of iodoacetamide.

    • Perform in-solution or in-gel tryptic digestion of the protein.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by LC-MS/MS.

    • Acquire data in a data-dependent manner, selecting precursor ions for fragmentation.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database, including a variable modification corresponding to the mass of the PROTAC-linker adduct on cysteine residues.

    • Identify the peptide containing the covalent modification and confirm the site of adduction by manual inspection of the MS/MS spectrum.

Visualizing the Mechanism and Workflow

Signaling Pathway of a Covalent PROTAC

covalent_protac_mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC Iodoacetamide-PROTAC POI Target Protein (POI) with Cysteine PROTAC->POI Covalent Bond Formation (Thioether Linkage) E3_Ligase E3 Ubiquitin Ligase Ub Ubiquitin Covalent_Adduct POI-PROTAC Adduct Ub->Covalent_Adduct Polyubiquitination Proteasome 26S Proteasome Covalent_Adduct->Proteasome Recognition & Degradation E3_Ligase_in_complex E3 Ligase Covalent_Adduct->E3_Ligase_in_complex

Caption: Mechanism of action for a covalent PROTAC with an iodoacetamide linker.

Experimental Workflow for Covalent PROTAC Characterization

experimental_workflow Start Start: Covalent PROTAC Candidate Synthesis Synthesis & Purification Start->Synthesis Target_Engagement Target Engagement Assay (e.g., NanoBRET) Synthesis->Target_Engagement Degradation_Assay Cellular Degradation Assay (Western Blot) Synthesis->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Target_Engagement->Data_Analysis Degradation_Assay->Data_Analysis Covalent_Confirmation Covalent Binding Confirmation (Mass Spectrometry) Lead_Optimization Lead Optimization Covalent_Confirmation->Lead_Optimization Data_Analysis->Covalent_Confirmation

Caption: Workflow for the characterization of iodoacetamide-based covalent PROTACs.

Logical Relationships in Covalent PROTAC Design

design_logic cluster_components PROTAC Components cluster_targets Biological Targets POI_Ligand POI Ligand POI Protein of Interest (with accessible Cysteine) POI_Ligand->POI Binds to E3_Ligand E3 Ligase Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Recruits Linker Linker (with Iodoacetamide) Linker->POI Covalently Binds to Ternary_Complex Stable Covalent Ternary Complex Linker->Ternary_Complex Forms POI->Ternary_Complex Forms E3_Ligase->Ternary_Complex Forms Degradation Targeted Protein Degradation Ternary_Complex->Degradation Leads to

Caption: Logical relationships in the design of a covalent PROTAC.

Conclusion

PROTACs functionalized with iodoacetamide linkers represent a promising strategy in the evolution of targeted protein degradation. The ability to form a covalent bond with the target protein can lead to enhanced potency and a durable therapeutic effect. This technical guide provides a foundational understanding of the principles, quantitative evaluation, and experimental methodologies essential for the research and development of these next-generation protein degraders. As our understanding of "linkerology" and covalent targeting deepens, iodoacetamide-based PROTACs are poised to become a critical tool in the development of novel therapeutics for a wide range of diseases.

References

An In-depth Technical Guide to Thiol-Reactive PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of thiol-reactive polyethylene (B3416737) glycol (PEG) linkers, essential tools in the field of bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemistries, quantitative data, and detailed experimental protocols associated with these versatile molecules. From fundamental principles to advanced applications, this guide serves as a practical resource for designing and executing successful bioconjugation strategies.

Introduction to Thiol-Reactive PEGylation

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely adopted strategy to enhance the therapeutic properties of biomolecules. It can improve solubility, increase serum half-life, and reduce immunogenicity.[1] Thiol-reactive PEG linkers are a specific class of PEGylation reagents that target the sulfhydryl group (-SH) of cysteine residues within proteins and peptides. This approach allows for site-specific modification, which is highly desirable for maintaining the biological activity of the parent molecule.[2]

The primary thiol-reactive chemistries employed in bioconjugation include reactions with maleimides, haloacetyls, pyridyl disulfides, and vinyl sulfones.[3] The choice of a specific linker depends on several factors, including the desired stability of the resulting conjugate, the reaction kinetics, and the specific application, such as the development of Antibody-Drug Conjugates (ADCs).[4][5]

Core Chemistries of Thiol-Reactive PEG Linkers

The covalent attachment of PEG linkers to thiol groups is achieved through several distinct chemical reactions. Understanding the mechanism of each is crucial for selecting the appropriate linker and optimizing reaction conditions.

Maleimide (B117702) Chemistry

Maleimide-functionalized PEGs are the most common type of thiol-reactive linkers. The reaction proceeds via a Michael addition, where the thiol group acts as a nucleophile and attacks the carbon-carbon double bond of the maleimide ring. This forms a stable thioether bond.[1]

Maleimide_Reaction

Haloacetyl Chemistry

Haloacetyl groups, such as iodoacetyl and bromoacetyl, react with thiols through nucleophilic substitution. The thiol attacks the carbon atom bearing the halogen, displacing it and forming a stable thioether linkage.[3]

Pyridyl Disulfide Chemistry

PEG linkers containing a pyridyl disulfide group react with free thiols via a disulfide exchange reaction. This results in the formation of a new disulfide bond between the PEG linker and the target molecule, with the release of pyridine-2-thione. This reaction is reversible in the presence of reducing agents.[3]

Vinyl Sulfone Chemistry

Vinyl sulfone groups react with thiols through a Michael-type addition. The reaction forms a stable and irreversible thioether bond.[3]

Quantitative Data for Thiol-Reactive PEG Linkers

The selection of a thiol-reactive PEG linker is a critical decision in the design of bioconjugates. The following tables provide a summary of key quantitative parameters to aid in this selection process.

Table 1: Comparison of Reaction Parameters for Thiol-Reactive PEG Linkers
Linker TypeOptimal pHReaction TimeMolar Excess of PEG LinkerTypical Conjugation Efficiency
Maleimide 6.5 - 7.5[1]1 - 4 hours[1]5- to 20-fold[1]> 90%[1]
Haloacetyl ~8.31 - 2 hours10- to 20-foldHigh
Pyridyl Disulfide 7.0 - 8.02 - 4 hours5- to 10-fold> 95%
Vinyl Sulfone 8.0 - 9.02 - 4 hours10- to 20-fold> 90%
Table 2: Stability of Thiol-PEG Linkages
Linker TypeBond FormedStability in PlasmaKey Stability Features
N-Alkyl Maleimide ThioetherModerateProne to retro-Michael addition and hydrolysis.[6]
N-Aryl Maleimide ThioetherHighThe thio-succinimide ring undergoes faster hydrolysis, leading to a more stable, ring-opened structure.[6]
Haloacetyl ThioetherHighForms a stable, irreversible thioether bond.
Pyridyl Disulfide DisulfideLow (in reducing environments)Reversible through disulfide exchange with other thiols.
Vinyl Sulfone ThioetherHighForms a stable, irreversible thioether bond.[6]

Experimental Protocols

This section provides detailed methodologies for the conjugation of thiol-reactive PEG linkers to proteins.

Protocol for Maleimide-PEG Conjugation to a Cysteine-Containing Protein[1]

Materials:

  • Cysteine-containing protein (1-10 mg/mL)

  • Maleimide-PEG reagent (10 mM stock in DMSO or DMF)

  • Conjugation Buffer: 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5, degassed.

  • (Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching reagent: Free cysteine or N-acetyl cysteine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfide Bonds: If the target cysteine is in a disulfide bond, add a 10- to 20-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. Remove TCEP using a desalting column equilibrated with Conjugation Buffer.

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the Maleimide-PEG solution to the protein solution with gentle mixing.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add an excess of a small molecule thiol (e.g., L-cysteine) to quench any unreacted maleimide groups.

  • Purification: Purify the PEGylated protein using size-exclusion chromatography (SEC) to remove unreacted PEG and quenching reagent.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC.

Maleimide_Workflow

Protocol for Vinyl Sulfone-PEG Conjugation

Materials:

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer.

  • PEGylation Reaction: Add a 10- to 20-fold molar excess of the Vinyl Sulfone-PEG reagent to the protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature.

  • Quenching: Add an excess of 2-mercaptoethanol to quench the reaction.

  • Purification: Purify the conjugate using a suitable method like SEC-HPLC.

  • Characterization: Analyze the product by SDS-PAGE and mass spectrometry.

Protocol for Pyridyl Disulfide-PEG Conjugation

Materials:

  • Thiol-containing biomolecule

  • Pyridyl Disulfide-PEG reagent

  • Reaction Buffer: PBS, pH 7.2

  • Purification system (e.g., dialysis or SEC)

Procedure:

  • Biomolecule Preparation: Dissolve the thiol-containing molecule in the reaction buffer.

  • PEGylation Reaction: Add a 5- to 10-fold molar excess of the Pyridyl Disulfide-PEG reagent.

  • Incubation: Incubate for 2-4 hours at room temperature. The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm.

  • Purification: Remove excess PEG reagent and byproducts by dialysis or SEC.

  • Characterization: Confirm conjugation using appropriate analytical techniques.

Protocol for Haloacetyl-PEG Conjugation[7]

Materials:

  • Thiol-containing protein

  • Iodoacetyl- or Bromoacetyl-PEG reagent

  • Reaction Buffer: Phosphate buffer, pH ~8.3

  • Purification system

Procedure:

  • Protein Solution: Prepare the protein solution in the reaction buffer.

  • PEGylation: Add a 10- to 20-fold molar excess of the Haloacetyl-PEG reagent.

  • Incubation: React for 1-2 hours at room temperature in the dark, as haloacetyls can be light-sensitive.

  • Purification: Purify the resulting conjugate.

  • Analysis: Characterize the final product.

Purification and Characterization of PEGylated Bioconjugates

Proper purification and characterization are essential to ensure the quality and efficacy of the final bioconjugate.

Purification Techniques
  • Size-Exclusion Chromatography (SEC-HPLC): This is the most common method for purifying PEGylated proteins. It separates molecules based on their hydrodynamic radius, effectively removing unreacted PEG and smaller molecules from the larger conjugate.[]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. It can be used to separate PEGylated proteins from their un-PEGylated counterparts, as PEGylation can shield the protein's surface charges.[]

  • Reverse-Phase Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. It is particularly useful for analyzing the heterogeneity of PEGylated products.[]

Table 3: Typical Results from Purification and Characterization
TechniqueInformation ObtainedTypical Observations
SEC-HPLC Purity, presence of aggregates, separation of unreacted PEGElution profile with distinct peaks for the conjugate, unreacted protein, and free PEG.[]
SDS-PAGE Apparent molecular weight, degree of PEGylationA shift in the band to a higher apparent molecular weight for the PEGylated protein compared to the native protein.[8]
MALDI-TOF MS Precise molecular weight, confirmation of conjugation, degree of PEGylationA mass spectrum showing a distribution of peaks corresponding to the PEGylated protein, with mass increments corresponding to the PEG unit.[9][10]

Applications in Drug Development: Antibody-Drug Conjugates (ADCs)

Thiol-reactive PEG linkers are extensively used in the development of ADCs, which are targeted cancer therapeutics.[4] An ADC consists of a monoclonal antibody, a cytotoxic payload, and a linker that connects them. The linker's stability is crucial for the ADC's efficacy and safety.

ADC_Development_Workflow

Targeting the HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established target in cancer therapy, particularly in breast cancer.[6][11] ADCs targeting HER2, such as Trastuzumab emtansine (T-DM1), utilize a thiol-reactive linker to attach a cytotoxic payload to the antibody. Upon binding to HER2 on cancer cells, the ADC is internalized, and the payload is released, leading to cell death.[12]

HER2_Signaling_Pathway

Logical Framework for Linker Selection

Choosing the optimal thiol-reactive PEG linker requires a systematic evaluation of the project's specific needs.

Linker_Selection_Logic

Conclusion

Thiol-reactive PEG linkers are indispensable tools in modern bioconjugation, enabling the development of advanced therapeutics and research reagents. A thorough understanding of their underlying chemistries, reaction kinetics, and stability profiles is paramount for the successful design and synthesis of well-defined bioconjugates. This guide provides a foundational framework for researchers to navigate the selection, application, and characterization of these powerful molecules, ultimately contributing to the advancement of drug development and biomedical research.

References

The Strategic Application of Iodoacetamide-PEG5-NH-Boc in Proteomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of proteomics is continually advancing, demanding sophisticated chemical tools for the precise investigation and manipulation of protein function. Among these tools, bifunctional molecules that can link different functionalities have become indispensable. Iodoacetamide-PEG5-NH-Boc is a hetero-bifunctional linker that embodies this versatility. It features a cysteine-reactive iodoacetamide (B48618) "warhead," a flexible polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, making it a valuable reagent for several cutting-edge applications in proteomics, most notably in the development of covalent inhibitors and Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides an in-depth overview of the core applications of this compound in proteomics. It details the underlying principles, experimental protocols, and data analysis strategies for its use in targeted protein degradation and covalent ligand development.

Core Concepts: The Multifaceted Nature of this compound

The utility of this compound stems from its three key components:

  • Iodoacetamide Group: This functional group acts as an electrophilic "warhead" that specifically reacts with the nucleophilic thiol group of cysteine residues in proteins via an SN2 reaction. This forms a stable, covalent thioether bond, enabling the permanent labeling or inhibition of target proteins. The reactivity of iodoacetamide with cysteines is a well-established and widely used strategy in proteomics for applications such as preventing disulfide bond formation and for quantitative cysteine reactivity profiling.

  • PEG5 Linker: The five-unit polyethylene glycol (PEG) spacer offers several advantages. Its hydrophilic nature enhances the solubility of the resulting conjugate in aqueous buffers, which is often a challenge with complex biomolecules. Furthermore, the flexible PEG chain provides a crucial spatial separation between the iodoacetamide group and the other end of the linker, which is critical for applications like PROTACs where two proteins need to be brought into proximity without steric hindrance.

  • Boc-Protected Amine (NH-Boc): The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a controlled, stepwise synthesis of more complex molecules. The Boc group is stable under a variety of conditions but can be readily removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal a primary amine. This amine can then be coupled to other molecules of interest, such as a ligand for an E3 ubiquitin ligase in the synthesis of a PROTAC.

Application 1: Synthesis of Covalent Probes and Inhibitors

The iodoacetamide moiety of this compound can be used to develop covalent inhibitors that target proteins with a reactive cysteine in their active or allosteric sites. This is a powerful strategy for achieving high potency and prolonged duration of action.

Experimental Workflow: Synthesis of a Cysteine-Targeted Covalent Probe

The synthesis of a covalent probe using this compound typically involves a two-step process:

  • Boc Deprotection: The Boc protecting group is removed to expose the primary amine.

  • Coupling to a Targeting Ligand: The free amine is then coupled to a molecule that provides specificity for the protein of interest.

G cluster_synthesis Synthesis of Covalent Probe A This compound B Boc Deprotection (e.g., TFA in DCM) A->B Step 1 C Iodoacetamide-PEG5-NH2 (Deprotected Linker) B->C E Amide Coupling (e.g., HATU, DIPEA) C->E D Targeting Ligand (with carboxylic acid) D->E F Covalent Probe E->F Step 2

Caption: Workflow for synthesizing a covalent probe.

Experimental Protocol: Synthesis of a Covalent Probe

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Targeting ligand with a carboxylic acid functional group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Boc Deprotection:

    • Dissolve this compound in a solution of 20% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • The resulting Iodoacetamide-PEG5-NH2 can be used directly in the next step.

  • Amide Coupling:

    • Dissolve the targeting ligand and Iodoacetamide-PEG5-NH2 in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 4-12 hours.

    • Monitor the reaction by LC-MS.

    • Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the final covalent probe.

Application 2: Development of PROTACs for Targeted Protein Degradation

A major application of this compound is in the synthesis of PROTACs. In this context, the iodoacetamide group serves as a "warhead" to covalently bind to a target protein of interest (POI), while the deprotected amine is coupled to a ligand for an E3 ubiquitin ligase (e.g., pomalidomide (B1683931) for Cereblon or a VHL ligand). The resulting PROTAC molecule forms a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

Signaling Pathway: PROTAC-Mediated Degradation of a Target Kinase

As a representative example, a PROTAC synthesized from this compound could target a kinase with a reactive cysteine in its active site, such as Bruton's tyrosine kinase (BTK), which is a key component of the B-cell receptor signaling pathway.

G cluster_pathway PROTAC Action on a Kinase Signaling Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates Downstream Downstream Signaling (e.g., NF-κB activation) BTK->Downstream phosphorylates Proteasome Proteasome BTK->Proteasome targeted to Proliferation Cell Proliferation and Survival Downstream->Proliferation PROTAC BTK-Targeting PROTAC PROTAC->BTK covalently binds to Cys481 E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase recruits E3_Ligase->BTK ubiquitinates Ub Ubiquitin Ub->E3_Ligase Degradation BTK Degradation Proteasome->Degradation

Caption: PROTAC-mediated degradation of BTK.

Experimental Workflow: From PROTAC Synthesis to Proteomic Analysis

The development and characterization of a PROTAC involves a multi-step workflow, from chemical synthesis to biological evaluation.

G cluster_workflow PROTAC Development and Analysis Workflow cluster_synthesis Synthesis cluster_validation Biological Validation cluster_proteomics Proteomic Analysis A This compound B Boc Deprotection A->B C Iodoacetamide-PEG5-NH2 B->C E Amide Coupling C->E D E3 Ligase Ligand (e.g., Pomalidomide) D->E F PROTAC Molecule E->F G Cell Treatment with PROTAC H Western Blot for Target Degradation G->H K Quantitative Mass Spectrometry (e.g., TMT-based) G->K I Dose-Response and Time-Course Analysis H->I J Determine DC50 and Dmax I->J L Identify On-Target and Off-Target Effects K->L M Pathway Analysis L->M

An In-depth Technical Guide to the Heterobifunctional Crosslinker: Iodoacetamide-PEG5-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional crosslinker Iodoacetamide-PEG5-NH-Boc, detailing its chemical properties, reaction mechanisms, and applications in bioconjugation and drug development.

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are indispensable reagents in modern biochemistry and drug development.[1][2] These molecules possess two distinct reactive groups, enabling the controlled, sequential conjugation of two different biomolecules.[2] This specificity minimizes the formation of undesirable homodimers and polymers, a common issue with homobifunctional crosslinkers.[2] Their ability to create precise molecular bridges is crucial for applications such as the construction of antibody-drug conjugates (ADCs), the immobilization of proteins on surfaces for biosensors, and the study of protein-protein interactions.[1]

This compound is a prime example of such a reagent, featuring an iodoacetamide (B48618) group for reaction with sulfhydryl moieties, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine for subsequent conjugation.

Core Components of this compound

To fully appreciate the utility of this crosslinker, it is essential to understand the function of each of its components.

The Iodoacetamide Reactive Group

The iodoacetamide group is a highly specific alkylating agent that targets the sulfhydryl (thiol) groups of cysteine residues in proteins and peptides.[3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic thiolate anion attacks the carbon atom bearing the iodine, displacing it to form a stable and irreversible thioether bond.[3]

The PEG5 Spacer

The crosslinker incorporates a monodisperse polyethylene glycol (PEG) spacer consisting of five ethylene (B1197577) glycol units. PEG linkers are widely used in bioconjugation to enhance the solubility and stability of the resulting conjugate.[][5][6] They can also reduce the immunogenicity of the conjugated molecule and improve its pharmacokinetic profile by increasing its hydrodynamic radius, which slows renal clearance.[] The PEG spacer also provides flexibility and reduces steric hindrance between the conjugated molecules.[2]

The Boc-Protected Amine

The other end of the crosslinker features a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis due to its stability under a broad range of conditions and its facile removal under acidic conditions.[7][8] This allows for a two-step conjugation strategy: first, the iodoacetamide group reacts with a cysteine-containing molecule, and then, after purification, the Boc group is removed to expose the amine for reaction with a second molecule.

Quantitative Data

The following tables summarize key quantitative data for the reactions involving this compound.

Table 1: Chemical Properties of Iodoacetamide-PEG5-NH2 (the de-protected form)

PropertyValueReference
Molecular FormulaC14H29IN2O6[9]
Molecular Weight448.29 g/mol [9]

Table 2: Reaction Kinetics of Iodoacetamide with Cysteine

pHSecond-Order Rate Constant (M⁻¹ min⁻¹)Reference
7.036[10]

Note: The reaction rate is pH-dependent, as the reactive species is the thiolate anion. The pKa of cysteine's thiol group is approximately 8.5, so the concentration of the thiolate anion increases with pH.[3]

Table 3: Conditions for Boc Deprotection

ReagentConcentrationTimeTemperatureYieldReference
Trifluoroacetic Acid (TFA)55% in Dichloromethane (B109758) (DCM)30 minRoom TemperatureHigh[11]
Trifluoroacetic Acid (TFA)2 equivalents10 min130°CQuantitative[8]

Experimental Protocols

General Two-Step Conjugation Protocol

This protocol outlines the general procedure for using this compound to conjugate a cysteine-containing peptide to a primary amine-containing molecule (e.g., an antibody).

Step 1: Conjugation of this compound to a Cysteine-Containing Peptide

  • Peptide Preparation: Dissolve the cysteine-containing peptide in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.5. If the peptide has disulfide bonds, it will need to be reduced first using a reagent like TCEP (tris(2-carboxyethyl)phosphine), followed by removal of the reducing agent.

  • Crosslinker Preparation: Immediately before use, dissolve this compound in a compatible organic solvent like DMSO or DMF.

  • Reaction: Add a 5- to 10-fold molar excess of the dissolved crosslinker to the peptide solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the Boc-protected peptide-PEG conjugate from excess crosslinker and byproducts using size-exclusion chromatography (SEC) or reversed-phase HPLC.[12]

Step 2: Boc Deprotection

  • Dissolution: Dissolve the purified Boc-protected peptide-PEG conjugate in dichloromethane (DCM).

  • TFA Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution.

  • Incubation: Stir the reaction mixture at room temperature for 1-2 hours.[7]

  • Removal of TFA: Remove the DCM and TFA under reduced pressure (e.g., using a rotary evaporator). Co-evaporate with DCM several times to ensure complete removal of residual TFA.

  • Purification: The resulting amine-PEG-peptide can be purified by HPLC if necessary.

Step 3: Conjugation of the Amine-PEG-Peptide to an Amine-Reactive Molecule (e.g., an Antibody)

  • Activation of the Target Molecule: If the target molecule contains carboxyl groups, activate them using a carbodiimide (B86325) activator like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester. This is typically done in a buffer such as MES at pH 4.5-6.0.

  • Conjugation: Add the deprotected amine-PEG-peptide to the activated target molecule. Adjust the pH of the reaction mixture to 7.2-8.0 to facilitate the reaction between the NHS ester and the primary amine of the linker.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Quench any unreacted NHS esters by adding a small molecule with a primary amine, such as Tris or glycine.

  • Final Purification: Purify the final conjugate using appropriate chromatographic techniques, such as SEC or affinity chromatography (e.g., Protein A for antibodies).

Characterization of the Final Conjugate

The final conjugate should be thoroughly characterized to confirm successful conjugation and assess its purity and integrity.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the conjugate and confirm the addition of the peptide-PEG linker.[13][14][15]

  • SDS-PAGE: This technique can be used to visualize the increase in molecular weight of the target molecule after conjugation.

  • HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from unconjugated starting materials.[12][16][17]

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of this compound.

G Chemical Structure of this compound cluster_iodoacetamide Iodoacetamide Group cluster_peg5 PEG5 Spacer cluster_boc_amine Boc-Protected Amine Iodoacetamide I-CH2-C(=O)- PEG5 NH-(CH2CH2O)5-CH2CH2- Iodoacetamide->PEG5 BocAmine NH-C(=O)-O-C(CH3)3 PEG5->BocAmine

Caption: Chemical structure of this compound.

G Reaction of Iodoacetamide with Cysteine Protein_Cys Protein-SH (Cysteine Residue) Thioether_Bond Protein-S-CH2-C(=O)-R (Stable Thioether Bond) Protein_Cys->Thioether_Bond SN2 Attack Iodoacetamide I-CH2-C(=O)-R (Iodoacetamide Moiety) Iodoacetamide->Thioether_Bond Iodide I⁻ (Iodide Leaving Group) Iodoacetamide->Iodide Displacement

Caption: Reaction of iodoacetamide with a cysteine residue.

G Two-Step Bioconjugation Workflow cluster_step1 Step 1: Reaction with Molecule 1 (Cysteine-containing) cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Reaction with Molecule 2 (Amine-reactive) Molecule1 Molecule 1 (e.g., Peptide-SH) Reaction1 Alkylation Reaction (pH 7.2-7.5) Molecule1->Reaction1 Crosslinker This compound Crosslinker->Reaction1 Intermediate Molecule 1-S-PEG5-NH-Boc Reaction1->Intermediate Purification1 Purification (HPLC/SEC) Intermediate->Purification1 Deprotection Boc Deprotection (TFA/DCM) Purification1->Deprotection Activated_Intermediate Molecule 1-S-PEG5-NH2 Deprotection->Activated_Intermediate Reaction2 Amide Bond Formation (pH 7.2-8.0) Activated_Intermediate->Reaction2 Molecule2 Molecule 2 (e.g., Activated Antibody) Molecule2->Reaction2 Final_Conjugate Molecule 1-S-PEG5-NH-Molecule 2 Reaction2->Final_Conjugate Purification2 Final Purification (SEC/Affinity) Final_Conjugate->Purification2

Caption: A typical two-step bioconjugation workflow.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various areas of drug development and research.

  • Antibody-Drug Conjugates (ADCs): This crosslinker is well-suited for the development of ADCs, where a potent cytotoxic drug (modified to contain a cysteine) can be linked to a targeting antibody (with an activated carboxyl group). The PEG linker enhances the solubility and stability of the ADC.[][6]

  • PROTACs: In the field of targeted protein degradation, this linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity.

  • Protein-Protein Interaction Studies: By crosslinking interacting proteins, this reagent can be used to stabilize protein complexes for identification and structural analysis, often in conjunction with mass spectrometry.[18]

  • Surface Immobilization: Proteins can be attached to surfaces for the development of biosensors and other diagnostic assays. For example, a cysteine-containing protein can be attached to a surface via the iodoacetamide group, and the deprotected amine can then be used to capture another molecule of interest.

Safety and Handling

Iodoacetamide is toxic if swallowed and may cause an allergic skin reaction. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[19][20] It is important to handle this reagent in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and eye protection.[19][21] Consult the Safety Data Sheet (SDS) for detailed safety information.[9][19][20][21][22]

References

The Strategic Application of Iodoacetamide-PEG5-NH-Boc in Ubiquitin-Proteasome System Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation, playing a pivotal role in maintaining protein homeostasis and regulating a vast array of cellular processes. Dysregulation of the UPS is implicated in numerous diseases, including cancer, neurodegenerative disorders, and immune diseases, making it a prime target for therapeutic intervention. A key strategy in modulating the UPS is the development of chemical probes and targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). The bifunctional linker, Iodoacetamide-PEG5-NH-Boc, has emerged as a valuable tool in this endeavor.

This technical guide provides an in-depth overview of the core applications of this compound in UPS research. We will delve into its chemical properties, its role in the synthesis of covalent probes and PROTACs targeting cysteine-containing proteins within the UPS, and provide detailed experimental protocols and data interpretation.

Core Concepts: The Role of this compound

This compound is a heterobifunctional linker designed for the strategic conjugation of molecules. Its structure comprises three key components:

  • Iodoacetamide (B48618) Group: This is a cysteine-reactive electrophilic "warhead." The iodoacetamide moiety readily forms a stable thioether bond with the sulfhydryl group of cysteine residues on a protein of interest (POI). This covalent and often irreversible interaction is crucial for designing potent and durable inhibitors or probes.

  • PEG5 Spacer: The polyethylene (B3416737) glycol (PEG) chain, consisting of five ethylene (B1197577) glycol units, serves as a hydrophilic spacer. This linker enhances the aqueous solubility of the resulting conjugate, improves its pharmacokinetic properties, and provides optimal spatial separation between the two ends of the molecule, which is critical for the formation of a productive ternary complex in PROTACs.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a controlled, stepwise synthesis. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal a primary amine. This amine can then be coupled to another molecule of interest, such as an E3 ligase ligand in the case of PROTAC synthesis.

Application in PROTAC Development for the Ubiquitin-Proteasome System

PROTACs are chimeric molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

This compound is particularly useful for developing PROTACs that target proteins with a suitably located cysteine residue. Many enzymes in the UPS, such as certain deubiquitinases (DUBs) and E3 ligases, have reactive cysteines in their active or allosteric sites, making them ideal targets for covalent PROTACs.

Hypothetical Case Study: Development of a Covalent PROTAC Targeting a Deubiquitinase (DUB)

Let us consider the development of a PROTAC to degrade a hypothetical DUB, "DUB-X," which has a reactive cysteine in its active site. The strategy involves synthesizing a PROTAC that covalently binds to DUB-X and recruits the E3 ligase Cereblon (CRBN).

Quantitative Data Summary

The efficacy of the synthesized PROTAC (let's call it "PROTAC-DUBX-1") would be evaluated through a series of in vitro and cellular assays. The following table summarizes hypothetical, yet representative, quantitative data for such a molecule.

ParameterValueDescription
DUB-X Binding Affinity (IC50) 50 nMConcentration of PROTAC-DUBX-1 required to inhibit 50% of DUB-X enzymatic activity.
Ternary Complex Formation (KD) 100 nMDissociation constant for the DUB-X : PROTAC-DUBX-1 : CRBN ternary complex.
Degradation Potency (DC50) 25 nMConcentration of PROTAC-DUBX-1 required to degrade 50% of DUB-X in cells after 24 hours.
Maximum Degradation (Dmax) >95%The maximum percentage of DUB-X degradation achieved with PROTAC-DUBX-1.
Degradation Half-life (t1/2) 4 hoursTime required for 50% degradation of DUB-X at a saturating concentration of PROTAC-DUBX-1.
Selectivity >100-fold vs. other DUBsThe selectivity of PROTAC-DUBX-1 for DUB-X over other deubiquitinases.

Experimental Protocols

Protocol 1: Synthesis of a Covalent PROTAC using this compound

This protocol outlines the general steps for synthesizing a PROTAC targeting a cysteine-containing protein and recruiting the E3 ligase Cereblon, using pomalidomide (B1683931) as the CRBN ligand.

Step 1: Boc Deprotection of this compound

  • Dissolve this compound (1 equivalent) in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) (3x) to remove residual TFA.

  • The resulting TFA salt of the deprotected amine (Iodoacetamide-PEG5-NH2) can be used directly in the next step.

Step 2: Amide Coupling with a Pomalidomide-Acid Linker

  • Dissolve the deprotected Iodoacetamide-PEG5-NH2 (1 equivalent) and a pomalidomide derivative with a carboxylic acid linker (e.g., 4-(carboxy)pomalidomide, 1.1 equivalents) in anhydrous dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.2 equivalents) and a base such as diisopropylethylamine (DIPEA) (3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by LC-MS to confirm the formation of the final PROTAC.

  • Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the pure PROTAC.

Protocol 2: Evaluation of PROTAC-Induced Protein Degradation by Western Blotting
  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line endogenously expressing the target protein) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the protein bands and normalize the target protein levels to the loading control.

Protocol 3: Quantitative Proteomics Analysis of PROTAC Specificity
  • Sample Preparation: Treat cells with the PROTAC at a concentration that induces significant degradation of the target protein and a vehicle control. Lyse the cells and digest the proteins into peptides using trypsin.

  • Isobaric Labeling: Label the peptides from the PROTAC-treated and control samples with tandem mass tags (TMT) or other isobaric labels.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS.

  • Data Analysis: Identify and quantify the relative abundance of proteins in the treated versus control samples using proteomics software.

  • Target and Off-Target Identification: Identify the primary target of the PROTAC by its significant downregulation. Assess the specificity of the PROTAC by identifying any other proteins that are significantly downregulated (off-targets).

Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation PROTAC PROTAC (this compound based) POI Target Protein (POI) (with Cysteine) PROTAC->POI Covalent Binding (Iodoacetamide-Cys) E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Binding Proteasome 26S Proteasome POI->Proteasome Recognition Ub Ubiquitin Ub->POI Ubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for a PROTAC utilizing an this compound linker.

Experimental Workflow: PROTAC Synthesis and Evaluation

Experimental_Workflow cluster_Synthesis PROTAC Synthesis cluster_Evaluation Biological Evaluation start This compound deprotection Boc Deprotection start->deprotection coupling Amide Coupling (with E3 Ligase Ligand) deprotection->coupling purification HPLC Purification coupling->purification final_protac Pure PROTAC purification->final_protac cell_treatment Cell Treatment final_protac->cell_treatment western_blot Western Blot (Degradation Assessment) cell_treatment->western_blot proteomics Quantitative Proteomics (Specificity Analysis) cell_treatment->proteomics data_analysis Data Analysis western_blot->data_analysis proteomics->data_analysis

Caption: Workflow for the synthesis and biological evaluation of a covalent PROTAC.

Logical Relationship: Bifunctional Nature of this compound

Bifunctional_Linker Linker This compound Iodoacetamide Iodoacetamide Moiety Linker->Iodoacetamide comprises PEG5 PEG5 Spacer Linker->PEG5 comprises Boc_Amine Boc-Protected Amine Linker->Boc_Amine comprises Cysteine_Targeting Covalent Targeting of POI Iodoacetamide->Cysteine_Targeting enables Properties Solubility & Spacing PEG5->Properties confers Conjugation Stepwise Conjugation (e.g., to E3 Ligand) Boc_Amine->Conjugation allows for

Caption: The key functional components of the this compound linker.

Conclusion

This compound is a versatile and powerful tool for researchers in the field of ubiquitin-proteasome system biology and drug discovery. Its unique combination of a cysteine-reactive warhead, a biocompatible PEG spacer, and a protected amine for sequential synthesis makes it an ideal building block for the creation of sophisticated chemical probes and targeted protein degraders. By enabling the development of covalent PROTACs, this linker facilitates the selective degradation of previously "undruggable" cysteine-containing proteins, opening up new avenues for therapeutic intervention in a wide range of diseases. The protocols and conceptual frameworks provided in this guide serve as a foundation for the strategic application of this compound in advancing our understanding and manipulation of the ubiquitin-proteasome system.

The Architect's Blueprint for Covalent PROTACs: A Technical Guide to Iodoacetamide-PEG5-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted therapeutics, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins. This guide delves into the core principles of designing and utilizing a specific, powerful tool in the PROTAC arsenal: Iodoacetamide-PEG5-NH-Boc. This heterobifunctional linker is instrumental in the creation of covalent PROTACs, a class of degraders that offer enhanced potency and prolonged duration of action through the formation of a stable, covalent bond with the target protein.

Core Principles: Harnessing Covalent Engagement for Enhanced Degradation

Traditional PROTACs operate through a transient "catch-and-release" mechanism, forming a ternary complex between the target protein (Protein of Interest or POI), an E3 ubiquitin ligase, and the PROTAC molecule itself. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. Covalent PROTACs, however, take this a step further by establishing a permanent link with the POI.

The this compound linker is specifically designed for this purpose. Its key functional components are:

  • Iodoacetamide (B48618) Group: This electrophilic "warhead" readily reacts with nucleophilic residues on the surface of the POI, most notably the thiol group of cysteine residues. This reaction, an S-alkylation, forms a stable thioether bond, covalently linking the PROTAC to its target.

  • PEG5 Spacer: The polyethylene (B3416737) glycol (PEG) chain, consisting of five repeating ethylene (B1197577) glycol units, serves as a flexible and hydrophilic spacer. This linker is crucial for several reasons:

    • Solubility and Permeability: The hydrophilic nature of the PEG linker enhances the overall solubility of the often large and hydrophobic PROTAC molecule, improving its pharmacokinetic properties and cell permeability.

    • Optimal Ternary Complex Formation: The flexibility and length of the PEG spacer are critical for enabling the proper orientation of the POI and the recruited E3 ligase, facilitating efficient ubiquitination.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a controlled, stepwise synthesis of the PROTAC. The Boc group can be readily removed under acidic conditions to reveal a primary amine, which can then be coupled to a ligand for an E3 ubiquitin ligase.

The formation of a covalent bond between the PROTAC and the POI offers several advantages:

  • Increased Potency: By forming a stable complex, covalent PROTACs can achieve higher degradation efficiency at lower concentrations.

  • Prolonged Duration of Action: The irreversible nature of the covalent bond can lead to a sustained degradation of the target protein, even after the free PROTAC has been cleared from the system.

  • Overcoming Resistance: Covalent PROTACs can be effective against targets that have developed resistance to traditional, non-covalent inhibitors.

Quantitative Data on Covalent PROTAC Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific data for PROTACs utilizing the exact this compound linker is not always explicitly published under this name, the following tables summarize representative data for covalent PROTACs targeting key oncogenic proteins, Bruton's tyrosine kinase (BTK) and KRAS G12C, which employ similar covalent mechanisms. This data highlights the potent degradation capabilities of this class of molecules.

Table 1: Degradation Efficiency of Covalent BTK PROTACs

Compound/PROTACTargetCell LineDC50 (nM)Dmax (%)Citation
Covalent BTK DegraderBTKMOLM-146.6>95[1][2]
Covalent BTK DegraderBTKMino<10>85[3][4]
DD 03-171BTKMantle Cell Lymphoma5.1>90[5]

Table 2: Degradation Efficiency of Covalent KRAS G12C PROTACs

Compound/PROTACTargetCell LineDC50 (µM)Dmax (%)Citation
LC-2KRAS G12CH358~1~90[6]
YF135KRAS G12CH358 / H23Not specified>80[7]

Experimental Protocols

The synthesis and evaluation of a covalent PROTAC using this compound involves a series of well-defined steps.

Protocol 1: Synthesis of the PROTAC Molecule

This protocol outlines the general steps for synthesizing a covalent PROTAC.

Step 1: Coupling of the POI Ligand to the Linker

  • Reaction Setup: Dissolve the POI ligand (containing a suitable nucleophile, often an amine) and this compound in an anhydrous aprotic solvent such as dimethylformamide (DMF).

  • Coupling Reaction: If the POI ligand has a carboxylic acid, use standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine). If the POI ligand has an amine, a direct reaction with the iodoacetamide may be possible under appropriate conditions, though typically the E3 ligase ligand is coupled to the Boc-protected end.

  • Monitoring and Purification: Monitor the reaction progress using liquid chromatography-mass spectrometry (LC-MS). Upon completion, purify the product by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Step 2: Boc Deprotection

  • Acidic Cleavage: Dissolve the purified POI-linker conjugate in a solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (B109758) (DCM).

  • Reaction and Removal: Stir the reaction at room temperature until deprotection is complete (monitored by LC-MS). Remove the solvent and excess TFA under reduced pressure.

Step 3: Coupling of the E3 Ligase Ligand

  • Activation: Activate the carboxylic acid group of the E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) using coupling reagents such as HATU and DIPEA in anhydrous DMF.

  • Final Coupling: Add the deprotected POI-linker intermediate to the activated E3 ligase ligand solution.

  • Final Purification: Monitor the reaction by LC-MS. Once complete, purify the final PROTAC product using preparative HPLC. Characterize the final product by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Protocol 2: Evaluation of Protein Degradation

Step 1: Cell Culture and Treatment

  • Cell Seeding: Plate the desired cancer cell line (e.g., a line expressing the target protein with an accessible cysteine) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the synthesized PROTAC. Include a vehicle control (DMSO).

Step 2: Western Blot Analysis

  • Cell Lysis: After the desired incubation time (e.g., 24 hours), wash the cells with phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Immunoblotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and then probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate DC50 and Dmax values using appropriate software.

Protocol 3: Quantitative Proteomics for Target Engagement and Selectivity
  • Sample Preparation: Treat cells with the PROTAC or vehicle control. Lyse the cells and digest the proteins into peptides.

  • Isobaric Labeling: Label the peptides from each condition with tandem mass tags (TMT) or similar isobaric labels.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of proteins across the different treatment conditions to assess the selectivity of the PROTAC and confirm on-target degradation.

Visualizing the Molecular Logic: Pathways and Workflows

To better understand the principles and processes described, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflow.

PROTAC_Signaling_Pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC Ternary_Complex Covalent Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (with Cysteine) POI->Ternary_Complex Covalently Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub Facilitates Ub Ubiquitin Ub->Poly_Ub Proteasome 26S Proteasome Poly_Ub->Proteasome Recognized by Degradation Protein Degradation Proteasome->Degradation

Caption: Covalent PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Synthesis_Step1 Couple POI Ligand to this compound Synthesis_Step2 Boc Deprotection Synthesis_Step1->Synthesis_Step2 Synthesis_Step3 Couple E3 Ligase Ligand Synthesis_Step2->Synthesis_Step3 Purification Purification & Characterization (HPLC, NMR, MS) Synthesis_Step3->Purification Cell_Treatment Treat Cells with PROTAC Purification->Cell_Treatment Synthesized PROTAC Western_Blot Western Blot for Target Degradation Cell_Treatment->Western_Blot Proteomics Quantitative Proteomics for Selectivity Cell_Treatment->Proteomics Data_Analysis Calculate DC50 & Dmax Western_Blot->Data_Analysis

Caption: Experimental workflow for covalent PROTAC development.

By leveraging the unique reactivity of the iodoacetamide group and the favorable properties of the PEG linker, this compound provides a robust platform for the rational design of potent and selective covalent PROTACs, opening new avenues for targeting previously "undruggable" proteins in various diseases.

References

An In-depth Technical Guide to Iodoacetamide-PEG5-NH-Boc for Antibody-Drug Conjugate (ADC) Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. The linker molecule that connects these two components is a critical determinant of the ADC's overall efficacy, stability, and therapeutic index. Iodoacetamide-PEG5-NH-Boc is a heterobifunctional linker designed for cysteine-specific conjugation, offering a strategic balance of reactivity, hydrophilicity, and synthetic versatility for the development of next-generation ADCs.

This technical guide provides a comprehensive overview of the this compound linker, detailing its core properties, mechanism of action, and application in ADC research. It includes detailed experimental protocols for antibody conjugation and payload attachment, quantitative data summaries for key performance attributes, and visualizations of the underlying chemical and biological processes.

Core Components of the this compound Linker:

  • Iodoacetamide (B48618) Group: A thiol-reactive functional group that forms a stable thioether bond with the sulfhydryl group of cysteine residues on an antibody. This enables covalent, site-specific attachment of the linker to the mAb, typically after reduction of interchain disulfide bonds.

  • Polyethylene (B3416737) Glycol (PEG5) Spacer: A discrete five-unit polyethylene glycol chain that imparts hydrophilicity to the ADC. This PEG spacer helps to mitigate the aggregation often caused by hydrophobic payloads, improves the pharmacokinetic (PK) profile of the conjugate, and provides precise spatial separation between the antibody and the drug.[1][2]

  • Boc-Protected Amine (NH-Boc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the conditions required for antibody conjugation but can be efficiently removed under acidic conditions. This reveals a primary amine, which serves as a versatile handle for the subsequent attachment of a cytotoxic payload.[3]

Mechanism of Action and Conjugation Strategy

The use of this compound in ADC synthesis follows a precise, two-stage conjugation strategy. This sequential approach ensures controlled assembly of the final ADC construct.

Stage 1: Antibody-Linker Conjugation

The first stage involves the reaction between the iodoacetamide moiety of the linker and free cysteine residues on the antibody. Native IgG antibodies typically have interchain disulfide bonds which must first be partially or fully reduced to expose the reactive thiol (-SH) groups. Reagents such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are commonly used for this reduction.[4] The iodoacetamide group then undergoes a nucleophilic substitution reaction with the resulting cysteine thiolate, forming a highly stable thioether bond.[5]

Figure_1_Iodoacetamide_Conjugation_Mechanism cluster_Antibody Antibody Surface cluster_Linker Linker Molecule Ab_Cys_SH Antibody-Cys-SH Ab_Cys_S Antibody-Cys-S⁻ Ab_Cys_SH->Ab_Cys_S Deprotonation (pH > pKa) Linker I-CH₂-C(O)-NH-PEG5-NH-Boc Conjugate Antibody-Cys-S-CH₂-C(O)-NH-PEG5-NH-Boc Ab_Cys_S->Conjugate Nucleophilic Attack (SN2 Reaction) HI HI (Iodide leaving group) Conjugate->HI Release

Figure 1: Iodoacetamide reaction with a cysteine residue.
Stage 2: Payload Attachment

Following the conjugation of the linker to the antibody and subsequent purification to remove excess linker, the Boc protecting group is removed. This is typically achieved by treating the antibody-linker conjugate with an acid, such as trifluoroacetic acid (TFA), which selectively cleaves the Boc group to reveal a terminal primary amine (-NH2) on the PEG spacer.[3]

This newly exposed amine serves as a reactive site for attaching the cytotoxic payload. Most drug payloads are chemically synthesized with a reactive functional group, such as an N-hydroxysuccinimide (NHS) ester or a carboxylic acid that can be activated in situ (e.g., using EDC/NHS chemistry), to form a stable amide bond with the linker's amine.

Experimental Protocols

The following protocols provide a general framework for the synthesis of an ADC using the this compound linker. Optimization of specific parameters such as reagent concentrations, reaction times, and temperature is recommended for each unique antibody and payload combination.

Protocol 1: Antibody Reduction and Linker Conjugation

This protocol describes the partial reduction of antibody interchain disulfides followed by conjugation with the this compound linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • This compound linker

  • Reaction Buffer: Phosphate buffer (50 mM) with 2 mM EDTA, pH 7.5

  • Quenching Solution: N-acetyl-L-cysteine

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in the Reaction Buffer.

  • Reduction: Add a 5- to 10-fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds. The exact TCEP concentration should be optimized to achieve the desired number of free thiols per antibody.[6]

  • TCEP Removal: Immediately purify the reduced antibody using a pre-equilibrated desalting column to remove excess TCEP. Collect the protein fractions.

  • Linker Preparation: Dissolve the this compound linker in DMSO to create a 10 mM stock solution.

  • Conjugation: Add a 5- to 20-fold molar excess of the linker stock solution to the purified, reduced antibody.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark to prevent degradation of the iodoacetamide group.

  • Quenching: Add a 2-fold molar excess of N-acetyl-L-cysteine (relative to the linker) to quench any unreacted iodoacetamide groups. Incubate for 15 minutes.

  • Purification: Purify the antibody-linker conjugate using a desalting column or size-exclusion chromatography (SEC) to remove unreacted linker and quenching reagent. The purified conjugate can be stored at 4°C for the next step.

Protocol 2: Boc Deprotection and Payload Conjugation

This protocol describes the removal of the Boc group and subsequent conjugation of an NHS-ester-activated payload.

Materials:

  • Purified antibody-linker conjugate from Protocol 1

  • Deprotection Buffer: 10% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (Anhydrous)

  • Neutralization Buffer: Saturated sodium bicarbonate (NaHCO₃) solution

  • Payload-NHS ester (e.g., MMAE-NHS ester)

  • Conjugation Buffer: Phosphate buffer, pH 8.0-8.5

  • Dimethyl sulfoxide (DMSO)

  • Purification system (e.g., SEC-HPLC, HIC-HPLC)

Procedure:

  • Lyophilization (Optional): For deprotection in an organic solvent, the aqueous antibody-linker conjugate may need to be lyophilized to a dry powder.

  • Boc Deprotection: Re-dissolve the lyophilized conjugate in anhydrous DCM and add an equal volume of 10% TFA solution. Stir the reaction at room temperature for 1-2 hours. Monitor deprotection by LC-MS. Note: This step requires careful optimization to maintain antibody integrity. Alternatively, aqueous acidic conditions can be explored.

  • Neutralization and Buffer Exchange: Neutralize the reaction by carefully adding NaHCO₃ solution. Immediately perform buffer exchange into the Conjugation Buffer (pH 8.0-8.5) using a desalting column to prepare for payload conjugation.

  • Payload Preparation: Dissolve the payload-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Payload Conjugation: Add a 5- to 10-fold molar excess of the payload-NHS ester solution to the deprotected and buffer-exchanged antibody-linker-amine conjugate.

  • Incubation: Incubate for 1-2 hours at room temperature with gentle agitation.

  • Final Purification: Purify the final ADC using chromatography. SEC can be used to remove aggregates and residual small molecules.[7] Hydrophobic Interaction Chromatography (HIC) is often used to separate ADC species with different drug-to-antibody ratios (DAR).[7]

Figure_2_ADC_Synthesis_Workflow cluster_Step1 Step 1: Linker Conjugation cluster_Step2 Step 2: Payload Attachment mAb Monoclonal Antibody (mAb) Reduction 1. Antibody Reduction (e.g., TCEP) mAb->Reduction Reduced_mAb Reduced mAb (with free -SH groups) Reduction->Reduced_mAb Linker_Add 2. Add Linker This compound Reduced_mAb->Linker_Add mAb_Linker mAb-Linker Conjugate (Boc-protected) Linker_Add->mAb_Linker Purify1 3. Purification (e.g., SEC) mAb_Linker->Purify1 Deprotection 4. Boc Deprotection (e.g., TFA) Purify1->Deprotection Activated_Linker mAb-Linker-NH₂ Deprotection->Activated_Linker Payload_Add 5. Add Activated Payload (e.g., Drug-NHS) Activated_Linker->Payload_Add Final_ADC Antibody-Drug Conjugate (ADC) Payload_Add->Final_ADC Purify2 6. Final Purification (e.g., HIC, SEC) Final_ADC->Purify2

Figure 2: Experimental workflow for ADC synthesis.

Quantitative Data and Characterization

The successful synthesis of an ADC requires rigorous analytical characterization to determine its critical quality attributes, including drug-to-antibody ratio (DAR), purity, and stability.

Drug-to-Antibody Ratio (DAR) Determination

DAR is a crucial parameter that directly influences the ADC's potency and therapeutic window. A low DAR may result in insufficient efficacy, while a high DAR can lead to aggregation and rapid clearance.[2] For cysteine-conjugated ADCs, the theoretical DAR is typically 0, 2, 4, 6, or 8. The average DAR and the distribution of these species are commonly measured using Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase Liquid Chromatography (RP-LC) coupled with UV and/or mass spectrometry (MS) detection.[2][7]

Table 1: Representative DAR Profile of a Cysteine-Conjugated ADC

Property Method Typical Result Reference
Average DAR HIC-HPLC 3.6 - 4.2 [2][7]
DAR Distribution HIC-HPLC / MS Heterogeneous mixture of DAR 0, 2, 4, 6, 8 [8]
Conjugation Efficiency LC-MS >95% conversion of reduced thiols [9]

| Monomer Purity | SEC-HPLC | >98% |[7] |

In Vitro Plasma Stability

The stability of the linker is paramount to prevent premature release of the cytotoxic payload in systemic circulation, which can cause off-target toxicity. Plasma stability is assessed by incubating the ADC in human or animal plasma at 37°C and monitoring the decrease in average DAR or the appearance of free payload over time using LC-MS based methods.[3] The thioether bond formed by the iodoacetamide reaction is highly stable, contributing to a lower rate of drug deconjugation compared to some other linker chemistries.

Table 2: Representative Plasma Stability Data for Thiol-Reactive Linkers

ADC Construct Incubation Time Plasma Source % Payload Remaining Conjugated Reference
Cysteine-Conjugated ADC 7 days Human ~85% [3]
Cysteine-Conjugated ADC 7 days Mouse ~70-80% [3]

| Maleimide-based ADC | 6 days | Human | Variable (subject to retro-Michael reaction) |[3] |

Payload Mechanism of Action: MMAE Example

Once the ADC binds to its target antigen on a cancer cell and is internalized, it is trafficked to the lysosome. Inside the lysosome, the antibody is degraded, and if a cleavable linker is used, it is cleaved, releasing the cytotoxic payload. A common payload used in ADCs is Monomethyl Auristatin E (MMAE).

MMAE is a potent antimitotic agent that works by inhibiting tubulin polymerization. Free tubulin dimers are essential for the formation of microtubules, which are critical components of the mitotic spindle required for cell division. By binding to tubulin, MMAE disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[3]

Figure_3_MMAE_Signaling_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular ADC ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAE Free MMAE Lysosome->MMAE 4. Linker Cleavage & Payload Release Microtubules Microtubule Polymerization MMAE->Microtubules 5. Binds to Tubulin Tubulin Tubulin Dimers Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Disruption Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis (Cell Death) G2M->Apoptosis

Figure 3: MMAE mechanism of action pathway.

Conclusion

The this compound linker is a powerful tool for the construction of advanced antibody-drug conjugates. Its heterobifunctional nature allows for a controlled, sequential conjugation strategy, first attaching to the antibody via a stable thioether bond at cysteine residues and then providing a versatile amine handle for payload attachment. The integrated PEG5 spacer enhances the solubility and pharmacokinetic properties of the resulting ADC, potentially allowing for higher drug loading without compromising stability.[2] The detailed protocols and characterization data presented in this guide offer a solid foundation for researchers to leverage this technology in the development of novel, targeted cancer therapeutics. Careful optimization of each step in the synthesis and purification process is critical to producing homogeneous and effective ADCs for preclinical and clinical evaluation.

References

Methodological & Application

Application Notes and Protocols for Iodoacetamide-PEG5-NH-Boc Bioconjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetamide-PEG5-NH-Boc is a heterobifunctional linker designed for the precise, two-step modification of proteins. This reagent is particularly valuable in the development of advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker features three key components:

  • An iodoacetamide (B48618) group that selectively reacts with the sulfhydryl (-SH) group of cysteine residues on a protein, forming a stable thioether bond.[1][2]

  • A five-unit polyethylene (B3416737) glycol (PEG) spacer (PEG5 ) that enhances the solubility and stability of the resulting conjugate while providing a flexible linkage.[]

  • A tert-butyloxycarbonyl (Boc)-protected amine (NH-Boc) , which allows for a controlled, sequential conjugation.[4][5] The Boc group is a stable protecting group that can be efficiently removed under acidic conditions to reveal a primary amine, which can then be conjugated to a second molecule of interest.[4][6]

This two-step process, enabled by the distinct reactivities of the iodoacetamide and the protected amine, allows for the precise construction of complex biomolecules with a defined stoichiometry and spatial orientation.[7][8]

Data Presentation

The efficiency of the bioconjugation process can be assessed at each key step. The following table summarizes representative quantitative data that should be determined during the experimental workflow.

ParameterTypical RangeMethod of Analysis
Step 1: Cysteine Conjugation Efficiency
Degree of Labeling (DOL)0.5 - 2.0MALDI-TOF Mass Spectrometry, UV-Vis Spectroscopy
Protein Recovery> 80%BCA Assay, Bradford Assay
Step 2: Boc Deprotection Efficiency
Deprotection Completion> 95%LC-MS, Ninhydrin Test
Step 3: Amine Conjugation Efficiency
Overall Conjugation Yield30 - 70%SDS-PAGE, Size Exclusion Chromatography (SEC), HPLC
Final Conjugate Purity> 90%SEC, HPLC

Experimental Protocols

Protocol 1: Cysteine-Specific Conjugation with this compound

This protocol details the conjugation of the iodoacetamide moiety to free cysteine residues on a target protein.

Materials:

  • Protein of interest with at least one free cysteine residue

  • This compound

  • Reduction Buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5

  • Conjugation Buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5-8.0

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching solution: 1 M N-acetyl-L-cysteine or DTT

  • Desalting columns (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Reduction Buffer to a final concentration of 1-10 mg/mL.

    • If the target cysteines are involved in disulfide bonds, reduction is necessary. Add a 10-fold molar excess of TCEP or a 20-fold molar excess of DTT to the protein solution.

    • Incubate at 37°C for 1 hour.

    • Remove the reducing agent using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation Reaction:

    • Immediately after protein preparation, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing is recommended.

  • Quenching:

    • To stop the reaction, add a quenching solution (e.g., N-acetyl-L-cysteine or DTT) to a final concentration that is 2- to 5-fold higher than the initial concentration of the iodoacetamide reagent.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the excess labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) by MALDI-TOF mass spectrometry, comparing the molecular weight of the conjugated protein to the unconjugated protein.

    • Assess protein concentration using a standard protein assay (e.g., BCA).

Protocol 2: Boc Deprotection of the PEGylated Protein

This protocol describes the removal of the Boc protecting group to expose the terminal amine.

Materials:

  • Boc-protected PEGylated protein

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in anhydrous Dichloromethane (DCM)

  • Neutralization buffer: 5% Diisopropylethylamine (DIPEA) in DCM or a saturated aqueous solution of sodium bicarbonate.

  • Anhydrous DCM

  • Desalting columns or dialysis equipment

Procedure:

  • Deprotection Reaction:

    • Lyophilize the purified Boc-protected PEGylated protein to remove all aqueous buffer.

    • Resuspend the dried protein in anhydrous DCM.

    • Add an equal volume of the deprotection solution (50% TFA in DCM).

    • Incubate for 30-60 minutes at room temperature with gentle stirring. Monitor the reaction progress by LC-MS if possible.

  • Neutralization and Purification:

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • Neutralize the resulting TFA salt by resuspending the protein in a minimal volume of Neutralization Buffer.

    • Immediately purify the deprotected protein using a desalting column or dialysis to exchange the buffer to a suitable conjugation buffer (e.g., PBS, pH 7.4) for the next step.

Protocol 3: Conjugation to the Deprotected Amine

This protocol provides a general procedure for conjugating a second molecule (e.g., a payload with an activated ester) to the newly exposed amine.

Materials:

  • Deprotected, amine-functionalized PEGylated protein

  • Molecule of interest with an amine-reactive group (e.g., NHS ester)

  • Amine Conjugation Buffer: PBS or HEPES, pH 7.4-8.0

  • Anhydrous DMF or DMSO

Procedure:

  • Conjugation Reaction:

    • Prepare a stock solution of the amine-reactive molecule in anhydrous DMF or DMSO.

    • Add a 5- to 20-fold molar excess of the amine-reactive molecule to the deprotected PEGylated protein solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Purify the final bioconjugate using size-exclusion chromatography (SEC) or another appropriate chromatography method to remove unreacted molecules.

  • Final Characterization:

    • Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and assess purity.

    • Use SEC or HPLC to determine the purity and aggregation state of the final product.

    • Confirm the identity and integrity of the final conjugate by mass spectrometry.

Mandatory Visualizations

Bioconjugation_Workflow cluster_step1 Step 1: Cysteine Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Amine Conjugation Protein Protein with Free Cysteine Conjugation Cysteine Alkylation (pH 7.5-8.0) Protein->Conjugation Iodo_PEG_Boc This compound Iodo_PEG_Boc->Conjugation Purification1 Purification 1 (Desalting/Dialysis) Conjugation->Purification1 Protein_PEG_Boc Protein-S-PEG5-NH-Boc Purification1->Protein_PEG_Boc Deprotection Boc Deprotection (TFA/DCM) Protein_PEG_Boc->Deprotection Purification2 Purification 2 (Desalting/Dialysis) Deprotection->Purification2 Protein_PEG_NH2 Protein-S-PEG5-NH2 Purification2->Protein_PEG_NH2 Amine_Conjugation Amine Coupling (pH 7.4-8.0) Protein_PEG_NH2->Amine_Conjugation Payload Molecule of Interest (e.g., NHS Ester) Payload->Amine_Conjugation Purification3 Final Purification (SEC/HPLC) Amine_Conjugation->Purification3 Final_Conjugate Final Bioconjugate Purification3->Final_Conjugate

Caption: Workflow for two-step protein bioconjugation.

Reaction_Mechanism cluster_step1 Step 1: Cysteine Alkylation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Amine Coupling Protein_SH Protein-SH Thioether_Bond Protein-S-CH2-CO-NH-PEG5-NH-Boc Protein_SH->Thioether_Bond SN2 Reaction Iodo_PEG_Boc I-CH2-CO-NH-PEG5-NH-Boc Iodo_PEG_Boc->Thioether_Bond Boc_Protected ...-PEG5-NH-Boc Deprotected_Amine ...-PEG5-NH3+ Boc_Protected->Deprotected_Amine  + TFA Amine_Functionalized ...-PEG5-NH2 Amide_Bond ...-PEG5-NH-CO-Payload Amine_Functionalized->Amide_Bond Amide Bond Formation NHS_Ester Payload-CO-NHS NHS_Ester->Amide_Bond

Caption: Chemical reactions in the bioconjugation process.

References

Application Notes and Protocols for the Step-by-Step Synthesis of PROTACs using Iodoacetamide-PEG5-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic modalities that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By inducing the proximity of the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein. This event-driven mechanism offers a powerful approach to target proteins that have been traditionally considered "undruggable."[1]

This document provides a detailed, step-by-step protocol for the synthesis of PROTACs utilizing the versatile linker, Iodoacetamide-PEG5-NH-Boc. This linker features a five-unit polyethylene (B3416737) glycol (PEG) chain to enhance solubility and pharmacokinetic properties, a Boc-protected amine for sequential coupling, and a reactive iodoacetamide (B48618) group for conjugation to a cysteine-containing moiety.

Synthesis Overview

The synthesis of a PROTAC using this compound is a three-stage process. The general workflow involves:

  • Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group from the linker to expose the primary amine.

  • Amide Coupling: Formation of an amide bond between the deprotected linker-amine and a carboxylic acid-functionalized ligand for the protein of interest (POI).

  • Thioether Ligation: Conjugation of the iodoacetamide moiety of the PROTAC intermediate to a cysteine-containing E3 ligase ligand.

G cluster_0 PROTAC Synthesis Workflow Start Start Boc_Deprotection Step 1: Boc Deprotection of This compound Start->Boc_Deprotection TFA or HCl Amide_Coupling Step 2: Amide Coupling with POI Ligand-COOH Boc_Deprotection->Amide_Coupling HATU, DIPEA Thioether_Ligation Step 3: Thioether Ligation with E3 Ligase Ligand-SH Amide_Coupling->Thioether_Ligation pH 7.5-8.5 Purification Purification and Characterization Thioether_Ligation->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

A representative workflow for the synthesis of a PROTAC.

Experimental Protocols

Materials and Reagents
  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Protein of Interest (POI) ligand with a terminal carboxylic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Dimethylformamide (DMF), anhydrous

  • E3 Ligase Ligand with an accessible cysteine residue (e.g., a VHL or CRBN ligand derivative)

  • Phosphate buffer (e.g., sodium phosphate)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Solvents for purification (e.g., acetonitrile, water, methanol)

  • Analytical and preparative HPLC system

  • Mass spectrometer

  • NMR spectrometer

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine of the linker.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (0.1-0.2 M).

  • Acidification: To the stirred solution at room temperature, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[1]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • Co-evaporate the residue with toluene (B28343) (3x) to ensure complete removal of residual TFA.

    • The resulting TFA salt of Iodoacetamide-PEG5-NH2 is typically used directly in the next step without further purification.

Protocol 2: Amide Coupling with POI Ligand

This step involves the formation of an amide bond between the deprotected linker and a carboxylic acid-functionalized POI ligand.

  • Activation of POI Ligand:

    • Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq).[1]

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction:

    • To the activated POI ligand solution, add the crude Iodoacetamide-PEG5-NH2 TFA salt (1.1 eq) dissolved in a minimal amount of anhydrous DMF.

    • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.[1]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the POI-Linker-Iodoacetamide intermediate.

Protocol 3: Thioether Ligation with E3 Ligase Ligand

This final step conjugates the iodoacetamide-functionalized intermediate to a cysteine-containing E3 ligase ligand.

  • Preparation of E3 Ligase Ligand:

    • Dissolve the cysteine-containing E3 ligase ligand (1.0 eq) in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.5-8.5).

    • If the cysteine is in a disulfide bond, add a reducing agent such as TCEP (1-5 eq) and incubate for 30-60 minutes at room temperature to reduce the disulfide bond.

  • Ligation Reaction:

    • To the solution of the E3 ligase ligand, add the POI-Linker-Iodoacetamide intermediate (1.0-1.2 eq) dissolved in a minimal amount of a compatible organic solvent (e.g., DMF or DMSO). The final concentration of the organic solvent should be kept low to maintain protein stability if applicable.

    • Incubate the reaction mixture at room temperature for 2-4 hours, protected from light.[2] Iodoacetamide is light-sensitive.

    • Monitor the reaction progress by LC-MS.

  • Purification and Characterization:

    • Purify the final PROTAC product using reverse-phase preparative HPLC.

    • Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.

Quantitative Data Summary

The following table provides representative data for the synthesis of a hypothetical PROTAC using the described protocols. Actual yields and purity will vary depending on the specific POI and E3 ligase ligands used.

StepProductStarting MaterialRepresentative Yield (%)Representative Purity (%) (by HPLC)Analytical Method
1Iodoacetamide-PEG5-NH2 (TFA salt)This compound>95 (crude)-LC-MS
2POI-Linker-IodoacetamideIodoacetamide-PEG5-NH260-80>95LC-MS, NMR
3Final PROTAC (POI-Linker-E3 Ligase)POI-Linker-Iodoacetamide40-60>98HRMS, NMR

Signaling Pathway Diagrams

PROTACs are designed to target specific signaling pathways implicated in disease. Below are examples of signaling pathways commonly targeted by PROTACs.

BRD4 Degradation Pathway

Bromodomain-containing protein 4 (BRD4) is a key regulator of oncogenes such as c-MYC. PROTACs that induce the degradation of BRD4 can effectively downregulate c-MYC expression, leading to cell cycle arrest and apoptosis in cancer cells.[3]

G cluster_0 BRD4-c-MYC Signaling Axis cluster_1 PROTAC-Mediated BRD4 Degradation BRD4 BRD4 cMYC_Gene c-MYC Gene BRD4->cMYC_Gene Binds to acetylated histones at promoter PROTAC BRD4 PROTAC BRD4->PROTAC Proteasome Proteasome BRD4->Proteasome Enters cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Proliferation Cell Proliferation & Survival cMYC_Protein->Proliferation Promotes PROTAC->BRD4 E3_Ligase E3 Ligase PROTAC->E3_Ligase E3_Ligase->BRD4 Ubiquitin Ubiquitin Degraded_BRD4 Degraded BRD4 Proteasome->Degraded_BRD4 Degraded_BRD4->cMYC_Gene Inhibition of Transcription

PROTAC-mediated degradation of BRD4 disrupts c-MYC signaling.
Androgen Receptor (AR) Degradation Pathway

The androgen receptor (AR) is a key driver of prostate cancer. PROTACs targeting AR can induce its degradation, thereby inhibiting downstream signaling pathways that promote tumor growth.[4][5]

G cluster_0 Androgen Receptor Signaling cluster_1 PROTAC-Mediated AR Degradation Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_Dimer AR Dimerization & Nuclear Translocation AR->AR_Dimer PROTAC AR PROTAC AR->PROTAC Proteasome Proteasome AR->Proteasome Enters ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds to DNA Gene_Transcription Gene Transcription for Growth & Survival ARE->Gene_Transcription PROTAC->AR E3_Ligase E3 Ligase PROTAC->E3_Ligase E3_Ligase->AR Ubiquitin Ubiquitin Degraded_AR Degraded AR Proteasome->Degraded_AR Degraded_AR->AR_Dimer Inhibition

Targeted degradation of the Androgen Receptor by a PROTAC.

References

Application Notes: Site-Specific Labeling of Cysteine Residues with Iodoacetamide-PEG5-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a cornerstone of modern proteomics, drug development, and molecular biology. The unique reactivity of the cysteine thiol group allows for its selective targeting with specific chemical probes. Iodoacetamide (B48618) reagents are classic and effective electrophiles that undergo an SN2 reaction with the nucleophilic thiol of a cysteine residue, forming a stable thioether bond.[1] This process, known as alkylation, is a robust method for introducing biophysical probes, fluorophores, or other functionalities into a protein sequence.[2]

This document provides a detailed protocol for the labeling of cysteine residues using Iodoacetamide-PEG5-NH-Boc. This reagent introduces a flexible polyethylene (B3416737) glycol (PEG) spacer, which can enhance solubility and reduce steric hindrance, and a Boc-protected amine, which can be deprotected in a subsequent step for further conjugation. The protocol covers protein preparation, the labeling reaction, and downstream analysis of labeling efficiency.

Chemical Principle

Iodoacetamide is a haloacetyl compound that serves as a potent alkylating agent for sulfhydryl groups.[3] The reaction is most efficient at a slightly alkaline pH (7.5-8.5), where the cysteine thiol group is deprotonated to the more nucleophilic thiolate anion.[4] The iodoacetamide's iodine atom acts as a good leaving group, facilitating the nucleophilic attack by the cysteine thiolate, resulting in the formation of a stable carbamidomethyl-cysteine linkage.[1] It is crucial to control reaction conditions, as excess reagent or non-optimal pH can lead to side reactions with other nucleophilic amino acid residues such as lysine, histidine, or methionine.[5]

Caption: Chemical reaction of cysteine alkylation.

Experimental Protocols

Protein Preparation and Disulfide Reduction

For efficient labeling, cysteine residues must be in their reduced, free-thiol state. Disulfide bonds within or between proteins must be cleaved.

Materials:

  • Protein of interest in a suitable buffer (e.g., Phosphate, HEPES, or Tris buffer, pH 7.5-8.0). Avoid buffers containing thiols.

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Desalting column (e.g., Sephadex G-25) or dialysis equipment.

Protocol:

  • Dissolve the protein in a degassed reaction buffer to a final concentration of 1-10 mg/mL.

  • To reduce disulfide bonds, add a 10-fold molar excess of TCEP or a 20-fold molar excess of DTT to the protein solution.[3]

  • Incubate the mixture for 1 hour at 37-55°C.[5]

  • Crucial Step: If DTT was used, it must be removed before adding the iodoacetamide reagent, as its free thiols will compete in the reaction.[6] Remove excess DTT using a desalting column or by dialysis against the degassed reaction buffer. TCEP does not need to be removed when using iodoacetamide reagents.[3]

Cysteine Labeling with this compound

Materials:

  • Reduced protein solution (from Step 1).

  • This compound.

  • Anhydrous DMSO or DMF to prepare the labeling reagent stock solution.

  • Quenching solution: 2-Mercaptoethanol, DTT, or L-cysteine.

Protocol:

  • Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF. Iodoacetamide solutions are light-sensitive and unstable in aqueous solutions; they should be made fresh and kept in the dark.[5][7]

  • Add a 10 to 20-fold molar excess of the iodoacetamide stock solution to the reduced protein solution while gently stirring.[3] The optimal molar ratio should be determined empirically for each protein.

  • Protect the reaction mixture from light by wrapping the vial in aluminum foil.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[3]

  • To stop the reaction, add a quenching reagent (e.g., DTT or L-cysteine) to a final concentration that is in large excess of the initial iodoacetamide concentration to consume any unreacted labeling reagent.[3] Incubate for 15-30 minutes.

  • Remove excess labeling reagent and quenching agent by gel filtration (e.g., Sephadex G-25 column) or extensive dialysis against a suitable storage buffer.[3]

A 1. Prepare Protein Solution (1-10 mg/mL in thiol-free buffer) B 2. Reduce Disulfide Bonds (Add TCEP or DTT, incubate) A->B C 3. Remove Reducing Agent (If DTT was used, via desalting column) B->C E 5. Labeling Reaction (Add 10-20x molar excess to protein, incubate 2h at RT in dark) C->E D 4. Prepare Labeling Reagent (Fresh stock of this compound) D->E F 6. Quench Reaction (Add excess L-cysteine or DTT) E->F G 7. Purify Labeled Protein (Dialysis or Gel Filtration) F->G H 8. Analyze Labeling Efficiency (e.g., Mass Spectrometry) G->H

Caption: Experimental workflow for cysteine labeling.
Analysis of Labeling Efficiency

Mass spectrometry is a highly accurate method to confirm covalent modification. By comparing the molecular weights of the labeled and unlabeled protein or its peptides, the degree and site of labeling can be determined.

Protocol (LC-MS Analysis):

  • Take an aliquot of the unlabeled (but reduced and quenched) protein and the final labeled protein.

  • (Optional) Digest both samples with a protease such as trypsin.

  • Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • For intact protein analysis, look for a mass shift corresponding to the addition of the this compound moiety (Molecular Weight = 446.55 g/mol ).

  • For digested samples, identify cysteine-containing peptides and look for the corresponding mass shift to confirm site-specific labeling.

Data Presentation

Quantitative data should be organized to clearly present reaction parameters and outcomes.

Table 1: Recommended Reaction Parameters for Cysteine Alkylation

ParameterRecommended RangeNotes
pH 7.5 - 8.5Optimizes for the reactive thiolate form of cysteine.[4]
Temperature 4°C to 25°C (Room Temp)Lower temperatures can reduce non-specific reactions.[3]
Incubation Time 2 hours to OvernightLonger times may be needed for less accessible cysteines.[3]
Molar Excess of Reagent 10 - 20 foldShould be optimized to maximize labeling and minimize off-target effects.[3]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction kinetics.
Reducing Agent TCEP or DTTTCEP is often preferred as it doesn't require removal prior to labeling.[3]

Table 2: Example Mass Spectrometry Data for a Cysteine-Containing Peptide

This table illustrates hypothetical data from an LC-MS experiment to verify labeling. The mass shift corresponds to the addition of the carbamidomethyl-PEG5-NH-Boc group.

Peptide SequenceTheoretical Mass (Unlabeled) [Da]Observed Mass (Unlabeled) [Da]Theoretical Mass (Labeled) [Da]Observed Mass (Labeled) [Da]
ACC DEFK795.34795.351241.891241.91
GHYTC AAR881.41881.401327.961327.97

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Incomplete reduction of disulfides.Increase concentration of reducing agent or incubation time. Ensure proper removal of DTT if used.
Inactive iodoacetamide reagent.Prepare the iodoacetamide stock solution fresh immediately before use and protect it from light.[5]
Cysteine residue is not solvent-accessible.Consider performing the labeling reaction under denaturing conditions (e.g., with urea (B33335) or guanidinium (B1211019) HCl), if compatible with the protein.
Non-specific Labeling Reaction pH is too high or excess reagent.Maintain the reaction pH between 7.5-8.0.[5] Optimize the molar ratio of the labeling reagent to the protein.
Extended reaction time.Reduce the incubation time.

References

Application Note: Cysteine-Specific Protein Alkylation using Iodoacetamide-PEG5-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein alkylation is a fundamental chemical modification technique used to covalently attach an alkyl group to specific amino acid residues, primarily cysteine.[1] The thiol group (-SH) of cysteine is highly nucleophilic, making it a prime target for electrophilic reagents like iodoacetamide (B48618).[1][2] This process, often termed carbamidomethylation, forms a stable, irreversible thioether bond, effectively "capping" the cysteine residue.[1][2] This modification is critical in proteomics and protein biochemistry to prevent the formation of disulfide bonds, which can interfere with protein analysis, digestion, and mass spectrometry by maintaining the protein in its reduced state.[1][2][3]

The reagent Iodoacetamide-PEG5-NH-Boc is a multi-functional molecule designed for sequential bioconjugation. It consists of three key components:

  • Iodoacetamide (IAM): The reactive group that specifically targets and alkylates the thiol groups of cysteine residues.[2][4]

  • PEG5 Linker: A five-unit polyethylene (B3416737) glycol spacer. PEG linkers are known to enhance the solubility and stability of conjugated molecules.[5][6][7] They also provide a flexible, hydrophilic spacer arm, which minimizes steric hindrance for subsequent conjugation steps.[7]

  • Boc-Protected Amine (NH-Boc): A primary amine protected by a tert-Butyloxycarbonyl (Boc) group. The Boc group is stable under the conditions required for alkylation but can be readily removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to expose a reactive primary amine.[8][9] This amine can then be used for secondary labeling with dyes, biotin, or crosslinking to other molecules.

This application note provides a detailed protocol for the reduction and subsequent alkylation of cysteine residues in a target protein using this compound, followed by the deprotection of the Boc group to enable further modification.

Reaction Principle and Workflow

The overall process involves three main stages:

  • Reduction: Disulfide bonds within the protein are reduced to free thiols (-SH) using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Alkylation: The free thiol groups are alkylated by the iodoacetamide moiety of the reagent. This reaction is most efficient at a slightly alkaline pH (7.5-8.5) and should be performed in the dark as iodoacetamide is light-sensitive.[3][10][11]

  • Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield a free primary amine, ready for downstream applications.

Diagram of the Reagent's Functional Components

G cluster_reagent This compound Reagent Reagent Iodoacetamide Group PEG5 Linker Boc-Protected Amine Function1 Reacts with Cysteine Thiol (-SH) Reagent:f0->Function1 Function2 Provides Solubility & Spacing Reagent:f1->Function2 Function3 Enables Secondary Conjugation (after deprotection) Reagent:f2->Function3

Caption: Functional components of the this compound reagent.

Experimental Protocols

3.1. Materials and Reagents

  • Target protein containing cysteine residues

  • This compound

  • Reduction Buffer: 50 mM Tris-HCl, pH 8.5, containing 8 M Urea (B33335) (for denaturing conditions, if required)

  • Reducing Agent: Dithiothreitol (DTT) or TCEP

  • Alkylation Buffer: 50 mM Tris-HCl, pH 8.5

  • Quenching Solution: Concentrated DTT or 2-Mercaptoethanol

  • Boc Deprotection Reagent: Trifluoroacetic acid (TFA)

  • Solvent for Deprotection: Dichloromethane (DCM)

  • Desalting columns (e.g., PD-10) or dialysis cassettes (MWCO appropriate for the target protein)

  • Reaction tubes (protect from light, e.g., amber tubes or wrap in foil)

3.2. Protocol 1: Protein Reduction and Alkylation

This protocol is a general guideline. Optimal conditions, such as molar excess of the alkylating reagent and incubation times, may need to be determined empirically for each specific protein.

  • Protein Preparation:

    • Dissolve the target protein in Reduction Buffer to a final concentration of 1-5 mg/mL. If the protein is already in a suitable buffer, ensure the pH is adjusted to ~8.5. For proteins with buried cysteines, denaturation with 8 M urea is recommended.[12]

  • Reduction of Disulfide Bonds:

    • Add a reducing agent to the protein solution.

      • For DTT , add to a final concentration of 5-10 mM.

      • For TCEP , add to a final concentration of 5 mM.[12]

    • Incubate the mixture at 37-56°C for 30-60 minutes.[13][14]

  • Alkylation Reaction:

    • Allow the protein solution to cool to room temperature.

    • Prepare a fresh stock solution of this compound (e.g., 100 mM in DMSO or DMF). Note: Iodoacetamide reagents are light-sensitive and should be prepared fresh and kept in the dark.[10][11]

    • Add the this compound solution to the reduced protein solution to achieve a 5 to 20-fold molar excess over the total number of cysteine residues.

    • Incubate the reaction for 30-60 minutes at room temperature in complete darkness.[11][13]

  • Quenching the Reaction:

    • Add a concentrated solution of DTT or 2-Mercaptoethanol to a final concentration of ~50 mM to quench any unreacted iodoacetamide.

    • Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagents:

    • Purify the alkylated protein from excess reagents and by-products using a desalting column or dialysis. Equilibrate and run the column/dialysis with a suitable buffer for the protein (e.g., PBS, pH 7.4).

3.3. Protocol 2: Boc Group Deprotection

Caution: This step involves the use of a strong acid (TFA) and should be performed in a chemical fume hood.

  • Sample Preparation:

    • Lyophilize the purified, Boc-protected protein to dryness.

  • Deprotection Reaction:

    • Prepare a deprotection solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger. Alternatively, a solution of 25-50% TFA in DCM can be used.[8]

    • Resuspend the lyophilized protein in the deprotection solution. Use a minimal volume necessary to fully dissolve the protein.

    • Incubate at room temperature for 1-2 hours with occasional vortexing.[8]

  • Removal of TFA:

    • Remove the TFA by evaporation under a stream of nitrogen gas or by using a rotary evaporator.

    • To ensure complete removal, the protein can be re-dissolved in a small amount of an appropriate solvent (like 0.1% acetic acid in water) and lyophilized again.

  • Final Purification:

    • Resuspend the deprotected protein in a suitable buffer and perform a final buffer exchange using a desalting column or dialysis to remove any residual reagents and place the protein in the desired final buffer for downstream applications.

Experimental Workflow Diagram

G start Start: Target Protein reduction 1. Protein Reduction (DTT or TCEP) start->reduction alkylation 2. Alkylation (Add Reagent, Incubate in Dark) reduction->alkylation Reduced Thiols (-SH) quench 3. Quench Reaction (Excess DTT) alkylation->quench Capped Thiols (-S-R) purify1 4. Purification (Desalting / Dialysis) quench->purify1 deprotection 5. Boc Deprotection (TFA) purify1->deprotection Boc-Protected Protein purify2 6. Final Purification (Desalting / Dialysis) deprotection->purify2 Amine-Deprotected Protein end End: Alkylated Protein with Free Amine purify2->end

Caption: Step-by-step workflow for protein alkylation and subsequent Boc deprotection.

Data Presentation and Quality Control

Successful alkylation can be confirmed using mass spectrometry. The covalent modification of a cysteine residue with this compound results in a predictable mass increase.

Mass Shift Calculation:

  • This compound (C₂₀H₃₇IN₂O₈): ~592.35 Da

  • Reaction: Protein-SH + I-CH₂-... -> Protein-S-CH₂-... + HI

  • Net Mass Addition: Mass of (C₂₀H₃₆N₂O₈) = ~464.52 Da (Reagent mass minus Iodine)

Table 1: Expected vs. Observed Mass Shift for a Model Protein

Protein StateTheoretical Mass (Da)Observed Mass (LC-MS) (Da)Mass Shift (Da)Number of Cysteines Modified
Unmodified Protein25,000.025,000.2-0
Alkylated (1 Cys)25,464.525,464.8+464.61
Alkylated (2 Cys)25,929.025,929.5+929.32

Note: Observed masses may vary slightly due to instrument calibration and charge state deconvolution.

Further analysis by peptide mapping (LC-MS/MS) can pinpoint the exact cysteine residues that have been modified.[15][16]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Alkylation - Insufficient reducing agent. - Insufficient molar excess of alkylating reagent. - Reagent degraded (exposed to light/moisture). - Cysteines are inaccessible (buried).- Increase concentration of DTT/TCEP. - Increase molar excess of this compound. - Prepare fresh reagent solution immediately before use. - Perform reaction under denaturing conditions (e.g., 8 M Urea).
Non-specific Labeling - pH of the reaction is too high (>8.5). - Large excess of alkylating reagent.- Maintain pH strictly between 7.5 and 8.5.[10] - Optimize and reduce the molar excess of the reagent.
Protein Precipitation - Use of organic solvent (DMSO/DMF) for reagent. - Protein instability after modification or pH change.- Keep the volume of organic solvent below 5-10% of the total reaction volume. - Screen different buffers for optimal protein solubility.
Incomplete Boc Deprotection - Insufficient incubation time with TFA. - Presence of water interfering with the reaction.- Increase incubation time to 2-4 hours. - Ensure the protein is completely dry (lyophilized) before adding the TFA solution.

References

Application Note & Protocol: Deprotection of the Boc Group from Iodoacetamide-PEG5-NH-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis and bioconjugation, prized for its ability to reliably protect amine functionalities. Its stability under various conditions and, critically, its clean and efficient removal under acidic conditions make it indispensable.[1] The Iodoacetamide-PEG5-NH-Boc conjugate is a heterobifunctional linker designed for a two-step conjugation strategy. The iodoacetamide (B48618) group readily reacts with thiol moieties (e.g., cysteine residues in proteins), while the Boc-protected amine provides a latent functional handle.

Deprotection to unmask the primary amine is a crucial final step, enabling subsequent modification, such as the attachment of fluorophores, drugs, or other biomolecules. The most common and effective method for Boc deprotection is acidolysis, typically using trifluoroacetic acid (TFA) in an anhydrous organic solvent like dichloromethane (B109758) (DCM).[2][3] This document provides a detailed protocol for this transformation, including reaction monitoring, work-up procedures, and product characterization.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection proceeds via an acid-catalyzed elimination mechanism. The process involves the initial protonation of the carbamate (B1207046) oxygen by TFA, which weakens the C-O bond. This is followed by the departure of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the protonated free amine and carbon dioxide gas.[1][4]

Boc_Deprotection_Mechanism Start Iodoacetamide-PEG-NH-Boc Protonation Protonated Intermediate(Unstable) Start->Protonation + TFA Fragmentation Carbamic Acid +t-Butyl Cation Protonation->Fragmentation Fragmentation Decarboxylation Iodoacetamide-PEG-NH₃⁺TFA⁻(TFA Salt) Fragmentation->Decarboxylation Decarboxylation Gases CO₂ + Isobutylene Fragmentation->Gases Release

Caption: Acid-catalyzed Boc deprotection mechanism.

Experimental Protocols

Protocol 1: TFA-Mediated Deprotection in Dichloromethane (DCM)

This protocol describes the standard procedure for removing the Boc group using a solution of TFA in DCM.

Materials and Reagents:

  • This compound conjugate

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free amine work-up)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Toluene (B28343) (optional, for co-evaporation)

  • Diethyl ether, cold (optional, for precipitation)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Dissolution: Dissolve the this compound conjugate in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask under a nitrogen or argon atmosphere.[5]

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[5] For example, to make a 50% solution, add an equal volume of TFA to the DCM solution.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature.[5]

  • Monitoring: Monitor the reaction progress until the starting material is consumed (typically 1-2 hours).[5] This can be done using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) (see Protocol 3.2).

Work-up Options:

  • A) Isolation as TFA Salt: Upon reaction completion, concentrate the mixture under reduced pressure (rotary evaporation) to remove the DCM and excess TFA. To remove residual TFA, add toluene to the residue and evaporate again; repeat this co-evaporation process 2-3 times.[5] The resulting Iodoacetamide-PEG5-NH₃⁺TFA⁻ salt is often a viscous oil or solid and can be used directly in subsequent steps that are compatible with the salt form. This method frequently results in a quantitative yield of the salt.[6]

  • B) Isolation as Free Amine: After removing the bulk of the DCM and TFA under reduced pressure, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate). Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the remaining acid.[5] Check the pH of the aqueous layer to ensure it is basic. Separate the organic layer, wash it with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected free amine.[5]

  • C) Precipitation: After concentrating the reaction mixture, the product TFA salt can sometimes be precipitated by adding cold diethyl ether.[5] The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Protocol 2: Monitoring the Reaction

A) Thin-Layer Chromatography (TLC):

  • System: Use a suitable mobile phase, typically a mixture of DCM and methanol (B129727) (e.g., 9:1 v/v).

  • Procedure: Spot a small aliquot of the reaction mixture on a silica (B1680970) gel TLC plate alongside a spot of the starting material.

  • Analysis: The deprotected amine product is more polar and will have a lower Retention Factor (Rf) value than the Boc-protected starting material. The reaction is complete when the starting material spot is no longer visible.[6]

B) Liquid Chromatography-Mass Spectrometry (LC-MS):

  • System: A reverse-phase HPLC (e.g., C18 column) coupled to a mass spectrometer is ideal for accurate monitoring.[7]

  • Mobile Phase: A gradient of water and acetonitrile, often with 0.1% formic acid, is recommended. Avoid TFA in the mobile phase as it can cause deprotection in the mass spectrometer source.[8]

  • Procedure: At various time points, withdraw a small aliquot, dilute it with the mobile phase, and inject it into the LC-MS system.

  • Analysis: Monitor the disappearance of the mass peak corresponding to the starting material (M+H)⁺ and the appearance of the mass peak for the deprotected product (M-100+H)⁺. This allows for a quantitative assessment of the reaction progress.[5]

Data Presentation

The choice of reaction conditions can be optimized based on the substrate's sensitivity and desired reaction time. Below are recommended starting conditions for the deprotection of this compound.

ParameterCondition ACondition BRationale & Expected Outcome
TFA Concentration 25% (v/v) in DCM50% (v/v) in DCMCondition A is a common and generally effective starting point.[4] Condition B offers a faster reaction time, which may be preferable for less sensitive substrates.[4]
Temperature 0°C to Room Temp.Room TemperatureStarting at 0°C is a precautionary measure to control any initial exotherm. For many substrates, running the entire reaction at room temperature is sufficient.[5]
Reaction Time 1–2 hours30–60 minutesThe reaction should be monitored to completion. Higher TFA concentrations typically lead to shorter reaction times.[4][5]
Yield >95% (as TFA salt)>95% (as TFA salt)Deprotection is typically a high-yielding reaction. Yields for the free amine after aqueous work-up may be slightly lower due to handling losses.[3][6]

Experimental Workflow

The overall process from the starting protected conjugate to the final purified product involves several key stages.

Workflow Start Start: this compound in Anhydrous DCM Reaction Deprotection: 1. Cool to 0°C 2. Add 20-50% TFA 3. Stir for 1-2h at RT Start->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up & Isolation Monitoring->Workup Complete TFA_Salt Option A: Evaporation (Yields TFA Salt) Workup->TFA_Salt Free_Amine Option B: Basic Wash (Yields Free Amine) Workup->Free_Amine Analysis Final Product Analysis (LC-MS, HPLC) TFA_Salt->Analysis Free_Amine->Analysis

Caption: General workflow for Boc deprotection.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient acid strength or concentration.- Inadequate reaction time or low temperature.- Steric hindrance from the PEG chain.- Increase TFA concentration from 20% to 50%.- Extend the reaction time and monitor closely.- Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.[5]
Side Product Formation The reactive iodoacetamide group may react with the newly formed amine, especially under basic conditions during work-up.[9]- Perform the aqueous work-up quickly and at a low temperature.- If possible, use the TFA salt directly in the next step to avoid neutralizing to the free amine.[10]
Product is an Oil / Difficult to Handle TFA salts of PEGylated compounds are often oils or waxy solids.- Attempt precipitation with cold diethyl ether.[5]- If isolating the free amine, ensure all water is removed during work-up.- For subsequent reactions, using the crude TFA salt directly after co-evaporation is often the most practical approach.[6]
Low Recovery After Aqueous Work-up The deprotected PEG conjugate may have some water solubility, leading to losses during the basic wash.- Perform extractions with a more polar organic solvent.- Consider an alternative work-up, such as using a basic ion-exchange resin (e.g., Amberlyst A-21) to neutralize the TFA without an aqueous wash.[10][11]

References

Application Notes and Protocols for Iodoacetamide-PEG5-NH-Boc in Cell Lysate Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein function and signaling pathways often relies on the ability to selectively label and identify proteins within a complex biological mixture, such as a cell lysate. Cysteine, with its reactive thiol group, presents a unique target for covalent labeling. Iodoacetamide (B48618) is a well-established reagent that irreversibly alkylates the sulfhydryl group of cysteine residues, preventing the formation of disulfide bonds and enabling the introduction of various functionalities.[1][2]

This application note describes the use of Iodoacetamide-PEG5-NH-Boc , a specialized labeling reagent that combines the cysteine-reactivity of iodoacetamide with the advantageous properties of a polyethylene (B3416737) glycol (PEG) linker and a Boc-protected amine. The PEG5 linker enhances the water solubility and biocompatibility of the labeled protein, which can improve subsequent analysis, such as mass spectrometry, by reducing aggregation and improving ionization efficiency.[3][4][5][6] The tert-butyloxycarbonyl (Boc) protecting group provides a latent amine functionality.[7][8][9] This allows for a two-step labeling strategy: initial covalent attachment to cysteine residues, followed by the acidic removal of the Boc group to expose a primary amine for subsequent conjugation to another molecule of interest, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or another therapeutic agent.[8][9]

This reagent is particularly useful in chemoproteomic workflows for identifying and quantifying reactive cysteine residues across the proteome, which can provide insights into protein function, redox state, and drug target engagement.[10][11][12][13]

Chemical Reaction and Principle

The primary reaction involves the nucleophilic attack of the deprotonated thiol group of a cysteine residue on the electrophilic carbon of the iodoacetamide moiety. This results in the formation of a stable thioether bond and the release of iodide.

cluster_0 Protein cluster_1 This compound cluster_2 Labeled Protein Protein-SH Protein-SH Labeled-Protein Protein-S-CH2-CO-NH-PEG5-NH-Boc Protein-SH->Labeled-Protein Alkylation Reagent I-CH2-CO-NH-PEG5-NH-Boc Reagent->Labeled-Protein HI + HI Labeled-Protein->HI

Cysteine Alkylation Reaction

Experimental Protocols

Protocol 1: Labeling of Proteins in Cell Lysate

This protocol outlines the general steps for labeling proteins in a cell lysate with this compound. Optimization of reagent concentrations and incubation times may be necessary for specific cell types and experimental goals.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer, supplemented with protease and phosphatase inhibitors)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: DTT or L-cysteine

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Ammonium bicarbonate solution (50 mM, pH 8.0)

  • Protein quantification assay (e.g., BCA assay)

  • Microcentrifuge tubes

  • Ice

Procedure:

  • Cell Lysate Preparation:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer on ice for 30 minutes, with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

  • Protein Reduction (Optional but Recommended):

    • To a known amount of protein lysate (e.g., 1 mg), add a reducing agent to reduce disulfide bonds.

      • For DTT: add to a final concentration of 5-10 mM and incubate at 56°C for 30-60 minutes.

      • For TCEP: add to a final concentration of 5 mM and incubate at room temperature for 30 minutes.

    • Allow the sample to cool to room temperature.

  • Alkylation with this compound:

    • Prepare a fresh stock solution of this compound (e.g., 100 mM in DMSO or DMF).

    • Add the this compound stock solution to the reduced protein lysate to achieve a final concentration of 10-20 mM (a 10-20 fold molar excess over the reducing agent is recommended).

    • Incubate the reaction for 30-60 minutes at room temperature in the dark. Iodoacetamide is light-sensitive.[14][15]

  • Quenching the Reaction:

    • Quench the excess this compound by adding a quenching reagent.

      • Add DTT to a final concentration of 20-40 mM (to exceed the initial iodoacetamide concentration).

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Sample Cleanup:

    • The labeled protein sample can be cleaned up using several methods, such as:

      • Acetone precipitation.

      • Dialysis against a suitable buffer (e.g., PBS).

      • Size-exclusion chromatography (desalting column).

Protocol 2: Boc Deprotection and Secondary Labeling

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • Labeled and cleaned protein sample from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Secondary labeling reagent (e.g., NHS-ester-fluorescent dye, NHS-ester-biotin)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Desalting column

Procedure:

  • Boc Deprotection:

    • Lyophilize the cleaned, labeled protein sample.

    • Resuspend the protein in a solution of 50% TFA in DCM.

    • Incubate for 30 minutes at room temperature.

    • Remove the TFA/DCM under a stream of nitrogen and lyophilize to remove residual acid.

  • Secondary Labeling:

    • Resuspend the deprotected, labeled protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Immediately add the secondary labeling reagent (e.g., NHS-ester dye) at a 5-10 fold molar excess.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Final Cleanup:

    • Remove excess secondary labeling reagent using a desalting column.

    • The dual-labeled protein is now ready for downstream analysis.

Experimental Workflow and Data Analysis

The following diagram illustrates a typical experimental workflow using this compound for quantitative chemoproteomics.

cluster_0 Sample Preparation cluster_1 Labeling cluster_2 Downstream Processing cluster_3 Analysis A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D Reduction (DTT/TCEP) C->D E Alkylation with This compound D->E F Quenching E->F G Sample Cleanup (e.g., Acetone Precipitation) F->G H Boc Deprotection (TFA) G->H I Secondary Labeling (e.g., Biotin for enrichment) H->I J Affinity Purification (Streptavidin beads) I->J K Proteolytic Digestion J->K L LC-MS/MS Analysis K->L M Data Analysis L->M

Chemoproteomics Workflow

Data Presentation

Quantitative data obtained from mass spectrometry can be summarized to compare the reactivity of cysteine residues under different conditions.

Protein IDGene NamePeptide SequenceCondition A (Ratio)Condition B (Ratio)Fold Change (B/A)
P04637TP53CYSPSIVETK1.002.542.54
Q06609MAPK1VADCLTNSR1.000.450.45
P62258ACTG1CFGRKVPSL1.001.121.12
P10636GAPDHCTNVVVSVDAK1.003.153.15
P31946YWHAZCLAALSNDF1.000.890.89
C indicates the labeled cysteine residue.

Application in Signaling Pathway Analysis

This labeling strategy can be employed to investigate changes in cysteine reactivity in response to cellular stimuli, such as drug treatment or oxidative stress. For example, one could study the redox regulation of the Keap1-Nrf2 pathway.

cluster_0 Cellular Environment cluster_2 Cellular Response Stimulus Oxidative Stress (e.g., H2O2) Keap1 Keap1 (Cysteine-rich) Stimulus->Keap1 Oxidation of Reactive Cysteines Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (Gene Expression) Nrf2->ARE Translocation to Nucleus

Keap1-Nrf2 Redox Signaling

Under basal conditions, Keap1 targets Nrf2 for degradation. Upon oxidative stress, reactive cysteines in Keap1 are modified, leading to a conformational change that prevents Nrf2 degradation. Nrf2 then translocates to the nucleus and activates the expression of antioxidant genes. Using this compound and quantitative mass spectrometry, one could identify and quantify the specific cysteine residues on Keap1 that are modified in response to oxidative stress.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Incomplete reduction of disulfide bonds.Increase concentration or incubation time of the reducing agent.
Insufficient labeling reagent.Increase the molar excess of this compound.
Inactive labeling reagent.Prepare fresh stock solutions of the reagent immediately before use.
Non-specific Labeling pH of the reaction is too high.Maintain the reaction buffer pH between 7.0 and 8.0.
Excess labeling reagent or long incubation time.Reduce the concentration of the labeling reagent or shorten the incubation time.
Low Protein Recovery Protein precipitation during labeling or cleanup.Ensure adequate solubility with appropriate buffers; consider alternative cleanup methods like dialysis.

Conclusion

This compound is a versatile and powerful tool for the selective labeling of cysteine residues in complex protein mixtures. Its unique combination of a cysteine-reactive group, a PEG linker, and a protected amine allows for enhanced solubility and multi-step labeling strategies. This reagent is highly applicable in chemoproteomics for the discovery of drug targets, the elucidation of signaling pathways, and the characterization of protein function.

References

Application Notes and Protocols for the Purification of Iodoacetamide-PEG5-NH-Boc Conjugated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent modification of proteins with Polyethylene (B3416737) Glycol (PEG) chains, or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of protein-based drugs. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulation half-life, improved stability, and reduced immunogenicity. The Iodoacetamide-PEG5-NH-Boc linker is a heterobifunctional reagent that allows for the site-specific conjugation of a PEG moiety to a protein via a reactive iodoacetamide (B48618) group that targets cysteine residues. The other end of the linker possesses a Boc-protected amine, which can be deprotected for subsequent conjugation steps, making it a valuable tool in the development of complex bioconjugates such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1][2][3][4]

The purification of the resulting conjugated protein is a critical step to ensure the removal of unreacted protein, excess PEG linker, and other impurities, yielding a homogenous product with the desired therapeutic properties. This document provides detailed protocols for the purification and analysis of this compound conjugated proteins using common chromatographic techniques.

Chemistry of Conjugation

The conjugation process involves the reaction of the iodoacetamide group of the linker with the sulfhydryl group of a cysteine residue on the protein. This reaction proceeds via an SN2 mechanism, forming a stable thioether bond.[5] The reaction is typically performed under mild pH conditions (pH 7.5-8.5) to ensure the specific alkylation of cysteine residues.[6] The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine of the PEG linker is stable under these conditions and can be removed later using acidic conditions if further conjugation is required.[2][7]

Experimental Workflow

The overall workflow for the purification of an this compound conjugated protein involves several key steps, from the initial conjugation reaction to the final analysis of the purified product.

experimental_workflow cluster_conjugation Protein Conjugation cluster_purification Purification cluster_analysis Analysis Protein Protein with Cysteine Residue(s) Conjugation Conjugation Reaction (pH 7.5-8.5) Protein->Conjugation Linker This compound Linker->Conjugation Crude Crude Reaction Mixture Conjugation->Crude SEC Size Exclusion Chromatography (SEC) Crude->SEC Primary Purification IEX Ion Exchange Chromatography (IEX) SEC->IEX Polishing HIC Hydrophobic Interaction Chromatography (HIC) IEX->HIC Optional Polishing Purified Purified Conjugate HIC->Purified SDS_PAGE SDS-PAGE Purified->SDS_PAGE RP_HPLC RP-HPLC Purified->RP_HPLC MS Mass Spectrometry Purified->MS

Figure 1: Experimental workflow for purification.

Purification Protocols

The purification strategy for PEGylated proteins typically involves a multi-step approach combining different chromatographic techniques to achieve high purity.[][9][10][11][12]

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius.[] Since PEGylation increases the size of the protein, SEC is an effective first step to separate the larger PEGylated protein from the smaller unreacted protein and excess low molecular weight PEG linker.[][13]

Protocol:

  • Column: A high-resolution size exclusion column suitable for protein separations (e.g., Superdex 200 Increase 10/300 GL or similar).

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer that maintains protein stability.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Sample Preparation: Filter the crude conjugation reaction mixture through a 0.22 µm filter to remove any particulate matter.[14]

  • Injection Volume: 100 - 500 µL, depending on the column size and protein concentration.

  • Detection: UV absorbance at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the elution peaks. The PEGylated protein will elute earlier than the unreacted protein.

Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge.[] The attachment of the neutral PEG chain can shield charged residues on the protein surface, leading to a change in its overall charge and allowing for the separation of different PEGylated species (e.g., mono-, di-, poly-PEGylated) and positional isomers.[][15][16][17][18] Cation exchange chromatography is often used for this purpose.[11]

Protocol:

  • Column: A strong or weak cation exchange column (e.g., HiTrap SP HP or similar).

  • Binding Buffer (Buffer A): 20 mM MES, pH 6.0 (or a buffer with a pH below the pI of the protein).

  • Elution Buffer (Buffer B): 20 mM MES, 1 M NaCl, pH 6.0.

  • Flow Rate: 1.0 mL/min.

  • Sample Preparation: Exchange the buffer of the SEC-purified fractions into the binding buffer using a desalting column or dialysis.

  • Elution: Apply a linear gradient of 0-100% Buffer B over 20-30 column volumes.

  • Detection: UV absorbance at 280 nm.

  • Fraction Collection: Collect fractions across the elution gradient. Different PEGylated species will elute at different salt concentrations.

Hydrophobic Interaction Chromatography (HIC) (Optional)

HIC separates proteins based on their surface hydrophobicity.[] PEGylation can alter the hydrophobicity of a protein, providing another dimension for separation. HIC can be a useful polishing step to remove any remaining impurities or to separate closely related PEGylated species.[][11]

Protocol:

  • Column: A HIC column with a suitable stationary phase (e.g., Phenyl Sepharose).

  • Binding Buffer (Buffer A): 50 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate (B86663), pH 7.0.

  • Elution Buffer (Buffer B): 50 mM sodium phosphate, pH 7.0.

  • Flow Rate: 1.0 mL/min.

  • Sample Preparation: Add ammonium sulfate to the IEX-purified fractions to a final concentration of 1.5 M.

  • Elution: Apply a linear gradient of 0-100% Buffer B.

  • Detection: UV absorbance at 280 nm.

  • Fraction Collection: Collect fractions as they elute.

Data Presentation: Representative Purification Data

The following tables summarize representative data that could be obtained during the purification of a hypothetical 25 kDa protein conjugated with this compound.

Table 1: Size Exclusion Chromatography (SEC) Results

PeakRetention Time (min)IdentityPurity (%)
112.5Aggregates5
215.2Mono-PEGylated Protein85
318.0Unconjugated Protein10

Table 2: Cation Exchange Chromatography (CEX) of SEC Peak 2

PeakNaCl Concentration (mM)IdentityPurity (%)
1150Positional Isomer A40
2185Positional Isomer B55
3220Di-PEGylated Species5

Table 3: Reversed-Phase HPLC Analysis of Final Purified Product

PeakRetention Time (min)IdentityPurity (%)
120.5Purified Mono-PEGylated Protein>98

Analytical Characterization

Following purification, the conjugated protein should be thoroughly characterized to confirm its identity, purity, and the extent of PEGylation.

SDS-PAGE

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a simple and rapid method to visualize the increase in molecular weight upon PEGylation. The PEGylated protein will migrate slower than the unconjugated protein.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique used to assess the purity of the final product.[5][][19]

Protocol:

  • Column: C4 or C18 reversed-phase column suitable for protein analysis.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the covalent attachment of the PEG linker and determining the exact mass of the conjugated protein.[20][21][22][23][24] Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques. The mass increase corresponding to the this compound linker should be observed.

Boc Deprotection Protocol

If the terminal amine of the PEG linker is to be used for further conjugation, the Boc protecting group must be removed. This is typically achieved under acidic conditions.[2][7]

Protocol:

  • Reagent: Prepare a solution of 50% Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve the purified and lyophilized Boc-protected PEGylated protein in the TFA/DCM solution.

    • Incubate at room temperature for 30-60 minutes.

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • The resulting deprotected protein can be precipitated with cold diethyl ether and collected by centrifugation.

    • Wash the pellet with cold diethyl ether to remove residual TFA.

    • Dry the deprotected protein conjugate under vacuum.

  • Confirmation: Confirm the removal of the Boc group by mass spectrometry (a decrease in mass of 100.12 Da).

Signaling Pathway Context

Proteins with reactive cysteine residues are often involved in redox signaling and can be key players in various cellular pathways.[25][26][27][28] For instance, many enzymes and transcription factors are regulated through the oxidation state of their cysteine residues. The ability to specifically modify these cysteines with a PEG linker can be used to create long-acting antagonists or to deliver a payload to a specific cellular location.

Below is a conceptual diagram of a signaling pathway where a cysteine-modified protein plays a crucial role, and how an this compound conjugated molecule could be used as a research tool or therapeutic.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 (with reactive Cys) Kinase1->Kinase2 Phosphorylation Effector Effector Protein Kinase2->Effector Activation TF Transcription Factor Effector->TF Inhibitor PEGylated Inhibitor (this compound) Inhibitor->Kinase2 Covalent Inhibition Gene Gene Expression TF->Gene Regulation Ligand External Signal Ligand->Receptor Activation

References

analytical techniques for characterizing Iodoacetamide-PEG5-NH-Boc conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed guide to the essential analytical techniques for the structural confirmation, purity assessment, and comprehensive characterization of Iodoacetamide-PEG5-NH-Boc. This heterobifunctional linker is a critical component in the synthesis of bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] Accurate characterization is imperative to ensure the quality, consistency, and performance of the final conjugated product. The protocols herein describe the application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared Spectroscopy (FTIR).

Introduction

This compound is a versatile linker featuring a reactive iodoacetamide (B48618) group and a Boc-protected amine, separated by a five-unit polyethylene (B3416737) glycol (PEG) chain. The iodoacetamide moiety readily reacts with sulfhydryl groups, such as those on cysteine residues in proteins, to form stable thioether bonds.[5] The PEG chain enhances solubility and provides a flexible spacer, while the Boc-protected amine allows for subsequent deprotection and conjugation to another molecule of interest. Given its role in creating complex bioconjugates, rigorous analytical characterization is a critical quality attribute.

This application note outlines a multi-technique approach to provide orthogonal data, ensuring unambiguous confirmation of the molecule's identity, purity, and structural integrity.

Overall Analytical Workflow

A sequential and multi-faceted analytical approach is recommended to fully characterize the this compound conjugate. The workflow begins with assessing purity, followed by confirmation of molecular weight, and concludes with detailed structural elucidation.

G cluster_workflow Characterization Workflow A Synthesized Product (this compound) B Purity Assessment (RP-HPLC) A->B Analyze Purity C Identity Confirmation (Mass Spectrometry) B->C Confirm Mass D Structural Elucidation (NMR Spectroscopy) C->D Verify Structure E Functional Group ID (FTIR Spectroscopy) D->E Confirm Bonds F Fully Characterized Conjugate E->F Final Report G Sample Dissolve Sample (1 mg/mL) Inject Inject 10 µL into HPLC System Sample->Inject Column Separate on C18 Column (Gradient Elution) Inject->Column Detect Detect at 214 nm (UV Detector) Column->Detect Analyze Analyze Chromatogram (Purity Assessment) Detect->Analyze G cluster_structure Chemical Structure of this compound struct I - CH₂ - C(O) - NH - (CH₂CH₂O)₅ - CH₂CH₂ - NH - C(O) - O - C(CH₃)₃

References

Application Notes and Protocols for Iodoacetamide-PEG5-NH-Boc in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Iodoacetamide-PEG5-NH-Boc in the labeling of peptides for mass spectrometry analysis. This bifunctional reagent allows for the covalent modification of cysteine residues via its iodoacetamide (B48618) group, while the Boc-protected amine offers a latent site for further conjugation following deprotection. The polyethylene (B3416737) glycol (PEG) linker enhances the solubility and influences the fragmentation of the labeled peptide in the mass spectrometer.

Introduction

This compound is a valuable tool in chemical proteomics and drug development. The iodoacetamide moiety is a well-established reagent for the specific and irreversible alkylation of the sulfhydryl group of cysteine residues in peptides and proteins.[1] This alkylation is crucial in proteomics workflows to prevent the formation of disulfide bonds, ensuring proteins are amenable to enzymatic digestion and subsequent analysis by mass spectrometry (MS).[2] The PEG5 linker improves the solubility of the labeling reagent and the resulting modified peptide.[3] The terminal Boc-protected amine provides a versatile handle for subsequent chemical modifications after the initial cysteine labeling, which is particularly useful in the synthesis of more complex biomolecules like PROTACs.[4][5]

Reaction Mechanism

The primary reaction involves the nucleophilic attack of the deprotonated thiol group (thiolate) of a cysteine residue on the electrophilic carbon of the iodoacetamide group. This results in the formation of a stable thioether bond and the displacement of iodide. This reaction is most efficient at a slightly alkaline pH, which favors the formation of the more nucleophilic thiolate anion.[1]

Following the alkylation of the cysteine residue, the tert-butyloxycarbonyl (Boc) protecting group on the terminal amine can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).[6][7] This exposes a primary amine that can be used for further conjugation reactions.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in peptide labeling for mass spectrometry.

ParameterValueReference
Molecular Weight of this compound 493.33 g/mol Calculated
Monoisotopic Mass of this compound 492.2012 g/mol Calculated
Mass Shift upon Cysteine Alkylation +435.21 DaCalculated
Mass of Boc Protecting Group 100.07 DaCalculated
Mass Shift after Boc Deprotection -100.07 DaCalculated

Note: The mass shift upon cysteine alkylation is calculated as the monoisotopic mass of the reagent minus the mass of an iodine atom and a hydrogen atom.

ParameterRecommended RangeReference
Molar Excess of Reagent 10- to 100-fold over peptide[8]
Reaction pH 7.5 - 8.5[1]
Reaction Temperature Room Temperature (20-25°C)[1]
Reaction Time 30 - 60 minutes[1]
Boc Deprotection Reagent 50-95% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or water[7][9]
Boc Deprotection Time 30 minutes[9]

Experimental Protocols

Protocol 1: Alkylation of Cysteine-Containing Peptides

This protocol describes the alkylation of a peptide with this compound.

Materials:

  • Peptide containing at least one cysteine residue

  • This compound

  • Reduction buffer: 10 mM Dithiothreitol (DTT) or 10 mM Tris(2-carboxyethyl)phosphine (TCEP) in 100 mM Ammonium Bicarbonate, pH 8.0

  • Alkylation buffer: 100 mM Ammonium Bicarbonate, pH 8.0

  • Quenching solution: 20 mM Dithiothreitol (DTT)

  • Solvent for reagent: Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Reaction vessels (e.g., microcentrifuge tubes)

  • Incubator or heat block

  • Vortex mixer

Procedure:

  • Peptide Reduction:

    • Dissolve the peptide in the reduction buffer to a final concentration of 1-10 mg/mL.

    • Incubate the solution at 56°C for 30 minutes to reduce all disulfide bonds.

    • Allow the sample to cool to room temperature.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound in DMSO or DMF. The concentration should be calculated to achieve the desired molar excess (typically 10-fold) in the final reaction mixture.

  • Alkylation Reaction:

    • Add the this compound stock solution to the reduced peptide solution.

    • Vortex the mixture gently.

    • Incubate the reaction in the dark at room temperature for 30-60 minutes.[1]

  • Quenching the Reaction:

    • Add the quenching solution (DTT) to the reaction mixture to consume any unreacted this compound.

    • Incubate for 15 minutes at room temperature.

  • Sample Cleanup:

    • The labeled peptide can be purified from excess reagents and salts using C18 solid-phase extraction (SPE) cartridges or reverse-phase HPLC.

    • The purified, labeled peptide is now ready for mass spectrometry analysis or for the subsequent Boc deprotection step.

Protocol 2: Boc Deprotection of Labeled Peptides

This protocol describes the removal of the Boc protecting group from the PEGylated peptide.

Materials:

  • Boc-protected, cysteine-alkylated peptide

  • Deprotection reagent: 95% Trifluoroacetic Acid (TFA) / 5% Water

  • Nitrogen or argon gas stream, or a vacuum centrifuge

  • Ice bath

Procedure:

  • Deprotection Reaction:

    • Lyophilize or dry the purified, Boc-protected peptide.

    • Resuspend the dried peptide in the deprotection reagent. It is recommended to perform this step on ice to minimize potential side reactions.

    • Incubate the reaction at room temperature for 30 minutes.[9]

  • Removal of TFA:

    • Remove the TFA by drying the sample under a gentle stream of nitrogen or argon, or by using a vacuum centrifuge.

  • Final Sample Preparation:

    • The resulting deprotected peptide can be resuspended in an appropriate solvent for further conjugation reactions or for direct analysis by mass spectrometry.

Visualizations

G Reaction of this compound with a Cysteine-Containing Peptide Peptide_Cys_SH Peptide with Cysteine (-SH) Alkylated_Peptide Alkylated Peptide (Boc-Protected) Peptide_Cys_SH->Alkylated_Peptide Alkylation (pH 7.5-8.5) Reagent This compound Reagent->Alkylated_Peptide Deprotection TFA Treatment Alkylated_Peptide->Deprotection Deprotected_Peptide Deprotected Alkylated Peptide (Free Amine) Deprotection->Deprotected_Peptide Boc Removal

Caption: Reaction pathway of this compound with a peptide.

G Experimental Workflow for Peptide Labeling and Analysis Start Start: Cysteine-Containing Peptide Reduction 1. Reduction (DTT or TCEP) Start->Reduction Alkylation 2. Alkylation with This compound Reduction->Alkylation Quenching 3. Quenching (Excess DTT) Alkylation->Quenching Purification1 4. Purification (SPE or HPLC) Quenching->Purification1 MS_Analysis1 MS Analysis of Boc-Protected Peptide Purification1->MS_Analysis1 Deprotection 5. Boc Deprotection (TFA) Purification1->Deprotection Purification2 6. Purification (SPE or HPLC) Deprotection->Purification2 MS_Analysis2 MS Analysis of Deprotected Peptide Purification2->MS_Analysis2 Further_Conjugation Further Conjugation Reactions Purification2->Further_Conjugation

Caption: Workflow for peptide labeling and mass spectrometry analysis.

References

Application Notes and Protocols for Molar Excess Calculation and Conjugation with Iodoacetamide-PEG5-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetamide-PEG5-NH-Boc is a heterobifunctional linker that enables the covalent conjugation of a thiol-containing molecule to a primary amine-containing molecule. The iodoacetamide (B48618) group reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. The other end of the linker features a Boc-protected primary amine, which can be deprotected to reveal a reactive amine for subsequent conjugation to another molecule, for instance, a therapeutic agent, a targeting ligand, or a detection label. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate.

These application notes provide a comprehensive guide to calculating the optimal molar excess of this compound for conjugation to thiol-containing molecules and detailed protocols for the conjugation, deprotection, and subsequent coupling reactions.

Data Presentation: Molar Excess and Reaction Conditions

Optimizing the molar excess of the iodoacetamide-PEG linker over the thiol-containing molecule is critical for achieving high conjugation efficiency while minimizing non-specific reactions. The ideal molar ratio is dependent on several factors, including the concentration of reactants, pH, temperature, and reaction time. Below is a summary of recommended starting conditions for the conjugation of this compound to a thiol-containing protein.

ParameterRecommended RangeNotes
Molar Excess of this compound 5 to 20-fold excess over thiolsA higher excess may be required for dilute protein solutions or less reactive thiols.
pH 7.5 - 8.5Iodoacetamide reactivity with thiols is favored at slightly alkaline pH.[1]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster. Reactions at 4°C can be performed overnight to minimize potential protein degradation.
Reaction Time 30 minutes to 2 hours at RT; Overnight at 4°CThe reaction progress should be monitored to determine the optimal time.
Buffer Phosphate-buffered saline (PBS), HEPES, BorateAvoid buffers containing primary amines (e.g., Tris) as they can compete in subsequent reaction steps.[2]

Experimental Protocols

This section provides detailed protocols for a two-step conjugation process using this compound. The first step involves the conjugation of the linker to a thiol-containing protein. The second step is the deprotection of the Boc group, followed by the conjugation of the newly formed amine to a second molecule.

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein

This protocol describes the initial reaction of the iodoacetamide moiety of the linker with the sulfhydryl groups on a protein.

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme)

  • This compound

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.5

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching solution: 1 M N-acetylcysteine or L-cysteine

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Protein Preparation: If the protein's cysteine residues are in the form of disulfide bonds, they must first be reduced.

    • Dissolve the protein in Conjugation Buffer.

    • Add a 10 to 20-fold molar excess of TCEP or DTT.

    • Incubate at room temperature for 30-60 minutes.

    • Remove the excess reducing agent using a desalting column equilibrated with Conjugation Buffer. The protein with free thiols should be used immediately.

  • Linker Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM). Iodoacetamide solutions are light-sensitive and should be protected from light.[1]

  • Conjugation Reaction:

    • To the solution of the thiol-containing protein, add the desired molar excess (e.g., 10-fold) of the this compound stock solution.

    • Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C, with gentle mixing and protected from light.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add a quenching solution to a final concentration of 10-20 mM to react with any excess iodoacetamide.

    • Incubate for 15-20 minutes at room temperature.

  • Purification:

    • Remove the excess linker and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Boc Deprotection and Conjugation of the Second Molecule

This protocol describes the removal of the Boc protecting group to expose the primary amine, followed by conjugation to a carboxyl-containing molecule.

Materials:

  • Boc-protected PEGylated protein from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (optional): Triisopropylsilane (TIS)

  • Neutralization buffer: Saturated sodium bicarbonate solution

  • Carboxyl-containing molecule (e.g., drug, fluorophore)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: MES buffer, pH 5-6

  • Coupling Buffer: PBS, pH 7.2-7.5

Procedure:

  • Boc Deprotection:

    • Lyophilize the purified Boc-protected PEGylated protein.

    • Dissolve the lyophilized product in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to acid-catalyzed side reactions, a scavenger like TIS can be added (2.5-5% v/v).[3]

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by an appropriate method (e.g., LC-MS).

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • Neutralize the resulting TFA salt by dissolving the residue in a suitable buffer and adding a neutralization buffer, or by washing with a saturated aqueous solution of sodium bicarbonate if the product is organic-soluble.[3]

    • Purify the deprotected PEGylated protein using a desalting column or dialysis.

  • Activation of the Carboxyl-Containing Molecule:

    • Dissolve the carboxyl-containing molecule in Activation Buffer.

    • Add EDC and NHS (or Sulfo-NHS) in a 1.5 to 2-fold molar excess over the carboxyl groups.

    • Incubate at room temperature for 15-30 minutes to form the NHS-ester.

  • Conjugation to the Deprotected PEGylated Protein:

    • Adjust the pH of the deprotected PEGylated protein solution to 7.2-7.5 with Coupling Buffer.

    • Immediately add the activated carboxyl-containing molecule (NHS-ester) to the protein solution. A 5 to 10-fold molar excess of the activated molecule over the protein is a good starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the Final Conjugate:

    • Purify the final conjugate using size-exclusion chromatography or another appropriate purification method to remove excess reagents and byproducts.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Heterobifunctional Conjugation cluster_0 Step 1: Thiol-Reactive Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Amine-Reactive Conjugation A Thiol-containing Protein C Conjugation Reaction (pH 7.5-8.5) A->C B Iodoacetamide- PEG5-NH-Boc B->C D Purification (Size-Exclusion Chromatography) C->D E Boc-Protected PEGylated Protein D->E Intermediate Product G Deprotection Reaction E->G F TFA/DCM F->G H Neutralization & Purification G->H I Amine-PEGylated Protein H->I Intermediate Product K Amide Bond Formation I->K J Carboxyl-containing Molecule + EDC/NHS J->K L Final Purified Conjugate K->L

Caption: Workflow for the two-step conjugation using this compound.

Signaling Pathway: Targeting the EGFR Pathway in Cancer Therapy

The development of targeted therapies, such as antibody-drug conjugates (ADCs), often involves the use of linkers like this compound to attach a potent cytotoxic drug to an antibody that specifically targets a receptor on cancer cells, for example, the Epidermal Growth Factor Receptor (EGFR).[1][4][5] Overexpression of EGFR is common in many cancers and leads to uncontrolled cell proliferation and survival through downstream signaling cascades like the PI3K/Akt and Ras/Raf/MAPK pathways.[3] An ADC targeting EGFR can deliver a cytotoxic payload directly to the cancer cell, leading to its destruction.

G Targeting the EGFR Signaling Pathway with an ADC cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Activates ADC Anti-EGFR ADC (Antibody-PEG-Drug) ADC->EGFR Binding & Internalization PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Drug Released Cytotoxic Drug EGFR->Drug Intracellular Release Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Drug->Apoptosis Induces

Caption: EGFR signaling pathway and its targeting by an antibody-drug conjugate.

References

Application Notes and Protocols for Iodoacetamide-PEG5-NH-Boc Reactions: pH Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and optimizing the reaction of Iodoacetamide-PEG5-NH-Boc with thiol-containing molecules. The key focus is on the critical role of pH in achieving high reaction efficiency and specificity.

Introduction

This compound is a heterobifunctional crosslinker containing a thiol-reactive iodoacetamide (B48618) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. This reagent is valuable for bioconjugation, enabling the attachment of a PEGylated and protected amine handle to proteins, peptides, or other molecules containing free sulfhydryl groups, typically from cysteine residues. The success of this conjugation is highly dependent on the reaction conditions, with pH being the most critical parameter to control.

The iodoacetamide group reacts with sulfhydryl groups via an SN2 nucleophilic substitution reaction to form a stable thioether bond. This reaction is significantly influenced by the protonation state of the thiol group, which is governed by the pH of the reaction medium.

The Critical Role of pH in the Iodoacetamide-Thiol Reaction

The reaction between an iodoacetamide and a thiol proceeds efficiently when the thiol group is in its deprotonated, nucleophilic thiolate anion (-S⁻) form.[1][2] The concentration of the thiolate anion is dictated by the pKa of the thiol group (for cysteine, the side chain pKa is typically around 8.5) and the pH of the solution, as described by the Henderson-Hasselbalch equation.[1]

Key pH Considerations:

  • Optimal pH Range: The optimal pH range for the reaction of iodoacetamides with sulfhydryls is generally between 7.5 and 9.0 .[2][3][4][5] Within this range, a significant portion of the thiol groups are deprotonated to the more reactive thiolate form, leading to an increased reaction rate.[1]

  • Low pH (below 7.0): At acidic pH, the thiol group is predominantly in its protonated form (-SH). This significantly reduces its nucleophilicity, leading to a very slow reaction rate.[1]

  • High pH (above 9.0): While a higher pH increases the concentration of the reactive thiolate, it also increases the risk of side reactions. These include the hydrolysis of the iodoacetamide reagent and potential reactions with other nucleophilic amino acid side chains such as lysine (B10760008) (ε-amino group), histidine (imidazole ring), and the N-terminal amine.[5][6][7] At very high pH, the Boc protecting group may also be at risk of cleavage, although it is generally stable under moderately alkaline conditions.

Stability of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[8][9][10][11] It is generally stable under neutral and basic conditions. The slightly alkaline pH range (7.5-9.0) recommended for the iodoacetamide-thiol conjugation is well-tolerated by the Boc group, ensuring its integrity throughout the reaction.[10] Strong acids like trifluoroacetic acid (TFA) are typically required for its removal.[9][11]

Data Presentation: pH Effects on Iodoacetamide Reactions

The following table summarizes the general effects of pH on the reaction of iodoacetamide with cysteine residues.

pH RangeThiol Protonation StateReaction Rate with ThiolsPotential Side ReactionsBoc Group StabilityRecommendation
< 7.0 Predominantly protonated (-SH)Very slowReaction with methionine can occur under acidic conditions.[3]StableNot recommended for efficient conjugation.
7.5 - 8.5 Equilibrium between -SH and -S⁻Optimal Minimal side reactions if stoichiometry and time are controlled.[6]StableHighly Recommended.
8.5 - 9.0 Predominantly deprotonated (-S⁻)FastIncreased risk of reaction with amines (lysine, N-terminus) and hydrolysis of iodoacetamide.[5][6][7]Generally StableUse with caution; may require shorter reaction times or lower temperatures.
> 9.0 Almost completely deprotonated (-S⁻)Very fastHigh risk of non-specific labeling and reagent hydrolysis.[5][6][7]Potential for slow hydrolysis over extended periods.Not recommended.

Experimental Protocols

Materials and Reagents
  • Thiol-containing protein or peptide

  • This compound

  • Reaction Buffer: e.g., 50 mM HEPES, pH 7.5 or 50 mM Tris, pH 8.5.[3] Buffers should be free of primary amines if subsequent amine-reactive chemistry is planned. Phosphate-buffered saline (PBS) at pH 7.2-7.4 can also be used, though the reaction may be slower.

  • Reducing agent (if necessary, for reducing disulfide bonds): e.g., Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: e.g., L-cysteine or β-mercaptoethanol

  • Desalting columns or dialysis equipment for purification

  • Anhydrous DMSO or DMF for dissolving this compound

Protocol 1: General Conjugation of this compound to a Protein

This protocol outlines the general steps for conjugating this compound to a protein with available cysteine residues.

  • Protein Preparation:

    • Dissolve the protein in the chosen reaction buffer (e.g., 50 mM HEPES, pH 7.5) to a concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of a reducing agent like TCEP. Incubate for 1 hour at room temperature. Note: TCEP is preferred as it does not contain a thiol group that would react with the iodoacetamide. If DTT or β-mercaptoethanol are used, they must be removed by dialysis or desalting column before adding the iodoacetamide reagent.

  • This compound Solution Preparation:

    • Iodoacetamide reagents are light-sensitive and should be protected from light.[4][5][6]

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add a 2-10 fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) to minimize potential side reactions.

  • Quenching the Reaction:

    • Add a small molecule thiol such as L-cysteine or β-mercaptoethanol to a final concentration of ~50 mM to quench any unreacted this compound. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess reagent and byproducts by dialysis against an appropriate buffer or by using a desalting column.

Mandatory Visualizations

G cluster_reactants Reactants cluster_reaction Reaction at Optimal pH (7.5 - 8.5) cluster_products Products Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate Anion) Thiol->Thiolate Deprotonation (pH > pKa) Iodoacetamide I-CH₂-CO-NH-PEG5-NH-Boc (this compound) SN2 SN2 Reaction Iodoacetamide->SN2 Thiolate->SN2 Conjugate R-S-CH₂-CO-NH-PEG5-NH-Boc (Stable Thioether Conjugate) SN2->Conjugate Iodide I⁻ (Iodide) SN2->Iodide

Caption: Reaction mechanism of this compound with a thiol group.

G Start Start Protein_Prep Prepare Protein Solution (1-5 mg/mL in Reaction Buffer, pH 7.5-8.5) Start->Protein_Prep Reduction Reduce Disulfides with TCEP (if necessary) Protein_Prep->Reduction Reagent_Prep Prepare this compound (Freshly dissolve in DMSO/DMF) Reduction->Reagent_Prep Post-reduction Conjugation Add Iodoacetamide Reagent to Protein (2-10x molar excess) Reagent_Prep->Conjugation Incubation Incubate for 1-2 hours at RT (Protect from light) Conjugation->Incubation Quench Quench with L-cysteine (15-30 min at RT) Incubation->Quench Purification Purify Conjugate (Dialysis or Desalting Column) Quench->Purification End End Purification->End

Caption: Experimental workflow for bioconjugation.

G cluster_low_ph Low pH (< 7.0) cluster_optimal_ph Optimal pH (7.5 - 8.5) cluster_high_ph High pH (> 9.0) pH Reaction pH Low_Thiolate Low [Thiolate] pH->Low_Thiolate Optimal_Thiolate Sufficient [Thiolate] pH->Optimal_Thiolate High_Thiolate High [Thiolate] pH->High_Thiolate Slow_Reaction Slow Reaction Rate Low_Thiolate->Slow_Reaction Optimal_Rate Optimal Reaction Rate Optimal_Thiolate->Optimal_Rate High_Specificity High Specificity Optimal_Rate->High_Specificity Fast_Reaction Fast Reaction Rate High_Thiolate->Fast_Reaction Side_Reactions Increased Side Reactions (Hydrolysis, Amine Alkylation) Fast_Reaction->Side_Reactions

Caption: Relationship between pH, thiol reactivity, and side reactions.

References

Application Notes and Protocols: Quenching Unreacted Iodoacetamide-PEG5-NH-Boc in Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetamide-based reagents are extensively used for the specific alkylation of sulfhydryl groups on cysteine residues within proteins and peptides.[1] This process, known as carbamidomethylation, is a critical step in various proteomics and drug development workflows, such as peptide mapping, protein characterization, and preparing samples for mass spectrometry.[2] The reagent Iodoacetamide-PEG5-NH-Boc is a specialized tool featuring a reactive iodoacetamide (B48618) group, a hydrophilic PEG spacer, and a protected amine for potential subsequent conjugation.

Following the alkylation of the target protein, it is crucial to neutralize or "quench" any excess, unreacted iodoacetamide reagent.[3] Failure to quench can lead to undesirable off-target alkylation of other nucleophilic residues (e.g., methionine, lysine, histidine) or modification of reagents added in downstream steps, such as proteolytic enzymes (e.g., trypsin), which can compromise experimental results. This document provides a detailed protocol for effectively quenching unreacted this compound using common thiol-containing reagents.

Principle of Reaction and Quenching

The labeling reaction involves the nucleophilic attack of a deprotonated cysteine thiol group on the electrophilic carbon of the iodoacetamide moiety, forming a stable covalent thioether bond. This SN2 reaction is highly efficient at a slightly alkaline pH (7.5-8.5), which promotes the thiolate anion form of cysteine.[2]

Quenching is achieved by introducing a small molecule with a highly reactive thiol group, such as Dithiothreitol (DTT) or L-cysteine.[4][5] This quenching agent acts as a scavenger, reacting with the excess iodoacetamide in the same manner as the target cysteine, effectively consuming the unreacted reagent and preventing further unwanted reactions.[3]

Reagents and Materials

  • Protein Sample: Containing cysteine residues to be labeled.

  • This compound: Or other iodoacetamide-based labeling reagent.

  • Reduction Reagent (if required): 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP).

  • Alkylation/Labeling Buffer: e.g., 100 mM Tris-HCl or 50 mM Ammonium Bicarbonate (AmBic), pH 8.0-8.5. Denaturants like 6-8 M Urea can be included if necessary.[6][7]

  • Quenching Reagents (choose one):

    • 1 M Dithiothreitol (DTT)

    • 500 mM L-cysteine (prepare fresh)

    • 1 M 2-Mercaptoethanol (BME)

  • Reaction Tubes

  • Incubator/Thermomixer

Experimental Workflow and Protocols

The overall experimental process involves three main stages: reduction of disulfide bonds (if necessary), alkylation with the iodoacetamide reagent, and quenching of the excess reagent.

G cluster_0 Step 1: Reduction (Optional) cluster_1 Step 2: Alkylation / Labeling cluster_2 Step 3: Quenching start Protein Sample in Buffer reduce Add DTT or TCEP (e.g., 5 mM final conc.) start->reduce incubate_reduce Incubate (e.g., 30-60 min at 56°C) reduce->incubate_reduce cool Cool to Room Temperature incubate_reduce->cool add_ia Add this compound (e.g., 10-20 mM final conc.) cool->add_ia incubate_ia Incubate in Dark (e.g., 30-45 min at RT) add_ia->incubate_ia add_quench Add Quenching Reagent (e.g., 5-10 mM DTT or L-Cysteine) incubate_ia->add_quench incubate_quench Incubate in Dark (e.g., 15 min at RT) add_quench->incubate_quench end Proceed to Downstream Application (e.g., Digestion, Purification) incubate_quench->end

Caption: General experimental workflow for protein labeling and quenching.

This is the most common method, particularly when DTT is also used for the initial reduction step.

  • Reduction (Optional): If your protein contains disulfide bonds that need to be labeled, first reduce them by adding DTT to a final concentration of 5 mM. Incubate for 30-45 minutes at 56°C.[7] Allow the sample to cool to room temperature.

  • Alkylation: Add the this compound reagent to a final concentration that is in molar excess of the reducing agent (a common starting point is 10-15 mM).[6][8] Incubate for 30 minutes at room temperature in the dark.[6][9] Iodoacetamide reagents are light-sensitive.[2]

  • Quenching: Add DTT from a stock solution to a final concentration of 5-10 mM.[7][9][10] This is often an additional amount, even if DTT was used for reduction.

  • Incubation: Incubate the reaction for 15 minutes at room temperature in the dark.[4][7][10]

  • Completion: The sample is now ready for downstream processing, such as buffer exchange, enzymatic digestion, or purification.

L-cysteine is an effective alternative and is particularly useful if you wish to avoid re-introducing DTT, which could potentially interfere with certain downstream applications. Studies suggest cysteine quenching effectively preserves the activity of enzymes like trypsin.[5]

  • Reduction and Alkylation: Follow steps 1 and 2 from Protocol 4.1.

  • Quenching: Prepare a fresh stock solution of L-cysteine. Add the L-cysteine stock to the reaction mixture to a final concentration of 5-10 mM. The concentration should be at least equal to the initial concentration of the reducing agent used.[4]

  • Incubation: Incubate the reaction for 15 minutes at room temperature, protected from light.

  • Completion: The sample is now ready for subsequent steps.

Data Summary: Quenching Reagent Parameters

The following table summarizes typical concentrations and conditions for quenching excess iodoacetamide.

Quenching ReagentTypical Final ConcentrationIncubation TimeTemperatureKey Considerations
Dithiothreitol (DTT) 5 - 10 mM[7][9][10]15 min[7][10]Room Temp.Most common; can be the same reagent used for reduction.
L-cysteine 5 - 10 mM[5]15 minRoom Temp.Good alternative to DTT; preserves trypsin activity.[5]
2-Mercaptoethanol (BME) 10 - 20 mM[3][11]15-30 minRoom Temp.Pungent odor; effective but less common than DTT.
Tris(2-carboxyethyl)phosphine (TCEP) 5 mM[8]15 minRoom Temp.Odorless; effective reducing and quenching agent.

Mechanism of Labeling and Quenching

The chemical reactions underlying the labeling and quenching steps are illustrated below. The iodoacetamide reagent first reacts with the target cysteine on the protein. Subsequently, the excess reagent is scavenged by the quenching molecule (DTT is shown as an example).

G cluster_reactants Reactants cluster_reactions Reactions cluster_products Products p Protein-SH labeling Labeling Reaction p->labeling ia I-CH2-CO-PEG-NHBoc ia->labeling quenching Quenching Reaction ia->quenching (Excess) dtt HS-DTT-SH dtt->quenching (Excess) labeled_p Protein-S-CH2-CO-PEG-NHBoc labeling->labeled_p + I⁻ quenched_ia HS-DTT-S-CH2-CO-PEG-NHBoc quenching->quenched_ia + I⁻

Caption: Reaction scheme for cysteine labeling and subsequent quenching.

Troubleshooting and Considerations

  • Incomplete Quenching: If downstream steps show evidence of continued alkylation (e.g., inactivation of trypsin), consider increasing the concentration of the quenching reagent or the incubation time.

  • Off-Target Alkylation: To minimize side reactions on residues other than cysteine, perform the alkylation step at a pH between 7.5 and 8.5 and avoid unnecessarily long incubation times or high temperatures.[2][9] Quenching is a critical step to prevent these off-target modifications.[4]

  • Reagent Stability: Always prepare iodoacetamide solutions fresh and protect them from light to prevent degradation.[2][6] L-cysteine solutions can also oxidize and should be prepared shortly before use.

  • Buffer Compatibility: Avoid using buffers containing primary amines (like Tris) at very high concentrations during the alkylation step, as they can potentially react with iodoacetamide, although this reaction is much slower than with thiols. The quenching step will neutralize this possibility for downstream steps.

References

Application Notes and Protocols for Iodoacetamide-PEG5-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetamide-PEG5-NH-Boc is a heterobifunctional linker molecule widely utilized in the field of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5][6] This linker features three key components:

  • An iodoacetamide (B48618) group : This is a thiol-reactive functional group that specifically and irreversibly forms a stable thioether bond with the sulfhydryl group of cysteine residues in proteins and peptides.[3][7][8]

  • A polyethylene glycol (PEG) spacer (PEG5) : The five-unit PEG chain is hydrophilic, which enhances the solubility and cell permeability of the resulting conjugate.[1][2][9][10] The flexibility and length of the PEG linker are crucial for optimizing the spatial orientation of the conjugated molecules, which is critical for the efficacy of PROTACs.[1][11]

  • A Boc-protected amine (NH-Boc) : The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine functionality that can be deprotected under acidic conditions to reveal a primary amine. This amine can then be used for subsequent conjugation to another molecule of interest, typically through amide bond formation.[12]

These application notes provide detailed instructions for the proper storage, handling, and use of this compound in common bioconjugation applications.

Storage and Handling

Proper storage and handling of this compound are critical to maintain its reactivity and ensure experimental success.

2.1. Storage Conditions

ParameterRecommended ConditionNotes
Storage Temperature Store at -20°C to 4°C.Based on recommendations for similar compounds to ensure long-term stability.[13]
Protection from Light Store in the dark.Iodoacetamide and its derivatives are light-sensitive.[13][14] Exposure to light can lead to degradation.
Protection from Moisture Store in a desiccated environment.PEG compounds can be hygroscopic. Keep the container tightly sealed.
Shelf Life Approximately one year when stored correctly.Based on data for similar compounds.[13] It is recommended to use within this period for optimal performance.

2.2. Handling Precautions

Iodoacetamide and its derivatives are hazardous chemicals. Always handle this reagent with appropriate safety measures in a laboratory setting.

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, a lab coat, and safety glasses.

  • Avoid Inhalation and Contact : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhaling dust or vapors. Prevent contact with skin and eyes.[7]

  • Preparation of Solutions : Iodoacetamide solutions are not stable and should be prepared fresh immediately before use.[13][14] Protect solutions from light by wrapping containers in aluminum foil.[13][14]

  • Disposal : Dispose of unused reagent and waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a two-step bioconjugation process, typical for the synthesis of a PROTAC.

3.1. Step 1: Conjugation to a Cysteine-Containing Protein/Peptide

This protocol describes the alkylation of a cysteine residue on a protein of interest (POI) with the iodoacetamide moiety of the linker.

Materials:

  • Cysteine-containing protein/peptide in a suitable buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES).

  • Reducing agent stock solution (e.g., 500 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).

  • This compound.

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

  • Alkylation buffer (e.g., 100 mM phosphate (B84403) buffer with 1 mM EDTA, pH 7.5-8.5).

  • Quenching solution (e.g., 1 M DTT or L-cysteine).

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Protein Reduction (if necessary) :

    • If the protein contains disulfide bonds, they must be reduced to free the cysteine sulfhydryl groups.

    • To the protein solution, add the reducing agent (DTT or TCEP) to a final concentration of 5-10 mM.

    • Incubate at room temperature for 30-60 minutes or at 37°C for 30 minutes.

    • If a reducing agent was used, it must be removed prior to alkylation, for example, by using a desalting column.

  • Prepare this compound Solution :

    • Immediately before use, dissolve the required amount of this compound in a small volume of anhydrous DMSO to prepare a concentrated stock solution (e.g., 100 mM).

  • Alkylation Reaction :

    • Adjust the pH of the protein solution to 7.5-8.5 with the alkylation buffer. This slightly alkaline pH facilitates the deprotonation of the cysteine thiol group, making it more reactive.[13][14][15][16]

    • Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the linker over the protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 30-60 minutes at 37°C. The reaction should be carried out in the dark to prevent degradation of the iodoacetamide.[13][14][17]

  • Quenching the Reaction :

    • To stop the reaction, add a quenching solution containing a thiol, such as DTT or L-cysteine, to a final concentration that is in excess of the initial iodoacetamide concentration.

    • Incubate for 15-30 minutes at room temperature.

  • Purification :

    • Remove the excess linker and quenching reagent from the conjugated protein by desalting, dialysis, or size-exclusion chromatography.

3.2. Step 2: Deprotection and Conjugation to a Second Molecule

This part of the protocol describes the removal of the Boc protecting group and the subsequent conjugation of the now free amine to a second molecule (e.g., an E3 ligase ligand with a carboxylic acid group).

Materials:

  • Lyophilized POI-PEG5-NH-Boc conjugate from Step 1.

  • Deprotection solution (e.g., 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)).

  • E3 ligase ligand with a carboxylic acid group.

  • Amide coupling reagents (e.g., HATU, HOBt, and a tertiary amine base like N,N-diisopropylethylamine (DIPEA)).

  • Anhydrous solvent (e.g., dimethylformamide (DMF)).

  • Purification system (e.g., HPLC).

Procedure:

  • Boc Deprotection :

    • Dissolve the lyophilized POI-PEG5-NH-Boc conjugate in the deprotection solution.

    • Stir the reaction at room temperature for 30-60 minutes.

    • Remove the TFA and solvent under reduced pressure.

  • Amide Coupling :

    • Dissolve the deprotected POI-PEG5-NH2 and the E3 ligase ligand (typically 1.2 equivalents) in anhydrous DMF.

    • Add the amide coupling reagents (e.g., HATU and HOBt, 1.2 equivalents each) and the base (DIPEA, 2-3 equivalents).

    • Stir the reaction at room temperature overnight.

  • Purification :

    • Purify the final PROTAC molecule using reverse-phase HPLC.

    • Characterize the final product by mass spectrometry and NMR.

Visualizations

4.1. Reaction Mechanism

reaction_mechanism cluster_activation Deprotonation cluster_alkylation SN2 Reaction Protein_Cys Protein-Cys-SH Thiolate Protein-Cys-S⁻ Protein_Cys->Thiolate pH 7.5-8.5 Product Protein-Cys-S-CH₂-CO-NH-PEG5-NH-Boc Thiolate->Product Linker I-CH₂-CO-NH-PEG5-NH-Boc Linker->Product Iodide I⁻ Product->Iodide +

Caption: Cysteine alkylation by this compound.

4.2. Experimental Workflow

experimental_workflow start Start: Cysteine-containing Protein reduction 1. Reduction of Disulfides (DTT/TCEP) start->reduction alkylation 2. Alkylation with This compound reduction->alkylation quench 3. Quench Reaction alkylation->quench purify1 4. Purification of POI-PEG5-NH-Boc quench->purify1 deprotection 5. Boc Deprotection (TFA) purify1->deprotection coupling 6. Amide Coupling with E3 Ligase Ligand deprotection->coupling purify2 7. Final Purification (HPLC) coupling->purify2 end End: PROTAC Molecule purify2->end

References

Applications of Iodoacetamide-PEG5-NH-Boc in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetamide-PEG5-NH-Boc is a versatile heterobifunctional linker that has emerged as a valuable tool in modern drug discovery. Its unique architecture, featuring a cysteine-reactive iodoacetamide (B48618) group, a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a protected amine (Boc-NH), makes it particularly well-suited for the synthesis of complex bioconjugates. This document provides detailed application notes and protocols for the use of this compound in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), as well as its application as a biochemical probe for studying protein function.

The iodoacetamide moiety allows for the specific covalent modification of cysteine residues on proteins, a common strategy for targeted conjugation. The PEG5 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, which is often a critical factor in developing effective therapeutics.[] The Boc-protected amine provides a stable, yet readily deprotectable handle for the sequential attachment of other molecules, such as E3 ligase ligands in PROTACs or cytotoxic payloads in ADCs.

I. Application in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic modalities that co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[2] A PROTAC molecule consists of two ligands connected by a linker: one that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker is a critical component of a PROTAC, influencing its efficacy, selectivity, and physicochemical properties.[] this compound serves as an excellent building block for PROTAC synthesis, where the iodoacetamide group can be used to attach the PROTAC to a cysteine residue on the target protein ligand, and the deprotected amine can be coupled to an E3 ligase ligand.

Quantitative Data for PROTAC Performance

The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for PROTACs utilizing PEG linkers, illustrating the impact of linker composition on degradation efficiency.

Target ProteinE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell Line
BTKPomalidomidePEG-based<10>85Patient-derived CLL cells
IRAK4VHL LigandPEG-based151Not ReportedPBMC cells[4]

Note: This data is representative of PROTACs with PEG linkers and may not be specific to this compound.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step approach for the synthesis of a PROTAC where the target protein ligand contains a reactive cysteine.

Step 1: Boc Deprotection of this compound

  • Dissolve this compound in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting Iodoacetamide-PEG5-NH2 TFA salt can be used in the next step without further purification.

Step 2: Coupling of Deprotected Linker to an E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (containing a carboxylic acid functionality) and the Iodoacetamide-PEG5-NH2 TFA salt (1.1 equivalents) in anhydrous DMF.

  • Add a coupling reagent such as HATU (1.2 equivalents) and a base such as DIPEA (3 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude PROTAC using reversed-phase HPLC.[5]

  • Characterize the final product by LC-MS and NMR.

Protocol 2: Determination of DC50 and Dmax

  • Cell Culture: Plate cells of interest in a multi-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the synthesized PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Perform western blotting to detect the levels of the target protein and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.[6]

Signaling Pathway and Workflow Diagrams

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Iodoacetamide-PEG5-Linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (with Cysteine) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ub Ubiquitin Ub->UbiquitinatedProtein Proteasome Proteasome UbiquitinatedProtein->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation workflow.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Proteasome Proteasome BTK->Proteasome Degradation PLCg2 PLCγ2 BTK->PLCg2 PROTAC BTK PROTAC PROTAC->BTK Binds DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB_MAPK NF-κB & MAPK Pathways DAG_IP3->NFkB_MAPK CellSurvival Cell Proliferation & Survival NFkB_MAPK->CellSurvival

Caption: PROTAC-mediated degradation of BTK in the B-cell receptor signaling pathway.[7][8]

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Activation IRAK4 IRAK4 MyD88->IRAK4 Proteasome Proteasome IRAK4->Proteasome Degradation IRAK1 IRAK1 IRAK4->IRAK1 PROTAC IRAK4 PROTAC PROTAC->IRAK4 Binds TRAF6 TRAF6 IRAK1->TRAF6 NFkB_MAPK NF-κB & MAPK Pathways TRAF6->NFkB_MAPK Cytokines Pro-inflammatory Cytokines NFkB_MAPK->Cytokines

Caption: PROTAC-mediated degradation of IRAK4 in the TLR/IL-1R signaling pathway.[4][9]

II. Application in Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[] The antibody directs the ADC to tumor cells expressing a specific antigen, where the cytotoxic payload is released, leading to cell death.

This compound can be utilized in the synthesis of ADCs by conjugating it to a cysteine residue on the antibody, either a native or engineered one. The deprotected amine can then be used to attach a potent cytotoxic payload. The PEG linker can improve the solubility and stability of the ADC and may influence the drug-to-antibody ratio (DAR).[11]

Quantitative Data for ADC Characterization

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it affects both its efficacy and toxicity.

AntibodyPayloadLinker TypeAverage DARAnalytical Method
TrastuzumabMMAECysteine-reactive PEG3.98Native MS[12]
--Cysteine-reactive3.79LC-HRMS[13]

Note: This data is representative of ADCs with cysteine-reactive linkers and may not be specific to this compound.

Experimental Protocols

Protocol 3: Antibody-Drug Conjugation using this compound

This protocol outlines a general procedure for the preparation of an ADC.

Step 1: Antibody Reduction

  • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • Add a reducing agent, such as TCEP, to the antibody solution to reduce the interchain disulfide bonds. The amount of TCEP will determine the number of available cysteine residues for conjugation.

  • Incubate the reaction mixture at room temperature for 1-2 hours.

Step 2: Preparation of the Linker-Payload Moiety

  • Follow Step 1 of Protocol 1 to deprotect this compound.

  • Couple the deprotected linker to the cytotoxic payload, which should have a suitable functional group (e.g., carboxylic acid), using standard peptide coupling chemistry as described in Step 2 of Protocol 1.

  • Purify the linker-payload conjugate by HPLC.

Step 3: Conjugation to the Antibody

  • Add the purified Iodoacetamide-PEG5-Payload conjugate to the reduced antibody solution. A typical molar excess of the linker-payload is used.

  • Incubate the reaction mixture at room temperature for 1-2 hours in the dark.

  • Quench the reaction by adding an excess of N-acetylcysteine.

  • Purify the ADC using size-exclusion chromatography or protein A affinity chromatography to remove unconjugated payload and other small molecules.[11]

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)

  • UV-Vis Spectroscopy: Measure the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the payload). The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas of the different species.

  • Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight of the intact ADC or its subunits (light and heavy chains) after reduction. The DAR can be calculated from the mass difference between the conjugated and unconjugated antibody/subunits.[14]

Signaling Pathway and Workflow Diagrams

ADC_Mechanism cluster_bloodstream Bloodstream cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (Iodoacetamide-PEG5-Linker) Antigen Tumor Antigen ADC->Antigen Binding Receptor Receptor Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Payload Cytotoxic Payload Lysosome->Payload Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: Mechanism of action of an Antibody-Drug Conjugate.

III. Application as a Biochemical Probe

The iodoacetamide group of this compound makes it a useful tool for chemical proteomics and activity-based protein profiling (ABPP). By reacting with accessible cysteine residues on proteins, it can be used to:

  • Identify reactive cysteines: The Boc-protected amine can be deprotected and coupled to a reporter tag (e.g., biotin (B1667282) or a fluorophore) to enable the enrichment and identification of labeled proteins and peptides by mass spectrometry.

  • Profile enzyme activity: As the reactivity of cysteine residues can be modulated by the protein's conformational state and local environment, iodoacetamide-based probes can be used to profile the activity of cysteine-dependent enzymes.

  • Covalent inhibitor discovery: The iodoacetamide group can serve as a warhead for the development of covalent inhibitors that target specific cysteine residues in proteins of interest.

Experimental Protocol

Protocol 5: Labeling of Proteins for Mass Spectrometry Analysis

  • Protein Reduction (Optional): If targeting all cysteines, reduce the protein sample with a reducing agent like DTT or TCEP.

  • Labeling Reaction: Incubate the protein sample with this compound at a slightly alkaline pH (7.5-8.5) in the dark for 1-2 hours at room temperature.

  • Quenching: Quench the reaction with an excess of a thiol-containing reagent like DTT or beta-mercaptoethanol.

  • Boc Deprotection and Tagging: Follow Step 1 of Protocol 1 for Boc deprotection. Then, couple a reporter tag (e.g., biotin-NHS ester) to the newly exposed amine.

  • Sample Preparation for MS: Digest the labeled protein with a protease (e.g., trypsin).

  • Enrichment (if using a tag like biotin): Enrich the tagged peptides using affinity purification (e.g., streptavidin beads).

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify the labeled proteins and the specific cysteine residues that were modified.

Conclusion

This compound is a highly valuable and versatile chemical tool for drug discovery. Its application in the synthesis of PROTACs and ADCs allows for the development of novel targeted therapeutics with enhanced properties. Furthermore, its utility as a biochemical probe facilitates the exploration of the proteome and the identification of new drug targets. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in their drug discovery endeavors.

References

Troubleshooting & Optimization

minimizing side reactions of Iodoacetamide-PEG5-NH-Boc with other amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Iodoacetamide-PEG5-NH-Boc, with a focus on minimizing side reactions with amino acids other than cysteine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a chemical modification reagent. It contains an iodoacetamide (B48618) group that selectively reacts with sulfhydryl groups on cysteine residues in proteins and peptides. The PEG5 (pentaethylene glycol) linker provides spacing and improves solubility, while the NH-Boc (tert-butyloxycarbonyl-protected amine) group allows for further conjugation after deprotection. Its primary application is in bioconjugation, such as linking molecules to proteins for various research and therapeutic purposes, including the development of antibody-drug conjugates (ADCs) and PROTACs.

Q2: What are the most common side reactions when using this compound?

A2: The iodoacetamide moiety can react with other nucleophilic amino acid residues besides cysteine, leading to off-target modifications. The most common side reactions occur with methionine, lysine (B10760008), histidine, aspartic acid, glutamic acid, tyrosine, and the N-terminal amino group of peptides.[1][2]

Q3: How does pH affect the selectivity of the iodoacetamide reaction?

A3: The pH of the reaction buffer is a critical factor in controlling the selectivity of iodoacetamide. The reaction with the sulfhydryl group of cysteine is most efficient at a slightly alkaline pH (typically 7.5-8.5).[3] At this pH, the cysteine thiol is deprotonated to the more nucleophilic thiolate anion. Conversely, the amino groups of lysine and the imidazole (B134444) ring of histidine become more reactive at higher pH values, increasing the likelihood of side reactions. The reaction with methionine's thioether is largely independent of pH.

Q4: What is the role of the PEG5 linker in the reaction?

A4: The polyethylene (B3416737) glycol (PEG) linker primarily serves to increase the solubility and bioavailability of the conjugated molecule.[4][5] It also provides a flexible spacer arm, which can be beneficial in applications like PROTACs where precise positioning of linked moieties is crucial. The PEG linker itself is generally considered chemically inert under typical alkylation conditions and is not expected to significantly alter the intrinsic reactivity of the iodoacetamide group.[6]

Q5: Is the Boc protecting group stable during the alkylation reaction?

A5: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under the neutral to slightly alkaline conditions (pH 7.0-8.5) used for selective cysteine alkylation.[7][8] However, it is labile to acidic conditions. Therefore, it is crucial to avoid acidic environments during and after the alkylation step if the intention is to keep the amine protected. Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA).[9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Alkylation of Cysteine 1. Insufficient reducing agent used prior to alkylation.2. Degraded iodoacetamide reagent (sensitive to light and moisture).3. Insufficient molar excess of this compound.4. Suboptimal reaction pH (too low).5. Insufficient reaction time.1. Ensure complete reduction of disulfide bonds by using a fresh solution of a reducing agent like DTT or TCEP at an appropriate concentration (typically 5-10 mM).2. Always prepare iodoacetamide solutions fresh and protect them from light.[10][11]3. Use at least a 2-fold molar excess of the iodoacetamide reagent over the reducing agent.4. Maintain the reaction pH between 8.0 and 8.5.5. Increase the incubation time (typically 30-60 minutes at room temperature).
Significant Side Reactions (Low Selectivity) 1. Reaction pH is too high, promoting reaction with lysine and histidine.2. Large excess of this compound.3. Elevated reaction temperature.4. Prolonged reaction time.1. Lower the reaction pH to the 7.5-8.0 range.2. Reduce the molar excess of the iodoacetamide reagent. A 1.1 to 2-fold molar excess over the reducing agent is often a good starting point.3. Perform the reaction at room temperature or 4°C to slow down side reactions.4. Optimize the reaction time; shorter times may be sufficient for cysteine alkylation while minimizing off-target modification.
Modification of Methionine Residues 1. Methionine's thioether is inherently susceptible to alkylation by iodoacetamide.2. High concentration of iodoacetamide.1. This side reaction is difficult to eliminate completely. If methionine modification is a critical issue, consider alternative, non-iodine-containing alkylating agents like chloroacetamide or acrylamide, though they have their own reactivity profiles.[12][13]2. Use the lowest effective concentration of the iodoacetamide reagent.
Precipitation of the Reagent or Protein 1. Poor solubility of the protein or the this compound reagent in the reaction buffer.1. The PEG linker generally improves the solubility of the reagent. Ensure the protein is fully dissolved in a suitable buffer. The addition of a small percentage of an organic co-solvent (e.g., DMSO or DMF) may be necessary, but its compatibility with the protein's stability should be verified.
Loss of Boc Protecting Group 1. The reaction or subsequent workup steps were performed under acidic conditions.1. Strictly maintain the pH of all solutions at neutral or slightly alkaline levels. Avoid any exposure to acids if the Boc group needs to remain intact for subsequent steps.

Data Presentation

The selectivity of iodoacetamide for cysteine over other amino acids is highly dependent on the reaction conditions, particularly pH. The following table summarizes the relative reactivity of iodoacetamide with key amino acid residues.

Amino AcidNucleophilic GrouppKa of Side ChainOptimal pH for ReactionRelative Reactivity vs. Cysteine (at pH 8.0)
Cysteine Thiol (-SH)~8.38.0 - 8.5High (Reference)
Methionine Thioether (-S-CH₃)N/ALargely pH-independentModerate
Lysine ε-Amino (-NH₂)~10.5> 9.0Low
Histidine Imidazole~6.0> 7.0Low to Moderate
Aspartic Acid Carboxyl (-COOH)~3.9AlkalineVery Low
Glutamic Acid Carboxyl (-COOH)~4.3AlkalineVery Low
Tyrosine Phenol (-OH)~10.1> 9.0Very Low
N-terminus α-Amino (-NH₂)~9.7> 9.0Low

Note: Relative reactivity is a qualitative assessment based on literature. Actual rates depend on specific reaction conditions and protein structure.

Experimental Protocols

Protocol 1: Selective Alkylation of Cysteine Residues in Solution

This protocol is designed to maximize the alkylation of cysteine residues while minimizing off-target modifications.

Materials:

  • Protein/peptide sample in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.3)

  • Reducing agent stock solution (e.g., 500 mM DTT in water)

  • This compound

  • Alkylation Buffer (e.g., 100 mM Tris-HCl, pH 8.3)

  • Quenching solution (e.g., 500 mM DTT in water)

  • Solvent for this compound (e.g., DMSO or DMF)

Procedure:

  • Reduction:

    • To your protein/peptide solution, add the reducing agent to a final concentration of 5 mM (e.g., add 10 µL of 500 mM DTT to a 1 mL sample).

    • Incubate at 56°C for 25-45 minutes.

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Immediately before use, prepare a stock solution of this compound in a suitable solvent (e.g., 100 mM in DMSO). Protect this solution from light.

    • Add the this compound stock solution to the reduced protein sample to a final concentration of 10-15 mM (a ~2-3 fold molar excess over the reducing agent).

    • Incubate for 30 minutes at room temperature in the dark.

  • Quenching:

    • To stop the alkylation reaction, add the quenching solution to a final concentration that is in excess of the initial iodoacetamide concentration (e.g., add 30 µL of 500 mM DTT to the 1 mL reaction).

    • Incubate for 15 minutes at room temperature in the dark.

  • Downstream Processing:

    • The alkylated sample is now ready for subsequent steps such as buffer exchange, purification, or enzymatic digestion.

Protocol 2: Quenching of the Alkylation Reaction

Quenching the reaction is a critical step to prevent further non-specific alkylation.

Method 1: Thiol-based Quenching

  • Reagent: Dithiothreitol (DTT), 2-Mercaptoethanol, or L-cysteine.

  • Procedure: Add a molar excess of the thiol-containing reagent relative to the initial concentration of iodoacetamide. A 2-5 fold excess is typically sufficient. Incubate for at least 15 minutes at room temperature. This is the most common and effective method.

Method 2: Buffer Exchange/Purification

  • Procedure: Immediately after the desired reaction time, subject the sample to a desalting column, dialysis, or tangential flow filtration to remove the excess this compound. This method is suitable if the addition of another small molecule thiol is undesirable for downstream applications.

Visualizations

experimental_workflow cluster_reduction Reduction cluster_alkylation Alkylation cluster_quenching Quenching cluster_downstream Downstream Processing start Protein Sample reduction Add DTT/TCEP (56°C, 30 min) start->reduction alkylation Add this compound (RT, 30 min, dark) reduction->alkylation quenching Add excess DTT (RT, 15 min, dark) alkylation->quenching end Purification/ Analysis quenching->end

Caption: Workflow for selective cysteine alkylation.

logical_relationship pH Reaction pH low_pH pH < 7.5 pH->low_pH Decreases optimal_pH pH 8.0 - 8.5 pH->optimal_pH Optimal high_pH pH > 8.5 pH->high_pH Increases selectivity Selectivity for Cysteine side_reactions Side Reactions (Lys, His, Met) low_pH->selectivity Decreased Cys Reactivity low_pH->side_reactions Minimizes (except Met) optimal_pH->selectivity Maximizes optimal_pH->side_reactions Minimizes high_pH->selectivity Decreases high_pH->side_reactions Increases

Caption: Influence of pH on reaction selectivity.

References

troubleshooting low cysteine labeling efficiency with Iodoacetamide-PEG5-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Iodoacetamide-PEG5-NH-Boc. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low cysteine labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or incomplete cysteine labeling efficiency?

Low labeling efficiency is a frequent issue that can often be traced back to suboptimal reaction conditions or reagent handling. The primary factors include incomplete reduction of disulfide bonds, incorrect pH of the reaction buffer, degradation of the iodoacetamide (B48618) reagent, or the presence of interfering substances.

Troubleshooting Guide for Low Labeling Efficiency

Possible Cause Recommended Action Rationale
Incomplete Reduction Ensure a sufficient molar excess of reducing agent (e.g., DTT, TCEP) is used. Incubate for the recommended time (typically 30-60 minutes at 37-56°C) to fully reduce all disulfide bonds.[1] Cysteine residues within disulfide bonds are unavailable for alkylation. Complete reduction is a prerequisite for labeling.
Incorrect Reaction pH Maintain the reaction buffer pH in the slightly alkaline range of 7.5-8.5.[2][3] The cysteine thiol group (pKa ≈ 8.5-9) must be deprotonated to the more nucleophilic thiolate anion (-S⁻) for the SN2 reaction with iodoacetamide to proceed efficiently.[4][5]
Degraded Reagent Prepare iodoacetamide solutions fresh immediately before each use.[3][6][7] Store the stock reagent protected from light and moisture at the recommended temperature (-20°C).[7] Iodoacetamide is light-sensitive and unstable in solution, leading to hydrolysis and loss of reactivity.[3][6]
Insufficient Reagent Use at least a 10-fold molar excess of iodoacetamide relative to the total concentration of sulfhydryl groups.[3] A sufficient excess of the alkylating agent is necessary to drive the reaction to completion.

| Interfering Substances | Avoid buffers containing primary amines (e.g., Tris) or thiols.[2][3] If their use is unavoidable, ensure the iodoacetamide concentration is high enough to compensate for any reaction with the buffer. | Primary amines and other nucleophiles can react with iodoacetamide, consuming the reagent and reducing the amount available for cysteine labeling.[2] |

Experimental Workflow for Cysteine Labeling

G cluster_prep Sample Preparation cluster_labeling Alkylation Step cluster_cleanup Downstream Processing Protein Protein Sample (with Disulfide Bonds) Reduce Add Reducing Agent (e.g., 5-10 mM DTT/TCEP) Protein->Reduce 1. Reduction Incubate_Reduce Incubate (e.g., 1 hr at 55°C) Reduce->Incubate_Reduce Alkylate Add Iodoacetamide Reagent (Freshly Prepared, >10-fold excess) Incubate_Reduce->Alkylate 2. Alkylation (pH 7.5-8.5) Incubate_Alkylate Incubate in Dark (e.g., 30-60 min at RT) Alkylate->Incubate_Alkylate Quench Quench Excess Reagent (Optional, e.g., with DTT) Incubate_Alkylate->Quench 3. Final Steps Analysis Proceed to Downstream Analysis (e.g., MS, Electrophoresis) Quench->Analysis

Caption: Standard workflow for protein reduction and cysteine alkylation.

Q2: I am observing significant off-target labeling. What causes this and how can it be minimized?

Off-target labeling occurs when the iodoacetamide reagent reacts with amino acid residues other than cysteine. This is primarily caused by using an excessive concentration of the reagent, a non-optimal pH, or prolonged incubation times.[8][9]

Common Off-Target Modifications Iodoacetamide is a reactive electrophile that, especially in excess, can alkylate other nucleophilic residues.[6][10] The most common side reactions include the alkylation of methionine, histidine, lysine (B10760008), aspartate, glutamate, and the N-terminal amino group of peptides.[8][9][10][11] Alkylation of methionine by iodine-containing reagents is a particularly significant side effect that can reduce the identification rates of methionine-containing peptides in mass spectrometry.[10]

Strategies to Minimize Off-Target Labeling

Parameter Recommendation Rationale
Reagent Concentration Use the lowest concentration of iodoacetamide that still provides complete cysteine labeling. Perform a titration experiment to determine the optimal concentration for your specific sample.[10] Minimizing the excess reagent reduces the probability of it reacting with less nucleophilic sites.[6][10]
Reaction pH Maintain the pH strictly between 7.5 and 8.0.[3] While alkaline pH is needed to deprotonate cysteine, very high pH (>9.0) will also deprotonate the amino groups of lysine and N-termini, increasing their reactivity. A tightly controlled pH ensures that cysteine thiolate is the most reactive nucleophile available for alkylation.[3]
Incubation Time Limit the incubation time to the minimum required for complete cysteine labeling (typically 30-60 minutes at room temperature).[3] Prolonged exposure to the alkylating agent increases the chance of slower, off-target reactions occurring.[10]

| Quenching | After the desired incubation period, quench the reaction by adding a thiol-containing compound like DTT or L-cysteine to consume any excess iodoacetamide. | Quenching immediately stops the alkylation reaction, preventing further off-target modifications during subsequent sample handling. |

Troubleshooting Logic for Labeling Issues

G start Low Labeling Efficiency Observed check_reduction Was protein fully reduced? start->check_reduction check_ph Was pH in 7.5-8.5 range? check_reduction->check_ph Yes solution_reduction Increase reducing agent concentration or incubation time. check_reduction->solution_reduction No check_reagent Was reagent prepared fresh? check_ph->check_reagent Yes solution_ph Adjust buffer to optimal pH. check_ph->solution_ph No check_excess Was sufficient excess used? check_reagent->check_excess Yes solution_reagent Prepare fresh reagent immediately before use. check_reagent->solution_reagent No solution_excess Increase molar excess of iodoacetamide. check_excess->solution_excess No success Labeling Successful check_excess->success Yes solution_reduction->start solution_ph->start solution_reagent->start solution_excess->start

Caption: Decision tree for diagnosing causes of poor cysteine labeling.

Experimental Protocols & Data

General Protocol for Cysteine Alkylation

This protocol provides a general framework for the reduction and alkylation of protein samples in solution prior to mass spectrometry analysis.

  • Sample Preparation:

    • Dissolve 20–100 µg of the protein sample in a suitable buffer, such as 50 mM ammonium (B1175870) bicarbonate (pH 8.0).

  • Reduction:

    • Add a stock solution of a reducing agent to the protein sample. For dithiothreitol (B142953) (DTT), a final concentration of 10 mM is common. For tris(2-carboxyethyl)phosphine (B1197953) (TCEP), a final concentration of 5 mM is often used.[12]

    • Incubate the mixture for 1 hour at 55°C (for DTT) or room temperature (for TCEP) to ensure complete reduction of disulfide bonds.[3][12]

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Immediately before use, prepare a stock solution of this compound (e.g., 0.5 M in water or buffer).[12] Protect this solution from light.[3][6]

    • Add the iodoacetamide solution to the reduced protein sample to achieve a final concentration that is in molar excess of the reducing agent (e.g., 15-20 mM iodoacetamide for a sample reduced with 5 mM TCEP).[12]

    • Incubate the reaction for 30-60 minutes at room temperature in complete darkness.[6][12]

  • Quenching (Optional):

    • To stop the reaction, add DTT to a final concentration that is higher than the initial iodoacetamide concentration.

  • Downstream Processing:

    • The sample is now ready for buffer exchange, proteolytic digestion (e.g., with trypsin), or other downstream analyses.

Comparative Data on Alkylating Agents

While Iodoacetamide is widely used, other reagents are available. The choice of reagent can impact both the efficiency of cysteine labeling and the prevalence of off-target side reactions.

Alkylating Agent Primary Target Reaction Type Relative Reactivity Common Side Reactions Reference
Iodoacetamide (IAA) Cysteine ThiolsSN2 AlkylationModerateAlkylation of Met, Lys, His, N-terminus[1][11]
Acrylamide Cysteine ThiolsMichael AdditionModerateAlkylation of N-terminus[11]
N-Ethylmaleimide (NEM) Cysteine ThiolsMichael AdditionHighAlkylation of Lys, His at alkaline pH; ring hydrolysis[11]
Chloroacetamide (CAA) Cysteine ThiolsSN2 AlkylationLower than IAAFewer off-target reactions than IAA, but can increase Met oxidation[1][13]
4-Vinylpyridine (4-VP) Cysteine ThiolsMichael AdditionModerateLow incidence of side reactions[11]

References

Technical Support Center: Optimizing Iodoacetamide-PEG5-NH-Boc for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Iodoacetamide-PEG5-NH-Boc concentration in protein labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and offer detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive target of this compound on a protein?

A1: The primary target for this compound is the sulfhydryl group (-SH) of cysteine residues. The iodoacetyl group reacts with the deprotonated thiol of a cysteine residue in a process called alkylation, forming a stable thioether bond.[1] This is the intended reaction for specific protein labeling.

Q2: What are the common off-target reactions that can occur with this compound?

A2: While highly reactive with cysteine, the iodoacetyl group can also react with other nucleophilic amino acid side chains, especially under non-optimal conditions.[2][3][4] These side reactions can lead to a heterogeneous mixture of labeled products. Common off-target residues include:

  • Methionine (alkylation of the thioether sulfur)[2]

  • Histidine (alkylation of the imidazole (B134444) ring)[1]

  • Lysine (B10760008) (alkylation of the ε-amino group)[1][5]

  • Aspartate and Glutamate (alkylation of carboxylates)[6]

  • The N-terminus of the protein (alkylation of the α-amino group)[1][3]

Q3: How critical is pH in the labeling reaction, and what is the optimal range?

A3: pH is a critical parameter for controlling the selectivity of the labeling reaction.[1] For specific labeling of cysteine residues, a pH range of 7.5-8.5 is generally recommended.[1][6] In this range, the sulfhydryl groups of cysteines are sufficiently deprotonated to the more nucleophilic thiolate form, while the amino groups of lysine and the N-terminus are mostly protonated and thus less reactive.[1] At higher pH values, the reactivity of other nucleophilic residues increases, leading to more off-target labeling.

Q4: What is the purpose of the Boc protecting group on the this compound linker?

A4: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines.[7][8] In the context of this compound, it protects the terminal amine group of the PEG linker. This prevents the amine from reacting with other molecules or itself during the protein labeling step. The Boc group can be removed later under acidic conditions to expose the amine for subsequent conjugation, for example, in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9][10]

Q5: Why is a reducing agent necessary before adding the iodoacetamide (B48618) reagent?

A5: Cysteine residues within a protein can form disulfide bonds with each other. The iodoacetamide reagent can only react with free sulfhydryl groups. Therefore, a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), is essential to break these disulfide bonds and ensure that the cysteine residues are available for labeling.[11]

Q6: How can I stop the labeling reaction?

A6: The labeling reaction can be stopped by adding a quenching reagent that reacts with the excess, unreacted iodoacetamide.[11][12] Common quenching agents include DTT, β-mercaptoethanol, or free cysteine.[11][13] These molecules contain free sulfhydryl groups that will quickly react with and consume the remaining iodoacetamide, preventing further labeling of the protein.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Labeling Efficiency Insufficient reduction of disulfide bonds.Ensure complete reduction by using an adequate concentration of DTT or TCEP and sufficient incubation time.
Insufficient concentration of this compound.Increase the molar excess of the labeling reagent. A 10-fold molar excess over the concentration of free sulfhydryls is a good starting point.[6]
Iodoacetamide reagent has degraded.Iodoacetamide solutions are light-sensitive and should be prepared fresh before each use.[6][11] Store the solid reagent protected from light.
Protein Precipitation High concentration of the protein sample.Try diluting the protein sample before the labeling reaction.[14]
The labeling reaction may increase protein hydrophobicity.Consider the use of mild detergents or chaotropic agents like urea, if compatible with your downstream applications.[14]
Heating the sample with DTT can sometimes lead to precipitation.Consider using TCEP as a reducing agent, which is more stable and less prone to causing precipitation.[14]
Non-specific (Off-target) Labeling The pH of the reaction buffer is too high.Maintain the reaction pH between 7.5 and 8.5 for optimal cysteine selectivity.[1][6]
Excessive concentration of the labeling reagent or prolonged reaction time.Reduce the molar excess of the iodoacetamide reagent and/or decrease the incubation time.[6][15]
Inconsistent Results Variability in the concentration of free sulfhydryls in the protein sample.Quantify the free sulfhydryl content before labeling using methods like Ellman's Reagent to ensure consistent starting material.[16]
Incomplete quenching of the reaction.Ensure a sufficient excess of the quenching reagent is added to completely stop the reaction. A common approach is to add DTT to a final concentration of 5 mM.[11]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general workflow. Optimal conditions may vary depending on the specific protein and downstream application.

  • Protein Preparation:

    • Prepare the protein sample in a suitable buffer, such as phosphate-buffered saline (PBS) or Tris buffer, at a pH of 7.5-8.5.

    • The protein concentration should be determined accurately.

  • Reduction of Disulfide Bonds:

    • Add a reducing agent to the protein solution. For example, add DTT from a stock solution to a final concentration of 5-10 mM.

    • Incubate at 56°C for 25-45 minutes.[11]

    • Allow the sample to cool to room temperature.

  • Alkylation (Labeling):

    • Prepare a fresh stock solution of this compound in a suitable solvent like DMSO or DMF.

    • Add the this compound solution to the reduced protein sample. A 10-fold molar excess of the reagent over the number of cysteine residues is a common starting point.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature in the dark, as iodoacetamide is light-sensitive.[11][15]

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching agent. For instance, add DTT to a final concentration of 5 mM.[11]

    • Incubate for an additional 15 minutes at room temperature in the dark.[11]

  • Removal of Excess Reagent:

    • Excess labeling reagent and quenching agent can be removed by methods such as dialysis, size-exclusion chromatography (desalting columns), or acetone (B3395972) precipitation.[6]

  • Verification of Labeling (Optional but Recommended):

    • The extent of labeling can be assessed using techniques like mass spectrometry (to determine the mass shift upon labeling) or by using an analytical method to detect the Boc-protected amine or the PEG chain.

Visualizations

experimental_workflow Protein Labeling Workflow with this compound cluster_prep Preparation cluster_labeling Labeling Reaction cluster_post_reaction Post-Reaction protein_prep 1. Protein in Buffer (pH 7.5-8.5) reduction 2. Add DTT/TCEP (Reduction) protein_prep->reduction Incubate alkylation 3. Add this compound (Alkylation) reduction->alkylation Cool to RT incubation Incubate in Dark quenching 4. Add DTT/Cysteine (Quenching) incubation->quenching Stop Reaction purification 5. Purify Labeled Protein (e.g., Desalting Column) quenching->purification analysis Downstream Application / Analysis purification->analysis Proceed to...

Caption: A flowchart illustrating the key steps in a typical protein labeling experiment using this compound.

troubleshooting_flowchart Troubleshooting Low Labeling Efficiency start Low Labeling Efficiency Observed check_reduction Was the protein fully reduced? start->check_reduction check_reagent_conc Is the iodoacetamide concentration sufficient? check_reduction->check_reagent_conc Yes increase_reduction Optimize reduction: - Increase DTT/TCEP concentration - Increase incubation time check_reduction->increase_reduction No check_reagent_quality Was the iodoacetamide solution prepared fresh? check_reagent_conc->check_reagent_quality Yes increase_reagent Increase molar excess of iodoacetamide check_reagent_conc->increase_reagent No prepare_fresh Always prepare iodoacetamide solution immediately before use check_reagent_quality->prepare_fresh No end Re-evaluate Labeling Efficiency check_reagent_quality->end Yes increase_reduction->end increase_reagent->end prepare_fresh->end

Caption: A decision-making flowchart to troubleshoot and resolve issues of low protein labeling efficiency.

References

Technical Support Center: Preventing Off-Target Alkylation by Iodoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein alkylation using iodoacetamide (B48618) (IAA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the specific and efficient alkylation of cysteine residues while minimizing off-target modifications.

Troubleshooting Guides

This section provides solutions to common problems encountered during the alkylation of proteins with iodoacetamide.

Problem 1: Observing unexpected mass shifts in mass spectrometry data, suggesting off-target alkylation.

  • Possible Cause: Reaction conditions are promoting the modification of amino acid residues other than cysteine. Iodoacetamide, especially in excess or at a non-optimal pH, can react with other nucleophilic side chains.[1][2]

  • Solution: Optimize the alkylation protocol by carefully controlling the pH, concentration of iodoacetamide, reaction time, and temperature.

    • pH Control: Maintain the reaction buffer pH between 7.5 and 8.0.[1] At this slightly alkaline pH, the thiol group of cysteine is sufficiently deprotonated to be reactive, while the reactivity of other nucleophilic groups is minimized.[3]

    • Reagent Concentration: Use the lowest effective concentration of iodoacetamide. A common starting point is a 10-fold molar excess of iodoacetamide over the total concentration of sulfhydryl groups.[1]

    • Reaction Time and Temperature: The optimal alkylation time is typically 30 minutes at room temperature in the dark.[4] Extending the reaction time or increasing the temperature can lead to a higher incidence of side reactions.[4]

    • Quenching: After the desired incubation period, quench the reaction by adding a thiol-containing reagent like dithiothreitol (B142953) (DTT) to consume the excess iodoacetamide.[4]

Problem 2: Incomplete alkylation of cysteine residues.

  • Possible Cause 1: Insufficient amount of iodoacetamide.

    • Solution: Ensure at least a 10-fold molar excess of iodoacetamide to the total sulfhydryl content in your sample.[1]

  • Possible Cause 2: The iodoacetamide solution has degraded.

    • Solution: Iodoacetamide is light-sensitive and unstable in solution.[1] Always prepare fresh iodoacetamide solutions immediately before use and protect them from light.[1][5]

  • Possible Cause 3: The reaction buffer is incompatible.

    • Solution: Avoid using buffers that contain sulfhydryl groups, as they will compete with the protein's cysteines for alkylation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of iodoacetamide alkylation?

A1: Iodoacetamide alkylates the thiol group (-SH) of cysteine residues through an SN2 (bimolecular nucleophilic substitution) reaction.[4][6] The nucleophilic sulfur of the cysteine residue attacks the electrophilic carbon atom of the iodoacetamide, displacing the iodine atom and forming a stable thioether bond. This modification is called carbamidomethylation.[1]

Q2: Which amino acid residues are most susceptible to off-target alkylation by iodoacetamide?

A2: Besides the intended cysteine residues, iodoacetamide can react with several other amino acid side chains, particularly under non-optimal conditions. These include the imidazole (B134444) ring of histidine, the thioether of methionine, the epsilon-amino group of lysine, the carboxyl groups of aspartic and glutamic acids, the hydroxyl group of tyrosine, and the N-terminal amino group of the peptide.[1][2][4]

Q3: How does pH affect the specificity of iodoacetamide alkylation?

A3: The pH of the reaction buffer is a critical factor for specificity. A slightly alkaline pH (7.5-8.0) is optimal for the selective alkylation of cysteine residues.[1] Under these conditions, the thiol group of cysteine is deprotonated to its more nucleophilic thiolate form.[3] At higher pH values, other amino acid side chains, such as the amino group of lysine, become more deprotonated and thus more reactive towards iodoacetamide.[7]

Q4: Are there any alternatives to iodoacetamide for cysteine alkylation?

A4: Yes, several alternative alkylating agents are available, each with its own advantages and disadvantages. Common alternatives include:

  • Acrylamide: Reacts with cysteines via a Michael addition and has been shown to result in fewer off-target modifications compared to iodoacetamide.[4][8]

  • N-ethylmaleimide (NEM): Another reagent that reacts with cysteines through a Michael addition.[9]

  • Chloroacetamide: While it can reduce some off-target alkylation, it has been associated with an increase in methionine oxidation.[10][11]

  • 4-vinylpyridine: Another option for cysteine modification.[12]

Data Presentation

Table 1: Summary of Factors Influencing Iodoacetamide Alkylation Specificity

ParameterRecommended ConditionRationale for Preventing Off-Target Alkylation
pH 7.5 - 8.0Maximizes cysteine thiolate reactivity while minimizing reactivity of other nucleophilic groups.[1][3]
Iodoacetamide Concentration 10-fold molar excess over sulfhydrylsSufficient for complete cysteine alkylation without a large excess that promotes side reactions.[1]
Reaction Time 30 minutesAdequate for cysteine modification; longer times increase the risk of off-target reactions.[4]
Temperature Room TemperatureBalances reaction rate with specificity. Higher temperatures can increase side reactions.[4]
Light Exposure Perform in the darkIodoacetamide is light-sensitive and can degrade, leading to reduced efficiency.[1]

Table 2: Common Off-Target Modifications by Iodoacetamide

Amino Acid ResidueType of Modification
LysineCarbamidomethylation of ε-amino group
HistidineCarbamidomethylation of imidazole ring
Aspartic AcidCarbamidomethylation of carboxyl group
Glutamic AcidCarbamidomethylation of carboxyl group
TyrosineCarbamidomethylation of hydroxyl group
MethionineCarbamidomethylation of thioether
Peptide N-terminusCarbamidomethylation of α-amino group

Experimental Protocols

Protocol 1: Standard Iodoacetamide Alkylation Protocol for In-Solution Protein Samples

  • Reduction:

    • To your protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0), add a reducing agent such as DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM.

    • Incubate at 56°C for 30 minutes to reduce all disulfide bonds.

    • Cool the sample to room temperature.

  • Alkylation:

    • Prepare a fresh solution of iodoacetamide (e.g., 500 mM in the same buffer).

    • Add the iodoacetamide solution to the reduced protein sample to a final concentration of 20 mM (ensure this is in excess of the reducing agent).

    • Incubate at room temperature for 30 minutes in the dark.

  • Quenching (Optional but Recommended):

    • Add DTT to a final concentration of 20 mM to quench any remaining unreacted iodoacetamide.

    • Incubate for 15 minutes at room temperature.

  • Downstream Processing:

    • The protein sample is now ready for downstream applications such as buffer exchange, enzymatic digestion, or SDS-PAGE.

Visualizations

G cluster_reduction Reduction Step cluster_alkylation Alkylation Step cluster_quenching Quenching Step Protein_Disulfide Protein with Disulfide Bonds (S-S) Reduced_Protein Reduced Protein with Free Thiols (-SH) Protein_Disulfide->Reduced_Protein DTT or TCEP Alkylated_Protein Alkylated Protein (S-Carbamidomethyl) Reduced_Protein->Alkylated_Protein Iodoacetamide Iodoacetamide_Excess Excess Iodoacetamide Off_Target Off-Target Alkylation (Lys, His, etc.) Iodoacetamide_Excess->Off_Target Non-optimal conditions Quenched_Reagent Inactive Iodoacetamide Iodoacetamide_Excess->Quenched_Reagent DTT (Quenching) G start Start check_mass_shift Unexpected Mass Shifts? start->check_mass_shift optimize_conditions Optimize Reaction Conditions: - pH (7.5-8.0) - [IAA] (10x over -SH) - Time (30 min) - Temp (RT) check_mass_shift->optimize_conditions Yes end End check_mass_shift->end No use_quencher Add Quenching Agent (e.g., DTT) optimize_conditions->use_quencher consider_alternative Consider Alternative Alkylating Agent (e.g., Acrylamide) use_quencher->consider_alternative consider_alternative->end

References

dealing with poor solubility of Iodoacetamide-PEG5-NH-Boc conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Iodoacetamide-PEG5-NH-Boc conjugates, focusing specifically on challenges related to poor solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound conjugate poorly soluble in aqueous buffers?

A1: The solubility of this compound is dictated by its molecular structure, which has both hydrophobic and hydrophilic components.

  • Hydrophobic Character: The tert-Butyloxycarbonyl (Boc) protecting group is bulky and nonpolar, contributing significantly to the molecule's hydrophobicity and favoring solubility in organic solvents.[1]

  • Hydrophilic Character: The polyethylene (B3416737) glycol (PEG) chain is hydrophilic and generally improves water solubility.[2][3] However, a short PEG chain like PEG5 may not be sufficient to counteract the strong hydrophobicity of the Boc group and the iodoacetamide (B48618) moiety, resulting in poor overall solubility in aqueous solutions.

  • Amphipathic Nature: This combination of a hydrophobic Boc group and a hydrophilic PEG linker gives the molecule an amphipathic quality, making its dissolution in a single solvent system challenging.

Q2: I observe a precipitate when I add my conjugate (dissolved in an organic solvent) to my aqueous reaction buffer. What is happening and how can I prevent it?

A2: This is a common phenomenon known as "crashing out" or precipitation. It occurs due to a rapid change in solvent polarity.[4][5] When a concentrated stock of the conjugate in a water-miscible organic solvent (like DMSO) is added to an aqueous buffer, the conjugate is suddenly in an environment where it is no longer soluble, causing it to aggregate and precipitate.[4]

To prevent this, you should:

  • Add the organic stock solution to the aqueous buffer slowly and dropwise while vortexing or stirring the buffer.[5] This gradual introduction helps prevent the formation of localized high concentrations that lead to precipitation.

  • Ensure the final concentration of the organic co-solvent is as low as possible, typically below 10% (v/v), to maintain the stability and function of biomolecules like proteins in your reaction.[6]

Q3: Can the pH of my buffer affect the solubility and stability of the iodoacetamide conjugate?

A3: Yes, pH is a critical factor. The iodoacetamide group is most reactive and specific for cysteine residues at a slightly alkaline pH, typically between 7.5 and 8.5.[7][8] While pH can influence the solubility of compounds with ionizable groups, the primary concern for iodoacetamide is stability and reaction specificity.[9] Iodoacetamide is unstable and light-sensitive; solutions should always be prepared fresh and protected from light.[7][8] At non-optimal pH, excess iodoacetamide can lead to off-target reactions with other amino acid residues like lysine (B10760008) or histidine.[7]

Troubleshooting Guide

If you are experiencing solubility issues, consult the following table for potential solvents and strategies.

Solvent/StrategyRecommended Use & ConcentrationAdvantagesDisadvantages & Considerations
Primary Organic Solvents
Dimethyl Sulfoxide (DMSO)Prepare a high-concentration stock (e.g., 10-50 mM).Powerful solvent for many nonpolar/amphipathic compounds.[1][4] Miscible with water.Can be difficult to remove. Final concentration in assays should be low (<0.5%) to avoid cellular toxicity.
Dimethylformamide (DMF)Prepare a high-concentration stock (e.g., 10-50 mM).Good solubilizing agent for PEGylated compounds.[1] Miscible with water.Can be toxic. Must be high purity and anhydrous as it can degrade over time.
Co-Solvent Strategy
Aqueous Buffer with Co-SolventUse a minimal amount of organic solvent (e.g., 5-10% DMSO or DMF) in the final reaction buffer.[6][10]Improves solubility of the conjugate in the final reaction mix while maintaining an aqueous environment for biomolecules.[11]High concentrations of organic solvents can denature proteins or affect biological activity. Compatibility must be tested.[6]
Physical Dissolution Aids
Gentle WarmingBriefly warm the solution to 37°C.Can increase the rate of dissolution and improve solubility.[4][5]Prolonged heating can degrade the iodoacetamide moiety.[4] Use with caution.
SonicationSonicate in a water bath for 5-10 minutes.Uses ultrasonic waves to break up solid particles and aid dissolution.[4]Can generate heat. Monitor temperature to avoid degradation.

Experimental Protocols

Protocol 1: Recommended Solubilization Method for this compound

This protocol details the recommended method for dissolving the conjugate by first creating a concentrated stock in an organic solvent, followed by careful dilution into an aqueous buffer.

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Add a minimal volume of high-purity, anhydrous DMSO or DMF to achieve a high concentration (e.g., 20 mM).

    • Vortex the solution for 1-2 minutes until the solid is completely dissolved. If needed, briefly sonicate the vial in a water bath for 5 minutes.[4] Visually inspect to ensure no particulates remain.

    • Store this stock solution in small, single-use aliquots at -20°C, protected from light and moisture.[4][8]

  • Prepare the Final Working Solution:

    • Pre-warm your aqueous reaction buffer (e.g., PBS, HEPES, pH 7.5-8.5) to the reaction temperature (e.g., room temperature or 37°C).

    • While vigorously vortexing or stirring the aqueous buffer, add the required volume of the concentrated organic stock solution in a slow, dropwise manner.

    • This gradual dilution is critical to prevent the conjugate from precipitating.[5]

    • Ensure the final concentration of the organic co-solvent in the reaction mixture is kept to a minimum (ideally ≤5% v/v).[6]

    • Use the freshly prepared working solution immediately for your bioconjugation experiment, ensuring it is protected from light.[7]

Visual Guides

Solubilization Workflow

The following diagram outlines the decision-making process for successfully dissolving your this compound conjugate.

G start Start: Weigh solid This compound add_dmso Add minimal volume of anhydrous DMSO or DMF start->add_dmso vortex Vortex / Mix add_dmso->vortex check_dissolved Is the conjugate fully dissolved? vortex->check_dissolved sonicate Briefly sonicate (5-10 min) or gently warm (37°C) check_dissolved->sonicate No stock_ok Stock Solution (e.g., 20 mM) is ready Store at -20°C, protected from light check_dissolved->stock_ok Yes sonicate->vortex prepare_buffer Prepare aqueous buffer (pH 7.5-8.5) and bring to reaction temp stock_ok->prepare_buffer add_to_buffer Add stock to buffer DROPWISE with VIGOROUS mixing prepare_buffer->add_to_buffer check_precipitate Is there any precipitate? add_to_buffer->check_precipitate final_solution Working Solution is Ready Use immediately check_precipitate->final_solution No troubleshoot Troubleshoot: - Decrease final concentration - Increase % of co-solvent (if possible) - Re-evaluate buffer components check_precipitate->troubleshoot Yes

Caption: Troubleshooting workflow for solubilizing the conjugate.

Molecular Solubility Factors

This diagram illustrates the relationship between the different chemical moieties of the this compound conjugate and their influence on its solubility.

G compound This compound boc Boc Group (tert-Butyloxycarbonyl) compound->boc peg PEG5 Linker (Polyethylene Glycol) compound->peg iodo Iodoacetamide Group compound->iodo hydrophobic Hydrophobic Character (Favors Organic Solvents) boc->hydrophobic hydrophilic Hydrophilic Character (Favors Aqueous Solvents) peg->hydrophilic iodo->hydrophobic reactive Reactive Moiety (Cysteine-specific) iodo->reactive

References

Technical Support Center: Managing Side Effects of Iodine-Containing Reagents in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of iodine-containing reagents in proteomics. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential side effects associated with reagents like iodoacetamide (B48618) (IAM) and iodoacetic acid (IAA) during protein sample preparation for mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of iodine-containing reagents like iodoacetamide (IAM) in proteomics?

A1: Iodoacetamide is an alkylating agent used to covalently modify the thiol groups (-SH) of cysteine residues, forming a stable thioether bond.[1] This process, called carbamidomethylation, is essential to prevent the re-formation of disulfide bonds after they have been reduced.[1][2] This ensures proteins remain in a linearized state, which is critical for effective enzymatic digestion and subsequent analysis by mass spectrometry.[3]

Q2: What are the most common side effects of using iodoacetamide and iodoacetic acid?

A2: The most common side effects are off-target or unspecific alkylation reactions.[4][5] While the intended target is the sulfhydryl group of cysteine, these highly reactive reagents can also modify other amino acid residues.[6][7]

Q3: Which amino acid residues are most susceptible to off-target alkylation by iodine-containing reagents?

A3: Besides cysteine, several other amino acid residues and the peptide N-terminus can be alkylated. The most frequently reported off-target sites include methionine, lysine (B10760008), histidine, aspartic acid, and glutamic acid.[6][7][8] Tyrosine, serine, and threonine have also been identified as potential sites for modification.[6][9]

Q4: What is "over-alkylation" and what does it entail?

A4: Over-alkylation refers to the excessive modification of peptides, which can include the addition of single or double adducts of the alkylating reagent to off-target residues.[2][4] This becomes more prevalent when a large excess of the alkylating reagent is used, or the reaction is allowed to proceed for an extended duration.[2][10] N-alkylation at the peptide's N-terminus is a common form of over-alkylation.[2][11]

Q5: How does the alkylation of methionine by iodine-containing reagents affect mass spectrometry data?

A5: Alkylation of methionine residues by reagents like iodoacetamide and iodoacetic acid can significantly complicate data analysis.[4][5] The resulting modified methionine is prone to a prominent neutral loss during electrospray ionization (ESI) or MS/MS fragmentation.[4][5][12] This fragmentation can lead to a lower-than-expected molecular mass (specifically, a loss of 48 Da), which can mislead protein identification algorithms and result in a dramatic decrease in the identification rates of methionine-containing peptides.[5][11][12]

Q6: Can iodoacetamide-induced modifications be mistaken for biologically relevant post-translational modifications (PTMs)?

A6: Yes, this is a critical issue. For instance, an iodoacetamide-induced adduct on lysine can mimic the diglycine remnant left by trypsin digestion of a ubiquitinated protein.[13] This artifact has an identical molecular mass and can lead to the false-positive identification of ubiquitination sites.[13]

Q7: Are there alternatives to iodine-containing alkylating agents that have fewer side effects?

A7: Yes, other alkylating agents are available and have been evaluated. Acrylamide (B121943) and chloroacetamide are two common alternatives.[5][9] Studies have shown that acrylamide may result in fewer off-target modifications compared to iodoacetamide.[5] However, chloroacetamide, while reducing some off-target alkylation, has been shown to cause a significant increase in methionine oxidation.[9][14]

Troubleshooting Guides

Problem 1: Low Identification Rates for Methionine-Containing Peptides
  • Symptom: Your proteomic analysis shows a significantly lower number of identified peptides containing methionine than expected.

  • Probable Cause: Alkylation of methionine by iodoacetamide or iodoacetic acid, leading to a neutral loss during mass spectrometry and preventing correct peptide identification.[4][5] This can result in a more than 9-fold decrease in identified methionine-containing peptide spectral matches.[4][5]

  • Troubleshooting Steps:

    • Data Re-analysis: Perform a mass-tolerant search or an error-tolerant search with your existing data. Specifically, look for peptides with a mass shift corresponding to the alkylated methionine and its subsequent neutral loss (-48 Da from the expected carbamidomethylated peptide mass).[11][12]

    • Optimize Alkylation Protocol: Reduce the concentration of the iodine-containing reagent and shorten the incubation time to minimize off-target reactions.[6] Ensure the reaction is performed in the dark to prevent light-induced side reactions.[15]

    • Quench Excess Reagent: After the desired cysteine alkylation time, quench the reaction by adding a thiol-containing reagent like DTT or L-cysteine to consume the excess iodoacetamide.[2][16] This prevents further modification of other residues or the digestion enzyme.

    • Consider Alternative Reagents: For future experiments, consider using a non-iodine-containing alkylating agent such as acrylamide, which has been shown to have less impact on methionine-containing peptides.[5]

Problem 2: Unexpected Mass Shifts and Numerous Unassigned Spectra
  • Symptom: Your data contains many peptide spectral matches with unexpected mass additions, and a high number of high-quality spectra cannot be assigned to sequences in your database.

  • Probable Cause: Widespread off-target alkylation of various amino acid residues (Lys, His, Asp, Glu, N-terminus) by iodoacetamide.[6][7] These modifications are often not included as variable modifications in standard database searches, leading to failed identifications.[11]

  • Troubleshooting Steps:

    • Expand Database Search Parameters: Re-search your data with additional variable modifications corresponding to the carbamidomethylation (+57.021 Da) of Lys, His, Asp, Glu, and the peptide N-terminus.[2][6] Be aware that this will increase the search space and may slightly decrease sensitivity.[11]

    • Optimize Reaction pH: The reactivity of different amino acid side chains is pH-dependent. While cysteine alkylation is optimal at a pH of ~8.0-8.5, higher pH values can increase the likelihood of modifying lysine and the N-terminus. Ensure your buffer pH is well-controlled.

    • Control Reagent Concentration: Over-alkylation is a direct consequence of using excessive amounts of alkylating reagent.[2][7] Carefully calculate the required amount of iodoacetamide based on the estimated amount of protein and reducing agent used. A common starting point is a 2-3 fold molar excess of iodoacetamide over the reducing agent (e.g., DTT).

    • Implement a Quenching Step: As detailed in the previous guide, quenching the reaction is a crucial step to prevent continued, unwanted modifications.[15][16]

Problem 3: False-Positive Identification of Ubiquitination
  • Symptom: You have identified a large number of ubiquitination sites (characterized by a diglycine remnant on lysine, +114.04 Da) that are not validating with other methods.

  • Probable Cause: An artifact induced by iodoacetamide can generate a 2-acetamidoacetamide (B1265420) modification on lysine, which has a mass identical to the diglycine tag, leading to false positives.[13]

  • Troubleshooting Steps:

    • Use Isotope-Labeled Reagents: To differentiate the artifact from true ubiquitination, stable isotope-labeled iodoacetamide (e.g., D2-iodoacetamide) can be used. The artifact peak will show a corresponding mass shift, while the true ubiquitination peak will not.[13]

    • Use an Alternative Alkylating Agent: Chloroacetamide does not produce this artifact and can be used as an alternative to iodoacetamide in workflows where ubiquitination is being studied.[13]

    • Chromatographic Separation: In some cases, the peptide containing the artifact may be chromatographically separable from the genuinely ubiquitinated peptide, appearing as a distinct peak in the HPLC profile.[13] Careful examination of the chromatograms may provide clues.

Quantitative Data on Side Reactions

The extent of off-target alkylation can vary significantly based on the reagent used and the experimental conditions.

Table 1: Comparison of Off-Target Alkylation by Different Reagents

Alkylating Reagent Number of Peptides with Alkylated N-termini (Mean ± SD)
Iodoacetamide (IAA) 92 ± 8
Acrylamide (AA) 133 ± 9
N-ethylmaleimide (N-EM) 791 ± 73
4-vinylpyridine (4-VP) 73 ± 8

(Data adapted from a study on yeast whole-cell lysate digests)[6]

Table 2: Impact of Iodoacetamide Concentration on Cysteine Alkylation and Side Reactions

Iodoacetamide Conc. (mM) Number of Peptides with Alkylated Cysteine Number of Peptides with Alkylated N-terminus
1 ~4200 ~80
2 ~4400 ~90
4 ~4500 ~100
8 ~4600 ~110
14 ~4700 ~120
20 ~4750 ~130

(Data is approximated from graphical representations in the cited study and shows general trends)[6]

Experimental Protocols

Protocol 1: Standard In-Solution Protein Reduction and Alkylation

This protocol is a standard procedure for preparing protein samples for mass spectrometry.

  • Denaturation and Reduction:

    • Resuspend your protein pellet in a buffer containing a denaturant (e.g., 6 M Urea (B33335) or 8 M Guanidine HCl) and a buffering agent (e.g., 100 mM Tris-HCl, pH 8.3).

    • Add Dithiothreitol (B142953) (DTT) to a final concentration of 5 mM.

    • Incubate the mixture for 25-45 minutes at 56°C to reduce all disulfide bonds.[15] Note: Avoid temperatures above 60°C when using urea to prevent carbamylation of lysine residues.[15]

  • Alkylation:

    • Cool the sample to room temperature.

    • Add freshly prepared iodoacetamide solution to a final concentration of 14 mM.[15] It is crucial to prepare the iodoacetamide solution fresh and keep it protected from light.[17]

    • Incubate for 30 minutes at room temperature in complete darkness.[15]

  • Quenching:

    • To stop the alkylation reaction, add DTT to an additional final concentration of 5 mM.[15]

    • Incubate for 15 minutes at room temperature in the dark.[15]

  • Sample Preparation for Digestion:

    • Dilute the sample at least 5-fold with a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.2) to reduce the urea concentration to below 2 M, which is necessary for optimal trypsin activity.[15]

    • The sample is now ready for enzymatic digestion.

Mandatory Visualizations

Here are the diagrams describing key processes and workflows related to protein alkylation.

cluster_0 Desired Reaction: Cysteine Alkylation cluster_1 Side Reaction: Off-Target Alkylation Cys Protein-Cys-SH Product Carbamidomethyl-Cysteine (Protein-Cys-S-CH₂CONH₂) Cys->Product + IAM IAM Iodoacetamide (I-CH₂CONH₂) Met Protein-Met Met_Prod Alkylated Met Met->Met_Prod + IAM Lys Protein-Lys-NH₂ Lys_Prod Alkylated Lys Lys->Lys_Prod + IAM N_Term Peptide N-Terminus (H₂N-Peptide) N_Term_Prod Alkylated N-Term N_Term->N_Term_Prod + IAM

Caption: Desired vs. Off-Target Alkylation by Iodoacetamide.

start Protein Sample denature 1. Denaturation (e.g., 8M Urea) start->denature reduce 2. Reduction (e.g., DTT, 56°C) denature->reduce cool Cool to RT reduce->cool alkylate 3. Alkylation (Iodoacetamide, RT, Dark) cool->alkylate quench 4. Quench Reaction (e.g., excess DTT) alkylate->quench dilute 5. Dilute Denaturant (Urea < 2M) quench->dilute digest 6. Enzymatic Digestion (e.g., Trypsin, 37°C) dilute->digest lcms 7. LC-MS/MS Analysis digest->lcms

Caption: Standard workflow for protein reduction and alkylation.

issue Issue Detected: Low Peptide IDs or Unexpected Mass Shifts check1 Re-analyze data with variable off-target modifications (Met, Lys, N-term, etc.)? issue->check1 solution1 Problem Identified: Off-target alkylation was not accounted for in search. check1->solution1 Yes check2 Review Alkylation Protocol: - High [IAM]? - Long incubation? - No quenching step? check1->check2 No end Improved Results solution1->end solution2 Optimize Protocol: - Reduce [IAM] - Shorten incubation time - Add quenching step check2->solution2 Yes check3 Issue specific to Met-peptides? check2->check3 No solution2->end solution3 Consider non-iodine reagent (e.g., Acrylamide) for future experiments. check3->solution3 Yes check3->end No solution3->end

Caption: Logic diagram for troubleshooting off-target alkylation.

References

impact of reaction time on Iodoacetamide-PEG5-NH-Boc conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of reaction time on the conjugation of Iodoacetamide-PEG5-NH-Boc to thiol-containing molecules, such as cysteine residues on proteins.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction time for this compound conjugation?

A1: The optimal reaction time can vary depending on several factors, including the concentration of reactants, pH, temperature, and the specific properties of the molecule being conjugated. Generally, a reaction time of 30 minutes to 2 hours at room temperature is a good starting point.[1][2] It is highly recommended to perform time-course experiments to determine the optimal reaction time for your specific application.

Q2: What happens if the reaction time is too short?

A2: A short reaction time may lead to incomplete conjugation, resulting in a low yield of the desired product and unreacted starting materials remaining in the reaction mixture.[2][3]

Q3: What are the consequences of a prolonged reaction time?

A3: Extending the reaction time unnecessarily can increase the risk of side reactions. Iodoacetamide (B48618) can react with other amino acid residues besides cysteine, such as lysine, histidine, and the N-terminus, especially at a higher pH or with excess reagent.[1][2][3][4] This can lead to non-specific labeling and a heterogeneous product.

Q4: How does pH affect the reaction time?

A4: The reaction of iodoacetamide with thiols is pH-dependent. The reaction is more efficient at a slightly alkaline pH (around 7.5-8.5) because the thiol group is more likely to be in its more nucleophilic thiolate form.[1][5] At a lower pH, the reaction is slower, requiring a longer reaction time.[4]

Q5: Is the this compound reagent stable in solution?

A5: Iodoacetamide and its derivatives are sensitive to light and can be unstable in solution over long periods.[2][6] It is recommended to prepare solutions fresh and protect them from light during the reaction.[2][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Conjugation Yield Reaction time is too short.Increase the reaction time. Perform a time-course experiment (e.g., 30 min, 1 hr, 2 hr, 4 hr) to find the optimal time.
pH of the reaction buffer is too low.Ensure the reaction buffer is at a slightly alkaline pH (7.5-8.5). Consider using a buffer such as phosphate (B84403) or borate.[1]
Insufficient amount of this compound.Use a molar excess of the iodoacetamide reagent relative to the thiol-containing molecule. A 10-fold molar excess is a common starting point.[2]
Presence of reducing agents like DTT or BME in the sample.Remove any interfering reducing agents from your sample before starting the conjugation. This can be done by dialysis or using a desalting column.[7]
Non-Specific Labeling / Heterogeneous Product Reaction time is too long.Reduce the reaction time. Quench the reaction after the optimal time has been reached by adding a thiol-containing reagent like DTT or cysteine.[6]
pH of the reaction buffer is too high.Lower the pH of the reaction buffer to within the recommended range of 7.5-8.5 to minimize reactions with other nucleophilic residues.[7]
Excess of this compound.Reduce the molar excess of the iodoacetamide reagent.
No Conjugation Observed Degradation of this compound.Prepare fresh solutions of the iodoacetamide reagent immediately before use and protect them from light.[2]
Absence of free thiols in the target molecule.Ensure that the thiol groups in your target molecule are reduced and available for reaction. You may need to pre-treat your sample with a reducing agent like TCEP and subsequently remove it.[2][7]

Impact of Reaction Time on Conjugation Efficiency (Representative Data)

The following table provides a representative example of how reaction time can influence the efficiency of this compound conjugation. Actual results may vary based on experimental conditions.

Reaction Time Conjugation Efficiency (%) Purity of Conjugate (%) Notes
15 minutes40-60>95Incomplete reaction, significant amount of starting material remains.
30 minutes70-85>95Good balance of yield and purity for many applications.[2]
1 hour85-9590-95Higher yield, with a slight potential for minor side products.
2 hours>9585-90Reaction approaches completion, but the risk of non-specific labeling increases.[4]
4 hours>95<85High probability of significant side product formation and reduced purity.[3][4]

Experimental Protocol: this compound Conjugation

This protocol provides a general guideline for the conjugation of this compound to a protein containing cysteine residues.

1. Materials:

  • Protein with accessible cysteine residues

  • This compound

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5

  • Quenching Solution: 1 M DTT or L-cysteine

  • Desalting column or dialysis equipment

2. Procedure:

  • Sample Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 1 hour at room temperature. Remove the TCEP using a desalting column equilibrated with the conjugation buffer.

  • Reagent Preparation: Immediately before use, dissolve the this compound in a compatible solvent (e.g., DMSO or DMF) and then dilute it into the conjugation buffer to the desired final concentration. Protect the solution from light.[2]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, protected from light.[2] The optimal time should be determined empirically.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-20 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess unreacted this compound and quenching reagent by a desalting column, dialysis, or other appropriate purification method.

Visualizations

experimental_workflow Experimental Workflow for Iodoacetamide Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis start Start: Protein with Cysteine reduce Reduce Disulfides (optional, with TCEP) start->reduce purify_tcep Remove TCEP (e.g., Desalting Column) reduce->purify_tcep conjugate Incubate Protein + Iodoacetamide Reagent (RT, 30 min - 2 hr, in dark) purify_tcep->conjugate prep_reagent Prepare fresh this compound solution prep_reagent->conjugate quench Quench reaction with DTT or Cysteine conjugate->quench purify_final Purify Conjugate (e.g., Desalting, Dialysis) quench->purify_final analyze Analyze Conjugate purify_final->analyze end End: Purified Conjugate analyze->end

Caption: Experimental Workflow for Iodoacetamide Conjugation.

reaction_time_impact Impact of Reaction Time on Conjugation Outcome cluster_input Reaction Setup cluster_time Reaction Time cluster_outcome Outcome start Start Conjugation Reaction short_time Too Short start->short_time optimal_time Optimal start->optimal_time long_time Too Long start->long_time incomplete Incomplete Reaction Low Yield short_time->incomplete good_product High Yield of Desired Product optimal_time->good_product long_time->good_product side_products Side Reactions (Non-specific labeling) long_time->side_products

Caption: Impact of Reaction Time on Conjugation Outcome.

References

avoiding overalkylation of proteins with Iodoacetamide-PEG5-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Iodoacetamide-PEG5-NH-Boc. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and avoid common pitfalls, such as the overalkylation of proteins.

Understanding this compound

This compound is a versatile reagent primarily utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The iodoacetamide (B48618) group selectively reacts with sulfhydryl groups of cysteine residues, forming a stable thioether bond. The PEG5 linker provides a flexible spacer, and the Boc-protected amine allows for subsequent conjugation to other molecules after deprotection.

While its main application is in PROTAC development, the principles of its reaction with proteins are governed by the chemistry of iodoacetamide. Therefore, understanding the factors that influence this reaction is crucial to prevent undesirable side reactions, such as overalkylation.

Troubleshooting Guide

Overalkylation and other side reactions can compromise experimental results. This section addresses common problems encountered during the use of iodoacetamide-based reagents.

Problem: Mass spectrometry data indicates modification of amino acids other than cysteine (e.g., lysine (B10760008), histidine, methionine, N-terminus).

Possible Cause:

  • Excess Reagent: Using a high molar excess of this compound can lead to the alkylation of less reactive but more abundant nucleophilic residues.[1][2][3]

  • High pH: A pH significantly above 8.5 increases the nucleophilicity of other amino acid side chains (e.g., the epsilon-amino group of lysine) and the N-terminal alpha-amino group, making them more susceptible to alkylation.[3]

  • Prolonged Incubation Time: Extended reaction times can drive the reaction towards completion with less reactive sites.

  • Elevated Temperature: Higher temperatures can increase the rate of off-target reactions.

Solution:

  • Optimize Reagent Concentration: Titrate the concentration of this compound to determine the minimum amount required for complete cysteine alkylation. A common starting point is a 1.5 to 2-fold molar excess over the reducing agent (e.g., DTT or TCEP).

  • Control pH: Maintain the reaction pH between 7.5 and 8.5.[4] This ensures the specific deprotonation and reactivity of cysteine thiols while minimizing the reactivity of other nucleophiles.

  • Limit Reaction Time: Typically, an incubation of 30-60 minutes at room temperature in the dark is sufficient for complete alkylation of cysteines.

  • Control Temperature: Perform the alkylation reaction at room temperature unless optimization experiments suggest otherwise.

  • Quench the Reaction: After the desired incubation time, quench any unreacted iodoacetamide by adding a thiol-containing reagent like DTT or 2-mercaptoethanol.

Problem: Incomplete alkylation of cysteine residues.

Possible Cause:

  • Insufficient Reagent: The molar ratio of the iodoacetamide reagent to cysteine residues may be too low.

  • Reagent Degradation: Iodoacetamide solutions are light-sensitive and can degrade over time, leading to reduced reactivity.[2]

  • Suboptimal pH: A pH below 7.5 can lead to incomplete deprotonation of cysteine thiols, slowing down the alkylation reaction.

  • Presence of Competing Nucleophiles: High concentrations of other nucleophiles in the buffer (e.g., Tris buffer) can compete with cysteine thiols for the iodoacetamide reagent.

Solution:

  • Increase Reagent Concentration: Incrementally increase the molar excess of this compound.

  • Use Freshly Prepared Solutions: Always prepare iodoacetamide solutions immediately before use and protect them from light.[2]

  • Optimize pH: Ensure the reaction buffer is within the optimal pH range of 7.5-8.5.[4]

  • Buffer Selection: Use non-nucleophilic buffers such as phosphate (B84403) or HEPES.

Problem: Protein precipitation upon addition of the iodoacetamide reagent.

Possible Cause:

  • Solvent Incompatibility: The solvent used to dissolve the this compound may not be fully compatible with the protein solution, leading to precipitation.

  • Change in Protein Solubility: Modification of cysteine residues can alter the surface properties of the protein, potentially leading to aggregation and precipitation.

Solution:

  • Optimize Solvent: Dissolve the this compound in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) before adding it to the aqueous protein solution. Ensure the final concentration of the organic solvent is low enough to not affect protein stability.

  • Screen Buffers: Experiment with different buffer compositions, including the addition of mild detergents or stabilizing agents.

  • Control Protein Concentration: Working with lower protein concentrations can sometimes mitigate precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site for this compound on a protein?

A1: The primary reactive site is the sulfhydryl group (-SH) of cysteine residues. The reaction is a nucleophilic substitution where the thiolate anion of cysteine attacks the carbon atom bearing the iodine, forming a stable thioether bond.

Q2: What are the potential off-target amino acids that can be alkylated?

A2: Under non-optimal conditions, other nucleophilic amino acid residues can be alkylated. These include the imidazole (B134444) ring of histidine, the thioether of methionine, the epsilon-amino group of lysine, the carboxyl groups of aspartic and glutamic acid, the hydroxyl group of tyrosine, and the N-terminal alpha-amino group of the protein.[1]

Q3: How does pH affect the specificity of the alkylation reaction?

A3: pH is a critical factor. The desired reaction with cysteine is most efficient at a slightly alkaline pH (7.5-8.5) where the thiol group is deprotonated to the more nucleophilic thiolate anion. However, at higher pH values, other nucleophilic groups, such as the amino groups of lysine and the N-terminus, also become more reactive, increasing the risk of off-target reactions.[3]

Q4: How should I store this compound?

A4: this compound should be stored as a solid at -20°C, protected from light and moisture. Solutions of the reagent should be prepared fresh for each experiment and protected from light to prevent degradation.[2]

Q5: How can I remove excess, unreacted this compound after the reaction?

A5: Excess reagent can be removed by dialysis, size-exclusion chromatography (desalting columns), or by quenching the reaction with a thiol-containing compound like dithiothreitol (B142953) (DTT), 2-mercaptoethanol, or L-cysteine. Quenching is often the simplest and most efficient method.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing protein alkylation with iodoacetamide-based reagents. These values should be considered as starting points for optimization with this compound.

Table 1: Recommended Reaction Conditions for Cysteine Alkylation

ParameterRecommended RangeNotes
Iodoacetamide Concentration 1.5 - 2-fold molar excess over reducing agentHigher excess can lead to overalkylation.[1]
pH 7.5 - 8.5Balances cysteine reactivity with specificity.[4]
Temperature Room Temperature (20-25°C)Higher temperatures can increase off-target reactions.
Incubation Time 30 - 60 minutesShould be optimized for the specific protein.
Light Conditions In the darkIodoacetamide is light-sensitive.[2]

Table 2: Comparison of Reducing Agents

Reducing AgentTypical ConcentrationIncubation ConditionsNotes
DTT (Dithiothreitol) 5 - 10 mM30-60 min at 37-56°CA common and effective reducing agent.
TCEP (Tris(2-carboxyethyl)phosphine) 5 - 10 mM30-60 min at room temp. or 37°COdorless and does not contain a thiol group, so it does not need to be removed before alkylation.

Experimental Protocols

Protocol 1: General Procedure for Alkylation of a Purified Protein

  • Protein Preparation: Prepare the protein solution in a non-nucleophilic buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.5).

  • Reduction: Add a fresh solution of DTT or TCEP to the protein solution to a final concentration of 5 mM. Incubate at 37°C for 30 minutes to reduce disulfide bonds.

  • Alkylation:

    • Prepare a fresh stock solution of this compound (e.g., 100 mM in DMSO).

    • Add the this compound stock solution to the reduced protein sample to a final concentration of 10 mM (2-fold molar excess over DTT).

    • Incubate the reaction mixture for 30 minutes at room temperature in the dark.

  • Quenching: Add DTT to a final concentration of 20 mM to quench any unreacted iodoacetamide. Incubate for 15 minutes at room temperature in the dark.

  • Removal of Excess Reagents: Remove excess reducing and alkylating agents by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizations

experimental_workflow Experimental Workflow for Protein Alkylation cluster_prep Sample Preparation cluster_reaction Reaction Steps cluster_analysis Downstream Analysis Protein Protein Sample in Non-Nucleophilic Buffer Reduction Reduction (e.g., 5 mM DTT, 37°C, 30 min) Protein->Reduction Add Reducing Agent Alkylation Alkylation (this compound, RT, 30 min, in dark) Reduction->Alkylation Add Alkylating Agent Quenching Quenching (e.g., 20 mM DTT, RT, 15 min) Alkylation->Quenching Add Quenching Agent Purification Purification (e.g., Desalting Column) Quenching->Purification Analysis Mass Spectrometry or other analysis Purification->Analysis overalkylation_pathway Alkylation and Overalkylation Pathways cluster_protein Protein Residues IAM This compound Cys Cysteine (-SH) IAM->Cys Optimal Conditions (pH 7.5-8.5, controlled excess) Lys Lysine (-NH2) IAM->Lys Suboptimal Conditions (High pH, excess reagent) His Histidine (imidazole) IAM->His N_term N-terminus (-NH2) IAM->N_term Cys_mod Desired Alkylation (Thioether bond) Cys->Cys_mod Off_target Overalkylation (Side Reactions) Lys->Off_target His->Off_target N_term->Off_target

References

Technical Support Center: Synthesis of Iodoacetamide-PEG5-NH-Boc based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of Iodoacetamide-PEG5-NH-Boc based PROTACs. This guide addresses common challenges, from initial coupling reactions to final purification, in a practical question-and-answer format.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.

Problem 1: Low yield after coupling the Boc-NH-PEG5-Iodoacetamide linker to my ligand.

  • Q: My amide coupling reaction to attach the linker to my ligand (containing a carboxylic acid) is showing low conversion by LC-MS. What are the common causes and solutions?

    A: Inefficient amide bond formation is a frequent challenge in PROTAC synthesis.[1] Several factors could be responsible:

    • Inappropriate Coupling Reagents: The choice of coupling reagent and base is critical.[1] If standard reagents are underperforming, consider screening alternatives.

    • Suboptimal Reaction Conditions: Reaction time, temperature, and reagent stoichiometry may need optimization.

    • Starting Material Quality: Ensure your ligand and linker are pure and that the linker has not degraded during storage.[1]

    Recommended Actions:

    • Optimize Coupling Reagents: Screen different coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA).[2] See Table 1 for a comparison.

    • Adjust Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the component not in excess.[2]

    • Extend Reaction Time & Temperature: Monitor the reaction by LC-MS and allow it to proceed until the starting material is consumed, which can take from hours to overnight.[2] Gentle heating (e.g., to 40-50 °C) can sometimes improve yields, but requires monitoring for potential side reactions.[2]

    • Verify Starting Materials: Confirm the purity of your starting materials via NMR or LC-MS before starting the reaction.[1]

Problem 2: I'm observing significant loss of my PROTAC during purification.

  • Q: My reaction appears complete by LC-MS, but the isolated yield after chromatography is very poor. Why is this happening?

    A: This issue often points to challenges during the purification step, which are common for PROTACs due to their unique physicochemical properties.[3][4][5]

    • Poor Solubility: PROTACs often have high molecular weights and significant lipophilicity, leading to poor solubility in common chromatographic solvents and causing precipitation or aggregation.[4][6]

    • Adhesion to Silica (B1680970) Gel: The polar PEG linker can cause the PROTAC to adhere strongly to normal-phase silica gel, resulting in smearing, poor separation, and low recovery.[1]

    • Product Aggregation: The final PROTAC may aggregate, making it difficult to purify effectively.[7]

    Recommended Actions:

    • Switch to Reverse-Phase HPLC: For polar molecules like PEGylated PROTACs, reverse-phase preparative HPLC (RP-HPLC) is a much more suitable purification method than normal-phase column chromatography.[1] An appropriate gradient of water/acetonitrile or water/methanol (often with 0.1% TFA or formic acid) should be used.[1][7]

    • Optimize Solvents: For flash chromatography, explore a wider range of solvent polarities. For HPLC, experiment with different mobile phase compositions and gradients.[2]

    • Consider Alternative Chromatography: Techniques like Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) can be effective, especially when used in combination, to separate the product from unreacted starting materials or impurities.[7][8][]

Problem 3: My analytical data shows multiple unexpected products.

  • Q: My LC-MS analysis shows several side products after the reaction involving the iodoacetamide (B48618) moiety. What could these be?

    A: The iodoacetamide group is a reactive electrophile that, while targeting thiols, can react with other nucleophilic residues, especially under non-optimal conditions.[10][11]

    • Off-Target Alkylation: Excess or non-buffered iodoacetamide can react with other amino acid side chains such as lysines, histidines, methionines, and N-termini.[11][12][13][14][15] The N-terminal amino group can be particularly reactive.[12][13]

    • Instability of Iodoacetamide: The iodoacetamide moiety is sensitive to light and can hydrolyze.[14][15] Solutions should be prepared fresh and reactions performed in the dark.[14][15]

    • Self-Polymerization: If using a PEG linker with reactive groups at both ends (e.g., amine and carboxylic acid), self-polymerization is a potential side reaction, although this is less common with the pre-formed this compound linker.[2]

    Recommended Actions:

    • Control Reaction pH: Perform alkylation reactions at a slightly alkaline pH (pH 8-9) to ensure the reaction is more exclusive to cysteine residues.[11][14]

    • Use Fresh Reagents: Prepare iodoacetamide-containing solutions immediately before use and protect them from light.[15]

    • Limit Excess Reagent: Use a controlled excess of the iodoacetamide reagent to minimize off-target reactions.[15]

    • Characterize Byproducts: Use tandem mass spectrometry (MS/MS) to characterize the structure of the unexpected products, which can help identify the source of the side reaction.[16][17]

Frequently Asked Questions (FAQs)

  • Q1: What are the main challenges in synthesizing heterobifunctional molecules like PROTACs?

    A: The development of heterobifunctional molecules faces several key challenges. Due to their structure, which often includes two distinct ligands and a linker, they typically have a high molecular weight and lipophilicity, placing them "beyond the Rule of Five".[3][4][18][19] This often leads to poor solubility, low cell permeability, and difficulties in achieving good oral bioavailability.[3][5][18][19] Furthermore, the synthesis itself can be complex, with low yields and purification difficulties being common hurdles.[2][]

  • Q2: How does the PEG5 linker affect the properties and synthesis of the PROTAC?

    A: The polyethylene (B3416737) glycol (PEG) linker is a common motif in PROTAC design.[21] Longer PEG chains generally improve the aqueous solubility of the final PROTAC, which can be beneficial for both purification and biological assays.[2] However, the increased polarity can make purification on normal-phase silica challenging.[1] The length and composition of the linker are critical as they influence the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[][22]

  • Q3: What are the best practices for handling and storing the this compound linker?

    A: The iodoacetamide group is sensitive to light and moisture and can degrade over time.[14][23] It is recommended to store the reagent at 4°C (or as specified by the manufacturer), protected from light and moisture.[14] Solutions containing the iodoacetamide linker should be prepared fresh immediately before use.[15]

  • Q4: My final PROTAC has poor aqueous solubility. How can I improve it for biological assays?

    A: Poor aqueous solubility is a very common issue for PROTACs.[4][6] To improve solubility for in vitro experiments, consider using co-solvents like DMSO, formulating the PROTAC in biorelevant media like Fasted-State Simulated Intestinal Fluid (FaSSIF), or using lipid-based formulations.[4][5] For in vivo studies, formulation strategies such as creating amorphous solid dispersions (ASDs) can significantly enhance solubility and bioavailability.[6]

  • Q5: What are the critical steps in Boc deprotection for this type of molecule?

    A: The tert-butyloxycarbonyl (Boc) group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[24][25] A key challenge is ensuring complete deprotection without causing the degradation of other acid-sensitive groups that might be present in the PROTAC structure.[26][27] The reaction should be monitored carefully by LC-MS to determine the optimal reaction time. After deprotection, a proper aqueous workup or direct purification is necessary to remove the acid and byproducts.

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

Reagent Activating Agent Type Common Base Key Advantages / Disadvantages
HATU Uronium/Guanidinium Salt DIPEA, TEA High reactivity, fast reactions; can be expensive, potential for side reactions.[2]
HBTU Uronium/Guanidinium Salt DIPEA, TEA Very common, effective; slightly less reactive than HATU.[2]
EDC/HOBt Carbodiimide DIPEA, DMAP Cost-effective; can lead to racemization, HOBt is an explosive hazard.

| COMU | Uronium/Guanidinium Salt | DIPEA, TEA | High reactivity, low racemization; newer, less data available.[2] |

Table 2: Recommended Analytical Methods for PROTAC Characterization

Technique Purpose Typical Conditions
LC-MS (ESI) Reaction monitoring, purity assessment, mass confirmation Column: C18 reverse-phase.[28] Mobile Phase: Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid or TFA.[1][28] Ionization: Positive Electrospray Ionization (ESI) is common for detecting protonated molecules [M+H]+.[28]
Tandem MS (MS/MS) Structural elucidation of product and impurities Fragmentation techniques like CID can help identify the different components of the PROTAC (warhead, linker, E3 ligand).[16][17]
¹H and ¹³C NMR Full structural confirmation Required for final product characterization; solubility in deuterated solvents (e.g., DMSO-d₆, CDCl₃) can be a challenge.

| Preparative HPLC | Final purification | Column: C18 or C8 reverse-phase.[7] Mobile Phase: Gradient of Water/Acetonitrile or Water/Methanol with 0.1% TFA.[7] |

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the ligand containing a carboxylic acid (1.0 eq) in anhydrous DMF.[1]

  • Activation: Add the coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq) to the mixture. Stir for 5-10 minutes at room temperature.[1]

  • Coupling: Add a solution of the this compound linker (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the progress by LC-MS until the starting material is consumed.[1][2]

  • Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product using flash column chromatography or preparative HPLC.

Protocol 2: General Procedure for Boc-Deprotection

  • Preparation: Dissolve the Boc-protected PROTAC intermediate in a suitable solvent, typically dichloromethane (DCM).

  • Deprotection: Add trifluoroacetic acid (TFA), often as a 20-50% solution in DCM, to the mixture at 0 °C.[27]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction's completion by LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The crude product can be co-evaporated with toluene (B28343) to further remove residual acid.

  • Purification: The final product is typically purified by preparative RP-HPLC to remove any impurities and afford the final PROTrol as a TFA salt.[7]

Visualizations

PROTAC_Synthesis_Workflow start_material Ligand-COOH + Boc-NH-PEG5-Iodoacetamide step1 Amide Coupling (e.g., HATU, DIPEA, DMF) start_material->step1 intermediate Boc-Protected PROTAC Intermediate step1->intermediate step2 Boc Deprotection (TFA, DCM) intermediate->step2 crude_product Crude Final PROTAC step2->crude_product purification Purification (Preparative RP-HPLC) crude_product->purification final_product Final PROTAC Product (Ligand-NH-PEG5-Iodoacetamide) purification->final_product analysis Characterization (LC-MS, NMR) final_product->analysis

Caption: Synthetic workflow for an this compound based PROTAC.

Troubleshooting_Low_Yield start Low Isolated Yield q1 Is reaction complete by LC-MS? start->q1 cause1 Incomplete Reaction q1->cause1 No cause2 Purification Issue q1->cause2 Yes sol1a Optimize coupling reagents (See Table 1) cause1->sol1a sol1b Increase reaction time/temperature cause1->sol1b sol1c Check starting material purity cause1->sol1c sol2a Switch to RP-HPLC from normal phase cause2->sol2a sol2b Optimize HPLC solvents/gradient cause2->sol2b sol2c Check for product precipitation/aggregation cause2->sol2c

Caption: Decision tree for troubleshooting low isolated yields in PROTAC synthesis.

References

Technical Support Center: Enhancing Thioether Bond Stability in Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of the thioether bond in conjugates, particularly those formed via maleimide-thiol chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of instability for thioether bonds in conjugates, especially those formed from maleimide-thiol reactions?

A1: The primary instability of the thiosuccinimide linkage formed from the reaction of a thiol (e.g., from a cysteine residue) and a maleimide (B117702) arises from two main chemical pathways:

  • Retro-Michael Reaction: This is a reversible, base-catalyzed elimination reaction where the thioether bond breaks, reverting the conjugate to its original thiol and maleimide components. In a biological environment, this leads to deconjugation and potential "payload migration," where the maleimide-linked molecule is transferred to other thiols like glutathione (B108866) or serum albumin.[1][2][3][4][5] This can result in a loss of efficacy and off-target toxicity.[1][2]

  • Hydrolysis: The succinimide (B58015) ring of the conjugate can undergo hydrolysis, leading to a ring-opened, stable maleamic acid thioether.[6] While this product is no longer susceptible to the retro-Michael reaction, the hydrolysis of traditional N-alkylmaleimide conjugates is often too slow to effectively compete with the rapid thiol exchange that occurs in vivo.[6][1]

Q2: My conjugate is showing significant payload loss in plasma stability assays. What is the likely cause and how can I address it?

A2: Significant payload loss in plasma is most often due to the retro-Michael reaction, leading to thiol exchange with abundant plasma thiols like albumin and glutathione.[6][1][3][4] To address this, consider the following strategies:

  • Promote Post-Conjugation Hydrolysis: The hydrolyzed, ring-opened form of the linker is stable and not susceptible to the retro-Michael reaction.[7] You can intentionally accelerate this by incubating the purified conjugate at a slightly alkaline pH (e.g., pH 8.5-9.0).[6][] However, the stability of the protein itself under these conditions must be carefully monitored.[6]

  • Utilize Next-Generation Maleimides (NGMs): These are engineered maleimides designed to form more stable conjugates. Options include:

    • Self-hydrolyzing maleimides: These have substituents that accelerate the hydrolysis of the succinimide ring, rapidly forming a stable product and preventing the retro-Michael reaction.[6]

    • Dibromo- or Diiodomaleimides: These reagents can react with both thiols from a reduced disulfide bond, effectively "re-bridging" the disulfide with a stable linker.[9][10][11][12][13]

    • Maleimides that undergo transcyclization: Conjugation of a maleimide to a peptide or protein with an N-terminal cysteine can lead to a chemical rearrangement, forming a more stable thiazine (B8601807) structure.[1][2][14]

  • Switch to Alternative Linker Chemistries: Explore linker technologies that form irreversible thioether bonds and are not susceptible to thiol exchange, such as those based on vinyl sulfones or phenyloxadiazole sulfones.[4][15][16][17][18][19][20]

Q3: How does pH affect the stability and formation of the maleimide-thiol linkage?

A3: pH is a critical factor throughout the conjugation and storage process:

  • During Conjugation (pH 6.5-7.5): This range is optimal for the specific and efficient reaction between thiols and maleimides.[3] At pH 7, the reaction with thiols is approximately 1,000 times faster than with amines.[5]

    • Below pH 6.5, the thiol group is increasingly protonated, reducing its nucleophilicity and slowing the reaction rate.[21]

    • Above pH 7.5, the maleimide group itself is prone to hydrolysis, and side reactions with amines (e.g., lysine (B10760008) residues) become more competitive.

  • Post-Conjugation (Storage/Stability):

    • Slightly acidic to neutral pH (6.5-7.0) is best for storing the conjugate if the ring-closed form is desired.[21]

    • Basic pH (>7.5) accelerates the hydrolysis of the succinimide ring, which can be used as a strategy to create a more stable, ring-opened conjugate.[21]

Q4: Are there more stable alternatives to traditional N-alkyl maleimides?

A4: Yes, several "next-generation" maleimides and alternative chemical linkers have been developed to overcome the instability of traditional thioether conjugates. These are often the preferred choice for therapeutic applications where long-term stability is crucial.[16]

  • Next-Generation Maleimides (NGMs): These reagents are designed to create more robust linkages, often by re-bridging native disulfide bonds, which enhances stability.[9][11][12] Diiodomaleimides, for example, offer rapid bioconjugation and increased hydrolytic stability.[10][13]

  • Phenyloxadiazole Sulfones (PODS): These reagents react specifically with cysteine residues to form highly stable thioether bonds that are resistant to thioether exchange in human plasma.[4][19][20]

  • Vinyl Sulfones: These form stable, irreversible thioether bonds and react rapidly and selectively with thiols at a pH of 7-9.[16]

Troubleshooting Guide

Problem 1: My conjugate shows increasing heterogeneity (e.g., multiple peaks on HPLC) and loss of activity upon storage.

  • Possible Cause: You are likely observing a combination of the retro-Michael reaction (leading to deconjugation and loss of activity) and hydrolysis of the succinimide ring (creating stable isomers, which can lead to analytical heterogeneity).[21]

  • Troubleshooting Steps:

    • Analyze Storage Buffer: Ensure the pH of your storage buffer is optimal, ideally between 6.5 and 7.0, to minimize both degradation pathways.[21]

    • Perform Post-Conjugation Hydrolysis: To create a stable and more homogenous product, consider intentionally hydrolyzing the succinimide ring by incubating the conjugate at pH 8.5-9.0 for a controlled period. Monitor the conversion by LC-MS to avoid protein degradation.[6][7]

    • Re-evaluate Linker Chemistry: The conjugation site itself can influence stability.[19] If possible, consider engineering a different cysteine conjugation site or switching to a more robust linker technology, such as a disulfide re-bridging NGM or a sulfone-based linker.[21]

Problem 2: The conjugation reaction is inefficient, resulting in a low yield or low Drug-to-Antibody Ratio (DAR).

  • Possible Cause:

    • Maleimide Hydrolysis: The maleimide reagent may have hydrolyzed before reacting with the target thiol, especially if stock solutions are prepared in aqueous buffers and stored.

    • Incomplete Thiol Reduction: If conjugating to native disulfides, the reduction step may be incomplete, leaving fewer available thiols for reaction.[6]

    • Suboptimal pH: The reaction pH may be too low (<6.5), slowing down the conjugation kinetics.[21]

  • Troubleshooting Steps:

    • Prepare Fresh Reagent Stocks: Prepare maleimide stock solutions in an anhydrous solvent like DMSO or DMF and use them immediately after dilution into the aqueous reaction buffer.

    • Optimize Reduction: Ensure complete reduction of disulfide bonds using an appropriate reducing agent like TCEP or DTT. Quantify free thiols before starting the conjugation.[6]

    • Control Reaction pH: Maintain the reaction pH between 6.5 and 7.5 for optimal efficiency and specificity.[6][3]

    • Optimize Molar Ratio: Use a sufficient molar excess of the maleimide-functionalized payload to drive the reaction to completion, but avoid large excesses that can lead to non-specific reactions.[6]

Data on Conjugate Stability

The stability of a thioether bond is highly dependent on the specific maleimide used and the local environment of the cysteine. The following tables summarize comparative stability data.

Table 1: Stability of Maleimide Conjugates in the Presence of Glutathione (GSH)

Maleimide-Thiol Adduct TypeConditionHalf-life (t½)% Conversion after 25hReference
N-ethyl maleimide (NEM) - MPA10-fold excess GSH, pH 7.4, 25°C18 h12.3%[22]
N-phenyl maleimide (NPM) - MPA10-fold excess GSH, pH 7.4, 25°C3.1 h89.5%[22]
Transcyclized Product (N-terminal Cys)10-fold excess GSH, pH 7.4, 25°CStable~0.5%[1]
Standard Thiosuccinimide Adduct10-fold excess GSH, pH 7.4, 25°CNot reported~15%

MPA: 4-mercaptophenylacetic acid

Table 2: Stability of Antibody-Drug Conjugates (ADCs) in Human Plasma

Conjugation Site (Antibody)Linker Chemistry% Intact Conjugate (after 72h at 37°C)Reference
LC-V205CMaleimide~80%[19][20]
Fc-S396CMaleimide~20%[19][20]
Fc-S396CPhenyloxadiazole Sulfone>80%[19][20]

Experimental Protocols

Protocol 1: General Procedure for Assessing Conjugate Stability in Plasma

This protocol outlines a method to assess the stability of a bioconjugate by monitoring payload loss over time.

  • Preparation of Conjugate:

    • Synthesize the bioconjugate using your desired linker chemistry.

    • Purify the conjugate using a suitable method (e.g., size-exclusion chromatography, affinity chromatography) to remove unreacted payload, linker, and other impurities.[6]

    • Characterize the purified conjugate to determine the initial Drug-to-Antibody Ratio (DAR) or concentration of the conjugated molecule.

  • Incubation:

    • Incubate the purified conjugate at a fixed concentration (e.g., 1 mg/mL) in human or mouse plasma at 37°C.[3]

    • At various time points (e.g., 0, 24, 48, 72 hours), take aliquots of the incubation mixture.[19][20] Immediately freeze the aliquots at -80°C to quench any further reaction.

  • Sample Analysis (LC-MS):

    • Thaw the plasma samples. If necessary, process the samples to precipitate plasma proteins and extract the conjugate or released drug.

    • Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact conjugate remaining.[6]

    • Intact Mass Analysis: Dilute the sample in a buffer compatible with LC-MS (e.g., 0.1% formic acid in water) to measure the mass of the entire conjugate and observe the loss of payload.[6]

    • Reduced Chain Analysis: To analyze light and heavy chains separately, incubate the sample with a reducing agent (e.g., 10 mM DTT at 37°C for 30 minutes) before LC-MS analysis.[6] This can help pinpoint where deconjugation is occurring.

  • Data Analysis:

    • Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life (t½) of the conjugate in plasma.

Protocol 2: Post-Conjugation Succinimide Ring Hydrolysis

This protocol describes how to intentionally hydrolyze the succinimide ring to stabilize the thioether linkage.

  • Conjugation and Purification:

    • Perform the maleimide-thiol conjugation reaction under optimal conditions (pH 6.5-7.5).

    • Purify the conjugate to remove all unreacted components.

  • Hydrolysis Reaction:

    • Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., Tris or borate (B1201080) buffer).[6]

    • Incubate the solution at a controlled temperature (e.g., 25°C) for 2-4 hours.[12]

    • Critical Step: The exact time and pH should be optimized for your specific conjugate to ensure complete hydrolysis without causing degradation or aggregation of the protein.

  • Monitoring and Final Formulation:

    • Monitor the conversion of the ring-closed form to the ring-opened form by LC-MS. The hydrolyzed product will show a mass increase of 18 Da (due to the addition of H₂O).

    • Once the hydrolysis is complete, adjust the pH back to a neutral and stable range (e.g., pH 6.5-7.0) for long-term storage.

    • Perform a final buffer exchange into the desired formulation buffer.

Visual Guides

Instability_Pathways Thiol Protein-SH (Thiol) Conjugate Thiosuccinimide Adduct (Unstable Conjugate) Thiol->Conjugate Michael Addition (pH 6.5-7.5) Maleimide Payload-Maleimide Maleimide->Conjugate Retro_Products Reverted Thiol + Maleimide Conjugate->Retro_Products Retro-Michael (Reversible) Hydrolyzed_Conjugate Ring-Opened Adduct (Stable Conjugate) Conjugate->Hydrolyzed_Conjugate Hydrolysis (Irreversible, pH > 7.5) Thiol_Exchange Payload Migration (Off-Target Effects) Retro_Products->Thiol_Exchange Reaction with other thiols (GSH)

Caption: Competing instability pathways for maleimide-thiol conjugates.

Stability_Workflow start Start: Purified Conjugate incubate Incubate in Plasma (37°C) start->incubate timepoint Collect Aliquots (t = 0, 24, 48, 72h) incubate->timepoint Time Course analyze Analyze by LC-MS timepoint->analyze quantify Quantify % Intact Conjugate analyze->quantify end End: Determine Stability Profile (t½) quantify->end

Caption: Experimental workflow for assessing conjugate stability in plasma.

Logic_Tree start Is my thioether conjugate unstable? hydrolysis Strategy 1: Promote Hydrolysis (pH 8.5-9.0) start->hydrolysis Yes ngm Strategy 2: Use Next-Gen Maleimide (e.g., Re-bridging) start->ngm Yes alt Strategy 3: Use Alternative Chemistry (e.g., Sulfones) start->alt Yes result_hydrolysis Stable Ring-Opened Product hydrolysis->result_hydrolysis result_ngm Stable, Homogenous Product ngm->result_ngm result_alt Irreversibly Stable Thioether Bond alt->result_alt

Caption: Decision tree for improving conjugate stability.

References

effect of temperature on Iodoacetamide-PEG5-NH-Boc reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Iodoacetamide-PEG5-NH-Boc. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for reacting this compound with a thiol-containing molecule?

A1: For optimal results, it is recommended to perform the alkylation reaction at room temperature (approximately 20-25°C). While increasing the temperature can accelerate the reaction rate, it also significantly increases the risk of non-specific side reactions, such as alkylation of other amino acid residues.[1] One study demonstrated a dramatic increase in the alkylation of peptide N-termini when the temperature was raised to 85°C.[1]

Q2: What is the recommended pH for the reaction buffer?

A2: A pH of 8 or higher is generally recommended for effective alkylation of thiols with iodoacetamide (B48618).[2] The reaction mechanism involves the nucleophilic attack of the thiolate anion on the iodoacetamide. A basic pH promotes the deprotonation of the thiol group to the more reactive thiolate anion. However, be aware that at alkaline pH, the risk of side reactions with other nucleophilic residues like lysine (B10760008) and histidine may also increase.[3]

Q3: What are the common side reactions observed with iodoacetamide-based reagents?

A3: The most common side reaction is the alkylation of other amino acid residues besides cysteine. These can include the N-terminal amino group of peptides, as well as the side chains of lysine, histidine, aspartic acid, and glutamic acid.[1][4] These side reactions are more prevalent at higher temperatures, higher concentrations of the iodoacetamide reagent, and prolonged reaction times.[1][5]

Q4: How can I minimize the occurrence of side reactions?

A4: To minimize side reactions, it is crucial to optimize the reaction conditions. This includes:

  • Temperature: Perform the reaction at room temperature.[1]

  • Concentration: Use the lowest effective concentration of this compound.

  • Reaction Time: Limit the reaction time to the minimum required for complete alkylation of the target thiol. A typical reaction time is around 30 minutes.[1]

  • pH: Maintain a pH that is high enough for thiol deprotonation but not so high as to excessively promote other side reactions. A pH range of 7.5-8.5 is a good starting point.

Q5: Is the Boc protecting group on this compound stable during the alkylation reaction?

A5: The tert-butoxycarbonyl (Boc) protecting group is generally stable under the neutral to slightly basic conditions used for the alkylation of thiols. The Boc group is primarily labile to acidic conditions.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Reaction Yield / Incomplete Reaction 1. Suboptimal pH: The pH of the reaction buffer is too low, resulting in a low concentration of the reactive thiolate anion. 2. Insufficient Reagent: The molar ratio of this compound to the thiol-containing molecule is too low. 3. Low Temperature: While recommended for minimizing side reactions, very low temperatures can significantly slow down the reaction rate.1. Increase the pH of the reaction buffer to a range of 8.0-8.5. 2. Increase the molar excess of the iodoacetamide reagent. A 2 to 10-fold molar excess is a common starting point. 3. If the reaction is too slow at room temperature, consider a slight increase in temperature (e.g., to 37°C) while carefully monitoring for side product formation.
Non-specific Labeling / Side Product Formation 1. High Temperature: The reaction temperature is too high, promoting the alkylation of other nucleophilic residues.[1] 2. High Reagent Concentration: A large excess of the iodoacetamide reagent can lead to off-target reactions.[5] 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long increases the likelihood of side reactions.1. Perform the reaction at room temperature or even on ice if the target thiol is highly reactive. 2. Reduce the molar excess of this compound. 3. Optimize the reaction time by quenching the reaction at different time points and analyzing the products. A 30-minute reaction time is often sufficient.[1]
Reagent Instability 1. Exposure to Light: Iodoacetamide and its derivatives can be light-sensitive. 2. Improper Storage: Storing the reagent under suboptimal conditions (e.g., at room temperature for extended periods) can lead to degradation.1. Protect the reagent and the reaction mixture from light. 2. Store the this compound reagent according to the manufacturer's instructions, typically at -20°C or below, and protected from moisture.

Effect of Temperature on Iodoacetamide Reaction Kinetics

The following table summarizes the general effects of temperature on the reaction between iodoacetamide and thiol-containing molecules, based on studies of similar compounds.

Temperature Reaction Rate Specificity for Cysteine Side Reactions (e.g., N-terminus, Lys, His alkylation) Recommendation
4°C SlowHighMinimalSuitable for highly reactive thiols or when maximum specificity is required.
Room Temperature (20-25°C) ModerateHighLow to ModerateOptimal starting temperature for most applications. [1]
37°C FastModerateModerate to HighMay be used to accelerate slow reactions, but requires careful monitoring for side products.
>50°C Very FastLowHighNot recommended due to a significant increase in non-specific modifications.[1]

Experimental Protocol: Alkylation of a Thiol-Containing Peptide

This protocol provides a general guideline for the alkylation of a cysteine-containing peptide with this compound. Optimization may be required for specific applications.

  • Reagent Preparation:

    • Prepare a stock solution of the thiol-containing peptide in a suitable buffer (e.g., 50 mM HEPES, pH 8.0).

    • Immediately before use, prepare a stock solution of this compound in a compatible solvent such as DMSO or DMF.

  • Reaction Setup:

    • In a microcentrifuge tube protected from light, add the peptide solution.

    • Add the this compound stock solution to the peptide solution to achieve a final 2- to 10-fold molar excess of the alkylating reagent.

    • Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30 minutes.

  • Quenching:

    • Quench the reaction by adding a thiol-containing reagent, such as DTT or 2-mercaptoethanol, to a final concentration that is in large excess of the initial this compound concentration. This will consume any unreacted iodoacetamide.

  • Purification:

    • The resulting PEGylated peptide can be purified from excess reagents and byproducts using techniques such as HPLC, size-exclusion chromatography, or dialysis.

  • Analysis:

    • Confirm the successful conjugation and assess the purity of the final product using methods like mass spectrometry (e.g., MALDI-TOF or ESI-MS) and HPLC.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_post_reaction 3. Post-Reaction peptide_prep Prepare Peptide Solution (e.g., 50 mM HEPES, pH 8.0) mix Mix Peptide and This compound peptide_prep->mix peg_prep Prepare this compound Stock Solution (in DMSO/DMF) peg_prep->mix incubate Incubate at Room Temperature for 30 minutes (in the dark) mix->incubate quench Quench with Excess Thiol (e.g., DTT) incubate->quench purify Purify Product (e.g., HPLC) quench->purify analyze Analyze Product (e.g., Mass Spectrometry) purify->analyze

Caption: A typical experimental workflow for the alkylation of a thiol-containing peptide.

troubleshooting_logic cluster_issues Troubleshooting cluster_solutions Solutions start Experiment Start outcome Check Reaction Outcome start->outcome low_yield Low Yield / Incomplete Reaction outcome->low_yield Low Yield side_products Side Products / Non-specific Labeling outcome->side_products Side Products success Successful Reaction outcome->success Success solution_low_yield Increase pH Increase Reagent Concentration Slightly Increase Temperature low_yield->solution_low_yield solution_side_products Decrease Temperature Decrease Reagent Concentration Decrease Reaction Time side_products->solution_side_products

Caption: A troubleshooting decision tree for common issues in this compound reactions.

References

Technical Support Center: Post-Reaction Purification of Iodoacetamide-PEG5-NH-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the effective removal of excess Iodoacetamide-PEG5-NH-Boc following its use in bioconjugation reactions. The information is tailored for researchers, scientists, and drug development professionals to ensure the purity of their final conjugate products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal critical?

This compound is a heterobifunctional linker containing a cysteine-reactive iodoacetamide (B48618) group and a Boc-protected amine. It is frequently used in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1] Removal of the unreacted linker is crucial to prevent interference in downstream applications, ensure accurate characterization of the conjugate, and avoid potential off-target effects.[2][3]

Q2: What are the primary methods for removing excess this compound?

The most common and effective methods for removing unreacted this compound from a reaction mixture containing a larger biomolecule (e.g., protein, antibody, or large peptide) are based on differences in size and physicochemical properties. These include:

  • Size Exclusion Chromatography (SEC): Highly effective for separating the larger conjugate from the smaller, unreacted linker.[3][]

  • Dialysis/Ultrafiltration: A straightforward method that relies on a semi-permeable membrane to allow the smaller linker to diffuse away from the larger conjugate.[3][5]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on hydrophobicity and is particularly useful for purifying peptide conjugates.[][6][7]

  • Solid-Phase Extraction (SPE): A rapid and economical method for sample clean-up and purification of peptide conjugates.[8]

Q3: Should I quench the reaction before purification?

Yes, it is highly recommended to quench the alkylation reaction before proceeding with purification. This prevents further, and potentially non-specific, reaction of the iodoacetamide group. A common method is to add a small molecule thiol, such as Dithiothreitol (DTT) or 2-Mercaptoethanol, to scavenge any remaining reactive iodoacetamide.[9]

Q4: How can I monitor the efficiency of the removal process?

Several analytical techniques can be used to assess the presence of residual this compound. High-performance liquid chromatography (HPLC), particularly with a UV or mass spectrometric detector, is a sensitive method for detecting the small molecule linker.[10][11] For PEGylated compounds in general, techniques like 2D LC with charged aerosol detection can provide quantitative information.[10]

Troubleshooting Guides

Problem: Low Yield of Conjugated Product After Purification
Possible Cause Solution
Non-specific binding to purification media: The conjugate may be adsorbing to the chromatography resin or dialysis membrane.For SEC and dialysis, ensure the use of low-protein-binding materials. For RP-HPLC and SPE, optimize the mobile phase composition to ensure efficient elution of the conjugate.
Precipitation of the conjugate: Changes in buffer composition during purification can lead to insolubility.Ensure that the buffers used throughout the purification process are compatible with your conjugate's solubility characteristics. Consider performing a buffer exchange into the final desired buffer as a final step.
Overly stringent purification conditions: The purification method may be too aggressive, leading to the loss of the desired product.For chromatographic methods, adjust the gradient or elution conditions to be less stringent. For dialysis, ensure the molecular weight cut-off (MWCO) of the membrane is appropriate to retain your conjugate.
Problem: Residual this compound Detected in the Final Product
Possible Cause Solution
Inefficient purification method: The chosen method may not be providing adequate resolution between the conjugate and the excess linker.Consider using a combination of purification techniques. For example, an initial dialysis step can be followed by a polishing step using SEC or RP-HPLC.[12]
Insufficient number of purification cycles: A single purification step may not be enough to completely remove a large excess of the linker.For dialysis, increase the number of buffer changes and the total dialysis time.[5] For chromatography, consider reinjecting the partially purified product for a second round of separation.
Inappropriate parameters for the chosen method: The column, membrane, or mobile phase may not be optimal for the separation.For SEC, select a column with a fractionation range appropriate for the size difference between your conjugate and the linker. For dialysis, choose a membrane with a MWCO that is significantly smaller than your conjugate but large enough to allow the free linker to pass through.

Data Presentation: Comparison of Purification Methods

The following table provides a semi-quantitative comparison of the common methods for removing excess this compound. The efficiency and suitability of each method will ultimately depend on the specific characteristics of the conjugated molecule.

Method Principle Typical Purity Achieved Throughput Key Considerations
Size Exclusion Chromatography (SEC) Separation based on molecular size.[]>95%[2]MediumExcellent for separating molecules with significant size differences. Requires careful column selection based on the molecular weights of the conjugate and linker.[13]
Dialysis/Ultrafiltration Separation based on selective diffusion through a semi-permeable membrane.[5][14]90-95%Low to MediumCost-effective and simple. The choice of MWCO is critical. May require long incubation times and multiple buffer changes for complete removal.[3]
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[7][11]>98%LowProvides high-resolution separation. Ideal for peptide conjugates. Requires method development to optimize mobile phase and gradient.[6]
Solid-Phase Extraction (SPE) Separation based on differential partitioning between a solid and liquid phase.[8]90-98%HighRapid and can be used for sample concentration. Requires selection of the appropriate sorbent and elution conditions.[15]

Experimental Protocols

Protocol 1: Quenching the Iodoacetamide Reaction
  • Objective: To deactivate any unreacted this compound to prevent further alkylation.

  • Materials:

    • Reaction mixture containing the conjugate and excess this compound.

    • Dithiothreitol (DTT) stock solution (e.g., 1 M in water).

  • Procedure:

    • Following the desired reaction time, add DTT to the reaction mixture to a final concentration of 5-10 mM.[9]

    • Incubate for 15-30 minutes at room temperature in the dark.[9]

    • The quenched reaction mixture is now ready for purification.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)
  • Objective: To separate the larger conjugate from the smaller, unreacted this compound.

  • Materials:

    • SEC column with an appropriate fractionation range (e.g., a column suitable for separating molecules in the range of your conjugate's molecular weight from the ~588 Da of the linker).

    • HPLC system with a UV or RI detector.[13]

    • Isocratic mobile phase (e.g., phosphate-buffered saline, pH 7.4).

  • Procedure:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Inject the quenched reaction mixture onto the column.

    • Run the separation under isocratic flow conditions.

    • Collect fractions corresponding to the peak of the high molecular weight conjugate, which will elute before the smaller, unreacted linker.

    • Analyze the collected fractions for purity.

Protocol 3: Purification by Dialysis
  • Objective: To remove unreacted this compound using a semi-permeable membrane.

  • Materials:

    • Dialysis tubing or cassette with a molecular weight cut-off (MWCO) significantly lower than the conjugate (e.g., 2-5 kDa MWCO for a >30 kDa protein).[5]

    • Large volume of dialysis buffer (e.g., PBS, pH 7.4).

    • Stir plate and stir bar.

  • Procedure:

    • Prepare the dialysis membrane according to the manufacturer's instructions.

    • Load the quenched reaction mixture into the dialysis tubing/cassette.

    • Place the sealed tubing/cassette in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume).

    • Stir the buffer gently on a stir plate.

    • Allow dialysis to proceed for at least 4 hours, with at least three buffer changes. For optimal removal, dialysis can be carried out overnight.[5]

    • Recover the purified conjugate from the dialysis tubing/cassette.

Visualizations

experimental_workflow cluster_reaction Reaction Step cluster_quenching Quenching Step cluster_purification Purification Methods cluster_analysis Analysis reaction Conjugation Reaction (Biomolecule + this compound) quench Add DTT to Quench Excess Iodoacetamide reaction->quench Reaction Completion sec Size Exclusion Chromatography (SEC) quench->sec Size-Based dialysis Dialysis / Ultrafiltration quench->dialysis Size-Based rphplc Reverse-Phase HPLC quench->rphplc Hydrophobicity-Based spe Solid-Phase Extraction quench->spe Property-Based analysis Purity Assessment (e.g., HPLC, MS) sec->analysis dialysis->analysis rphplc->analysis spe->analysis

Caption: Workflow for reaction quenching and purification.

logical_relationship cluster_primary Primary Purification (Bulk Removal) cluster_secondary Polishing (High Purity) start Crude Reaction Mixture (Conjugate + Excess Linker) dialysis Dialysis / Ultrafiltration start->dialysis sec_bulk Size Exclusion (Bulk) start->sec_bulk sec_polish Size Exclusion (High-Res) dialysis->sec_polish Optional Polishing rphplc RP-HPLC dialysis->rphplc Optional Polishing final_product Purified Conjugate dialysis->final_product sec_bulk->sec_polish Optional Polishing sec_bulk->rphplc Optional Polishing sec_bulk->final_product sec_polish->final_product rphplc->final_product

Caption: Purification strategy decision tree.

References

identifying non-specific binding of Iodoacetamide-PEG5-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers using Iodoacetamide-PEG5-NH-Boc for protein labeling. It addresses common issues, particularly non-specific binding, and offers detailed protocols and FAQs to ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why might it occur with this compound?

A1: Non-specific binding refers to the covalent attachment of the this compound reagent to amino acid residues other than the intended cysteine targets. The primary reactive group, iodoacetamide (B48618), is designed to alkylate the sulfhydryl group of cysteine residues. However, under certain conditions, it can also react with other nucleophilic amino acid side chains, leading to off-target labeling.[1][2]

Primary Causes:

  • Reagent Reactivity: Iodoacetamide is a highly reactive alkylating agent.[3][4][5]

  • Reaction pH: The desired reaction with cysteine's thiol group is most efficient at a slightly alkaline pH (8.0-8.5), where the thiol is deprotonated to the more nucleophilic thiolate anion. However, higher pH also increases the nucleophilicity of other groups like the amino groups of lysine (B10760008) and the N-terminus, increasing the likelihood of off-target reactions.[1][6][7]

  • Reagent Concentration: Using a large excess of the iodoacetamide reagent can drive reactions with less reactive, non-target sites.[1][2]

  • Incubation Time and Temperature: Prolonged incubation or elevated temperatures can increase the chances of side reactions.[6]

  • PEG Linker: While generally inert, the Polyethylene Glycol (PEG) linker can sometimes participate in non-covalent interactions, which may locally concentrate the reagent and promote non-specific covalent binding.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is designed to protect an amine and is generally stable under labeling conditions.[8][9][10] It is unlikely to be a primary cause of non-specific covalent binding.

Q2: Which amino acids are most susceptible to non-specific labeling by iodoacetamide?

A2: Besides the primary target (cysteine), iodoacetamide can react with several other amino acid residues, especially under suboptimal conditions like high pH or excess reagent concentration.[1][2] These include:

  • Histidine (imidazole group)[1][2][6]

  • Lysine (ε-amino group)[1][2][6]

  • Methionine (thioether group)[1][2][6]

  • Aspartate & Glutamate (carboxyl groups)[1][2][6]

  • Tyrosine (hydroxyl group)[2][6]

  • The protein's N-terminal alpha-amino group[2][6]

Q3: How can I detect non-specific binding in my experiment?

A3: Detecting non-specific binding is crucial for validating your results. The two primary methods are Western Blotting and Mass Spectrometry.

  • Western Blotting: High background, smearing, or multiple unexpected bands on a Western blot can indicate non-specific labeling.[11][12][13][14] Running proper controls is essential for interpretation (see Q4).

  • Mass Spectrometry (MS): MS is the most definitive method. By analyzing digested protein samples, you can identify the exact peptides that have been modified and pinpoint the specific amino acid residues that were labeled.[15][16] Unmodified peptides can be identified by conventional database searches, and the modified versions can be found by searching for peptides with similar fragments.[17]

Q4: What control experiments are essential for identifying non-specific binding?

A4: Rigorous controls are necessary to confirm that the observed labeling is specific to your target.

  • No-Labeling Control: A sample of your protein/lysate that has not been exposed to the iodoacetamide reagent. This helps identify background from antibodies used in downstream detection.

  • Pre-blocking Control: Pre-treat your sample with an unlabeled, potent alkylating agent (like N-ethylmaleimide or a large excess of standard iodoacetamide) before adding your this compound reagent. This should block most reactive cysteines. A significant reduction in signal compared to your experimental sample suggests cysteine-specific labeling.

  • Cysteine-Free Protein Control: If available, use a protein that is known to have no accessible cysteine residues. Any labeling observed on this protein is, by definition, non-specific.

  • Secondary-Only Control (for Western Blot): Incubate a blot with only the secondary antibody to ensure it is not the source of non-specific bands.[13]

Troubleshooting Guide

This table summarizes common problems, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
High Background / Smearing on Western Blot 1. Non-specific binding of the iodoacetamide reagent.• Optimize reaction pH to 7.5-8.0.[1] • Titrate the reagent to the lowest effective concentration. • Reduce incubation time.[1]
2. Insufficient blocking of the membrane.• Increase blocking time (e.g., 1-2 hours at RT or overnight at 4°C).[13] • Increase concentration of blocking agent (e.g., 5% non-fat milk or BSA).[13]
3. Antibody concentration is too high.• Titrate primary and secondary antibodies to optimal dilutions.[11][13]
4. Insufficient washing.• Increase the number and duration of wash steps.[11][13] Add a mild detergent like Tween-20 to wash buffers.[11]
Multiple Unexpected Bands on Western Blot 1. Off-target labeling of other proteins.• Perform control experiments (See Q4). • Confirm protein purity before labeling.
2. Secondary antibody is cross-reacting.• Run a secondary-only control.[13] • Use a pre-adsorbed secondary antibody.[18]
Low or No Labeling Signal 1. Reagent has hydrolyzed.• Prepare iodoacetamide solutions fresh immediately before use and protect from light.[1]
2. Insufficient reduction of disulfide bonds.• Ensure complete reduction with an adequate concentration of a reducing agent like DTT or TCEP prior to labeling.
3. Reaction pH is too low.• Ensure the reaction buffer pH is in the optimal 7.5-8.5 range for cysteine reactivity.[6]
Mass Spectrometry data shows modifications on non-cysteine residues 1. Reaction conditions favored off-target labeling.• Decrease pH towards neutral (7.0-7.5) to increase specificity, although this may slow the reaction rate with cysteine. • Lower the molar excess of the iodoacetamide reagent. • Shorten the reaction time.
2. Over-alkylation during sample prep.• Quench the reaction definitively with a thiol-containing reagent (e.g., DTT, beta-mercaptoethanol) after the desired incubation time.

Experimental Protocols

Protocol 1: Standard Protein Labeling with this compound
  • Protein Preparation: Ensure your protein of interest is purified and in a buffer free of thiol-containing reagents (e.g., DTT, beta-mercaptoethanol). The buffer pH should ideally be between 7.5 and 8.5.

  • Reduction (Optional): If targeting cysteines involved in disulfide bonds, reduce the protein first. Add DTT to a final concentration of 5-10 mM or TCEP to 1-5 mM. Incubate at 37°C for 30-60 minutes.

  • Removal of Reducing Agent: It is critical to remove the reducing agent before adding the iodoacetamide reagent. Use a desalting column or dialysis.

  • Labeling Reaction:

    • Prepare a fresh stock solution of this compound in a compatible solvent like DMSO or DMF immediately before use. Protect the solution from light.[1]

    • Add the reagent to the protein solution at a 5- to 10-fold molar excess over the concentration of reactive cysteines.

    • Incubate the reaction for 30-60 minutes at room temperature in the dark.[1]

  • Quenching: Stop the reaction by adding a thiol-containing reagent, such as DTT or L-cysteine, to a final concentration that is in large excess (e.g., 50-100 mM) of the initial iodoacetamide concentration.

  • Downstream Analysis: The labeled protein is now ready for analysis by Western Blot, Mass Spectrometry, or other methods.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis
  • Run Labeled Sample on SDS-PAGE: Separate the labeled protein mixture on a 1D SDS-PAGE gel.

  • In-Gel Digestion:

    • Excise the protein band of interest.

    • Destain the gel piece with a solution of 50% acetonitrile (B52724) in 50 mM ammonium (B1175870) bicarbonate.

    • Dehydrate with 100% acetonitrile.

    • Reduce any remaining disulfide bonds with 10 mM DTT at 56°C for 45 minutes.

    • Alkylate with a standard iodoacetamide solution (e.g., 55 mM) for 30 minutes in the dark to block all cysteines.[19]

    • Wash and dehydrate the gel piece again.

    • Rehydrate the gel piece with a trypsin solution (e.g., 10-20 µg/mL in 50 mM ammonium bicarbonate) and incubate overnight at 37°C.

  • Peptide Extraction: Extract the digested peptides from the gel piece using a series of acetonitrile and formic acid washes.

  • LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use database search software (e.g., Mascot, MaxQuant, Proteome Discoverer) to identify peptides. Crucially, include the mass of the this compound adduct as a variable modification on cysteine, as well as on other potential non-specific sites (Lys, His, Met, etc.), to identify off-target labeling events.

Visualizations

cluster_0 Specific Reaction (Desired) cluster_1 Non-Specific Reactions (Undesired) Prot_Cys_SH Protein-Cys-SH Reagent Iodoacetamide-R Prot_Cys_SH->Reagent pH 8.0-8.5 (Thiolate anion) Prot_Cys_S_Reagent Protein-Cys-S-R (Carboxyamidomethyl-Cysteine) Reagent->Prot_Cys_S_Reagent Prot_X_Nu Protein-X-Nu (e.g., Lys-NH2, His-Im) Reagent_2 Iodoacetamide-R Prot_X_Nu->Reagent_2 High pH / Excess Reagent Prot_X_Nu_Reagent Off-Target Labeled Protein Reagent_2->Prot_X_Nu_Reagent

Caption: Chemical pathways for specific and non-specific iodoacetamide labeling.

start Start: High Background Observed check_controls Review Control Experiments (See FAQ Q4) start->check_controls is_specific Labeling Appears Specific? check_controls->is_specific Controls Analyzed optimize_wb Optimize Western Blot - Titrate Antibodies - Improve Blocking/Washing is_specific->optimize_wb Yes optimize_labeling Optimize Labeling Reaction - Decrease Reagent Conc. - Lower pH to 7.5-8.0 - Reduce Time is_specific->optimize_labeling No mass_spec Confirm with Mass Spectrometry (See Protocol 2) optimize_wb->mass_spec optimize_labeling->mass_spec end_ok Problem Resolved mass_spec->end_ok Sites Confirmed / Optimized end_persist Issue Persists: Contact Technical Support mass_spec->end_persist Off-target sites still prevalent

Caption: Troubleshooting workflow for high background in labeling experiments.

References

strategies to improve the yield of Iodoacetamide-PEG5-NH-Boc conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Iodoacetamide-PEG5-NH-Boc. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation strategies and improve the yield of their final product.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound conjugates, providing potential causes and actionable solutions in a question-and-answer format.

Q1: Why is my final conjugate yield consistently low?

Low conjugate yield can stem from several factors throughout the process. The primary areas to investigate are the reactivity of the thiol-containing molecule, the integrity and handling of the this compound linker, the reaction conditions, and the efficiency of the purification steps.

Q2: How can I determine if the reactivity of my thiol-containing molecule is the problem?

Several factors can affect the availability and reactivity of sulfhydryl groups on your target molecule (e.g., a protein or peptide with a cysteine residue).

  • Disulfide Bond Formation: Cysteine residues may be forming disulfide bonds, rendering them unavailable for conjugation.

    • Solution: Reduce disulfide bonds prior to conjugation using a reducing agent like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine). If using DTT, it must be removed before adding the iodoacetamide (B48618) reagent to prevent it from reacting. TCEP does not contain a thiol group and typically does not need to be removed.

  • Thiol Oxidation: Free thiols can be oxidized by dissolved oxygen in the buffers.

    • Solution: Degas all buffers before use. Including a chelating agent like EDTA (1-5 mM) can help by sequestering metal ions that catalyze oxidation.

  • Quantification of Free Thiols: It is crucial to know the concentration of available sulfhydryl groups to determine the appropriate molar ratio of the linker.

    • Solution: Use Ellman's reagent (DTNB) to quantify the number of free sulfhydryl groups in your sample before initiating the conjugation reaction.

Q3: I suspect an issue with the this compound linker. What should I check?

The stability and handling of the iodoacetamide linker are critical for a successful conjugation.

  • Reagent Instability: Iodoacetamide is unstable and sensitive to light.[1][2]

    • Solution: Store the solid linker at 4°C, protected from light and moisture.[1] Prepare solutions of the linker immediately before use and perform the conjugation step in the dark.[1][2] Discard any unused solution as it degrades quickly.[3]

  • Hydrolysis: In aqueous solutions, the iodoacetamide group can be prone to hydrolysis, rendering it inactive.

    • Solution: Prepare aqueous solutions of the linker fresh for each use.[2]

Q4: What are the optimal reaction conditions for the iodoacetamide-thiol conjugation?

The pH and composition of your reaction buffer are critical for successful and specific conjugation.

  • Suboptimal pH: The reaction of iodoacetamide with a thiol group (alkylation) is most efficient at a slightly alkaline pH.[1][4][5] At lower pH, the reaction is very slow, while at a much higher pH, the risk of side reactions and hydrolysis of the linker increases.

    • Solution: Maintain a reaction pH between 8.0 and 9.0 to ensure the sulfhydryl group is sufficiently deprotonated to its more nucleophilic thiolate form while minimizing side reactions.[1][6]

  • Buffer Components to Avoid: Your buffer must be free of extraneous nucleophiles that can compete with your target molecule.

    • Solution: Avoid buffers containing primary amines (e.g., Tris, glycine) or thiols (e.g., DTT).[7] Phosphate-buffered saline (PBS) at the appropriate pH is a commonly recommended buffer.

Q5: I am observing multiple products or unexpected side reactions. What could be the cause?

The formation of side products is often due to the reactivity of iodoacetamide with other nucleophilic amino acid residues, especially under non-optimal conditions.[4][8][9][10]

  • Excess Iodoacetamide: A large excess of the iodoacetamide linker can lead to non-specific alkylation of other amino acid residues such as lysines, histidines, methionines, and the N-terminus.[1][4][10]

    • Solution: Use a controlled molar excess of the linker. It is recommended to perform small-scale optimization experiments to determine the ideal ratio for your specific application. A 5- to 20-fold molar excess of the iodoacetamide reagent over the free thiol is a common starting point.

  • Incorrect pH: As mentioned, a pH outside the optimal 8.0-9.0 range can promote side reactions.[6]

    • Solution: Carefully control the pH of the reaction mixture.

Q6: How can I effectively purify my this compound conjugate?

The purification strategy depends on the properties of your conjugate and the nature of the impurities. PEGylation increases the hydrodynamic radius of the molecule, which can be exploited for separation.[][12]

  • Common Techniques:

    • Size-Exclusion Chromatography (SEC): Effective for removing unreacted, low molecular weight linkers and other small molecules from the larger conjugate.[]

    • Ion-Exchange Chromatography (IEX): Separates molecules based on charge. This can be very effective for separating the desired conjugate from the unreacted thiol-containing starting material, as the PEGylation may alter the overall charge.[][12]

    • Reverse Phase Chromatography (RP-HPLC): Provides high-resolution separation based on hydrophobicity.[]

    • Hydrophobic Interaction Chromatography (HIC): Another option that separates based on hydrophobicity and can be a useful polishing step.[][12]

    • Dialysis/Ultrafiltration: Good for initial cleanup and removing small molecule impurities, but may not be sufficient to separate unreacted starting material from the conjugate.[13]

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the reaction between iodoacetamide and a cysteine residue?

A: The reaction is a nucleophilic substitution (SN2) where the thiolate anion of the cysteine residue attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a stable thioether bond.[14]

Q: Should I be concerned about the stability of the final thioether bond?

A: The thioether bond formed between the cysteine and the iodoacetamide linker is generally very stable under a wide range of conditions.

Q: After conjugation, how do I remove the Boc protecting group?

A: The tert-butyloxycarbonyl (Boc) protecting group is reliably removed under acidic conditions.[15][16][17]

  • Common Reagents: A solution of trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (B109758) (DCM) is commonly used.[17] Concentrated hydrochloric acid (HCl) can also be used.[15]

  • Procedure: The reaction is typically fast and occurs at room temperature.[15]

Q: How should I store the this compound linker?

A: It should be stored at 4°C, protected from light and moisture.[1] For stock solutions in solvent, storage at -80°C for up to a year is possible, but repeated freeze-thaw cycles should be avoided.[18]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of a Thiol-Containing Protein

This protocol provides a general guideline. Optimization may be required for your specific protein.

  • Preparation of Thiol-Containing Protein:

    • Dissolve your protein in a degassed, amine-free, and thiol-free buffer (e.g., PBS, pH 8.0-8.5) containing 1-5 mM EDTA.

    • If disulfide bonds need to be reduced, add TCEP to a final concentration of 5-50 mM. Incubate at room temperature for 30-60 minutes. The reduced protein solution can be used directly.

  • Preparation of this compound Solution:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial.

    • Immediately before use, dissolve the linker in a minimal amount of an anhydrous organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the this compound stock solution to the reduced protein solution to achieve the desired molar excess (e.g., 10-20 fold).

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction should be carried out in the dark. Gentle mixing is beneficial.

  • Quenching and Purification:

    • To quench any unreacted iodoacetamide, add a small molecule thiol like cysteine or 2-mercaptoethanol.

    • Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove excess linker and quenching agent.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the terminal primary amine.

  • Dissolution: Dissolve the purified and dried this compound conjugate in anhydrous dichloromethane (DCM).

  • Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by a suitable method (e.g., LC-MS).

  • Workup:

    • Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).

    • The resulting deprotected conjugate can then be further purified or used in subsequent reaction steps.

Quantitative Data Summary

ParameterRecommended RangeRationale
Reaction pH 8.0 - 9.0Optimizes thiol reactivity (thiolate formation) while minimizing side reactions.[1][6]
Molar Excess of Linker 5 - 20 foldEnsures efficient conjugation but should be optimized to avoid off-target modifications.
Reaction Temperature 4°C to Room Temp.Lower temperatures can improve selectivity and stability over longer reaction times.
Reaction Time 1 - 12 hoursDependent on temperature, pH, and reactivity of the specific thiol.

Visualizations

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Deprotection Protein Thiol-Containing Protein/Peptide Reduce Reduce Disulfide Bonds (e.g., TCEP) Protein->Reduce If necessary Linker This compound (Freshly Prepared Solution) Conjugation Conjugation (pH 8.0-9.0, Dark) Linker->Conjugation Reduce->Conjugation Quench Quench Reaction (e.g., Cysteine) Conjugation->Quench Purify1 Purification (SEC, IEX, or Dialysis) Quench->Purify1 Deprotection Boc Deprotection (TFA/DCM) Purify1->Deprotection Purify2 Final Purification (e.g., HPLC) Deprotection->Purify2 FinalProduct Final Conjugate Purify2->FinalProduct

Caption: Workflow for this compound conjugation.

References

dealing with batch-to-batch variability of Iodoacetamide-PEG5-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Iodoacetamide-PEG5-NH-Boc. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the batch-to-batch variability of this bifunctional linker. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the consistency and success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker containing three key components:

  • An iodoacetamide (B48618) group , which is highly reactive towards sulfhydryl (thiol) groups on cysteine residues of proteins and peptides.[1]

  • A polyethylene glycol (PEG) spacer with five ethylene (B1197577) oxide units (PEG5). This hydrophilic spacer enhances the water solubility of the conjugate, reduces non-specific binding, and can improve the pharmacokinetic properties of the final molecule.[2][3]

  • A Boc-protected amine (NH-Boc) , which provides a latent primary amine. The tert-Butyloxycarbonyl (Boc) protecting group is stable under many reaction conditions but can be removed under acidic conditions to allow for subsequent conjugation steps.[4]

This linker is commonly used in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).[5][6]

Q2: What are the potential sources of batch-to-batch variability with this compound?

A2: Batch-to-batch variability can stem from several factors related to the synthesis and purity of the reagent. Key sources include:

  • Purity: The percentage of the active this compound molecule may differ between batches.

  • Presence of Impurities: Batches may contain starting materials, reaction byproducts, or related PEG species. A common issue with PEG reagents is the presence of diol impurities, which can lead to undesired cross-linking if the diol is bifunctionally activated.[7][8]

  • Degradation: Improper storage or handling can lead to the degradation of the iodoacetamide group, which is sensitive to light and certain nucleophiles.

  • Polydispersity: Although PEG5 suggests a discrete chain length, variability in the PEG chain length can occur in lower-quality preparations, leading to a heterogeneous mixture of products.[2] Using monodisperse PEG linkers is crucial for reproducibility.[2]

Q3: How should I store and handle this compound to ensure its stability?

A3: To maintain the integrity of the reagent, it is recommended to:

  • Store the solid reagent at -20°C or colder, protected from light and moisture.

  • Allow the vial to warm to room temperature before opening to prevent condensation.

  • For creating stock solutions, use anhydrous aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[9] Prepare fresh solutions for each experiment if possible. If storage of a stock solution is necessary, aliquot and store at -80°C to minimize freeze-thaw cycles.

Q4: My conjugation reaction is showing low or no yield. What should I investigate first?

A4: Low conjugation efficiency is a common problem and can usually be attributed to one of three areas: the thiol group on your target molecule, the this compound reagent itself, or the reaction conditions.[10] Start by verifying the presence of free thiols on your protein or peptide. Cysteine residues can form disulfide bonds, which are unreactive with iodoacetamide.[10]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the use of this compound.

Observed IssuePotential Cause(s)Recommended Action(s)
Low or No Conjugation Yield 1. Inactive Thiol Groups: Cysteine residues on the target molecule are oxidized (disulfide bonds) or sterically hindered.[10] 2. Degraded Reagent: The iodoacetamide group has lost its reactivity due to improper storage or handling. 3. Suboptimal Reaction Conditions: The pH of the reaction buffer is too low, or the molar ratio of the linker to the target molecule is not optimal.[7] 4. Presence of Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris) or other thiol-containing molecules (e.g., DTT).[9][10]1. Reduce Disulfide Bonds: Pre-treat your protein/peptide with a reducing agent like TCEP or DTT. Crucially, the reducing agent must be completely removed before adding the iodoacetamide reagent, for example, by using a desalting column.[10] 2. Perform a Quality Control Check: Test the reactivity of the new batch of this compound with a small molecule thiol like L-cysteine and analyze the reaction by LC-MS. 3. Optimize Reaction Conditions: The reaction with iodoacetamide is most efficient at a pH between 7.5 and 8.5.[1] Perform small-scale experiments to test a range of molar ratios (e.g., 5:1, 10:1, 20:1 of linker to protein).[7] 4. Use a Non-Reactive Buffer: Switch to a buffer that does not contain competing nucleophiles, such as phosphate (B84403), HEPES, or borate (B1201080) buffers.[9]
Inconsistent Results Between Batches 1. Different Purity Levels: The concentration of the active compound varies between batches.[11] 2. Presence of Impurities: Different impurity profiles between batches may affect the reaction kinetics or lead to side products.1. Standardize Reagent Qualification: Perform in-house quality control on every new batch using the protocols outlined below (HPLC, NMR, LC-MS) to confirm purity and identity.[11] 2. Establish a Reference Standard: Qualify a "golden batch" that performs well in your assay and use it as a reference for comparing all future batches.
Formation of High Molecular Weight Aggregates 1. Presence of Bifunctional Impurities: The batch may contain impurities with two reactive iodoacetamide groups, leading to cross-linking of your target molecule. 2. Suboptimal Reaction Conditions: High protein concentration can increase the likelihood of intermolecular interactions and aggregation.[7]1. Characterize the Reagent: Use LC-MS to screen for impurities with masses corresponding to bifunctional species. 2. Optimize Reaction Parameters: Test a range of protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL) and consider a stepwise addition of the PEG reagent to maintain a lower instantaneous concentration.[7]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is designed to determine the purity of a batch of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile (B52724) and water to create a 1 mg/mL stock solution.

    • Dilute to a final concentration of 50 µg/mL for injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and expressing the result as a percentage.

    • Compare the retention time and purity percentage to a previously validated reference batch.

Protocol 2: Identity Confirmation by LC-MS

This protocol confirms the molecular weight of the this compound.

  • Sample Preparation:

    • Prepare a 10 µg/mL solution of the reagent in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • LC-MS Conditions:

    • Use the HPLC conditions described in Protocol 1, interfacing the HPLC with a mass spectrometer.

    • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Range: m/z 100 - 1000.

  • Data Analysis:

    • Extract the ion chromatogram for the expected mass of this compound.

    • The expected [M+H]⁺ ion should be the base peak in the mass spectrum corresponding to the main HPLC peak.

    • Calculated Molecular Weight: C19H35IN2O8 = 574.39 g/mol . Expected [M+H]⁺ = 575.16 m/z.

Protocol 3: Reactivity Assay

This protocol provides a functional check of the iodoacetamide group's reactivity.

  • Reaction Setup:

    • Prepare a 1 mM solution of L-cysteine in 100 mM phosphate buffer, pH 7.5.

    • Prepare a 10 mM solution of this compound in DMSO.

    • In a microcentrifuge tube, combine 100 µL of the L-cysteine solution with 5 µL of the this compound solution (a 5-fold molar excess of the linker).

    • Incubate at room temperature for 1 hour.

  • Analysis:

    • Analyze the reaction mixture by LC-MS as described in Protocol 2.

    • Look for the consumption of L-cysteine and the appearance of a new peak corresponding to the mass of the L-cysteine-PEG5-NH-Boc conjugate.

    • Expected [M+H]⁺ of the conjugate = (Mass of this compound - Mass of Iodine) + Mass of L-cysteine + 1 = (574.39 - 126.90) + 121.16 + 1 = 448.49 + 121.16 + 1 = 569.65 m/z.

Visual Guides

Experimental Workflow: Quality Control of a New Batch

QC_Workflow cluster_0 Batch Arrival cluster_1 Analytical Testing cluster_2 Decision cluster_3 Outcome start Receive New Batch of This compound hplc Purity Assessment (Protocol 1: HPLC) start->hplc Aliquots taken lcms Identity Confirmation (Protocol 2: LC-MS) hplc->lcms reactivity Functional Check (Protocol 3: Reactivity Assay) lcms->reactivity decision Compare to Reference Batch Specifications Met? reactivity->decision accept Accept Batch for Use decision->accept Yes reject Reject Batch & Contact Supplier decision->reject No

Caption: Workflow for the quality control testing of new reagent batches.

Troubleshooting Logic: Low Conjugation Yield

Troubleshooting_Workflow start Start: Low Conjugation Yield Observed check_thiol Are free thiols present on the target molecule? start->check_thiol reduce Reduce disulfide bonds with TCEP/DTT & remove reducing agent check_thiol->reduce No/Unsure check_reagent Is the this compound reagent active? check_thiol->check_reagent Yes reduce->check_thiol qc_reagent Perform reactivity assay (Protocol 3) & obtain a new batch if needed check_reagent->qc_reagent No/Unsure check_conditions Are reaction conditions optimal? check_reagent->check_conditions Yes qc_reagent->check_reagent optimize Adjust pH (7.5-8.5), molar ratio, & use non-nucleophilic buffer check_conditions->optimize No success Problem Resolved check_conditions->success Yes optimize->success

Caption: A logical flowchart for troubleshooting low conjugation yields.

References

Validation & Comparative

A Head-to-Head Comparison of Iodoacetamide-PEG5-NH-Boc and Maleimide-PEG-NH-Boc for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker chemistry is a critical decision in the design of bioconjugates, impacting reaction efficiency, conjugate stability, and ultimately, therapeutic efficacy. This guide provides an in-depth, objective comparison of two popular thiol-reactive PEGylated linkers: Iodoacetamide-PEG5-NH-Boc and Maleimide-PEG-NH-Boc.

This comparison delves into the core chemical principles, reaction kinetics, stability, and potential off-target effects associated with each linker. By presenting supporting data and detailed experimental protocols, this guide aims to equip researchers with the necessary information to make an informed decision for their specific bioconjugation needs.

Executive Summary: Iodoacetamide (B48618) vs. Maleimide (B117702) at a Glance

FeatureThis compoundMaleimide-PEG-NH-Boc
Reaction Chemistry Nucleophilic Substitution (SN2)Michael Addition
Primary Target Thiol groups (Cysteine)Thiol groups (Cysteine)
Optimal pH 7.5 - 8.5[1]6.5 - 7.5
Reaction Speed SlowerFaster[2]
Bond Formed Stable Thioether BondThiosuccinimide Ether Bond
Conjugate Stability High (Irreversible)[2]Moderate (Reversible)[3]
Primary Side Reaction Off-target reaction with other nucleophiles at high pHRetro-Michael addition, Hydrolysis

Delving Deeper: A Detailed Performance Comparison

The fundamental difference between iodoacetamide and maleimide linkers lies in their reaction mechanism with thiol groups, which in turn dictates their performance characteristics.

Reaction Kinetics and Efficiency

Maleimide-PEG-NH-Boc exhibits significantly faster reaction kinetics compared to its iodoacetamide counterpart.[2] The Michael addition reaction of maleimides with thiols is notably rapid at physiological pH, often reaching completion within minutes to a few hours.[4] The second-order rate constant for maleimide-cysteine conjugation is in the order of 10^2 M⁻¹s⁻¹, which is over 15 times faster than that of iodoacetamide chemistry (approximately 0.6 M⁻¹s⁻¹).[2] This rapid conjugation can be advantageous in minimizing reaction times and potentially reducing protein denaturation.

This compound, reacting via an SN2 mechanism, generally requires longer incubation times and slightly more alkaline conditions (pH 7.5-8.5) to achieve high conjugation efficiency.[1]

Conjugate Stability: The Decisive Factor

The stability of the resulting bioconjugate is a critical parameter, particularly for in vivo applications. Here, this compound demonstrates a clear advantage. The thioether bond formed is highly stable and considered irreversible under physiological conditions.[2]

In contrast, the thiosuccinimide linkage formed from the maleimide-thiol reaction is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the intracellular environment.[3] This can lead to deconjugation and transfer of the PEG linker to other molecules, potentially causing off-target effects.[3] The maleimide ring is also prone to hydrolysis, which, while preventing the retro-Michael reaction, introduces heterogeneity into the final product.[3] However, this susceptibility to cleavage can be exploited in the design of cleavable linkers for drug delivery systems.

A study on the stability of maleimide-PEG and mono-sulfone-PEG conjugates with hemoglobin showed that in the presence of 1 mM glutathione, the maleimide-PEG conjugate retained only about 70% of its conjugation after seven days at 37°C, whereas the mono-sulfone-PEG conjugate remained over 95% intact.[5] While this is not a direct comparison with an iodoacetamide conjugate, it highlights the inherent instability of the maleimide-thiol linkage in a reducing environment.

Specificity and Off-Target Reactions

Both linkers are highly selective for thiol groups at their optimal pH ranges. However, deviations from these conditions can lead to off-target reactions.

For This compound , at pH values above 8.5, reactivity with other nucleophilic amino acid residues such as lysine (B10760008) and histidine can occur.[1]

For Maleimide-PEG-NH-Boc , at pH values above 7.5, reactivity towards primary amines (e.g., lysine residues) increases.[6]

Experimental Protocols

The following are detailed protocols for the conjugation of a model protein with a single cysteine residue to both this compound and Maleimide-PEG-NH-Boc.

Protocol 1: Conjugation with this compound

Materials:

  • Protein with a single surface-exposed cysteine residue

  • This compound

  • Conjugation Buffer: 50 mM Tris, 5 mM EDTA, pH 8.0

  • Reducing agent (if necessary, e.g., TCEP)

  • Quenching solution: 1 M Dithiothreitol (DTT)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-5 mg/mL. If the cysteine residue is in a disulfide bond, reduce it by adding a 10-fold molar excess of TCEP and incubating for 1 hour at room temperature. Remove excess TCEP using a desalting column.

  • Linker Preparation: Immediately before use, dissolve this compound in the conjugation buffer to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

  • Quenching: Add DTT to a final concentration of 10 mM to quench the reaction.

  • Purification: Purify the conjugate from excess linker and unreacted protein using size-exclusion chromatography.

  • Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to determine the degree of PEGylation.

Protocol 2: Conjugation with Maleimide-PEG-NH-Boc

Materials:

  • Protein with a single surface-exposed cysteine residue

  • Maleimide-PEG-NH-Boc

  • Conjugation Buffer: 50 mM Phosphate, 5 mM EDTA, pH 7.0[7]

  • Reducing agent (if necessary, e.g., TCEP)

  • Quenching solution: 1 M Cysteine or β-mercaptoethanol

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation: Prepare the protein as described in Protocol 1.

  • Linker Preparation: Immediately before use, dissolve Maleimide-PEG-NH-Boc in the conjugation buffer to a concentration of 10-20 mM.[7]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG-NH-Boc solution to the protein solution.[7] Incubate the reaction mixture for 1-2 hours at room temperature.[7]

  • Quenching: Add cysteine or β-mercaptoethanol to a final concentration of 10 mM to quench the reaction.

  • Purification: Purify the conjugate as described in Protocol 1.

  • Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry.[8][9]

Visualizing the Chemistry and Workflow

To further elucidate the processes described, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

cluster_Iodoacetamide Iodoacetamide Reaction cluster_Maleimide Maleimide Reaction Protein-SH Protein-SH Thioether_Conjugate Stable Thioether Conjugate Protein-SH->Thioether_Conjugate SN2 Reaction (pH 7.5-8.5) Iodoacetamide-PEG Iodoacetamide-PEG Iodoacetamide-PEG->Thioether_Conjugate Protein-SH2 Protein-SH Thiosuccinimide_Conjugate Thiosuccinimide Conjugate Protein-SH2->Thiosuccinimide_Conjugate Michael Addition (pH 6.5-7.5) Maleimide-PEG Maleimide-PEG Maleimide-PEG->Thiosuccinimide_Conjugate

Caption: Reaction mechanisms of Iodoacetamide and Maleimide with protein thiols.

Start Start Protein_Prep Protein Preparation (Reduction if needed) Start->Protein_Prep Conjugation Conjugation Reaction Protein_Prep->Conjugation Linker_Prep Linker Preparation (Iodoacetamide or Maleimide) Linker_Prep->Conjugation Quench Quench Reaction Conjugation->Quench Purification Purification (Size-Exclusion Chromatography) Quench->Purification Characterization Characterization (SDS-PAGE, Mass Spec) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for bioconjugation.

Maleimide_Conjugate Maleimide-Thiol Adduct (Thiosuccinimide) Retro_Michael Retro-Michael Reaction (Deconjugation) Maleimide_Conjugate->Retro_Michael Reversible Hydrolysis Hydrolysis (Ring Opening) Maleimide_Conjugate->Hydrolysis Irreversible Stable_Adduct Stable Ring-Opened Adduct Hydrolysis->Stable_Adduct

Caption: Stability pathways of a maleimide-thiol conjugate.

Conclusion: Making the Right Choice

The selection between this compound and Maleimide-PEG-NH-Boc is contingent on the specific requirements of the bioconjugation application.

  • Choose this compound when:

    • Long-term stability of the conjugate is paramount, especially for in vivo studies.

    • A slower, more controlled reaction is acceptable or desired.

  • Choose Maleimide-PEG-NH-Boc when:

    • Rapid reaction kinetics are a priority to minimize protein exposure to reaction conditions.

    • The application can tolerate or even benefit from the potential for cleavage of the linker.

By carefully considering these factors and utilizing the provided protocols, researchers can optimize their bioconjugation strategies to achieve the desired outcomes in their scientific endeavors.

References

The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of potent and effective Proteolysis Targeting Chimeras (PROTACs) is a complex endeavor where the linker element, the molecular bridge between the target protein ligand and the E3 ligase recruiter, plays a critical role. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized due to their favorable properties, including hydrophilicity, biocompatibility, and tunable length. The length of the PEG linker is a crucial parameter that directly impacts the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[1][2]

This guide provides a comparative analysis of how different PEG linker lengths influence PROTAC efficacy, supported by experimental data. It also includes detailed methodologies for key experiments to assess PROTAC performance.

The Double-Edged Sword: Linker Length and Ternary Complex Formation

The linker is not merely a passive spacer; its length is a key determinant of a PROTAC's ability to induce the formation of a stable and productive ternary complex.[3] An optimal linker length facilitates the necessary proximity and orientation between the target protein and the E3 ligase for efficient ubiquitin transfer.

  • Too Short: A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex.[3]

  • Too Long: Conversely, a linker that is too long may result in a non-productive or unstable ternary complex where the ubiquitination sites on the target protein are not effectively presented to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.[3]

Therefore, the optimization of the PEG linker length is a critical step in the development of a potent PROTAC and is often determined empirically for each specific target protein and E3 ligase pair.[4]

Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths

The efficacy of a PROTAC is commonly quantified by two key parameters:

  • DC50: The half-maximal degradation concentration, representing the concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[5]

  • Dmax: The maximum percentage of target protein degradation that can be achieved with a given PROTAC.[5]

The following table summarizes data from various studies on the degradation of the Bromodomain-containing protein 4 (BRD4), a well-studied target in cancer therapy. While the data is compiled from multiple sources and experimental conditions may vary, a general trend regarding the impact of PEG linker length can be observed.

PROTAC (Targeting BRD4)E3 Ligase RecruitedPEG Linker Length (n units)DC50 (nM)Dmax (%)Reference
Thalidomide-based PROTACCereblon (CRBN)2>1000<50[6]
Thalidomide-based PROTACCereblon (CRBN)3~100-500~70-80[6]
Thalidomide-O-PEG5-Acid Cereblon (CRBN) 5 <100 >90 [6]
Thalidomide-based PROTACCereblon (CRBN)7~100-500~80-90[6]
MZ1von Hippel-Lindau (VHL)3~25>95[7]

Note: The data presented is a synthesis from multiple studies, and direct comparison should be made with caution due to potential variations in experimental setups.[2] The trend for thalidomide-based BRD4 degraders suggests that a PEG linker with approximately 5 units provides an optimal length for potent degradation.[6] Shorter linkers are significantly less effective, and longer linkers may lead to a decrease in potency.[6]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism PROTAC Signaling Pathway PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

PROTAC Signaling Pathway

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_cell_based Cell-Based Assays cluster_biochemical Biochemical Assays Cell_Culture Cell Culture & PROTAC Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis TR_FRET TR-FRET Assay Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot Western Blot Protein_Quantification->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Ternary_Complex_Analysis Ternary Complex Formation Analysis TR_FRET->Ternary_Complex_Analysis

Experimental Workflow for PROTAC Evaluation

Detailed Experimental Protocols

Accurate assessment of PROTAC efficacy relies on robust and well-controlled experiments. Below are detailed methodologies for two key assays.

Western Blot Analysis for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[8]

Materials and Reagents:

  • Cell Line: A human cancer cell line expressing the target protein (e.g., HepG2, MOLT4, or MDA-MB-231 for BRD4).[1]

  • PROTAC: Stock solution in DMSO.

  • Vehicle Control: DMSO.

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA or Bradford assay kit.

  • SDS-PAGE reagents: Gels, running buffer, sample buffer.

  • Transfer System: Wet or semi-dry transfer apparatus and PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibodies: Specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-β-actin).

  • Secondary Antibody: HRP-conjugated secondary antibody.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence imager.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.[1]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.[8]

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay measures the formation of the Target Protein-PROTAC-E3 Ligase ternary complex in a homogenous format.[9]

Materials and Reagents:

  • Tagged Target Protein: (e.g., GST-tagged BRD2(BD1)).

  • Tagged E3 Ligase: (e.g., His-tagged CRBN(DDB1)).

  • TR-FRET Donor: (e.g., Tb-anti-GST antibody).

  • TR-FRET Acceptor: (e.g., AF488-anti-His antibody).

  • PROTAC: Serial dilutions in DMSO.

  • Assay Buffer: 50 mM Tris (pH 7.5), 0.01% Triton X-100, 0.01% BSA, 1 mM DTT.

  • Assay Plates: Black, low-volume 384-well plates.

  • Plate Reader: Capable of TR-FRET measurements.

Procedure:

  • Reagent Preparation: Prepare stock solutions of all proteins and antibodies in the assay buffer.

  • Assay Setup:

    • Add the tagged target protein, tagged E3 ligase, TR-FRET donor, and TR-FRET acceptor to the wells of the assay plate.

    • Add serial dilutions of the PROTAC to the wells. The final DMSO concentration should be kept constant (e.g., 1%).

    • Example final concentrations: 2 nM GST-BRD2(BD1), 8 nM His-CRBN(DDB1), 2 nM Tb-anti-GST, and 4 nM AF488-anti-His.[10]

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 180 minutes) to allow for complex formation.[10]

  • Measurement: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor signal / donor signal).

    • Plot the TR-FRET ratio against the PROTAC concentration to assess ternary complex formation. The resulting bell-shaped curve is characteristic of the "hook effect".[5]

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that significantly influences the efficacy of target protein degradation. A systematic approach to optimizing linker length, in conjunction with robust experimental validation using techniques such as Western blotting and TR-FRET, is essential for the development of potent and selective PROTACs. The data and protocols presented in this guide provide a framework for researchers to rationally design and evaluate novel PROTACs with enhanced therapeutic potential.

References

A Comparative Guide to Cysteine Modification Reagents: Alternatives to Iodoacetamide-PEG5-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modification of cysteine residues is a cornerstone of bioconjugation, enabling the creation of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and tools for proteomic analysis. While iodoacetamide-based reagents have long been a staple, their limitations, including potential off-target reactions, have spurred the development of a diverse toolkit of alternatives. This guide provides an objective comparison of key alternatives to Iodoacetamide-PEG5-NH-Boc, focusing on performance, stability, and reaction mechanisms, supported by experimental data.

Comparative Performance of Cysteine Modification Reagents

The choice of reagent is dictated by the specific application, requiring a balance of reactivity, selectivity, and the stability of the final conjugate. The following table summarizes the key performance characteristics of major classes of cysteine-reactive chemistries.

Reagent ClassReaction MechanismOptimal pH RangeRelative Reactivity & EfficiencySelectivity for CysteineResulting Bond & StabilityKey Considerations
Iodoacetamides (IAA) Nucleophilic Substitution (SN2)7.0 - 8.5Moderate to High. Can require longer reaction times.Good, but can react with His, Lys, Met at higher pH or concentrations.[1][2][3]Stable ThioetherPotential for off-target modification. Iodine-containing reagents can cause artifactual modifications.[3]
Maleimides Michael Addition6.5 - 7.5Very High.[4] Reaction is ~1,000x faster with thiols than amines at pH 7.[4]Excellent for thiols within the optimal pH range.[4][5][]Thiosuccinimide. Susceptible to retro-Michael addition (reversibility) in the presence of other thiols (e.g., glutathione).[7]The resulting thioether bond can undergo hydrolysis, though next-gen maleimides improve stability.[8][9]
Vinyl Sulfones Michael Addition7.0 - 9.0High. Reaction with cysteines is rapid and selective.[10]Highly selective for thiols, especially at slightly alkaline pH.[10][11]Stable Thioether. Generally considered more stable than the maleimide (B117702) adduct and resistant to thiol exchange.[12]Reagents are stable in aqueous solution and not prone to hydrolysis at neutral pH.[11]
Thiol-Ene Reagents (Alkenes) Radical-mediated AdditionNeutralHigh, dependent on initiator. Photoinitiated reactions can be very fast.[13]Excellent. The radical mechanism is highly specific to the thiol-ene reaction.[14][15]Stable ThioetherRequires a radical initiator (photo or thermal), which may affect protein integrity.[13] Offers high orthogonality.[13]
Ynamides Base-promoted β-addition~8.0High. Reactions can complete within minutes to a few hours with excellent yields.[16]Excellent. Orthogonal to other functional groups like amines, carboxyls, and hydroxyls.[16]Vinyl Sulfide. The resulting Z-isomer is highly stable.[16][17]Provides a handle for further "click" chemistry modifications in a one-pot manner.[16]
Pyridazinediones Michael AdditionNeutralTunableGoodThioether. The reaction is reversible, allowing for dynamic modification and release.[18][19]A key advantage is the tuneable and reversible nature of the covalent bond, useful for drug release applications.[18][19]

Reaction Mechanisms and Experimental Workflow

The chemical strategy underpinning cysteine modification determines the specificity of the reaction and the stability of the resulting bioconjugate. The diagram below illustrates the primary reaction pathways for several common reagent classes.

G cluster_reagents Alternative Reagents cluster_products Conjugated Products Cys Protein-SH (Cysteine Thiol) IAA Iodoacetamide (R-CO-CH₂-I) Cys->IAA Sₙ2 Substitution MAL Maleimide Cys->MAL Michael Addition VS Vinyl Sulfone (R-SO₂-CH=CH₂) Cys->VS Michael Addition ENE Alkene (Thiol-Ene) (R-CH=CH₂) Cys->ENE Radical Addition (+ Initiator) Prod_IAA Stable Thioether (Protein-S-CH₂-CO-R) IAA->Prod_IAA Prod_MAL Thiosuccinimide Adduct MAL->Prod_MAL Prod_VS Stable Thioether Adduct VS->Prod_VS Prod_ENE Stable Thioether ENE->Prod_ENE

Figure 1. Reaction mechanisms for common cysteine modification reagents.

A successful bioconjugation experiment follows a structured workflow, beginning with protein preparation and culminating in the characterization of the final product. Each step is critical for achieving high efficiency and specificity.

G start Start: Purified Protein reduction 1. Disulfide Bond Reduction (e.g., TCEP or DTT) start->reduction buffer_exchange Buffer Exchange / Desalting (If using DTT) reduction->buffer_exchange DTT used? reagent_prep 2. Prepare Modification Reagent (Dissolve in appropriate solvent, e.g., DMSO) reduction->reagent_prep TCEP used buffer_exchange->reagent_prep Yes conjugation 3. Conjugation Reaction (Incubate protein and reagent) reagent_prep->conjugation purification 4. Purification (Remove excess reagent via SEC, dialysis, etc.) conjugation->purification characterization 5. Characterization (e.g., Mass Spec, HPLC, SDS-PAGE) purification->characterization end End: Characterized Bioconjugate characterization->end

Figure 2. General experimental workflow for cysteine modification.

Detailed Experimental Protocols

While specific conditions may require optimization, the following protocols provide a robust starting point for protein modification using maleimide and vinyl sulfone reagents.

Protocol 1: Cysteine Modification using a Maleimide Reagent

This protocol is adapted for labeling a protein with a maleimide-functionalized molecule, such as a fluorescent dye.[4][20][21]

1. Materials and Buffers:

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES at pH 6.5-7.5.[4][20] The buffer must be free of thiols. Degas the buffer by vacuum or by bubbling with an inert gas (e.g., argon, nitrogen) to prevent re-oxidation of cysteines.[20]

  • Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine) is recommended as it does not contain a thiol and does not need to be removed before adding the maleimide.[4] If using DTT, it must be removed post-reduction.

  • Maleimide Reagent: Dissolve immediately before use in an appropriate solvent like DMSO or DMF to a stock concentration of 1-10 mg/mL.[20]

  • Quenching Solution (Optional): A small molecule thiol like free cysteine or β-mercaptoethanol to quench unreacted maleimide.

2. Protein Preparation and Reduction: a. Dissolve the protein in degassed reaction buffer to a final concentration of 1-10 mg/mL.[4] b. To reduce disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the protein solution.[4][21] c. Incubate the mixture for 30-60 minutes at room temperature.[4] If DTT is used, it must be removed at this stage using a desalting column.

3. Conjugation Reaction: a. Add the dissolved maleimide reagent to the reduced protein solution. A 10:1 to 20:1 molar ratio of maleimide-to-thiol is recommended as a starting point.[4][21] b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[4] Protect from light if using a fluorescent dye.

4. Purification: a. Remove excess, unreacted maleimide reagent to stop the reaction.[4] b. Purify the conjugate using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[4]

5. Characterization: a. Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry. b. Assess the purity and integrity of the conjugate using SDS-PAGE and HPLC.

Protocol 2: Cysteine Modification using a Vinyl Sulfone Reagent

This protocol provides a general guideline for labeling with vinyl sulfones, which are known for their high selectivity and the stability of the resulting conjugate.[10][11][12]

1. Materials and Buffers:

  • Reaction Buffer: Phosphate or borate (B1201080) buffer at pH 7.0-9.0. As with maleimides, ensure the buffer is degassed and free of extraneous thiols. Studies have shown rapid and selective reactions at pH 7-9.[10]

  • Reducing Agent: TCEP is preferred.

  • Vinyl Sulfone Reagent: Prepare a stock solution in an organic co-solvent (e.g., DMSO) immediately prior to use.

2. Protein Preparation and Reduction: a. Follow the same procedure as in Protocol 1 (steps 2a-2c) to prepare and reduce the protein.

3. Conjugation Reaction: a. Add the vinyl sulfone stock solution to the reduced protein. A 1- to 5-fold molar excess of the reagent has been shown to be efficient for some systems.[12] b. Incubate the reaction for 30 minutes to 2 hours at room temperature. The reaction is typically fast.[11]

4. Purification and Characterization: a. Purify the conjugate using standard methods such as size-exclusion chromatography or dialysis to remove unreacted vinyl sulfone. b. Characterize the final product for DOL, purity, and integrity as described in Protocol 1 (steps 5a-5b). The stability of the conjugate can be assessed by incubation in human plasma.[12]

References

Validating Iodoacetamide-PEG5-NH-Boc Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The successful conjugation of Iodoacetamide-PEG5-NH-Boc to proteins, a critical step in the development of targeted therapeutics and PROTACs, requires rigorous analytical validation. Mass spectrometry stands out as a premier method for this purpose, offering high-resolution insights into the molecular specifics of the conjugate. This guide provides a comparative analysis of mass spectrometry against alternative techniques, supported by experimental protocols and data, to assist researchers in selecting the optimal validation strategy.

Comparative Analysis of Analytical Techniques

The choice of analytical method for validating protein conjugation hinges on the specific information required, such as the degree of PEGylation, identification of conjugation sites, and assessment of sample heterogeneity. While several techniques can provide evidence of conjugation, they differ significantly in their resolution, sensitivity, and the type of data they generate.

Analytical Technique Principle Information Provided Resolution Throughput Limitations
Mass Spectrometry (LC-MS) Measures the mass-to-charge ratio of ionized molecules.Precise molecular weight of the conjugate, degree of PEGylation (number of PEG units attached), identification of conjugation sites (via peptide mapping), and sample heterogeneity.[1][2]HighMediumCan be complex to interpret for highly heterogeneous samples without specialized techniques like charge-stripping.[1][3]
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Estimation of molecular size, detection of aggregation, and separation of conjugated from unconjugated protein.[4]Low to MediumHighDoes not provide exact mass and cannot distinguish between positional isomers (proteins PEGylated at different sites).[4] Can be coupled with mass spectrometry (SEC-MS) for more detailed characterization.[5]
Capillary Electrophoresis (CE) Separates molecules based on their electrophoretic mobility.Assessment of the PEGylation pattern and distribution of different PEGylated species.[6]HighHighLess commonly used for precise mass determination compared to MS.
SDS-PAGE Separates proteins based on their molecular weight.A qualitative indication of an increase in molecular weight upon conjugation.[6]LowHighProvides only a rough estimate of molecular weight and cannot resolve different degrees of PEGylation effectively.[6]

Experimental Protocols

1. Mass Spectrometry Protocol for Validating this compound Conjugation

This protocol outlines the steps for confirming the successful conjugation of this compound to a target protein containing cysteine residues using Liquid Chromatography-Mass Spectrometry (LC-MS).

a. Sample Preparation: Reduction and Alkylation for Peptide Mapping

To pinpoint the exact site of conjugation, a peptide mapping strategy is employed. This involves digesting the conjugated protein and analyzing the resulting peptides.

  • Reduction: The protein conjugate is treated with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to break any disulfide bonds.[7][8] This ensures the protein is in a linear state for enzymatic digestion.

  • Alkylation: To prevent the re-formation of disulfide bonds, the free cysteine residues are capped with an alkylating agent. For this purpose, a different iodoacetamide (B48618) reagent (e.g., iodoacetamide without the PEG chain) is used to block any remaining free cysteines that did not react with the this compound.[9][10]

  • Enzymatic Digestion: The reduced and alkylated protein is then digested with a protease, most commonly trypsin. Trypsin cleaves the protein at specific amino acid residues (lysine and arginine), generating a predictable set of peptides.[7][11]

b. LC-MS Analysis

The resulting peptide mixture is then analyzed by LC-MS.

  • Liquid Chromatography (LC): The peptides are first separated by reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

  • Mass Spectrometry (MS): The separated peptides are then introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio of each peptide.

  • Data Analysis: The experimental masses of the peptides are compared to the theoretical masses of the expected peptides from the protein sequence. A peptide containing a cysteine residue that has been successfully conjugated with this compound will show a characteristic mass shift corresponding to the mass of the this compound molecule.

2. Alternative Technique: Size-Exclusion Chromatography (SEC)

SEC can be used as a complementary technique to quickly assess the extent of conjugation and the presence of aggregates.

  • Mobile Phase Selection: An appropriate aqueous buffer is used as the mobile phase to maintain the native structure of the protein.

  • Column Selection: A column with a suitable pore size is chosen based on the expected size of the protein and the conjugate.

  • Analysis: The sample is injected into the SEC system. The elution profile is monitored by UV absorbance. The appearance of a new peak with a shorter retention time compared to the unconjugated protein indicates the formation of a larger molecule, suggesting successful conjugation. The presence of peaks at even shorter retention times can indicate the formation of aggregates.[4]

Workflow for Conjugation and Validation

The following diagram illustrates the overall workflow from the conjugation reaction to the final validation by mass spectrometry.

experimental_workflow cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_validation Validation by Mass Spectrometry protein Target Protein (with Cysteine) reaction Conjugation Reaction (pH 7.5-8.5) protein->reaction peg_reagent This compound peg_reagent->reaction purification Purification (e.g., SEC or Dialysis) reaction->purification Crude Conjugate reduction_alkylation Reduction & Alkylation purification->reduction_alkylation Purified Conjugate digestion Tryptic Digestion reduction_alkylation->digestion lcms LC-MS Analysis digestion->lcms data_analysis Data Analysis (Identify PEGylated Peptide) lcms->data_analysis

Caption: Experimental workflow for validating protein conjugation.

References

Confirming Iodoacetamide-PEG5-NH-Boc Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for confirming the successful conjugation of Iodoacetamide-PEG5-NH-Boc to cysteine-containing molecules, a critical step in the development of targeted therapeutics and bioconjugates. We present expected and experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy, alongside alternative techniques such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) spectroscopy, to offer a multi-faceted approach to conjugation verification.

Introduction to this compound Conjugation

This compound is a heterobifunctional linker containing a reactive iodoacetamide (B48618) group for covalent modification of sulfhydryl groups (e.g., in cysteine residues), a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a Boc-protected amine for subsequent derivatization. The confirmation of the thioether bond formation between the linker and the target molecule is paramount for ensuring the desired structure and function of the final conjugate.

Analytical Methods for Conjugation Confirmation

A combination of analytical techniques is often employed to provide unambiguous evidence of successful conjugation. Here, we compare the utility of NMR, MS, and FTIR for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of molecules in solution. By analyzing the chemical shifts and integration of proton signals, one can confirm the presence of the linker on the target molecule and monitor the reaction progress.

Expected ¹H NMR Spectral Changes Upon Conjugation:

Upon successful conjugation of this compound to a cysteine residue, the following key changes in the ¹H NMR spectrum are anticipated:

  • Disappearance of the Cysteine Sulfhydryl Proton (S-H): The proton of the cysteine thiol group, which typically appears as a broad singlet between 1.3-1.6 ppm (highly dependent on solvent and concentration), will disappear.

  • Shift of the Iodoacetamide Methylene (B1212753) Protons (-CH₂-I): The methylene protons adjacent to the iodine atom in the free linker are expected to resonate at approximately 3.58 ppm[1]. Upon reaction with the cysteine thiol, these protons become part of a thioether linkage (-S-CH₂-), resulting in an upfield shift to approximately 3.1-3.3 ppm.

  • Shift of the Cysteine β-Protons (-CH₂-SH): The β-protons of the cysteine residue, adjacent to the sulfhydryl group, will experience a downfield shift upon formation of the thioether bond.

  • Persistence of PEG and Boc Protons: The characteristic signals of the PEG linker (a complex multiplet around 3.6 ppm) and the Boc protecting group (a sharp singlet around 1.4 ppm) should remain in the spectrum of the conjugate.

Data Presentation: Predicted ¹H NMR Chemical Shifts

Functional Group This compound (Free Linker) Cysteine-Conjugated Linker Key Observation
Boc (-C(CH₃)₃) ~1.4 ppm (s, 9H)~1.4 ppm (s, 9H)Signal persists
PEG (-O-CH₂-CH₂-O-) ~3.6 ppm (m)~3.6 ppm (m)Signal persists
Iodoacetamide (-CH₂-I) ~3.58 ppm (s, 2H)Not presentSignal disappears
Thioether (-S-CH₂-CO-) Not present~3.1-3.3 ppm (s, 2H)New signal appears upfield
Cysteine S-H Not applicableDisappearsSignal disappears
Cysteine β-CH₂ Not applicableDownfield shiftShift confirms covalent bond formation

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation:

    • Dissolve the this compound linker (before conjugation) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to a final concentration of 5-10 mg/mL.

    • After the conjugation reaction, purify the conjugate to remove unreacted linker and other reagents. Lyophilize the purified conjugate.

    • Dissolve the purified conjugate in the same deuterated solvent to a similar concentration.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Data Analysis:

    • Process the spectra (Fourier transformation, phasing, and baseline correction).

    • Integrate the relevant peaks to determine the relative number of protons.

    • Compare the spectra of the free linker and the conjugate to identify the key chemical shift changes outlined above.

Mass Spectrometry (MS)

Mass spectrometry provides a direct and highly accurate measurement of the molecular weight of the conjugate, confirming the addition of the this compound linker. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

Expected Mass Change:

The conjugation reaction results in a specific mass increase corresponding to the mass of the this compound linker minus the mass of a hydrogen atom from the cysteine thiol and an iodine atom from the iodoacetamide group, plus the mass of the sulfur atom. A more straightforward approach is to calculate the expected mass of the conjugate by adding the mass of the linker to the mass of the peptide/protein and subtracting the mass of HI.

Data Presentation: Mass Spectrometry Analysis

Analyte Method Expected Mass (Da) Observed Mass (Da)
This compound ESI-MS548.41Provide experimental value
Cysteine-containing Peptide ESI-MS or MALDI-TOFProvide peptide massProvide experimental value
Conjugate ESI-MS or MALDI-TOFPeptide Mass + 421.49Provide experimental value

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation:

    • Prepare a stock solution of the purified conjugate in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI).

    • For MALDI-TOF, co-crystallize the sample with a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid).

  • MS Data Acquisition:

    • Acquire mass spectra in the appropriate mass range for the expected conjugate.

    • Optimize instrument parameters (e.g., ionization source settings, detector voltage) to obtain good signal intensity and resolution.

  • Data Analysis:

    • Process the raw data to obtain the mass spectrum.

    • Identify the molecular ion peak corresponding to the conjugate and compare the observed mass with the calculated theoretical mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can provide complementary evidence for conjugation by detecting changes in vibrational frequencies of specific functional groups.

Expected FTIR Spectral Changes Upon Conjugation:

  • Disappearance of the S-H Stretch: The weak S-H stretching vibration of the cysteine thiol, typically found around 2550 cm⁻¹, will disappear upon formation of the thioether bond.

  • Appearance of C-S Stretch: A new, often weak, C-S stretching vibration may appear in the region of 600-800 cm⁻¹[2]. However, this peak can be difficult to identify in complex molecules.

  • Persistence of Amide and Carbonyl Bands: The characteristic amide I (C=O stretch, ~1640 cm⁻¹) and amide II (N-H bend, ~1540 cm⁻¹) bands from the peptide backbone and the linker, as well as the C=O stretch of the Boc group (~1700 cm⁻¹), should remain.

Data Presentation: FTIR Analysis

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Observation in Conjugate
Thiol (S-H) Stretch~2550Disappears
Thioether (C-S) Stretch~600-800May appear (often weak)
Amide I (C=O) Stretch~1640Persists
Boc (C=O) Stretch~1700Persists

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • Prepare a solid sample of the purified conjugate, either as a KBr pellet or for analysis by Attenuated Total Reflectance (ATR).

    • Ensure the sample is dry to avoid interference from water bands.

  • FTIR Data Acquisition:

    • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder or KBr.

  • Data Analysis:

    • Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum.

    • Identify the characteristic peaks and compare the spectrum of the conjugate to that of the starting materials.

Workflow and Reaction Visualization

Conjugation_Workflow cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Characterization Linker This compound Reaction Thioether Bond Formation (pH 7-8.5) Linker->Reaction Peptide Cysteine-containing Peptide/Protein Peptide->Reaction Purification e.g., HPLC, SEC Reaction->Purification NMR ¹H NMR Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Purification->FTIR

Caption: Experimental workflow for conjugation and characterization.

reaction_scheme Reactants I-CH₂-CO-NH-PEG₅-NH-Boc + HS-CH₂-Peptide Product Peptide-CH₂-S-CH₂-CO-NH-PEG₅-NH-Boc + HI Reactants->Product pH 7-8.5

Caption: Iodoacetamide-cysteine conjugation reaction scheme.

Conclusion

Confirming the successful conjugation of this compound is a critical quality control step. While ¹H NMR provides detailed structural information about the covalent bond formation, it can be challenging for large protein conjugates due to signal broadening. Mass spectrometry offers a highly accurate and direct confirmation of the mass addition. FTIR provides complementary, albeit less definitive, evidence. For unambiguous confirmation, a combination of these techniques, particularly NMR for smaller conjugates and MS for larger biomolecules, is recommended.

References

A Comparative Guide to HPLC Analysis of Iodoacetamide-PEG5-NH-Boc Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for monitoring the progress of bioconjugation reactions, ensuring the purity of products, and identifying potential impurities. This guide provides a comprehensive comparison of HPLC methodologies for the analysis of reaction mixtures involving Iodoacetamide-PEG5-NH-Boc, a heterobifunctional linker crucial in the development of targeted therapeutics and bioconjugates. We present supporting experimental data, detailed protocols, and visual workflows to facilitate robust analytical method development.

Introduction to this compound and its HPLC Analysis

This compound is a versatile linker featuring a reactive iodoacetamide (B48618) group for covalent modification of thiol-containing molecules (e.g., cysteine residues in proteins), a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for subsequent conjugation steps. The successful synthesis and application of bioconjugates using this linker are critically dependent on accurate monitoring of the reaction progress and characterization of the final product.

Reverse-Phase HPLC (RP-HPLC) is the predominant method for analyzing these reaction mixtures. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase. The hydrophobicity of the molecule primarily dictates its retention time; more hydrophobic compounds exhibit longer retention times.

Key Components in a Typical Reaction Mixture

A typical reaction mixture may contain the following species, each with distinct physicochemical properties that influence their chromatographic behavior:

  • This compound (Starting Material): The unreacted linker.

  • Thiol-Containing Substrate: The molecule to be modified (e.g., a peptide or small molecule containing a free thiol group).

  • Conjugated Product: The desired product formed by the reaction between the linker and the substrate.

  • Byproducts and Impurities: These can arise from side reactions or degradation of the starting materials. Common impurities include:

    • Hydrolyzed Iodoacetamide: The iodoacetyl group can be hydrolyzed to a hydroxyacetyl group.

    • Over-alkylated Species: The iodoacetamide group can potentially react with other nucleophilic residues on the substrate, such as amines, under certain pH conditions.[1][2][3]

    • Boc-Deprotected Species: The Boc protecting group can be labile under acidic conditions, leading to premature deprotection.

    • tert-Butylated Byproducts: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic sites on other molecules in the reaction mixture.[4]

Comparative HPLC Analysis: Methodologies and Performance

The choice of HPLC conditions can significantly impact the resolution and quantification of the components in the reaction mixture. Below, we compare two common RP-HPLC methods.

Method A: Standard RP-HPLC with Trifluoroacetic Acid (TFA)

This is a widely used method for peptide and small molecule analysis. TFA acts as an ion-pairing agent, improving peak shape and resolution.

Method B: RP-HPLC with Formic Acid (FA) for MS-Compatibility

For applications requiring subsequent mass spectrometry (MS) analysis, formic acid is a preferred mobile phase additive as it is more volatile than TFA and causes less ion suppression.

Table 1: Comparison of HPLC Methodologies

ParameterMethod A: Standard RP-HPLC with TFAMethod B: RP-HPLC with Formic Acid (MS-Compatible)
Column C18, 4.6 x 150 mm, 3.5 µmC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5-95% B in 20 min10-90% B in 15 min
Flow Rate 1.0 mL/min0.3 mL/min
Temperature 30°C40°C
Detection UV at 220 nmUV at 220 nm and/or MS
Advantages Robust, excellent peak shape for peptides.Compatible with MS, faster analysis times with UPLC columns.
Disadvantages TFA can suppress MS signal.May require optimization for optimal peak shape for all components.

Experimental Data: Illustrative Reaction Analysis

To demonstrate the application of these HPLC methods, we present illustrative data from a hypothetical reaction between this compound and a cysteine-containing peptide.

Table 2: Illustrative Retention Times and Peak Areas for Reaction Components

CompoundMethod A: Retention Time (min)Method B: Retention Time (min)Relative HydrophobicityExpected Elution Order
Cysteine-Peptide (Substrate)8.56.2Low1
Hydrolyzed this compound10.27.5Moderate2
This compound12.89.3High3
Conjugated Product15.111.0Very High4

Note: The retention times are illustrative and will vary depending on the specific peptide sequence and exact HPLC conditions. The elution order is predicted based on the general principles of reverse-phase chromatography, where more hydrophobic molecules have longer retention times. The conjugated product is expected to be the most hydrophobic due to the combination of the peptide and the PEG-Boc linker.

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis
  • At designated time points, withdraw an aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction immediately by diluting the aliquot into a larger volume (e.g., 90 µL) of the initial HPLC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). This prevents further reaction and precipitates any proteins that may be present.

  • Vortex the quenched sample thoroughly.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate.

  • Transfer the supernatant to an HPLC vial for analysis.

Protocol 2: HPLC Analysis (Method A)
  • Equilibrate the C18 column (4.6 x 150 mm, 3.5 µm) with 95% Mobile Phase A (0.1% TFA in Water) and 5% Mobile Phase B (0.1% TFA in Acetonitrile) at a flow rate of 1.0 mL/min for at least 15 minutes.

  • Set the column temperature to 30°C.

  • Inject 10 µL of the prepared sample.

  • Run the following gradient:

    • 0-20 min: 5% to 95% B

    • 20-22 min: 95% B

    • 22-22.1 min: 95% to 5% B

    • 22.1-25 min: 5% B

  • Monitor the absorbance at 220 nm.

Visualizing the Workflow and Reaction

To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis start Reaction Mixture Aliquot quench Quench Reaction in Mobile Phase A start->quench vortex Vortex quench->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant to HPLC Vial centrifuge->supernatant inject Inject Sample supernatant->inject Analysis separate Separation on C18 Column inject->separate detect UV Detection separate->detect analyze Data Analysis detect->analyze

Caption: Experimental workflow for HPLC analysis of the reaction mixture.

reaction_pathway cluster_reactants Reactants cluster_products Products linker This compound product R-S-CH2CONH-PEG5-NH-Boc (Conjugated Product) linker->product substrate R-SH (Thiol-containing substrate) substrate->product

Caption: The primary reaction pathway for the conjugation.

Conclusion

The successful analysis of this compound reaction mixtures relies on the selection of an appropriate HPLC method and a thorough understanding of the potential components in the mixture. While standard RP-HPLC with TFA provides excellent resolution, MS-compatible methods using formic acid are advantageous for applications requiring mass verification. By employing the protocols and understanding the comparative data presented in this guide, researchers can develop robust and reliable analytical methods to support their bioconjugation and drug development efforts.

References

A Comparative Guide to Iodoacetamide and Iodoacetic Acid for Protein Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The alkylation of cysteine residues is a critical step in many proteomics and biochemical workflows, aimed at preventing the re-formation of disulfide bonds after reduction. This ensures protein stability and improves the reliability of subsequent analyses, such as mass spectrometry. Among the most common alkylating agents are iodoacetamide (B48618) (IAM) and iodoacetic acid (IAA). While both effectively modify cysteine residues, they exhibit key differences in reactivity, specificity, and optimal reaction conditions. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable reagent for your research needs.

At a Glance: Key Differences and Performance Metrics

Both iodoacetamide and iodoacetic acid react with the thiol group of cysteine residues via an S_N2 (bimolecular nucleophilic substitution) reaction. The deprotonated thiol group, the thiolate anion, acts as a nucleophile, attacking the electrophilic carbon of the reagent and displacing the iodide ion. This results in the formation of a stable thioether bond. However, the nature of the resulting modification and the efficiency of the reaction differ between the two reagents.

Iodoacetamide is generally considered more reactive and less dependent on pH than iodoacetic acid.[1][2] This is attributed to the uncharged nature of iodoacetamide, which allows it to react more readily with the negatively charged thiolate anion.[1] In contrast, the negatively charged carboxyl group of iodoacetic acid can create repulsive forces with the thiolate, potentially hindering the reaction.[1]

Quantitative Performance Comparison

The following table summarizes the key performance indicators for iodoacetamide and iodoacetic acid based on available literature.

FeatureIodoacetamide (IAM)Iodoacetic Acid (IAA)
Primary Target Cysteine ResiduesCysteine Residues
Reaction Product Carbamidomethyl-cysteineCarboxymethyl-cysteine
Reactivity Reacts substantially faster than iodoacetate; uncharged and cell membrane permeable.[1]Reactive with deprotonated cysteine residues (thiolates); the negative charge can impede its reaction at specific sites.[1]
Optimal pH Less dependent on pH than IAA, but typically used under slightly alkaline conditions (pH 8-9).[1]Slightly alkaline (typically pH 8) to favor the deprotonation of the cysteine thiol group.[1]
Alkylation Efficiency High, with reported efficiencies up to 99.84% under optimal conditions (with DTT as the reducing agent).[1]Generally lower than iodoacetamide under similar conditions. In one study, IAC resulted in the lowest number of peptide spectral matches (PSMs) across all reducing reagents.[3]
Common Side Reactions Can react with methionine, lysine (B10760008), histidine, aspartic acid, glutamic acid, and the N-terminus.[1][3] Over-alkylation can lead to modifications at the N-termini of peptides.[4][5]Can also react with other residues like lysine and histidine at alkaline pH.[1] Both iodine-containing reagents have been shown to cause a significant number of non-specific modifications.[3]

Experimental Protocols

Detailed methodologies for in-solution protein alkylation using either iodoacetamide or iodoacetic acid are provided below. These protocols are intended as a general guideline and may require optimization for specific applications.

In-Solution Protein Alkylation with Iodoacetamide

This protocol is adapted from standard proteomics workflows.[6][7]

Materials:

  • Protein sample (e.g., cell lysate, purified protein)

  • Denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 1 M Dithiothreitol (B142953) (DTT) or TCEP)

  • Iodoacetamide (IAM) solution (e.g., 500 mM in water, freshly prepared and protected from light)

  • Quenching solution (e.g., 1 M DTT)

  • Ammonium (B1175870) bicarbonate solution (50 mM)

Procedure:

  • Protein Denaturation and Reduction:

    • Dissolve the protein sample in denaturation buffer.

    • Add the reducing agent to a final concentration of 5-10 mM.

    • Incubate at 37-56°C for 30-60 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the freshly prepared iodoacetamide solution to a final concentration of 15-20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Quenching:

    • Add the quenching solution to a final concentration of 10-15 mM to consume excess iodoacetamide.

    • Incubate in the dark at room temperature for 15 minutes.

  • Sample Preparation for Downstream Analysis:

    • The sample can now be processed for downstream applications such as enzymatic digestion for mass spectrometry. For trypsin digestion, dilute the sample with ammonium bicarbonate to reduce the urea concentration to less than 1 M.

In-Solution Protein Alkylation with Iodoacetic Acid

This protocol is based on established methods for protein modification.[8]

Materials:

  • Protein sample

  • Denaturation buffer (e.g., 6 M Guanidine-HCl in 100 mM Tris-HCl, pH 8.0)

  • Reducing agent (e.g., 1 M DTT)

  • Iodoacetic acid (IAA) solution (e.g., 500 mM in water, freshly prepared and pH adjusted to ~8.0 with NaOH)

  • Quenching solution (e.g., 1 M DTT)

  • Ammonium bicarbonate solution (50 mM)

Procedure:

  • Protein Denaturation and Reduction:

    • Dissolve the protein sample in denaturation buffer.

    • Add the reducing agent to a final concentration of 10 mM.

    • Incubate at 50°C for 45 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the freshly prepared and pH-adjusted iodoacetic acid solution to a final concentration of 30 mM.

    • Incubate in the dark at 50°C for 45 minutes.

  • Quenching:

    • Add the quenching solution to a final concentration of 15 mM to react with excess iodoacetic acid.

    • Incubate in the dark at room temperature for 15 minutes.

  • Sample Preparation for Downstream Analysis:

    • Proceed with buffer exchange or dilution for subsequent steps like enzymatic digestion.

Visualizing the Chemistry and Workflow

To better illustrate the processes described, the following diagrams were generated using Graphviz.

G cluster_0 Cysteine Alkylation by Iodoacetamide cluster_1 Cysteine Alkylation by Iodoacetic Acid Cys_SH Cysteine Residue (-SH) Thiolate Thiolate Anion (-S⁻) Cys_SH->Thiolate Deprotonation (Alkaline pH) Product_IAM Carbamidomethyl-cysteine Thiolate->Product_IAM SN2 Attack IAM Iodoacetamide (I-CH₂-CONH₂) IAM->Product_IAM Iodide_IAM Iodide (I⁻) Product_IAM->Iodide_IAM Displacement Cys_SH2 Cysteine Residue (-SH) Thiolate2 Thiolate Anion (-S⁻) Cys_SH2->Thiolate2 Deprotonation (Alkaline pH) Product_IAA Carboxymethyl-cysteine Thiolate2->Product_IAA SN2 Attack IAA Iodoacetic Acid (I-CH₂-COOH) IAA->Product_IAA Iodide_IAA Iodide (I⁻) Product_IAA->Iodide_IAA Displacement

Caption: Reaction mechanisms of cysteine alkylation.

G start Protein Sample denature Denaturation (e.g., Urea, Guanidine-HCl) start->denature reduce Reduction of Disulfide Bonds (e.g., DTT, TCEP) denature->reduce alkylate Alkylation (Iodoacetamide or Iodoacetic Acid) in dark reduce->alkylate quench Quench Excess Reagent (e.g., DTT) alkylate->quench downstream Downstream Processing (e.g., Digestion, LC-MS) quench->downstream

Caption: A typical in-solution protein alkylation workflow.

Conclusion

Both iodoacetamide and iodoacetic acid are effective reagents for the alkylation of cysteine residues, a crucial step in many proteomic and biochemical studies. Iodoacetamide is often favored due to its higher reactivity and reduced pH dependency. However, both reagents have the potential for off-target modifications, and the choice between them should be guided by the specific experimental context and goals. Careful optimization of reaction conditions, including pH, temperature, and reagent concentration, is paramount to maximize alkylation efficiency and specificity, thereby ensuring the generation of high-quality and reproducible data. For applications where minimizing side reactions is critical, alternative alkylating agents such as chloroacetamide or acrylamide (B121943) might also be considered.[3]

References

A Researcher's Guide to Quantitative Cysteine Labeling: A Comparative Analysis of Iodoacetamide-PEG5-NH-Boc and Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, the precise and efficient labeling of cysteine residues is paramount. This guide provides an objective comparison of Iodoacetamide-PEG5-NH-Boc with other common cysteine-reactive reagents, supported by experimental data and detailed protocols to inform your selection of the optimal tool for your research needs.

The unique reactivity of the cysteine thiol group makes it a critical player in protein structure, catalysis, and regulation. Consequently, the quantitative analysis of cysteine reactivity provides a powerful window into the functional state of the proteome. Iodoacetamide-based reagents have long been a staple for irreversibly alkylating cysteine residues, preventing the reformation of disulfide bonds and enabling accurate quantification in mass spectrometry-based proteomics. This guide focuses on a functionalized version, this compound, and compares its utility against established alternatives.

Comparing Cysteine-Reactive Probes: A Quantitative Overview

The choice of a cysteine labeling reagent is a critical decision that impacts the accuracy, sensitivity, and scope of a quantitative proteomics experiment. Factors such as reaction kinetics, specificity, and potential side reactions must be carefully considered. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, we can infer its expected performance based on the well-characterized iodoacetamide (B48618) chemistry and the properties of its PEG and Boc modifications. The following tables provide a comparative summary of key performance indicators for iodoacetamide and its common alternatives.

Reagent ClassReactive GroupReaction MechanismSecond-Order Rate Constant (k₂) with CysteineKey AdvantagesKey Disadvantages
Iodoacetamides (IAMs) IodoacetylSɴ2 Nucleophilic Substitution~0.6 M⁻¹s⁻¹[1]Well-characterized, forms stable thioether bond.[2]Slower reaction kinetics compared to maleimides[1], potential for off-target reactions with other nucleophilic residues at higher pH or with excess reagent.[3]
Maleimides Maleimide (B117702)Michael Addition~100 M⁻¹s⁻¹[1]High reactivity and selectivity for thiols at neutral pH[4], rapid reaction kinetics.[1]The formed succinimide (B58015) ring can be prone to hydrolysis, potential for off-target reactions at higher pH.[5] Maleimides can also react with cysteine sulfinic acids.[6]
Acrylamides AcrylamideMichael AdditionVariable, can be comparable to or faster than iodoacetamidesForms stable thioether bond, can be a cost-effective alternative.[7][8]Potential for side reactions with other amino acids.[9]

Table 1. Comparison of Common Cysteine Labeling Reagents. This table summarizes the key characteristics of iodoacetamides, maleimides, and acrylamides, including their reaction mechanisms, approximate reaction rates with cysteine, and their primary advantages and disadvantages in the context of quantitative proteomics.

ReagentMolar Mass ( g/mol )Mass Shift upon Labeling (Da)Key Features
Iodoacetamide 184.96+57.02Standard, well-characterized reagent for cysteine alkylation.[3]
N-Ethylmaleimide (NEM) 125.13+125.05Common maleimide reagent with high reactivity.
This compound 551.43+550.42Introduces a PEG linker for altered solubility and a Boc-protected amine for potential further functionalization.

Table 2. Mass Shift and Properties of Specific Cysteine Labeling Reagents. This table provides the molar mass and the resulting mass shift upon covalent modification of a cysteine residue for selected reagents.

Experimental Protocols for Quantitative Cysteine Labeling

The following are detailed protocols for the preparation of protein samples for quantitative mass spectrometry analysis using iodoacetamide-based reagents. These can be adapted for use with this compound.

In-Solution Protein Digestion and Alkylation

This protocol is suitable for purified proteins or complex protein mixtures in solution.

Materials:

  • Urea (B33335)

  • Tris-HCl, pH 8.5

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Iodoacetamide (or this compound)

  • Ammonium (B1175870) Bicarbonate

  • Trypsin (proteomics grade)

  • Formic Acid

  • HPLC-grade water

Procedure:

  • Protein Solubilization and Denaturation: Dissolve the protein sample (10-100 µg) in 50 µL of a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).[10][11]

  • Reduction: Add a reducing agent to cleave disulfide bonds. Use either TCEP to a final concentration of 10 mM or DTT to a final concentration of 10 mM.[10][11] Incubate at 37°C for 30-60 minutes.

  • Alkylation: Prepare a fresh solution of iodoacetamide (or this compound) in a suitable buffer (e.g., 100 mM ammonium bicarbonate). Add the alkylating agent to the protein solution to a final concentration of 20-50 mM. A 2 to 5-fold molar excess over the reducing agent is recommended to ensure complete alkylation and to quench the reducing agent.[12] Incubate for 30 minutes at room temperature in the dark.[10][11]

  • Quenching (Optional): To quench any remaining iodoacetamide, add DTT to a final concentration of 10 mM and incubate for 15 minutes.

  • Sample Cleanup and Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[12]

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or a similar desalting column prior to LC-MS/MS analysis.

In-Gel Protein Digestion and Alkylation

This protocol is suitable for proteins that have been separated by SDS-PAGE.

Materials:

  • Ammonium Bicarbonate (100 mM)

  • Acetonitrile (B52724) (ACN)

  • Dithiothreitol (DTT)

  • Iodoacetamide

  • Trypsin (proteomics grade)

  • Formic Acid

  • HPLC-grade water

Procedure:

  • Excision and Destaining: Excise the protein band of interest from the Coomassie-stained gel. Cut the gel band into small pieces (approximately 1x1 mm). Destain the gel pieces by washing with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate until the gel pieces are clear.

  • Reduction: Rehydrate the gel pieces in 100 µL of 10 mM DTT in 100 mM ammonium bicarbonate and incubate for 45-60 minutes at 56°C.[13]

  • Alkylation: Remove the DTT solution and add 100 µL of 55 mM iodoacetamide in 100 mM ammonium bicarbonate. Incubate for 30-45 minutes at room temperature in the dark.[13]

  • Washing and Dehydration: Remove the iodoacetamide solution and wash the gel pieces with 100 mM ammonium bicarbonate. Dehydrate the gel pieces with 100% acetonitrile. Dry the gel pieces completely in a vacuum centrifuge.

  • Digestion: Rehydrate the gel pieces in a minimal volume of trypsin solution (e.g., 10-20 ng/µL in 50 mM ammonium bicarbonate) and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel pieces by sequential incubations with solutions of increasing acetonitrile concentration (e.g., 50% ACN/5% formic acid, followed by 100% ACN). Pool the extracts.

  • Drying and Reconstitution: Dry the pooled peptide extracts in a vacuum centrifuge and reconstitute in a suitable buffer (e.g., 0.1% formic acid) for LC-MS/MS analysis.

Visualizing the Workflow and Rationale

To provide a clearer understanding of the experimental process and the underlying chemical principles, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis protein_sample Protein Sample (In-Solution or In-Gel) denaturation Denaturation (e.g., 8M Urea) protein_sample->denaturation Solubilize reduction Reduction (TCEP or DTT) denaturation->reduction Cleave Disulfides alkylation Alkylation (this compound) reduction->alkylation Block Thiols digestion Proteolytic Digestion (e.g., Trypsin) alkylation->digestion Generate Peptides desalting Peptide Desalting (C18 Cleanup) digestion->desalting Purify Peptides lc_ms LC-MS/MS Analysis desalting->lc_ms data_analysis Data Analysis (Peptide Identification & Quantification) lc_ms->data_analysis Generate Spectra

A generalized workflow for quantitative cysteine labeling in proteomics.

reaction_mechanism cluster_reactants cluster_product cys Cysteine Residue (-SH) product Alkylated Cysteine (-S-CH₂-CO-NH-PEG5-NH-Boc) cys->product Sɴ2 Attack iam This compound (I-CH₂-CO-NH-PEG5-NH-Boc) iam->product Iodide Leaving Group

The Sɴ2 reaction mechanism of iodoacetamide with a cysteine thiol.

Conclusion and Future Outlook

This compound offers the well-established reliability of iodoacetamide chemistry for cysteine alkylation, combined with the potential benefits of a PEG linker and a protected amine for further functionalization. While direct quantitative comparisons with other reagents are currently limited in the public domain, the provided protocols and comparative data for the broader class of iodoacetamides and their alternatives offer a solid foundation for its application in quantitative proteomics.

For researchers requiring rapid and highly efficient labeling, maleimide-based reagents may be a more suitable choice, though potential issues with adduct stability should be considered.[1][5] Acrylamides present a viable and cost-effective alternative.[7][8] The ultimate selection of a labeling reagent will depend on the specific experimental goals, the nature of the protein sample, and the analytical platform. As chemoproteomic methodologies continue to advance, the development and thorough characterization of novel functionalized labeling reagents like this compound will be crucial for pushing the boundaries of quantitative protein analysis.

References

A Researcher's Guide to Quenching Iodoacetamide Reactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working in proteomics and other biochemical fields, the alkylation of cysteine residues with iodoacetamide (B48618) is a critical step to prevent the re-formation of disulfide bonds. However, excess iodoacetamide can lead to undesirable off-target modifications, compromising data quality. This guide provides an objective comparison of common quenching reagents used to neutralize unreacted iodoacetamide, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your specific needs.

Comparison of Common Quenching Reagents

The selection of a quenching reagent can significantly impact downstream applications, such as mass spectrometry, by influencing protein identification rates, peptide cleavage efficiency, and the prevalence of side reactions.[1][2] The most commonly employed quenching reagents include Dithiothreitol (DTT), L-cysteine, and 2-Mercaptoethanol (BME). While primarily a reducing agent, Tris(2-carboxyethyl)phosphine (TCEP) is also sometimes utilized for quenching.

A key consideration is the impact of the quenching agent on enzyme activity, such as trypsin, which is often used for protein digestion following alkylation. Studies have shown that the choice of quenching method can affect the number of identified proteins and peptides, as well as missed cleavage rates.[1][2]

Quenching ReagentKey AdvantagesKey DisadvantagesImpact on Trypsin Activity
Dithiothreitol (DTT) Strong reducing agent, effective at quenching.[3][4]Can interfere with certain downstream applications if not completely removed.Generally compatible, but excess DTT can reduce and inactivate trypsin.
L-cysteine Effectively preserves trypsin activity, leading to high-quality protein sample preparation.[1][2]Can be incorporated into peptides if not properly managed.Highly compatible; helps maintain enzyme activity.[1][2]
2-Mercaptoethanol (BME) Effective reducing agent.[3]Volatile with a strong, unpleasant odor; less stable than DTT.[3][5]Can inhibit trypsin activity if present in high concentrations.
Tris(2-carboxyethyl)phosphine (TCEP) Stable, odorless, and effective reducing agent.[5]Not as commonly used as a primary quenching agent; quenching mechanism with iodoacetamide is less direct.Generally compatible with trypsin digestion.

Experimental Data Summary

A systematic comparison of different quenching methods reveals their influence on proteomic analysis outcomes. The following table summarizes findings from a study comparing DTT quenching, L-cysteine quenching, and no quenching after iodoacetamide alkylation.

ParameterNo QuenchingDTT QuenchingL-cysteine Quenching
Identified Proteins LowerHigherHighest
Identified Peptides LowerHigherHighest
Missed Cleavage Rate HigherLowerLowest
Over-alkylation Side Reactions HighestLowerLowest

Data synthesized from studies indicating the relative performance of each quenching method.[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for quenching iodoacetamide reactions using DTT and L-cysteine.

Protocol 1: Quenching with Dithiothreitol (DTT)

This protocol is a standard method for quenching excess iodoacetamide after the alkylation of cysteine residues in proteins.

Materials:

  • Protein sample reduced and alkylated with iodoacetamide

  • Dithiothreitol (DTT) stock solution (e.g., 1 M)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

Procedure:

  • Following the alkylation step with iodoacetamide, add DTT from the stock solution to the protein sample to a final concentration of 5-10 mM.[6]

  • Incubate the reaction mixture for 15 minutes at room temperature in the dark.[7]

  • The quenched sample is now ready for downstream processing, such as buffer exchange, digestion, or purification.

Protocol 2: Quenching with L-cysteine

This protocol is recommended to preserve the activity of enzymes like trypsin in subsequent digestion steps.

Materials:

  • Protein sample reduced and alkylated with iodoacetamide

  • L-cysteine stock solution (e.g., 100 mM)

  • Reaction buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

Procedure:

  • After the alkylation reaction with iodoacetamide is complete, add L-cysteine from the stock solution to the sample. The final concentration of L-cysteine should be approximately 1.5 to 2 times the initial concentration of the reducing agent used (e.g., DTT).

  • Incubate the mixture for 15-30 minutes at room temperature.

  • The sample is now ready for the addition of trypsin or other proteases for digestion.

Visualizing the Workflow and Chemistry

Diagrams can clarify complex processes. The following visualizations depict the experimental workflow and the chemical reactions involved.

experimental_workflow start Protein Sample reduction Reduction (e.g., DTT, TCEP) start->reduction Add Reducing Agent alkylation Alkylation (Iodoacetamide) reduction->alkylation Add Iodoacetamide quenching Quenching (DTT, L-cysteine, etc.) alkylation->quenching Add Quenching Reagent downstream Downstream Analysis (e.g., Mass Spectrometry) quenching->downstream end Results downstream->end

Caption: Standard workflow for protein reduction, alkylation, and quenching.

reaction_mechanisms cluster_alkylation Alkylation Reaction cluster_quenching Quenching Reaction (with DTT) CysSH Protein-Cys-SH IAA + ICH₂CONH₂ (Iodoacetamide) AlkylatedCys Protein-Cys-S-CH₂CONH₂ + HI ExcessIAA ICH₂CONH₂ (excess) DTT_reduced + HS-CH₂(CHOH)₂CH₂-SH (DTT, reduced) QuenchedIAA I⁻ + HS-CH₂(CHOH)₂CH₂-S-CH₂CONH₂

Caption: Chemical reactions of cysteine alkylation and iodoacetamide quenching.

Conclusion

The choice of quenching reagent for iodoacetamide reactions is a critical decision that can influence the quality and reliability of experimental results. While DTT is a robust and widely used quenching agent, L-cysteine offers a significant advantage in preserving trypsin activity, leading to improved protein and peptide identification with fewer missed cleavages in proteomics workflows.[1][2] Researchers should consider the specific requirements of their downstream applications when selecting a quenching strategy. The provided protocols and diagrams serve as a practical guide for implementing effective quenching in the laboratory.

References

Assessing the In-Cell Stability of Iodoacetamide-PEG5-NH-Boc Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intracellular stability of bioconjugates is a critical parameter that dictates their efficacy and therapeutic window. This guide provides a comprehensive comparison of Iodoacetamide-PEG5-NH-Boc conjugates with alternative thiol-reactive chemistries, focusing on their relative in-cell stability. We present supporting experimental data, detailed protocols for stability assessment, and visual workflows to aid in the rational design and evaluation of bioconjugates for intracellular applications.

Introduction to Thiol-Reactive Chemistries in Bioconjugation

The selective modification of cysteine residues is a cornerstone of modern bioconjugation, enabling the attachment of payloads such as small molecule drugs, fluorescent dyes, or imaging agents to proteins and peptides. Iodoacetamide-based reagents are widely used for this purpose due to their ability to form stable thioether bonds with the sulfhydryl group of cysteine. The this compound linker combines this stable conjugation chemistry with a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a Boc-protected amine for further functionalization.

However, the intracellular environment, rich in nucleophiles like glutathione (B108866) (GSH), presents a significant challenge to the stability of many bioconjugate linkages. This guide will compare the stability of the iodoacetamide (B48618) linkage with common alternatives, particularly maleimides, and discuss the impact of PEGylation on intracellular fate.

Comparison of Thiol-Reactive Conjugation Chemistries

The choice of conjugation chemistry is paramount for ensuring that the bioconjugate remains intact until it reaches its intracellular target. The following table summarizes the key characteristics of iodoacetamide linkers and common alternatives.

Linker ChemistryReactive GroupBond FormedIntracellular Stability ProfileKey AdvantagesKey Disadvantages
Iodoacetamide IodoacetylThioetherHigh . The thioether bond is generally stable and not susceptible to significant cleavage by intracellular nucleophiles like glutathione.Forms a highly stable and irreversible covalent bond.Slower reaction kinetics compared to maleimides. Potential for off-target reactions at higher pH.
Maleimide MaleimideThioether (via Michael addition)Moderate to Low . The resulting succinimidyl thioether linkage is susceptible to retro-Michael reaction and thiol exchange with intracellular glutathione, leading to deconjugation.[1][2][3][4]High reactivity and selectivity for thiols at neutral pH.The formed conjugate can be unstable in vivo, leading to premature payload release.
Vinyl Sulfone Vinyl SulfoneThioetherHigh . Forms a stable, irreversible thioether bond.Stable and irreversible linkage with good selectivity for thiols.Generally slower reaction rate than maleimides.
Pyridyl Disulfide Pyridyl DisulfideDisulfideLow (Cleavable) . Designed to be cleaved by intracellular reducing agents like glutathione.Allows for controlled, intracellular release of the payload.Not suitable for applications requiring long-term stability of the conjugate.

The Role of PEGylation in Intracellular Stability

The "PEG5" component of the this compound linker refers to a polyethylene glycol chain of five ethylene (B1197577) glycol units. PEGylation offers several advantages that can indirectly influence the in-cell stability and overall performance of a bioconjugate:

  • Enhanced Solubility and Reduced Aggregation: PEGylation improves the solubility of hydrophobic payloads and the overall conjugate, which can prevent aggregation and improve intracellular trafficking.[5][6]

  • Steric Hindrance: The PEG chain can provide a steric shield that may offer some protection against enzymatic degradation within the cell.[5]

  • Modified Cellular Uptake: The size and hydrophilicity of the PEG chain can influence the mechanism and efficiency of cellular uptake, which in turn affects the intracellular concentration and exposure to degradative enzymes.[7][8][9]

While PEGylation is primarily known for improving systemic pharmacokinetics, its impact on intracellular stability should be considered and experimentally evaluated for each specific conjugate and cell type.

Experimental Protocols for Assessing In-Cell Stability

To empirically determine the intracellular stability of an this compound conjugate, a combination of quantitative and qualitative methods is recommended.

Quantitative Assessment of Intracellular Conjugate Degradation by LC-MS/MS

This method provides a precise quantification of the intact conjugate and its metabolites over time within the cell.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells of interest at an appropriate density in multi-well plates and culture overnight.

    • Treat the cells with the this compound conjugate at a predetermined concentration and for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Cell Lysis and Protein Precipitation:

    • At each time point, wash the cells thoroughly with ice-cold PBS to remove any extracellular conjugate.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

    • Add a cold organic solvent (e.g., acetonitrile (B52724) with 1% formic acid) to the cell lysate to precipitate proteins and release the conjugate and its metabolites.

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

  • Sample Preparation for LC-MS/MS:

    • Dry the supernatant under vacuum.

    • Reconstitute the sample in a mobile phase-compatible solvent.

    • Include an internal standard for accurate quantification.

  • LC-MS/MS Analysis:

    • Perform chromatographic separation using a suitable column (e.g., C18) and a gradient elution method.

    • Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent conjugate and any expected degradation products.

  • Data Analysis:

    • Generate a standard curve to determine the concentration of the conjugate in the cell lysates.

    • Plot the concentration of the intact conjugate over time to determine its intracellular half-life.

Qualitative and Semi-Quantitative Assessment of Intracellular Stability and Localization by Fluorescence Microscopy

This method provides spatial information on the localization of the conjugate within the cell and can give a qualitative assessment of its stability.

Protocol:

  • Conjugate Preparation:

    • Synthesize the this compound conjugate with a fluorescent dye attached to the Boc-protected amine after deprotection.

  • Cell Culture and Staining:

    • Plate cells on glass-bottom dishes or chamber slides suitable for microscopy.

    • Treat the cells with the fluorescently labeled conjugate for various time points.

    • Include controls such as cells treated with the free dye.

  • Live-Cell or Fixed-Cell Imaging:

    • For live-cell imaging, directly visualize the cells using a confocal or fluorescence microscope.

    • For fixed-cell imaging, wash the cells, fix with paraformaldehyde, and counterstain for nuclei (e.g., with DAPI) and other organelles if desired.

  • Image Acquisition and Analysis:

    • Acquire images at different time points to track the localization and intensity of the fluorescent signal.

    • Analyze the images to determine if the fluorescence co-localizes with specific organelles (e.g., lysosomes, which are often involved in degradation).

    • A decrease in fluorescence intensity over time can indicate conjugate degradation or efflux.

Visualizing Experimental Workflows and Cellular Pathways

To further clarify the experimental processes and potential biological interactions, the following diagrams are provided.

experimental_workflow cluster_lcms LC-MS/MS Workflow cluster_microscopy Fluorescence Microscopy Workflow cell_culture_lcms 1. Cell Treatment cell_lysis 2. Cell Lysis & Protein Precipitation cell_culture_lcms->cell_lysis sample_prep_lcms 3. Sample Preparation cell_lysis->sample_prep_lcms lcms_analysis 4. LC-MS/MS Analysis sample_prep_lcms->lcms_analysis data_analysis_lcms 5. Half-life Determination lcms_analysis->data_analysis_lcms cell_culture_microscopy 1. Cell Treatment with Fluorescent Conjugate imaging 2. Live or Fixed Cell Imaging cell_culture_microscopy->imaging image_analysis 3. Co-localization & Intensity Analysis imaging->image_analysis

Experimental workflows for assessing in-cell conjugate stability.

signaling_pathway cluster_pathway Example: Targeting an Intracellular Kinase conjugate Iodoacetamide-PEG5-Payload (e.g., Kinase Inhibitor) cell_membrane Cell Membrane conjugate->cell_membrane Internalization target_protein Target Cysteine-containing Kinase cell_membrane->target_protein Intracellular Trafficking downstream_effector Downstream Effector target_protein->downstream_effector Inhibition cellular_response Cellular Response (e.g., Apoptosis) downstream_effector->cellular_response Signal Transduction

Targeting a signaling pathway with a stable intracellular conjugate.

Conclusion

The in-cell stability of a bioconjugate is a critical determinant of its success. Iodoacetamide-based linkers, such as this compound, offer a robust and stable method for conjugating payloads to cysteine residues, which is a significant advantage over less stable alternatives like maleimides, particularly in the reducing intracellular environment. The inclusion of a PEG spacer can further enhance the biophysical properties of the conjugate.

For a thorough assessment of in-cell stability, a multi-faceted approach employing both quantitative LC-MS/MS and qualitative fluorescence microscopy is recommended. The detailed protocols and workflows provided in this guide offer a framework for researchers to rigorously evaluate the intracellular performance of their this compound conjugates and make informed decisions in the development of novel targeted therapeutics and research tools.

References

A Comparative Guide to the Reactivity of Iodoacetamide-PEG5-NH-Boc with Protein Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of Iodoacetamide-PEG5-NH-Boc with different protein thiols. While direct quantitative data for this specific molecule is limited in public literature, this document extrapolates from the well-understood reactivity of iodoacetamide (B48618) and the general effects of PEGylation to offer a detailed overview for researchers in proteomics, drug development, and molecular biology. The guide includes summaries of quantitative data for related compounds, detailed experimental protocols, and visualizations to illustrate key processes.

Introduction to this compound and Thiol Reactivity

This compound is a heterobifunctional crosslinker that combines a thiol-reactive iodoacetamide group with a Boc-protected amine, connected by a 5-unit polyethylene (B3416737) glycol (PEG) spacer. The iodoacetamide moiety allows for specific, covalent modification of cysteine residues in proteins, while the PEG chain enhances solubility and can reduce non-specific binding. The Boc-protected amine provides a latent functional group that can be deprotected for subsequent conjugation steps.

The reactivity of the iodoacetamide group with protein thiols is governed by a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol (thiolate anion, S⁻) of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon of the iodoacetamide and displacing the iodide leaving group. This forms a stable thioether bond. The rate of this reaction is influenced by several factors, including the pKa of the cysteine thiol, its solvent accessibility, and the local microenvironment within the protein.

Factors Influencing the Reactivity of this compound

The reactivity of this compound with a specific protein thiol is a multifactorial phenomenon. Key considerations include:

  • pKa of the Cysteine Thiol: The SN2 reaction requires the thiolate anion. Cysteine residues with a lower pKa will have a higher population of the reactive thiolate form at a given pH, leading to a faster reaction rate. The average pKa of a cysteine thiol is around 8.5, but the protein microenvironment can significantly alter this value.[1]

  • Solvent Accessibility: For the reaction to occur, the this compound molecule must be able to physically access the cysteine residue. Thiols buried within the protein's three-dimensional structure will react much more slowly, if at all, compared to those on the protein surface.

  • Local Microenvironment: The presence of nearby charged or bulky amino acid residues can influence the accessibility and reactivity of a cysteine thiol through steric hindrance or electrostatic interactions.

  • pH of the Reaction Buffer: The reaction rate is pH-dependent, with optimal reactivity typically observed at a pH slightly above the pKa of the target thiol, usually in the range of 7.5 to 8.5, to ensure a sufficient concentration of the thiolate anion.[1][2]

  • Influence of the PEG5-NH-Boc Moiety:

    • Solubility: The hydrophilic PEG chain is expected to increase the water solubility of the reagent, which can be advantageous when working with proteins that are prone to aggregation.[3][4]

    • Steric Hindrance: The PEG5 chain, while relatively short, may introduce some steric hindrance compared to unsubstituted iodoacetamide.[3] This could potentially decrease the reaction rate with sterically hindered thiols.

    • Pharmacokinetics: In the context of drug development, PEGylation is known to increase the hydrodynamic radius of molecules, which can extend their circulation half-life in vivo.[5]

Comparative Reactivity Data

Direct, publicly available kinetic data comparing this compound with different protein thiols is scarce. However, we can infer its reactivity based on studies of iodoacetamide and its derivatives. The following table summarizes known second-order rate constants for the reaction of iodoacetamide and a related compound with cysteine and a model protein.

ReagentThiol SourcepHSecond-Order Rate Constant (M⁻¹ min⁻¹)Reference
IodoacetamideCysteine7.036[6]
IodoacetamideThioredoxin7.00.24 (pseudo-first order, min⁻¹)[6]
N-phenyl iodoacetamideCysteine7.0110[6]
N-phenyl iodoacetamideThioredoxin7.01.7 (pseudo-first order, min⁻¹)[6]

Note: The data for thioredoxin is presented as a pseudo-first-order rate constant from the original study. This data suggests that modifications to the acetamide (B32628) group can significantly influence reactivity. It is plausible that the PEG5-NH-Boc moiety will also modulate the reactivity of the iodoacetamide warhead, though the extent of this effect requires empirical determination.

Experimental Protocols

Below are detailed protocols for the alkylation of protein thiols using an iodoacetamide-based reagent like this compound, followed by analysis.

Protocol 1: In-Solution Alkylation of Protein Thiols

This protocol is suitable for purified proteins or protein mixtures in solution.

Materials:

  • Protein sample (1-10 mg/mL)

  • Conjugation Buffer: 50 mM Tris-HCl or HEPES, pH 7.5-8.5, with 1-5 mM EDTA (degassed)

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • This compound

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Purification system: Size-exclusion chromatography (SEC) or dialysis equipment

  • Analytical instruments: SDS-PAGE system, UV-Vis spectrophotometer, Mass spectrometer

Procedure:

  • Protein Preparation: Dissolve the protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Reduction of Disulfide Bonds (Optional): If the target cysteine is in a disulfide bond, add a 10- to 20-fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed before adding the iodoacetamide reagent, as it will compete for the reagent.

  • Alkylation Reaction:

    • Prepare a fresh stock solution of this compound in a compatible solvent (e.g., DMSO or DMF).

    • Add a 5- to 20-fold molar excess of the this compound solution to the protein solution with gentle mixing.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light. The optimal time should be determined empirically.

  • Quenching the Reaction: Add an excess of a small molecule thiol like L-cysteine to consume any unreacted this compound.

  • Purification of the PEGylated Protein: Remove excess reagent and byproducts using SEC or dialysis against an appropriate buffer.

  • Analysis and Characterization:

    • SDS-PAGE: Analyze the purified conjugate. A successful conjugation will result in a band shift, with the PEGylated protein migrating slower (appearing at a higher molecular weight).

    • Mass Spectrometry: Confirm the mass of the PEGylated protein and determine the degree of labeling.

Protocol 2: Quantitative Analysis of Thiol Reactivity by Mass Spectrometry

This protocol outlines a general workflow for comparing the reactivity of different cysteine residues within a proteome using an iodoacetamide-based probe and quantitative mass spectrometry.

Materials:

  • Cell or tissue lysate

  • Lysis Buffer with a thiol-reactive probe (e.g., this compound)

  • Dithiothreitol (DTT) or TCEP

  • Iodoacetamide (for blocking)

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Cell Lysis and Labeling: Lyse cells directly in a buffer containing a specific concentration of this compound to label reactive cysteines.

  • Reduction and Blocking: Reduce all disulfide bonds with DTT or TCEP, then alkylate all remaining free thiols with an excess of standard iodoacetamide.

  • Protein Digestion: Digest the proteins into peptides using trypsin.

  • Enrichment (Optional): If the PEGylated probe contains a handle (e.g., after deprotection of the Boc group and conjugation to a biotin (B1667282) moiety), enrich the labeled peptides using affinity chromatography.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Identify the labeled peptides and quantify their abundance across different samples or conditions. The relative abundance of a peptide labeled with this compound will be proportional to the reactivity of that specific cysteine residue.

Visualizations

Reaction Mechanism

Caption: SN2 reaction of this compound with a protein thiol.

Experimental Workflow for Comparative Reactivity

G cluster_workflow Quantitative Thiol Reactivity Profiling start Protein Mixture (e.g., Cell Lysate) labeling Labeling with This compound start->labeling reduction_alkylation Reduction (DTT/TCEP) & Alkylation (IAM) labeling->reduction_alkylation digestion Tryptic Digestion reduction_alkylation->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis: Identify & Quantify Labeled Peptides lcms->data_analysis

Caption: Workflow for assessing protein thiol reactivity.

Conclusion

This compound is a versatile tool for protein modification, offering the specific reactivity of iodoacetamide with the beneficial properties of a PEG linker. While direct comparative kinetic data for this specific reagent is not extensively available, its reactivity can be predicted based on the principles of iodoacetamide chemistry and the known effects of PEGylation. The reactivity towards a specific protein thiol will be a composite of the thiol's intrinsic properties (pKa, accessibility) and the physicochemical characteristics of the reagent itself. For any new application, empirical testing and thorough analytical characterization are essential to ensure the desired outcome and performance of the final conjugate. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the utility of this compound in their studies.

References

A Head-to-Head Comparison of PROTACs with Different Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is not merely a passive tether; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2][3] This guide provides a comparative analysis of PROTACs with different linkers, supported by experimental data and detailed protocols to aid researchers in the design and evaluation of these novel therapeutics.

The Critical Role of the Linker in PROTAC Efficacy

The linker plays a pivotal role in the formation of a stable and productive ternary complex, which is the essential intermediate for the ubiquitination and subsequent proteasomal degradation of the target protein.[1][4] An optimally designed linker facilitates the proper spatial arrangement of the POI and the E3 ligase, maximizing the efficiency of ubiquitin transfer.[5] Key linker parameters that influence PROTAC activity include:

  • Length: An inadequate linker length can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in a less stable complex due to increased flexibility.[5][] The optimal length is highly dependent on the specific POI and E3 ligase pair.[7]

  • Composition: The chemical makeup of the linker, such as the inclusion of polyethylene (B3416737) glycol (PEG) or alkyl chains, affects the PROTAC's solubility, cell permeability, and metabolic stability.[4][][8]

  • Rigidity: More rigid linkers, often incorporating cyclic structures like piperazine (B1678402) or piperidine, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially increasing potency.[4][9]

  • Attachment Points: The points at which the linker connects to the POI and E3 ligase ligands are crucial for maintaining the binding affinities of the individual ligands and for achieving a productive orientation within the ternary complex.[5][]

Comparative Analysis of PROTACs with Varying Linkers

Direct head-to-head comparisons of PROTACs with different linkers for the same target and E3 ligase are essential for understanding structure-activity relationships (SAR). The following tables summarize quantitative data from studies where linker characteristics were systematically varied.

Case Study 1: BRD4 Degraders with Different E3 Ligase Recruiters and Linkers

Bromodomain-containing protein 4 (BRD4) is a well-characterized target for PROTAC-mediated degradation. The following table illustrates the performance of BRD4-targeting PROTACs that recruit either the Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligase, highlighting the impact of the E3 ligase choice on potency. While the specific linker details for each PROTAC are proprietary in some cases, the data underscores the importance of optimizing the entire PROTAC architecture, including the linker, for each E3 ligase.

Target ProteinE3 Ligase RecruitedPROTACDC50DmaxCell Line
BRD4CRBNPROTAC 1< 1 nM>90%Burkitt's lymphoma (BL) cells[10]
BRD4CRBNPROTAC 4pM rangeNot specifiedMV-4-11, MOLM-13, RS4;11[10]
BRD4VHLPROTAC 17Low nM range>90%Not specified[10]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture and experimental conditions.[10]

Case Study 2: Impact of Linker Length on Estrogen Receptor (ER) Degradation

A study systematically investigating the effect of linker length on the degradation of the Estrogen Receptor (ER) demonstrated a clear dependence of degradation efficacy on the number of atoms in the linker chain.

PROTACLinker Length (atoms)ER Degradation Efficacy
11 9+++
12 12++++
13 16+++++
14 19++
15 21+

This table is a qualitative summary based on findings that PROTACs with hydrocarbon chain lengths of less than 16 atoms showed superior ER degradation at lower concentrations.[7]

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[11]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_POI PROTAC-POI Binary Complex PROTAC->PROTAC_POI Binds PROTAC_E3 PROTAC-E3 Binary Complex PROTAC->PROTAC_E3 Binds POI Protein of Interest (POI) POI->PROTAC_POI E3 E3 Ubiquitin Ligase E3->PROTAC_E3 Ternary POI-PROTAC-E3 Ternary Complex PROTAC_POI->Ternary PROTAC_E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Induces Polyubiquitination Ub Ubiquitin Ub->Ternary Recruits Proteasome 26S Proteasome PolyUb->Proteasome Targeted for Degradation Degraded Degraded Peptides Proteasome->Degraded Degrades

Caption: General mechanism of PROTAC-mediated protein degradation.

General Experimental Workflow for PROTAC Evaluation

The evaluation of a novel PROTAC typically involves a series of in vitro and cell-based assays to determine its efficacy and mechanism of action.

PROTAC_Workflow start PROTAC Synthesis & Characterization biochem Biochemical Assays (e.g., Ternary Complex Formation) start->biochem cell_based Cell-Based Degradation Assays (e.g., Western Blot, HiBiT) biochem->cell_based dose_response Dose-Response Analysis (DC50 & Dmax Determination) cell_based->dose_response selectivity Selectivity Profiling (Proteomics) dose_response->selectivity functional Functional Assays (e.g., Cell Viability, Phenotypic Readouts) dose_response->functional end Lead Optimization selectivity->end functional->end

Caption: A typical workflow for the evaluation of a PROTAC candidate.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of PROTAC performance.

Determination of DC50 and Dmax

The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are key parameters for quantifying a PROTAC's potency and efficacy.

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., a cancer cell line expressing the target protein) under standard conditions.

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).[12]

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.[12]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for subsequent analysis.[13]

4. Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the protein of interest, followed by an HRP-conjugated secondary antibody.[12]

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

  • Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).[13]

5. Data Analysis:

  • Calculate the percentage of remaining protein relative to the vehicle control.

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[12]

Ternary Complex Formation Assays

Several biophysical techniques can be employed to characterize the formation and stability of the POI-PROTAC-E3 ternary complex.

1. Surface Plasmon Resonance (SPR):

  • This technique monitors the binding of molecules in real-time.

  • Typically, the E3 ligase is immobilized on a sensor chip.

  • A solution containing the PROTAC and the target protein is then flowed over the chip.

  • The formation of the ternary complex is detected as a change in the refractive index at the sensor surface, allowing for the determination of binding kinetics and affinity.[][15]

2. Isothermal Titration Calorimetry (ITC):

  • ITC directly measures the heat changes associated with binding events.

  • A solution of the PROTAC is titrated into a sample cell containing the POI and the E3 ligase.

  • The heat released or absorbed upon ternary complex formation is measured to determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.[15]

3. NanoBRET™ Ternary Complex Assay:

  • This is a cell-based assay that measures protein-protein interactions.

  • The target protein is fused to a NanoLuc® luciferase (energy donor), and the E3 ligase (e.g., VHL or CRBN) is fused to a HaloTag® protein that is labeled with a fluorescent acceptor.

  • In the presence of a PROTAC that induces ternary complex formation, the donor and acceptor are brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).[16]

  • The BRET signal is proportional to the amount of ternary complex formed.[16]

Conclusion

The linker is a critical component of a PROTAC molecule, with its length, composition, and rigidity profoundly influencing degradation efficacy.[2][9] Systematic variation of the linker is a key strategy in the optimization of PROTACs for therapeutic applications. The experimental protocols and comparative data presented in this guide provide a framework for researchers to rationally design and evaluate novel PROTACs with improved potency and drug-like properties. Future advancements in computational modeling and structural biology will further enhance our ability to predict optimal linker designs, accelerating the development of this promising class of therapeutics.[2][4]

References

A Comparative Guide to Covalent PROTAC Development: A Case Study in KRAS G12C Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted therapeutics. By hijacking the cell's natural ubiquitin-proteasome system, PROTACs can induce the degradation of previously "undruggable" proteins. A particularly promising strategy within this field is the use of covalent PROTACs, which form a permanent bond with the target protein, often leading to enhanced potency and prolonged duration of action.

This guide provides a comparative analysis of a successful covalent PROTAC, using the well-documented KRAS G12C degrader, LC-2, as a case study. While this guide focuses on a specific example, the principles and methodologies are broadly applicable to the development of other covalent PROTACs, including those synthesized using versatile linkers like Iodoacetamide-PEG5-NH-Boc . This linker, featuring a reactive iodoacetamide (B48618) warhead and a flexible PEG spacer, is designed for just such a purpose: to covalently target cysteine residues on a protein of interest and link it to an E3 ligase ligand, thereby inducing its degradation.

The Principle of Covalent PROTAC Action

Covalent PROTACs operate by forming an irreversible bond with the target protein, typically by reacting with a nucleophilic amino acid residue like cysteine. This initial covalent binding is followed by the recruitment of an E3 ubiquitin ligase, which then polyubiquitinates the target protein, marking it for destruction by the proteasome. This mechanism can offer advantages over non-covalent PROTACs, such as increased target engagement and the potential to overcome resistance mechanisms.

PROTAC_Mechanism cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (e.g., KRAS G12C) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Covalent Binding PROTAC Covalent PROTAC (e.g., LC-2) E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: General mechanism of covalent PROTAC action.

Case Study: LC-2, a Covalent KRAS G12C Degrader

The KRAS oncogene, particularly the G12C mutation, is a major driver in many cancers. While covalent inhibitors targeting the mutant cysteine have been developed, PROTAC-mediated degradation offers an alternative and potentially more effective therapeutic strategy. The PROTAC LC-2 was developed by coupling the KRAS G12C covalent inhibitor MRTX849 with a ligand for the VHL E3 ligase.[1][2][3]

Data Presentation: Performance Comparison

The efficacy of a PROTAC is measured by its ability to induce degradation of the target protein. Key metrics include the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). Below is a comparison of LC-2's performance across different KRAS G12C mutant cancer cell lines.[3]

Table 1: Degradation Performance of LC-2 in KRAS G12C Cell Lines

Cell LineKRAS G12C StatusDC50 (µM)Dmax (%)
NCI-H2030Homozygous0.59 ± 0.20~80
MIA PaCa-2Homozygous0.25 ± 0.05~90
NCI-H23Heterozygous0.76 ± 0.13~75
SW1573Heterozygous0.52 ± 0.11~80
NCI-H1373Heterozygous0.46 ± 0.08~85

Data sourced from Bondeson et al., ACS Central Science, 2020.[3]

The data demonstrates that LC-2 effectively degrades KRAS G12C in both homozygous and heterozygous cell lines, achieving significant degradation at sub-micromolar concentrations.

Impact on Downstream Signaling

KRAS is a key upstream regulator of the MAPK signaling pathway. Its degradation is expected to reduce the phosphorylation of downstream effectors like ERK.

Table 2: Comparison of LC-2 vs. Parent Inhibitor (MRTX849) on pERK Signaling

CompoundTreatment (2.5 µM, 24h)pERK Levels (Relative to Control)
MRTX849 (Inhibitor) MIA PaCa-2 CellsSuppressed
LC-2 (Degrader) MIA PaCa-2 CellsSuppressed
MRTX849 (Inhibitor) NCI-H23 CellsSuppressed
LC-2 (Degrader) NCI-H23 CellsSuppressed

Both the parent inhibitor and the LC-2 degrader effectively suppress downstream pERK signaling, confirming that the degradation of KRAS G12C disrupts its oncogenic signaling cascade.[1][2]

KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS G12C (Active) RTK->KRAS Activation RAF RAF KRAS->RAF Degradation Proteasomal Degradation KRAS->Degradation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation LC2 LC-2 PROTAC LC2->KRAS Induces Degradation

Caption: KRAS signaling pathway and the intervention point of LC-2.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published findings. Below are summarized protocols for key experiments in PROTAC development.

Protocol 1: Determination of DC50 and Dmax by Western Blot

This protocol outlines the steps to determine the concentration-dependent degradation of a target protein.

  • Cell Seeding: Plate cells (e.g., MIA PaCa-2) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO). Incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein (e.g., KRAS G12C) and a loading control (e.g., GAPDH or β-actin).

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[4][5][6][7]

Protocol 2: In-Cell Ubiquitination Assay

This assay confirms that the PROTAC induces ubiquitination of the target protein.

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 1 µM) and a proteasome inhibitor (e.g., MG132) for 4-6 hours. The proteasome inhibitor prevents the degradation of the ubiquitinated protein, allowing it to accumulate.

  • Cell Lysis: Lyse cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.

  • Immunoprecipitation (IP): Dilute the lysate to reduce SDS concentration and immunoprecipitate the target protein using a specific antibody.

  • Western Blot: Elute the immunoprecipitated protein, run on an SDS-PAGE gel, and perform a Western blot.

  • Detection: Probe the membrane with an anti-ubiquitin antibody. A "ladder" of high-molecular-weight bands above the target protein indicates polyubiquitination.[8][9]

Experimental_Workflow start Start: PROTAC Synthesis (e.g., using this compound) cell_culture 1. Cell Culture (KRAS G12C Cell Line) start->cell_culture treatment 2. PROTAC Treatment (Dose-Response) cell_culture->treatment lysis 3. Cell Lysis & Protein Quantification treatment->lysis wb 4. Western Blot for Target Protein & pERK lysis->wb ip 5. Ubiquitination Assay (IP-Western) lysis->ip analysis 6. Data Analysis (DC50, Dmax) wb->analysis ip->analysis end End: Candidate Validation analysis->end

Caption: A typical experimental workflow for covalent PROTAC evaluation.

References

Benchmarking Iodoacetamide-PEG5-NH-Boc: A Comparative Guide to Crosslinking Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug development, the choice of a crosslinking technology is paramount to the success of creating stable and effective molecular conjugates. This guide provides an objective comparison of Iodoacetamide-PEG5-NH-Boc with other prevalent crosslinking technologies, supported by experimental data and detailed methodologies.

Executive Summary

This compound is a heterobifunctional crosslinker featuring a cysteine-reactive iodoacetamide (B48618) moiety and a Boc-protected amine, connected by a 5-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This composition offers a balance of reactivity, specificity, and favorable physicochemical properties. This guide benchmarks its performance against two widely used classes of crosslinkers: maleimide-based reagents and N-hydroxysuccinimide (NHS) esters. The comparison focuses on key performance indicators such as reaction efficiency, specificity, conjugate stability, and potential side reactions.

Data Presentation: Quantitative Comparison of Crosslinking Technologies

The following tables summarize the key characteristics and performance metrics of this compound compared to maleimide (B117702) and NHS ester-based crosslinkers.

Table 1: Reaction Characteristics and Efficiency

FeatureThis compoundMaleimide-Based LinkersNHS Esters
Target Residue Cysteine (thiol group)Cysteine (thiol group)Lysine (primary amine), N-terminus
Reaction Type Nucleophilic Substitution (SN2)Michael AdditionNucleophilic Acyl Substitution
Optimal pH 7.0 - 8.5[3]6.5 - 7.5[3]7.2 - 9.0
Reaction Speed Moderate to Fast[4]Very Fast[5]Fast
Typical Molar Excess 5-20 fold10-20 fold5-20 fold
Conjugation Efficiency HighHighHigh

Table 2: Specificity and Side Reactions

FeatureThis compoundMaleimide-Based LinkersNHS Esters
Primary Specificity High for Cysteine[4]Very high for Cysteine at optimal pH[3]High for primary amines
Known Side Reactions Alkylation of methionine, histidine, lysine, and N-terminus at higher pH and/or with large excess of reagent.[4][6][7][8][9]Reaction with lysines at pH > 8.5; hydrolysis of the maleimide ring.[3]Hydrolysis in aqueous solutions, reducing efficiency.[10]
Byproducts IodideNone (ring opening can occur)N-hydroxysuccinimide

Table 3: Conjugate Stability and Linker Properties

FeatureThis compoundMaleimide-Based LinkersNHS Esters
Bond Formed ThioetherThioether (via succinimidyl ring)Amide
Bond Stability Highly Stable and Irreversible[11][12]Susceptible to retro-Michael reaction (thiol exchange), especially in high thiol environments. Can be stabilized by ring hydrolysis.[11][13][14]Highly Stable and Irreversible
PEG Spacer Benefits Increased hydrophilicity, reduced aggregation, improved pharmacokinetics, provides a flexible spacer arm.[8][15][16]Can be incorporated to provide similar benefits.Can be incorporated to provide similar benefits.
Boc-Protected Amine Allows for controlled, sequential conjugation after deprotection.[17]N/AN/A

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol outlines a general method for conjugating a protein containing a free cysteine residue with this compound.

Materials:

  • Protein of interest (with at least one free cysteine) in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5).

  • This compound.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) - if cysteines are in a disulfide bond.

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Protein Preparation:

    • If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Incubate the protein with a 10-20 fold molar excess of DTT or TCEP for 1-2 hours at room temperature.

    • Remove the reducing agent using a desalting column or dialysis.

  • Crosslinker Preparation:

    • Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 5-20 fold) of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[3]

  • Quenching:

    • Add a quenching reagent such as L-cysteine to a final concentration of 10-20 mM to react with any excess iodoacetamide reagent. Incubate for 15-30 minutes.

  • Purification:

    • Remove excess crosslinker and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.

  • Characterization:

    • Confirm conjugation and determine the degree of labeling using techniques such as SDS-PAGE, Mass Spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy.[10][18][19]

Protocol 2: Quantitative Comparison of Crosslinker Efficiency using Mass Spectrometry

This protocol describes a method to quantitatively compare the conjugation efficiency of this compound and a maleimide-based linker.

Materials:

  • Model protein with a single cysteine (e.g., Cysteine-tagged GFP).

  • This compound and a comparable Maleimide-PEG-NH-Boc linker.

  • Stable Isotope Labeled (SILAC) media or isotopically labeled crosslinkers for quantitative MS.[20]

  • Trypsin for protein digestion.

  • LC-MS/MS system.

Procedure:

  • Parallel Labeling Reactions:

    • Set up two parallel reactions with the model protein. In one, use this compound, and in the other, use the maleimide-based linker. Use identical protein concentrations and molar excess of the linkers.

    • For quantitative analysis, one can use a "heavy" and "light" isotopically labeled version of the protein or the linker.[20]

  • Time-Course Analysis:

    • Take aliquots from each reaction at different time points (e.g., 0, 15, 30, 60, 120 minutes) and immediately quench the reaction.

  • Sample Preparation for MS:

    • Combine the "heavy" and "light" labeled samples for each time point.

    • Perform in-solution trypsin digestion of the protein conjugates.[21]

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the abundance of the crosslinked peptide in both its "heavy" and "light" forms.

    • Calculate the ratio of modified to unmodified peptide at each time point to determine the reaction kinetics and overall efficiency of each crosslinker.[18][22]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis protein Protein with Cys reduce Reduction (if needed) (e.g., DTT, TCEP) protein->reduce purify_reduce Remove Reducing Agent reduce->purify_reduce conjugation Conjugation Reaction (pH 7.2-7.5, RT, dark) purify_reduce->conjugation crosslinker Crosslinker Solution (this compound) crosslinker->conjugation quench Quench Reaction (e.g., L-cysteine) conjugation->quench purify_conjugate Purification (SEC or Dialysis) quench->purify_conjugate analysis Characterization (SDS-PAGE, MS, UV-Vis) purify_conjugate->analysis signaling_pathway cluster_PROTAC PROTAC Action cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation protac PROTAC (this compound linker) poi Target Protein (POI) protac->poi binds e3 E3 Ubiquitin Ligase protac->e3 binds ternary Ternary Complex (POI-PROTAC-E3) poi->ternary e3->ternary polyub Polyubiquitination of POI ternary->polyub catalyzes ub Ubiquitin (Ub) ub->polyub proteasome 26S Proteasome polyub->proteasome recognized by degradation Degradation of POI proteasome->degradation peptides Peptides degradation->peptides logical_relationship cluster_factors Key Decision Factors cluster_options Crosslinker Options start Choice of Crosslinking Technology reactivity Reactivity & Kinetics start->reactivity specificity Specificity & Side Reactions start->specificity stability Conjugate Stability start->stability properties Desired Physicochemical Properties start->properties iodoacetamide This compound reactivity->iodoacetamide maleimide Maleimide-based reactivity->maleimide nhs_ester NHS Ester-based reactivity->nhs_ester specificity->iodoacetamide specificity->maleimide specificity->nhs_ester stability->iodoacetamide stability->maleimide stability->nhs_ester properties->iodoacetamide end Optimal Bioconjugate iodoacetamide->end maleimide->end nhs_ester->end

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Iodoacetamide-PEG5-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Iodoacetamide-PEG5-NH-Boc is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. The disposal protocol is primarily dictated by the hazardous nature of the iodoacetamide (B48618) functional group, which is classified as toxic and corrosive.

Hazard Identification and Data Summary

Hazard ClassificationDescriptionPrimary Precautionary Measures
Acute Toxicity (Oral) Toxic if swallowed.[1][2]Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.[1][2]
Corrosivity Can cause severe skin burns and eye damage.[2]Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1]
Sensitization May cause an allergic skin reaction or asthma-like symptoms if inhaled.[1]Avoid breathing dust. Use in a well-ventilated area or with respiratory protection.[1][3]
Environmental Hazard May cause long-lasting harmful effects to aquatic life.[1]Avoid release to the environment.[1] Do not dispose of down the drain.[1][4]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting. This procedure is based on standard practices for handling hazardous chemical waste and should be performed in accordance with all local, state, and federal regulations.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear standard personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound solid directly into a designated hazardous waste container.

    • This container should be clearly labeled as "Hazardous Waste: Toxic Organic Solid" and should list the chemical name.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.

  • Liquid Waste (Solutions):

    • If the compound is in solution, collect it in a separate, sealed, and clearly labeled hazardous waste container for "Hazardous Waste: Toxic Organic Liquid."

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

    • Aqueous solutions should not be disposed of down the drain due to the toxicity of iodoacetamide to aquatic life.[1]

3. Potential Deactivation of Iodoacetamide:

  • For solutions containing residual iodoacetamide, deactivation can be considered to reduce its reactivity before disposal. This can be achieved by adding a reducing agent.

  • Note: This step should only be performed by trained personnel and in accordance with institutional safety guidelines.

  • Excess iodoacetamide can be quenched by adding a thiol-containing compound, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, in a fume hood.[5][6] The reaction should be allowed to proceed to completion before the solution is collected as hazardous waste.

4. Storage of Hazardous Waste:

  • Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials.

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Never dispose of this compound or its containers in regular trash.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow A Start: this compound Waste B Assess Form of Waste A->B C Solid Waste (Pure compound, contaminated items) B->C Solid D Liquid Waste (Solutions containing the compound) B->D Liquid E Collect in Labeled Hazardous Solid Waste Container C->E F Consider Deactivation (e.g., with a thiol reagent) D->F H Store in Designated Satellite Accumulation Area E->H G Collect in Labeled Hazardous Liquid Waste Container F->G Proceed with collection G->H I Arrange for Professional Disposal (via EHS or licensed contractor) H->I J End of Process I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Iodoacetamide-PEG5-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the proper handling and disposal of Iodoacetamide-PEG5-NH-Boc, a valuable tool in the synthesis of PROTACs. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.

I. Hazard Identification and Personal Protective Equipment (PPE)

Iodoacetamide and its derivatives are classified as hazardous. The primary hazards include acute oral toxicity, skin and respiratory sensitization, and potential for causing allergic reactions.[1][2][3] All handling of this compound must be conducted within a certified chemical fume hood.[1]

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Chemical safety glasses or goggles with side shields. A face shield is recommended when handling larger quantities or when there is a risk of splashing.[1][3]Protects against splashes and airborne particles.
Hand Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of after contamination.[1][4]Prevents skin contact and absorption.
Body A lab coat or a chemical-resistant suit.[1]Protects against contamination of personal clothing.
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when engineering controls are not sufficient or during spill cleanup.[1][3]Prevents inhalation of dust or aerosols.

II. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to experimental use.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents, acids, and bases.[5]

    • The recommended storage temperature is typically refrigerated (2-8 °C).[1] Keep the container tightly sealed.[1]

  • Preparation for Use:

    • Before opening the container, allow it to equilibrate to room temperature inside the chemical fume hood to prevent condensation.

    • Ensure all necessary PPE is donned correctly.

    • Prepare all necessary equipment (spatulas, weighing paper, solvents, reaction vessels) within the fume hood.

  • Weighing and Dispensing:

    • Perform all weighing and dispensing operations within the chemical fume hood to minimize exposure to dust.[1]

    • Use anti-static weighing dishes if the compound is a fine powder.

    • Close the container tightly immediately after dispensing.

  • Experimental Use:

    • When dissolving the compound, add the solvent slowly to avoid splashing.

    • Keep all reaction vessels containing this compound clearly labeled and covered.

    • Avoid any direct contact with the compound or solutions containing it.[1]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent.

    • Remove and dispose of PPE as outlined in the disposal plan.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, gloves, paper towels) must be collected in a dedicated, labeled hazardous waste container.[1][2]

    • The container should be kept closed and stored in a designated hazardous waste accumulation area.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, labeled hazardous waste container.

    • Do not pour any waste containing this compound down the drain.[1]

  • Empty Containers:

    • Empty containers should be handled as hazardous waste unless thoroughly decontaminated.[2]

  • Disposal Procedure:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2] Follow all local, state, and federal regulations for hazardous waste disposal.[2]

IV. Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][6] Remove contaminated clothing. Seek medical attention if irritation or other symptoms develop.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection.[1] For small spills, carefully sweep up solid material to avoid creating dust, or absorb liquid with an inert material.[1] Place the spilled material into a labeled hazardous waste container.[1] For large spills, contact your institution's EHS office immediately.

V. Workflow Diagram

The following diagram illustrates the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Receive Receive & Inspect Store Store Appropriately (2-8°C, Dry, Dark) Receive->Store DonPPE Don Appropriate PPE Store->DonPPE PrepWorkstation Prepare Fume Hood DonPPE->PrepWorkstation Weigh Weigh & Dispense PrepWorkstation->Weigh Experiment Perform Experiment Weigh->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate DisposeWaste Dispose of Solid & Liquid Waste Decontaminate->DisposeWaste DoffPPE Doff & Dispose of PPE DisposeWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands Spill Spill Response Exposure Exposure Response

Caption: Safe handling workflow for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.